5-chloro-N-methylpyridin-2-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-chloro-N-methylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2/c1-8-6-3-2-5(7)4-9-6/h2-4H,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSISYWKRGRATSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90397113 | |
| Record name | 5-chloro-N-methylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90397113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4214-80-6 | |
| Record name | 5-Chloro-N-methyl-2-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4214-80-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-chloro-N-methylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90397113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-N-methylpyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-chloro-N-methylpyridin-2-amine (CAS No. 4214-80-6)
Introduction
5-chloro-N-methylpyridin-2-amine, registered under CAS number 4214-80-6, is a halogenated pyridine derivative of significant interest to the chemical, pharmaceutical, and agrochemical industries. Its unique molecular architecture, featuring a chlorine atom at the 5-position and a methylamino group at the 2-position of the pyridine ring, imparts specific reactivity that makes it a valuable and versatile building block in organic synthesis. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, key applications in drug discovery and agrochemical development, and a thorough analysis of its spectral data. The information presented herein is intended for researchers, scientists, and professionals in drug development, offering expert insights into the practical utility and technical nuances of this important chemical intermediate.
Physicochemical Properties
This compound is typically an off-white to pale yellow solid under standard conditions. A summary of its key physicochemical properties is presented in Table 1. Understanding these properties is crucial for its appropriate handling, storage, and application in various synthetic contexts.
| Property | Value | Source(s) |
| CAS Number | 4214-80-6 | [1] |
| Molecular Formula | C₆H₇ClN₂ | [1] |
| Molecular Weight | 142.59 g/mol | [1] |
| Appearance | Off-white solid | [1] |
| Melting Point | 63-65 °C | [1] |
| Boiling Point | 247 °C | [1] |
| Density | 1.250 g/cm³ | [1] |
| Flash Point | 103 °C | [1] |
| Solubility | Soluble in DMSO and Methanol | [1] |
| pKa | 5.00 ± 0.10 (Predicted) | [1] |
Synthesis Protocol: A Self-Validating System
The reliable synthesis of this compound is paramount for its application in multi-step synthetic campaigns. The following protocol describes a common and efficient method for its preparation from the readily available starting material, 2-amino-5-chloropyridine. The causality behind each step is explained to provide a deeper understanding of the reaction mechanism and to ensure reproducibility.
Conceptual Workflow of Synthesis
Caption: A workflow diagram illustrating the key stages in the synthesis of this compound.
Step-by-Step Experimental Procedure
This protocol is adapted from a general method for the N-methylation of aminopyridines.[1]
-
Reaction Setup: To a solution of 2-amino-5-chloropyridine (1.22 mmol) and pyridine (0.34 mL, 4.24 mmol) in dioxane (15 mL), add copper(II) acetate (0.550 g, 3.03 mmol). The use of an inert atmosphere is recommended to prevent side reactions. Pyridine acts as a base and a ligand for the copper catalyst.
-
Reagent Addition: Stir the mixture for 15 minutes at room temperature. This allows for the formation of the copper-pyridine complex. Following this, add methylboronic acid (0.181 g, 3.03 mmol). Methylboronic acid serves as the methylating agent in this copper-catalyzed cross-coupling reaction.
-
Reaction Execution: The reaction mixture is then heated to reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material, 2-amino-5-chloropyridine, is completely consumed. The reaction time can vary from 1.5 to 18 hours depending on the specific conditions and scale.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Filter the cooled mixture through a pad of diatomaceous earth to remove the copper catalyst and other insoluble materials. The solvent is then removed under reduced pressure (evaporation).
-
Purification: The resulting residue is purified by fast chromatography. An elution gradient of 0% to 50% ethyl acetate in hexane is typically effective in isolating the desired product, this compound.
-
Characterization: The final product should be characterized by spectroscopic methods (NMR, IR, MS) to confirm its identity and purity.
Applications in Research and Development
This compound is a crucial intermediate in the synthesis of a variety of biologically active molecules, spanning both the pharmaceutical and agrochemical sectors.[2]
Pharmaceutical Intermediate: Synthesis of Nevirapine
A prominent application of this compound is in the synthesis of Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[3][4][5][6] While various synthetic routes to Nevirapine exist, many rely on precursors derived from substituted aminopyridines. The structural motif provided by this compound is integral to the formation of the final tricyclic diazepine ring system of Nevirapine.
Caption: The role of this compound as a key building block in the synthesis of Nevirapine.
Agrochemical Synthesis
The substituted pyridine core is a common feature in many modern agrochemicals. This compound serves as a precursor for the synthesis of various pesticides, including herbicides and fungicides.[2] The presence of both a reactive chlorine atom and a nucleophilic amino group allows for diverse chemical modifications to generate a wide array of agrochemically active compounds.[7][8][9]
Spectral Analysis
A thorough spectral analysis is essential for the unambiguous identification and quality control of this compound.[10]
¹H NMR Spectroscopy
The proton NMR spectrum of this compound will exhibit characteristic signals corresponding to the aromatic protons on the pyridine ring and the protons of the methylamino group. The chemical shifts (δ) are influenced by the electronic effects of the chlorine and methylamino substituents.[11][12][13]
-
Aromatic Protons: Three distinct signals are expected in the aromatic region (typically δ 6.5-8.5 ppm). The proton at the 6-position will likely appear as a doublet, coupled to the proton at the 4-position. The proton at the 4-position will appear as a doublet of doublets, coupled to the protons at the 3- and 6-positions. The proton at the 3-position will appear as a doublet, coupled to the proton at the 4-position.
-
Methyl Protons: A singlet corresponding to the three protons of the methyl group will be observed, typically in the upfield region (around δ 2.8-3.2 ppm).
-
Amine Proton: A broad singlet for the N-H proton may be observed, the chemical shift of which can be highly variable depending on the solvent and concentration.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show six distinct signals, corresponding to the six carbon atoms in the molecule.[14][15][16][17][18]
-
Pyridine Ring Carbons: Five signals will be present in the aromatic region (typically δ 100-160 ppm). The carbon atoms attached to the chlorine and nitrogen atoms will be significantly influenced, with their chemical shifts appearing at the downfield end of this range.
-
Methyl Carbon: A single peak in the upfield region (typically δ 25-35 ppm) will correspond to the methyl carbon.
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule.[19][20][21][22]
-
N-H Stretch: A characteristic absorption band for the N-H stretch of the secondary amine will be observed in the region of 3300-3500 cm⁻¹.
-
C-H Stretches: Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while aliphatic C-H stretching of the methyl group will be observed just below 3000 cm⁻¹.
-
C=C and C=N Stretches: Aromatic ring stretching vibrations will be present in the 1400-1600 cm⁻¹ region.
-
C-N Stretch: The C-N stretching vibration will be found in the fingerprint region, typically between 1250-1350 cm⁻¹.
-
C-Cl Stretch: A C-Cl stretching absorption is expected in the lower frequency region of the fingerprint, generally between 600-800 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.[23][24][25][26]
-
Molecular Ion Peak (M+): The mass spectrum will show a molecular ion peak at m/z 142, corresponding to the molecular weight of the compound. Due to the presence of chlorine, an M+2 peak with approximately one-third the intensity of the M+ peak will also be observed, corresponding to the ³⁷Cl isotope.
-
Fragmentation Pattern: Common fragmentation pathways may include the loss of a methyl group (M-15) or a chlorine atom (M-35).
Safety and Handling
As with all chemical reagents, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a chemical intermediate of considerable utility, particularly in the fields of medicinal chemistry and agrochemical synthesis. Its straightforward preparation, coupled with its versatile reactivity, makes it an attractive building block for the construction of more complex, biologically active molecules. This guide has provided a detailed technical overview of its properties, synthesis, applications, and spectral characteristics to support its effective and safe use in research and development.
References
- SpectraBase. (n.d.). 2-Amino-5-chloro-4-methylpyridine.
- Gangadasu, B., Raju, B. C., & Rao, V. J. (2002). Simple and convenient preparation of 2-chloro-5-methylpyridine-3-carbaldehyde imines. Heterocyclic Communications, 8(3), 245-250.
- University of Regensburg. (n.d.). ¹H NMR Spectroscopy.
- Lin, C. F., et al. (2014). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Journal of Medicinal Chemistry, 57(15), 6572-6583.
- Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153.
- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
- Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, 25.16 MHz, CDCl₃, experimental) (HMDB0061888).
- Clinton Health Access Initiative. (n.d.). Nevirapine Batch Transfer Document.
- CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine. (2017). Google Patents.
- Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds.
- Autech Industry Co., Limited. (n.d.). Exploring 2-Chloro-5-Methylpyridine: A Key Pesticide Intermediate.
- PubChem. (n.d.). 5-Chloro-3-fluoro-N-methylpyridin-2-amine.
- DE60318444T2 - Process for the production of nevirapine. (2008). Google Patents.
- Arjunan, V., et al. (2011). FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-amino-5-chloropyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(5), 1799-1806.
- Chemguide. (n.d.). Interpreting C-13 NMR spectra.
- Sihauli Chemicals Pvt Ltd. (n.d.). 2-Chloro-5-methylpyridine Manufacturer & Exporter from India.
- WO2016118586A1 - Lowcost, high yield synthesis of nevirapine. (2016). Google Patents.
- ResearchGate. (n.d.). FTIR spectra of 2-amino-5-methylpyridine and the complex.
- Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.
- Oregon State University. (n.d.). ¹³C NMR Chemical Shifts.
- Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines.
- University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: ¹H NMR Chemical Shifts.
- ResearchGate. (2002). Progress in synthesis of the anti-AIDS drug nevirapine.
- University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: ¹³C NMR Chemical Shifts.
- PubChem. (n.d.). 2-Chloro-5-methylpyridin-4-amine.
- CN106243022A - A kind of preparation method of nevirapine intermediate. (2016). Google Patents.
- Lee, J., et al. (2019). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of the Korean Society for Applied Biological Chemistry, 62(4), 369-379.
- NIST WebBook. (n.d.). 2-Amino-5-chloropyridine.
- YouTube. (2020, April 4). PART 15: ALIPHATIC AMINES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc.
Sources
- 1. This compound CAS#: 4214-80-6 [amp.chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Commitment to Privacy - Virginia Commonwealth University [medicines4all.vcu.edu]
- 4. DE60318444T2 - PROCESS FOR THE PRODUCTION OF NEVIRAPINE - Google Patents [patents.google.com]
- 5. WO2016118586A1 - Lowcost, high yield synthesis of nevirapine - Google Patents [patents.google.com]
- 6. CN106243022A - A kind of preparation method of nevirapine intermediate - Google Patents [patents.google.com]
- 7. innospk.com [innospk.com]
- 8. 2-Chloro-5-methylpyridine Manufacturer & Exporter from India - Sihauli Chemicals Private Limited [sihaulichemicals.com]
- 9. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound(4214-80-6) 1H NMR spectrum [chemicalbook.com]
- 11. che.hw.ac.uk [che.hw.ac.uk]
- 12. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
- 13. organicchemistrydata.org [organicchemistrydata.org]
- 14. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888) [hmdb.ca]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 18. organicchemistrydata.org [organicchemistrydata.org]
- 19. spectrabase.com [spectrabase.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. chemguide.co.uk [chemguide.co.uk]
- 25. 2-Amino-5-chloropyridine [webbook.nist.gov]
- 26. youtube.com [youtube.com]
An In-depth Technical Guide to 5-chloro-N-methylpyridin-2-amine: Properties, Synthesis, and Applications in Research and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-chloro-N-methylpyridin-2-amine is a substituted pyridine derivative that has garnered significant interest in the fields of medicinal chemistry and agrochemical research. Its unique structural combination of a pyridine ring, a chlorine atom, and a methylamino group imparts a specific reactivity profile, making it a valuable building block for the synthesis of more complex, biologically active molecules. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, offering insights for its effective utilization in research and development.
Physicochemical and Spectroscopic Properties
This compound is typically an off-white to light-colored solid under standard conditions. A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 4214-80-6 | [1] |
| Molecular Formula | C₆H₇ClN₂ | [1] |
| Molecular Weight | 142.59 g/mol | [1] |
| Appearance | Off-white solid | [2] |
| Melting Point | 63-65 °C | [2] |
| Boiling Point | 247 °C | [2] |
| Density | 1.250 g/cm³ | [2] |
| Flash Point | 103 °C | [2] |
| Solubility | Soluble in DMSO and Methanol | [2] |
Spectroscopic Characterization
The structural elucidation of this compound is confirmed through various spectroscopic techniques.
¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the aromatic protons on the pyridine ring and the methyl group protons. The chemical shifts and coupling patterns are indicative of the substitution pattern.
¹³C NMR Spectroscopy: While a publicly available spectrum for this compound is not readily found, the expected chemical shifts can be predicted based on data from analogous structures such as 2-methylpyridine and substituted aminopyridines[3][4]. The carbon attached to the nitrogen of the methylamino group would appear in the aliphatic region, while the five carbons of the pyridine ring would resonate in the aromatic region, with their specific shifts influenced by the chloro and methylamino substituents.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit characteristic absorption bands. Key absorptions would include N-H stretching vibrations for the secondary amine, C-H stretching for the aromatic and methyl groups, C=N and C=C stretching vibrations of the pyridine ring, and a C-Cl stretching vibration[5].
Mass Spectrometry: The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the methyl group, the chlorine atom, or other characteristic fragments of the pyridine ring, aiding in its structural confirmation[6][7].
Synthesis and Reactivity
Synthesis of this compound
A common and efficient method for the synthesis of this compound is through the nucleophilic aromatic substitution (SNAr) of a suitable dichloropyridine precursor with methylamine. A plausible and industrially scalable synthetic route starts from 2,5-dichloropyridine.
Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution
This protocol is adapted from general procedures for the amination of chloropyridines[8].
-
Reaction Setup: In a pressure vessel, dissolve 2,5-dichloropyridine in a suitable solvent such as ethanol or N-methyl-2-pyrrolidone (NMP).
-
Addition of Reagent: Add an excess of a solution of methylamine in a compatible solvent (e.g., aqueous or alcoholic solution). The excess methylamine serves as both the nucleophile and a base to neutralize the HCl byproduct.
-
Reaction Conditions: Seal the vessel and heat the reaction mixture to a temperature typically ranging from 100 to 150 °C. The reaction progress is monitored by a suitable analytical technique such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate or dichloromethane) and water.
-
Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
Chemical Reactivity
The reactivity of this compound is dictated by the interplay of its functional groups.
-
N-Methylamino Group: The nitrogen atom of the methylamino group is nucleophilic and can react with various electrophiles. It can undergo acylation, alkylation, and other reactions typical of secondary amines.
-
Pyridine Ring: The pyridine ring is generally electron-deficient, particularly at the positions ortho and para to the nitrogen atom. This makes it susceptible to nucleophilic attack, although the presence of the electron-donating amino group can modulate this reactivity. Electrophilic aromatic substitution is also possible, with the directing effects of the existing substituents influencing the position of the incoming electrophile.
-
Chlorine Atom: The chlorine atom at the 5-position can act as a leaving group in nucleophilic aromatic substitution reactions, particularly with strong nucleophiles under forcing conditions. This allows for the introduction of other functional groups at this position.
Applications in Drug Discovery and Agrochemicals
Substituted aminopyridines are a well-established class of pharmacophores and are integral to the structure of numerous biologically active compounds[9]. This compound serves as a key intermediate in the synthesis of various pharmaceutical and agrochemical agents.
-
Pharmaceuticals: The aminopyridine scaffold is present in a wide range of drugs with diverse therapeutic applications, including anti-inflammatory, antimicrobial, and central nervous system activities[6][9]. The specific substitution pattern of this compound provides a template for the development of novel drug candidates. The chlorine atom can be a site for further modification through cross-coupling reactions, while the methylamino group can be functionalized to modulate the compound's physicochemical properties and biological activity.
-
Agrochemicals: In the agrochemical sector, pyridine derivatives are used in the development of herbicides, insecticides, and fungicides. The structural motifs present in this compound can be incorporated into new crop protection agents.
Safety and Handling
A comprehensive understanding of the safety and handling procedures for this compound is crucial for its use in a laboratory or industrial setting. The following information is derived from its Safety Data Sheet (SDS)[3].
Hazard Identification:
-
Acute Toxicity: Harmful if swallowed or inhaled.
-
Skin Corrosion/Irritation: Causes skin irritation.
-
Eye Damage/Irritation: Causes serious eye irritation.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.
Handling and Storage:
-
Handling: Use only in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Wear protective gloves, clothing, eye, and face protection.
-
Storage: Store in a well-ventilated place. Keep the container tightly closed. Store locked up.
First Aid Measures:
-
If Inhaled: Remove the person to fresh air and keep comfortable for breathing.
-
If on Skin: Wash with plenty of water.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If Swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.
Conclusion
This compound is a versatile chemical intermediate with significant potential in the development of new pharmaceuticals and agrochemicals. Its well-defined chemical properties and reactivity, coupled with established synthetic routes, make it an attractive starting material for a wide range of applications. A thorough understanding of its characteristics and adherence to appropriate safety protocols are essential for its successful and safe utilization in research and manufacturing.
References
- Shanghai Aladdin Biochemical Tech Co.,Ltd. (2025). SAFETY DATA SHEET: this compound.
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888).
- SpectraBase. (n.d.). 2-Amino-5-chloro-4-methylpyridine.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Essential Role of 5-Chloro-3-methylpyridin-2-amine in Modern Drug Discovery.
- Gangadasu, B., Raju, B. C., & Rao, V. J. (2002). Simple and convenient preparation of 2-chloro-5-methylpyridine-3-carbaldehyde imines.
- Fisher Scientific. (2025).
- CN102924370A. (2013). 2-amino-5-methylpyridine preparation method. Google Patents.
- PubChem. (n.d.). 5-Chloro-3-fluoro-N-methylpyridin-2-amine.
- EP0121320A1. (1984). Preparation of 2-chloro-5-methylpyridine. Google Patents.
- US4612377A. (1986). Preparation of 2-chloro-5-methylpyridine. Google Patents.
- DE59005793D1. (1994). Process for the preparation of 2-chloro-5-aminomethylpyridine. Google Patents.
- PubChem. (n.d.). 2-Chloro-5-methylpyridin-4-amine.
- Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide.
- PrepChem. (n.d.). Synthesis of 2-chloro-5-(methylaminomethyl)pyridine.
- PubChem. (n.d.). 5-Chloro-2-methylaniline.
- US20170008846A1. (2017). Process for making 2-chloro-5-methylpyridine. Google Patents.
- Khan Academy. (2015, February 19).
- University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines.
- Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- PubChem. (n.d.). 2-Amino-5-chloropyridine.
- CN106432069A. (2017). A method for preparation of 2-amino-5-chloro-pyridine. Google Patents.
- ChemicalBook. (2024, October 23).
- ResearchGate. (n.d.). FTIR spectra of 2-amino-5-methylpyridine and the complex.
- LGC Standards. (2023).
- Chemistry LibreTexts. (2020, May 30). 11.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Amino-5-Chloropyridine, 98%.
- ChemicalBook. (n.d.). 2-Amino-3,5-dichloropyridine synthesis.
- Chemistry LibreTexts. (2022, July 3). 6.
- Lab Pro Inc. (n.d.). 2-Amino-5-chloro-4-methylpyridine, 5G - A2945-5G.
- Loba Chemie. (2018). 2-AMINO-5-METHYLPYRIDINE FOR SYNTHESIS MSDS.
Sources
- 1. scbt.com [scbt.com]
- 2. spectrabase.com [spectrabase.com]
- 3. rsc.org [rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN102924370A - 2-amino-5-methylpyridine preparation method - Google Patents [patents.google.com]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. 2-Amino-5-chloropyridine | C5H5ClN2 | CID 66174 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 5-chloro-N-methylpyridin-2-amine (CAS: 4214-80-6): Properties, Synthesis, and Applications
Introduction
5-chloro-N-methylpyridin-2-amine is a substituted pyridine derivative that has emerged as a valuable heterocyclic building block in the fields of medicinal chemistry and agrochemical synthesis. Its specific arrangement of a chloro- group, a secondary amine, and the pyridine nitrogen atom imparts a unique reactivity profile, making it an important intermediate for the construction of more complex, biologically active molecules. Pyridine-based scaffolds are prevalent in numerous approved drugs and agricultural products, and functionalized precursors like this compound are critical for analogue synthesis and lead optimization campaigns.
This technical guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals. It details the compound's physicochemical properties, presents a representative synthetic protocol with mechanistic insights, explores its key applications, and outlines essential safety and handling procedures.
Molecular Identity and Physicochemical Properties
A precise understanding of a compound's identity and physical characteristics is fundamental for its effective use in research and development.
Chemical Identifiers
The following table summarizes the key identifiers for this compound.
| Identifier | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 4214-80-6 | [1][2][3][4] |
| Molecular Formula | C₆H₇ClN₂ | [1][2][5] |
| Molecular Weight | 142.59 g/mol | [1][2] |
| Synonyms | 5-Chloro-2-methylaminopyridine, 5-Chloro-N-methyl-2-pyridineamine | [1] |
| Canonical SMILES | CNC1=NC=CC(Cl)=C1 | N/A |
Physicochemical Data
The experimental physicochemical data for this compound is not extensively published. The values below are based on available information for the compound and closely related isomers. Researchers should perform their own characterization for definitive values.
| Property | Value | Notes |
| Physical State | Solid | Based on data for related compounds[5] |
| Boiling Point | 234.191 °C at 760 mmHg | Data for isomer 5-Chloro-6-methylpyridin-2-amine[5] |
| Density | 1.26 g/cm³ | Data for isomer 5-Chloro-6-methylpyridin-2-amine[5] |
Synthesis and Mechanistic Considerations
The synthesis of this compound can be approached through several routes. A common and logical strategy involves the nucleophilic aromatic substitution (SNAr) of a di-substituted pyridine.
Retrosynthetic Analysis
The primary disconnection for the target molecule is at the C-N bond, suggesting a reaction between a 2,5-dihalopyridine precursor and methylamine. This is a robust and widely used transformation in heterocyclic chemistry. The pyridine ring itself can be constructed from acyclic precursors, but for laboratory-scale synthesis, starting with a functionalized pyridine is more efficient.
Caption: Retrosynthetic approach for this compound.
Representative Synthetic Protocol: Nucleophilic Aromatic Substitution
This protocol describes the synthesis of this compound from 2,5-dichloropyridine and methylamine. The choice of the 2-position for substitution by the amine is driven by the electron-withdrawing nature of the ring nitrogen, which activates the C2 and C4 positions towards nucleophilic attack.
Experimental Steps:
-
Reactor Setup: To a pressure-rated reaction vessel equipped with a magnetic stirrer and a temperature probe, add 2,5-dichloropyridine (1.0 eq).
-
Solvent and Reagents: Add ethanol or another suitable polar aprotic solvent (e.g., NMP, DMSO) to dissolve the starting material. Add an excess of methylamine (typically as a 40% solution in water or a 2M solution in THF, 2-3 eq). The excess methylamine serves both as the nucleophile and as a base to neutralize the HCl byproduct.
-
Reaction Conditions: Seal the vessel and heat the reaction mixture to 80-120 °C. The choice of temperature is critical; higher temperatures accelerate the reaction but may lead to side products. The reaction is typically monitored by TLC or LC-MS until the starting material is consumed (usually 12-24 hours).
-
Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate.
-
Extraction: Wash the organic layer sequentially with water and brine. The aqueous washes remove excess methylamine and its hydrochloride salt.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is typically purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield the pure this compound.
Synthetic Workflow Diagram
Caption: Experimental workflow for the synthesis of the target compound.
Core Applications in Research and Development
The utility of this compound lies in its capacity to serve as a scaffold for introducing a specific pharmacophore into a larger molecule.
Role as a Heterocyclic Building Block
The compound is a bifunctional reagent. The secondary amine can undergo a variety of reactions (e.g., acylation, alkylation, coupling), while the chlorine atom can be displaced via nucleophilic substitution or participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), although the latter often requires specific catalytic conditions due to the electron-rich nature of the aminopyridine ring. This dual reactivity allows for sequential and site-selective modifications. For instance, related aminopyridines are used as components in the preparation of aminosulfuranes.[1]
Applications in Medicinal Chemistry
Substituted aminopyridines are key components of many therapeutic agents. The related compound 2-amino-5-chloro-6-methyl pyridine is a known intermediate in the synthesis of novel compounds with potent antimicrobial and anti-inflammatory properties.[6] Similarly, this compound can be used as a starting point for developing kinase inhibitors, GPCR modulators, and other drug candidates where the pyridine motif is essential for binding to the biological target.
Sources
- 1. scbt.com [scbt.com]
- 2. 4214-80-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. This compound CAS#: 4214-80-6 [amp.chemicalbook.com]
- 4. 02-H59145 - 2-chloro-5-methylpyridine | 18368-64-4 [cymitquimica.com]
- 5. 5-Chloro-6-methylpyridin-2-amine | C6H7ClN2 - BuyersGuideChem [buyersguidechem.com]
- 6. chemimpex.com [chemimpex.com]
5-chloro-N-methylpyridin-2-amine structure
An In-depth Technical Guide to 5-chloro-N-methylpyridin-2-amine: Structure, Synthesis, and Application
Introduction
This compound is a substituted pyridine derivative that serves as a crucial building block in organic and medicinal chemistry. Its unique electronic and structural properties, conferred by the chloro-, amino-, and methyl- substituents on the pyridine ring, make it a versatile intermediate for the synthesis of complex heterocyclic systems. This guide provides a comprehensive overview of its chemical structure, detailed synthetic protocols, spectroscopic characterization, key applications in drug discovery, and essential safety information for laboratory professionals.
Physicochemical Properties and Structural Elucidation
This compound, also known as 5-Chloro-N-methyl-2-pyridineamine, is a solid at room temperature.[1] Its structure is defined by a pyridine ring substituted at the C2, C5, and N2 positions. The chlorine atom at C5 acts as a key functional group for further chemical transformations, while the N-methylamino group at C2 significantly influences the molecule's reactivity and its potential as a ligand in biologically active compounds.
Core Properties
The fundamental physicochemical data for this compound are summarized below for quick reference.
| Property | Value | Source |
| CAS Number | 4214-80-6 | [1][2] |
| Molecular Formula | C₆H₇ClN₂ | [1] |
| Molecular Weight | 142.59 g/mol | [1] |
| Appearance | Solid | [1] |
| IUPAC Name | This compound | [1] |
Spectroscopic Characterization
Spectroscopic analysis is essential for the unambiguous confirmation of the molecular structure.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides distinct signals for the aromatic protons and the N-methyl group. The aromatic protons on the pyridine ring typically appear as distinct doublets or doublets of doublets, with chemical shifts influenced by the positions of the electron-withdrawing chlorine and electron-donating N-methylamino group.[3]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show six distinct signals corresponding to the five carbons of the pyridine ring and the one methyl carbon. The carbon attached to the chlorine atom (C5) and the carbon attached to the amino group (C2) will show characteristic shifts.
-
Infrared (IR) Spectroscopy: The IR spectrum is characterized by N-H stretching vibrations for the secondary amine, typically appearing as a single, sharp band around 3300-3500 cm⁻¹.[4][5] C-N stretching absorptions are expected in the 1250-1350 cm⁻¹ range for the aromatic amine.[4][5]
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity ratio of approximately 3:1, which is indicative of the presence of a single chlorine atom.
Synthesis of this compound
The synthesis of this compound is typically achieved via a two-step process starting from 2-aminopyridine. The first step involves the regioselective chlorination of 2-aminopyridine to form the key intermediate, 2-amino-5-chloropyridine. The second step is the N-methylation of this intermediate.
Workflow for Synthesis
The overall synthetic pathway is outlined below. The initial chlorination must be carefully controlled to achieve high selectivity for the 5-position, followed by a standard N-methylation reaction.
Sources
An In-depth Technical Guide to the Physical Properties of 5-chloro-N-methylpyridin-2-amine
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist
Introduction
5-chloro-N-methylpyridin-2-amine (CAS No. 4214-80-6) is a substituted pyridine derivative that serves as a valuable heterocyclic building block in medicinal chemistry and organic synthesis. The precise arrangement of its functional groups—a halogenated pyridine ring, a secondary amine, and a methyl group—offers multiple points for synthetic modification, making it an attractive intermediate for the development of novel pharmaceutical agents and other fine chemicals.
Understanding the fundamental physical properties of this intermediate is not merely an academic exercise; it is a critical prerequisite for its effective use in a drug discovery and development pipeline. Properties such as solubility, melting point, pKa, and thermal stability directly dictate reaction conditions, purification strategies, formulation possibilities, and even the pharmacokinetic profile of a final active pharmaceutical ingredient (API) should it be carried through as a structural motif.
This guide provides a comprehensive overview of the known and predicted physical properties of this compound. Beyond a simple recitation of data, this document is designed to provide the practicing scientist with the causal reasoning behind analytical methodologies and the practical implications of these physical characteristics in a research and development setting.
Core Physicochemical Properties
The foundational physical and chemical identifiers for this compound are summarized below. These data points are the first-line information used for compound identification, reaction stoichiometry, and preliminary safety assessment.
| Property | Value | Source(s) |
| Chemical Name | This compound | [1][2] |
| Synonyms | 5-Chloro-2-(methylamino)pyridine | [1][2] |
| CAS Number | 4214-80-6 | [1][2] |
| Molecular Formula | C₆H₇ClN₂ | [1][2] |
| Molecular Weight | 142.59 g/mol | [1][2] |
| Appearance | Off-white solid | [1] |
| Melting Point | 63-65 °C | [1] |
| Boiling Point | 247 °C (at 760 mmHg) | [1] |
| Density | 1.250 g/cm³ | [1] |
| Flash Point | 103 °C | [1] |
Spectroscopic Characterization Profile
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the N-methyl protons. The aromatic region should display three signals, with their chemical shifts and coupling patterns dictated by the substitution pattern. The proton on the carbon between the two nitrogen atoms is expected to be the most deshielded. The N-methyl group will appear as a singlet, likely integrating to three protons.
-
¹³C NMR: The carbon NMR spectrum should exhibit six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the adjacent nitrogen and chlorine atoms.[3]
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present. Key expected absorptions include N-H stretching vibrations for the secondary amine, C-H stretching from the aromatic ring and methyl group, C=N and C=C stretching vibrations characteristic of the pyridine ring, and a C-Cl stretching vibration.[4][5][6]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For this compound, the mass spectrum run under electron ionization (EI) would be expected to show a molecular ion peak (M⁺) at m/z 142. A characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak at approximately one-third the intensity of the M⁺ peak) would be a key identifier.[7][8][9][10]
Ionization and Solubility Profile
The ability of a compound to ionize and dissolve in various media is paramount in both synthetic chemistry and pharmacology.
Acid Dissociation Constant (pKa)
The pKa is a measure of the acidity of a compound. For this compound, the predicted pKa is approximately 5.00±0.10.[1] This value reflects the basicity of the pyridine nitrogen. This pKa is critical as it dictates the ionization state of the molecule at a given pH.[11] At a pH below its pKa, the pyridine nitrogen will be protonated, forming a positively charged species. This has profound implications for:
-
Reaction Chemistry: The basicity of the pyridine nitrogen can influence its reactivity and catalytic activity in certain reactions.
-
Biological Absorption: The ionization state of a drug molecule significantly affects its ability to cross biological membranes. A drug's absorption, distribution, and excretion are all heavily influenced by its pKa.[11]
Solubility
The solubility of an intermediate dictates the choice of reaction solvents, purification methods (e.g., crystallization, chromatography), and formulation strategies for a final drug product.[5][12]
| Solvent | Solubility | Source(s) |
| Dimethyl Sulfoxide (DMSO) | Soluble | [1] |
| Methanol | Soluble | [1] |
The solubility in polar organic solvents like DMSO and methanol is consistent with the polar nature of the molecule, containing two nitrogen atoms capable of hydrogen bonding. Its solubility in aqueous media is expected to be pH-dependent, increasing significantly at pH values below its pKa due to the formation of the more polar protonated species.
Solid-State Properties: A Critical Consideration for Drug Development
For any compound intended for use as, or in the synthesis of, a pharmaceutical product, a thorough understanding of its solid-state properties is essential to ensure product consistency, stability, and bioavailability.
Polymorphism
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure.[13][14][15][16][17] Different polymorphs of the same compound can have different physical properties, including melting point, solubility, and stability. The sudden appearance of a new, less soluble polymorph during manufacturing can have disastrous consequences for a drug's bioavailability. Therefore, a comprehensive polymorph screen is a mandatory step in modern drug development. While no specific polymorphs of this compound have been reported, any development program utilizing this compound should include a screening protocol.
Hygroscopicity
Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere.[18][19][20][21][] The amount of water absorbed can affect the chemical stability, physical properties (e.g., flowability of a powder), and performance of a drug substance. Hygroscopicity is typically classified based on the amount of water uptake at a specific relative humidity (RH).
Thermal Stability
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine a compound's melting point, purity, and decomposition temperature.[23][24][25][26][27] This information is vital for determining safe storage and handling conditions and for identifying potential degradation pathways.
Experimental Protocols for Physical Property Determination
To ensure data integrity and reproducibility, the determination of physical properties must follow standardized, well-controlled protocols. The following sections detail the methodologies for characterizing the key physical properties of this compound.
Melting Point Determination
Causality: The melting point is a fundamental indicator of purity. A pure crystalline solid will have a sharp melting range (typically <1°C), whereas impurities will depress and broaden the melting range. This protocol uses a digital melting point apparatus for precise temperature control and observation.
Protocol:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered.
-
Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.
-
Rapid Determination (Optional): If the approximate melting point is unknown, heat rapidly to get a rough estimate.
-
Accurate Determination: For an accurate measurement, set the heating rate to 1-2 °C/min, starting at least 10 °C below the expected melting point.
-
Observation: Record the temperature at which the first drop of liquid appears (T_start) and the temperature at which the last solid particle melts (T_end). The melting range is T_start - T_end.
Solubility Assessment
Causality: This protocol establishes a qualitative and semi-quantitative understanding of the compound's solubility in various solvents, which is crucial for selecting appropriate systems for reactions, purification, and formulation.
Protocol:
-
Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, ethyl acetate, hexane).
-
Qualitative Test: To a vial, add ~10 mg of the compound. Add the selected solvent dropwise with agitation. Observe if the solid dissolves.
-
Quantitative Determination (Gravimetric Method): a. Prepare a saturated solution by adding an excess of the compound to a known volume of solvent in a sealed vial. b. Equilibrate the solution at a constant temperature (e.g., 25 °C) for 24 hours with stirring. c. Allow any undissolved solid to settle. d. Carefully withdraw a known volume of the clear supernatant and transfer it to a pre-weighed vial. e. Evaporate the solvent completely under reduced pressure or gentle heating. f. Weigh the vial containing the dried residue. The mass of the dissolved solid can be used to calculate the solubility (e.g., in mg/mL).
Thermal Analysis (DSC/TGA)
Causality: DSC measures heat flow into or out of a sample as a function of temperature, allowing for the precise determination of melting point and detection of polymorphic transitions. TGA measures mass changes with temperature, indicating thermal stability and decomposition points.
Protocol:
-
Sample Preparation: Accurately weigh 2-5 mg of the compound into an appropriate DSC or TGA pan.
-
Instrument Setup: Place the sample pan and a reference pan in the instrument. Purge with an inert gas (e.g., nitrogen).
-
DSC Analysis: a. Heat the sample at a controlled rate (e.g., 10 °C/min) over a temperature range that encompasses the melting point. b. The resulting thermogram will show an endothermic peak corresponding to melting. The onset of this peak is taken as the melting point. The area under the peak corresponds to the enthalpy of fusion.
-
TGA Analysis: a. Heat the sample at a controlled rate (e.g., 10 °C/min) to a high temperature (e.g., 600 °C). b. The TGA curve plots the percentage of initial mass versus temperature. A significant drop in mass indicates decomposition.
Safety, Handling, and Storage
As with any chemical intermediate, proper handling procedures are essential to ensure laboratory safety.
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[1]
-
Storage: Store in a tightly sealed container in a cool, dry place. Keep away from incompatible materials such as strong oxidizing agents.[1]
-
Hazards: The compound is classified as acutely toxic if swallowed or inhaled and causes skin and serious eye irritation.[1]
Application in Drug Discovery and Development
The physical properties of this compound are not just data points; they are practical parameters that guide its application as a synthetic intermediate.
-
Synthetic Route Development: Its solubility in common organic solvents facilitates its use in solution-phase chemistry. The basicity of the pyridine nitrogen (indicated by its pKa) can be leveraged for catalytic purposes or may require protection during certain synthetic steps.
-
Purification: The crystalline nature and defined melting point of this compound suggest that crystallization is a viable method for purification. Understanding its solubility profile in various solvents is key to developing an effective crystallization procedure.
-
"Drug-likeness" and Pharmacokinetics: As a structural motif in a final drug candidate, the substituted pyridine ring will contribute to the overall physicochemical profile of the API. Its pKa will influence the drug's absorption and distribution in the body, while its lipophilicity (related to its solubility) will affect its ability to cross cell membranes.[11]
Conclusion
This compound is a versatile building block whose utility in a research and drug development setting is intrinsically linked to its physical properties. A thorough characterization of its melting point, solubility, pKa, and solid-state behavior is essential for robust process development, ensuring the synthesis of high-quality material, and for intelligently designing final drug candidates with optimal pharmacokinetic profiles. The protocols and data presented in this guide serve as a foundational resource for scientists working with this and structurally related heterocyclic intermediates.
References
- Allada, R. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Asian Journal of Pharmaceutics, 10(4). [Link]
- Crysforma. (n.d.). Polymorph screening. ICIQ.
- Dalton Pharma Services. (n.d.). Polymorphic Screening.
- European Pharmaceutical Review. (2010, August 19). Polymorph screening in pharmaceutical development.
- Henck, J.-O. (2009, December 2). Polymorph Screening Strategies: A Q&A with Jan-Olav Henck. Pharmaceutical Technology. [Link]
- Khalili, B. (n.d.). The Relevance Of Polymorph Screening In The Pharmaceutical Industry. Eurofins CDMO.
- Allada, R. (2016). Hygroscopicity categorization of pharmaceutical solids by gravimetric sorption analysis: A systematic approach.
- Allada, R. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Asian Journal of Pharmaceutics. [Link]
- PharmaInfo. (n.d.). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview.
- Ng, S. W. (2010). 4-(Methylamino)pyridine.
- Ng, S. W. (2010). 4-(Methylamino)pyridine. Acta Crystallographica Section E: Structure Reports Online, 66(4), o823. [Link]
- Shooter, J., et al. (2017). Crystal structure and Hirshfield analysis of the 4-(dimethylamino)pyridine adduct of 4-methoxyphenylborane.
- Koon, N., & Wong, A. (2003). The FTIR Spectra of Pyridine and Pyridine-d5. Semantic Scholar. [Link]
- CET Scientific Services Pte Ltd. (n.d.). Pyridine FTIR Spectroscopy.
- Royal Society of Chemistry. (n.d.). Supporting Information.
- SpectraBase. (n.d.). 2-(2-Methylaminoethyl)pyridine - Optional[1H NMR] - Spectrum.
- SpectraBase. (n.d.). 2-Methylamino-pyridine - Optional[13C NMR] - Chemical Shifts.
- Katritzky, A. R., & Ambler, A. P. (1961). Correlations of the Infrared Spectra of Some Pyridines. The Journal of Physical Chemistry, 65(6), 967-972. [Link]
- Ashenafi, D., et al. (2009). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. Journal of Pharmaceutical and Biomedical Analysis, 49(4), 971-977. [Link]
- de Oliveira, C. S. A., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]
- Pion. (2023, December 13). What is pKa and how is it used in drug development?.
- Busca, G. (1996). Pyridine and ammonia as probes for FTIR analysis of solid acid catalysts. Journal of the Chemical Society, Faraday Transactions, 92(16), 3049-3058. [Link]
- Sane, A., et al. (2014). Solubility of pyridine-2,6-dicarboxylic acid in supercritical carbon dioxide and its application for removal of lead and nickel in simulated matrices.
- Scribd. (n.d.). 2.4. Purity Determination of Low - Molecular - Mass Compounds by DSC.
- SlideShare. (n.d.). Determination of % purity of a compound by by Using DSC.
- Singh, P., & Kaur, M. (2026). Simple and convenient preparation of 2-chloro-5-methylpyridine-3-carbaldehyde imines. Arkivoc, 2026(1), 1-10. [Link]
- Markovich, R. (2009). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards.
- McLafferty, F. W. (1962). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 34(1), 2-15. [Link]
- Augusti, R., et al. (2002). Recognizing α-, β- or γ-substitution in pyridines by mass spectrometry.
- Pearson+. (n.d.). The molecule that gave the mass spectrum shown here contains a ha....
- Clark, J. (2023, August 29).
- PubChem. (n.d.). 4-(Dimethylamino)pyridine.
- Cassel, R. B. (2002). Purity Determination and DSC Tzero Technology. Semantic Scholar. [Link]
- National Center for Biotechnology Information. (2000). Pyridine. In Some Industrial Chemicals. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 77. Lyon (FR): International Agency for Research on Cancer. [Link]
- Jibril, B. Y., & Obaleye, J. A. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSciMed Central. [Link]
- Yadav, R., et al. (n.d.). Effect of pyridine on key pharmacological parameters.
- Lecturio. (2019, May 20). pKa and Drug Solubility: Absorption and Distribution – Pharmacokinetics (PK).
- Pliego, J. R. (2014). The Calculations of pKa Values of Selected Pyridinium and Its N-oxide Ions in Water and Acetonitrile.
- Singh, U. P., & Singh, P. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules, 26(20), 6218. [Link]
- Google Patents. (n.d.). CN102924370A - 2-amino-5-methylpyridine preparation method.
- Claramunt, R. M., et al. (2011). The structure of N-(5-aminopyrimidin-2-yl)
Sources
- 1. This compound CAS#: 4214-80-6 [amp.chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. rsc.org [rsc.org]
- 4. [PDF] The FTIR Spectra of Pyridine and Pyridine-d , ’ | Semantic Scholar [semanticscholar.org]
- 5. cet-science.com [cet-science.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The molecule that gave the mass spectrum shown here contains a ha... | Study Prep in Pearson+ [pearson.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. What is pKa and how is it used in drug development? [pion-inc.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 14. Polymorph screening [crysforma.com]
- 15. The Relevance Of Polymorph Screening In The Pharmaceutical Industry [outsourcedpharma.com]
- 16. pharmtech.com [pharmtech.com]
- 17. Polymorphic Screening - Polymorph Screening [dalton.com]
- 18. asiapharmaceutics.info [asiapharmaceutics.info]
- 19. researchgate.net [researchgate.net]
- 20. Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]
- 21. pharmainfo.in [pharmainfo.in]
- 23. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. scribd.com [scribd.com]
- 25. slideshare.net [slideshare.net]
- 26. researchgate.net [researchgate.net]
- 27. [PDF] Purity Determination and DSC Tzero Technology | Semantic Scholar [semanticscholar.org]
Navigating the Solubility Landscape of 5-chloro-N-methylpyridin-2-amine: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 5-chloro-N-methylpyridin-2-amine (CAS No. 4214-80-6), a key intermediate in pharmaceutical and agrochemical research. In the absence of extensive publicly available quantitative solubility data, this document synthesizes known physicochemical properties, qualitative solubility information, and predictive analysis based on structural analogy and theoretical principles. Furthermore, this guide presents a detailed, field-proven experimental protocol for the precise determination of this compound's solubility in various organic solvents, empowering researchers to generate critical data for their specific applications. This whitepaper is intended for chemists, pharmacologists, and formulation scientists engaged in drug discovery and development.
Introduction: The Significance of this compound in Modern Synthesis
This compound is a substituted pyridine derivative of significant interest in medicinal and agricultural chemistry. Its structural motifs are found in a variety of biologically active molecules, making it a valuable building block for the synthesis of novel compounds.[1] A thorough understanding of its solubility is paramount for its effective utilization in synthetic transformations, purification processes, formulation development, and biological assays. Solubility dictates the choice of reaction media, influences crystallization and purification strategies, and is a critical determinant of a compound's bioavailability. This guide aims to provide a foundational understanding of the solubility profile of this compound and to equip researchers with the tools to conduct their own precise solubility assessments.
Physicochemical Properties of this compound
A clear understanding of a compound's physicochemical properties is fundamental to predicting its solubility behavior. The following table summarizes the known properties of this compound.
| Property | Value | Source |
| CAS Number | 4214-80-6 | [1] |
| Molecular Formula | C₆H₇ClN₂ | [1] |
| Molecular Weight | 142.59 g/mol | [1] |
| Appearance | Off-White Solid | ChemicalBook |
| Melting Point | 63-65 °C | ChemicalBook |
| Boiling Point | 247 °C | ChemicalBook |
| Predicted pKa | 5.00 ± 0.10 | ChemicalBook |
The presence of a pyridine ring, a chloro substituent, and a secondary amine group all contribute to the molecule's polarity and its potential for hydrogen bonding, which are key factors governing its solubility. The predicted pKa of 5.00 suggests that the compound is a weak base.
Solubility Profile: Qualitative Data and Predictive Analysis
Qualitative Solubility:
-
Soluble in: Dimethyl sulfoxide (DMSO), Methanol.
Predictive Solubility Analysis:
The principle of "like dissolves like" is a cornerstone of solubility prediction. The polarity of this compound, arising from the nitrogen atoms and the chloro group, suggests it will be more soluble in polar solvents. The methyl group and the pyridine ring also introduce some non-polar character.
Based on these structural features and available data for analogous compounds, a predicted solubility profile is presented below. It is crucial to note that these are estimations and should be confirmed by experimental determination.
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Water | Polar Protic | Slightly Soluble | The amine and pyridine nitrogen can hydrogen bond with water, but the overall molecule has significant non-polar character. A structurally similar compound, 4-Amino-2-chloro-5-methylpyridine, is reported as "slightly soluble" in water (calculated at 5.4 g/L).[2] |
| Methanol | Polar Protic | Soluble | The compound is known to be soluble in methanol. Methanol can act as both a hydrogen bond donor and acceptor, effectively solvating the molecule. |
| Ethanol | Polar Protic | Soluble | Similar to methanol, ethanol is a polar protic solvent capable of hydrogen bonding. The slightly larger alkyl chain may slightly decrease solubility compared to methanol. 2-Amino-5-chloropyridine has good solubility in ethanol.[3] |
| Isopropanol | Polar Protic | Moderately Soluble | The larger, bulkier alkyl group of isopropanol may hinder solvation compared to methanol and ethanol, leading to lower solubility. |
| Acetone | Polar Aprotic | Soluble | Acetone is a polar aprotic solvent with a significant dipole moment, capable of strong dipole-dipole interactions with the solute. |
| Acetonitrile | Polar Aprotic | Moderately Soluble | Acetonitrile is a polar aprotic solvent, but generally a weaker solvent for polar compounds containing N-H bonds compared to acetone or DMSO. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | The compound is known to be soluble in DMSO. DMSO is a highly polar aprotic solvent and an excellent solvent for a wide range of organic compounds. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble | Similar to DMSO, DMF is a highly polar aprotic solvent and is expected to be a good solvent for this compound. |
| Dichloromethane (DCM) | Halogenated | Moderately Soluble | DCM is a relatively polar halogenated solvent and should be a reasonable solvent for this compound. |
| Toluene | Non-polar | Sparingly Soluble | As a non-polar aromatic solvent, toluene is unlikely to be a good solvent for the relatively polar this compound. |
| Hexane | Non-polar | Insoluble | Hexane is a non-polar aliphatic solvent and is not expected to dissolve this compound to any significant extent. |
Experimental Determination of Solubility: A Step-by-Step Protocol
To obtain precise and reliable solubility data, an experimental approach is necessary. The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[4][5]
Workflow for Solubility Determination
The following diagram illustrates the general workflow for the experimental determination of solubility.
Caption: Workflow for the experimental determination of solubility using the shake-flask method.
Detailed Experimental Protocol
Materials and Equipment:
-
This compound (solid)
-
Selected solvents (analytical grade or higher)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator with temperature control
-
Centrifuge or syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Syringes and vials for analysis
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a pre-weighed vial. The amount should be sufficient to ensure that undissolved solid remains after equilibration.
-
Accurately add a known volume of the desired solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Prepare samples in triplicate for each solvent.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker and agitate at a constant speed for a sufficient period to reach equilibrium (typically 24-48 hours). The temperature should be carefully controlled and recorded.
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and allow them to stand for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Filter the supernatant through a syringe filter into a clean vial to remove any remaining solid particles. Alternatively, centrifuge the samples and carefully collect the supernatant.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the standard solutions and the filtered supernatant samples by a suitable analytical method such as HPLC or UV-Vis spectroscopy to determine the concentration of the dissolved compound.
-
Construct a calibration curve from the standard solutions to accurately quantify the concentration in the experimental samples.
-
-
Calculation of Solubility:
-
The determined concentration from the analysis represents the solubility of this compound in the specific solvent at the experimental temperature.
-
Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.
-
Factors Influencing the Solubility of this compound
Several factors can influence the solubility of this compound, and researchers should consider these when designing experiments and interpreting results.
-
Temperature: For most solid solutes, solubility increases with increasing temperature. This relationship should be determined experimentally if solubility at different temperatures is a concern.
-
pH of the Medium: As a weak base (predicted pKa ≈ 5.00), the solubility of this compound is expected to be pH-dependent. In acidic solutions (pH < 5), the amine group will be protonated, forming a more soluble salt. In neutral or basic solutions, the compound will exist primarily in its less soluble free base form.
-
Crystalline Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is important to characterize the solid form of the material being used.
-
Presence of Other Solutes: The presence of salts or other organic molecules in the solvent can affect the solubility through mechanisms such as the common ion effect or changes in solvent polarity.
The relationship between these factors can be visualized as follows:
Caption: Key factors influencing the solubility of this compound.
Safety Precautions
Researchers handling this compound should consult the Safety Data Sheet (SDS) for detailed information on hazards and handling procedures. General safety precautions include:
-
Working in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoiding inhalation of dust and contact with skin and eyes.
-
In case of contact, wash the affected area immediately with plenty of water.
Conclusion
While quantitative solubility data for this compound remains to be extensively published, this technical guide provides a robust framework for researchers to understand and experimentally determine this critical parameter. By leveraging the provided physicochemical data, predictive analysis, and the detailed experimental protocol, scientists can generate the necessary solubility information to advance their research in drug discovery and development. The principles and methodologies outlined herein are designed to ensure scientific integrity and empower researchers to make informed decisions in their synthetic and formulation endeavors.
References
- Experimental and Computational Methods Pertaining to Drug Solubility. (2012). In Toxicity and Drug Testing. InTech. [Link]
- General Experimental Protocol for Determining Solubility. (2025). BenchChem.
- The Chemistry Behind 2-Amino-5-chloropyridine: Synthesis and Properties. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). American Pharmaceutical Review.
- Practical Aspects of Solubility Determination in Pharmaceutical Preformulation. (n.d.).
- Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. (n.d.). Herbal Medicines.
- 2-Amino-5-chloropyridine. (n.d.). PubChem. [Link]
- 2-Amino-5-chloropyridine. (n.d.). Hubei Jusheng Technology Co., Ltd.
- 5-Chloro-6-methylpyridin-2-amine. (n.d.). BuyersGuideChem. [Link]
- Comparison of experimental and COSMO-RS predicted solubility. (n.d.).
- 5-Chloro-3-fluoro-N-methylpyridin-2-amine. (n.d.). PubChem. [Link]
- A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. (2024). Process Safety and Environmental Protection.
- COSMO-RS predictions plotted versus experimental values. (n.d.).
- This compound. (n.d.). AK Scientific, Inc.
- Prediction of aqueous solubility of drugs and pesticides with COSMO-RS. (2002).
- 2-chloro-5-methylpyridine. (n.d.). CymitQuimica.
- Predicting solubilities in polymer systems using COSMO-RS. (2015).
- SAFETY DATA SHEET: this compound. (2025). Aladdin.
- Solubility Profile of 2-Chloro-3-methyl-5-nitropyridine in Organic Solvents: A Technical Guide. (n.d.). BenchChem.
- Synthesis of two 'heteroaromatic rings of the future' for applications in medicinal chemistry. (n.d.).
- 2-Chloro-5-methylpyridin-4-amine. (n.d.). PubChem. [Link]
- 2-Amino-5-chloro-6-methylpyridine. (n.d.). Apollo Scientific.
- SAFETY DATA SHEET: 2-Amino-5-chloro-6-methylpyridine. (n.d.). Fisher Scientific.
- Solubility of 2Aminopyridine in Acetone, Chloroform, and Ethyl Acetate. (2008).
- An In-depth Technical Guide on the Solubility of 2-Amino-N-cyclohexyl-N-methylbenzylamine in Organic Solvents. (n.d.). BenchChem.
Sources
5-chloro-N-methylpyridin-2-amine spectroscopic data (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Characterization of 5-chloro-N-methylpyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the essential spectroscopic techniques used to characterize the chemical structure and purity of this compound, a key building block in modern medicinal chemistry. As a Senior Application Scientist, this document is designed to go beyond a simple data repository. It offers a detailed exploration of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), grounded in fundamental principles and practical, field-tested methodologies. The causality behind experimental choices is explained, and each protocol is designed as a self-validating system to ensure data integrity. By integrating data from these orthogonal techniques, researchers can achieve unambiguous structural confirmation, a critical step in any drug discovery and development pipeline.
Introduction to this compound
This compound is a substituted pyridine derivative. Its structure, featuring a chlorine atom, an amine, and a methyl group on the pyridine ring, makes it a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The precise location of these substituents is critical to its reactivity and the properties of the final compounds. Therefore, rigorous spectroscopic analysis is not merely a quality control step but a foundational requirement for its use in synthesis. This guide will detail the application of NMR, IR, and MS to confirm the molecular structure and ensure the purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual hydrogen (¹H) and carbon (¹³C) atoms, allowing for the mapping of the molecular framework.
Theoretical Framework
NMR spectroscopy is based on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can align with or against the field, creating two energy states. The energy difference between these states corresponds to a specific radiofrequency. By irradiating the sample with radio waves and measuring the frequencies at which nuclei absorb energy (resonate), we can deduce their chemical environment.
Key parameters in NMR include:
-
Chemical Shift (δ): The position of a signal in the NMR spectrum, which is indicative of the electronic environment of the nucleus.
-
Multiplicity (Splitting): The splitting of a signal into multiple peaks due to the influence of neighboring nuclei, providing information about connectivity.
-
Coupling Constant (J): The distance between the split peaks, which gives further insight into the spatial relationship between coupled nuclei.
-
Integration: The area under a ¹H NMR signal, which is proportional to the number of protons it represents.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical as it must dissolve the sample without contributing interfering signals. CDCl₃ is a common choice for its good dissolving power for many organic compounds.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required. Modern spectrometers can often reference the residual solvent peak.
-
-
Instrument Setup:
-
Place the NMR tube in the spectrometer's probe.
-
Ensure the magnetic field is "locked" onto the deuterium signal of the solvent to maintain field stability.
-
"Shim" the magnetic field to optimize its homogeneity across the sample, which is crucial for obtaining sharp, well-resolved signals.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum. A typical experiment involves a short radiofrequency pulse followed by the detection of the free induction decay (FID).
-
Acquire the ¹³C NMR spectrum. As ¹³C has a low natural abundance and smaller magnetic moment, more scans are typically required to achieve a good signal-to-noise ratio. Proton decoupling is commonly used to simplify the spectrum and improve sensitivity.
-
-
Data Processing:
-
Apply a Fourier transform to the FID to convert the time-domain signal into the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift axis by referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the ¹H NMR signals.
-
Data Interpretation and Analysis
The ¹H NMR spectrum of this compound is expected to show distinct signals for the methyl protons, the amine proton, and the three aromatic protons on the pyridine ring.
-
Aromatic Protons (H-3, H-4, H-6): These protons will appear in the aromatic region of the spectrum (typically δ 6.0-8.5 ppm). Their specific chemical shifts and coupling patterns are diagnostic of their positions on the ring.
-
H-6: This proton is adjacent to the nitrogen atom and is expected to be the most downfield (highest chemical shift). It will appear as a doublet due to coupling with H-4.
-
H-4: This proton is coupled to both H-3 and H-6. However, long-range coupling in pyridine rings can be complex. It is expected to appear as a doublet of doublets.
-
H-3: This proton is adjacent to the carbon bearing the amine group and will be coupled to H-4, appearing as a doublet.
-
-
Amine Proton (N-H): This proton will likely appear as a broad singlet, and its chemical shift can be variable depending on concentration and solvent. It may also exchange with trace amounts of D₂O in the solvent, causing it to diminish or disappear.
-
Methyl Protons (N-CH₃): These three equivalent protons will appear as a singlet in the upfield region of the spectrum (typically δ 2.5-3.5 ppm).
The proton-decoupled ¹³C NMR spectrum will show six distinct signals, one for each carbon atom in the molecule.
-
Aromatic Carbons: The five carbons of the pyridine ring will have chemical shifts in the aromatic region (typically δ 100-160 ppm).
-
C-2: The carbon attached to the amine group will be significantly upfield.
-
C-6: The carbon adjacent to the ring nitrogen will be downfield.
-
C-5: The carbon bearing the chlorine atom will have its chemical shift influenced by the electronegativity of chlorine.
-
C-3 and C-4: These carbons will have chemical shifts in the middle of the aromatic region.
-
-
Methyl Carbon (N-CH₃): This carbon will appear as a sharp signal in the upfield region of the spectrum (typically δ 20-40 ppm).
Data Summary Table
| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| Aromatic | ~7.8-8.0 | d | ~2.5 | H-6 |
| Aromatic | ~7.2-7.4 | dd | ~8.5, 2.5 | H-4 |
| Aromatic | ~6.4-6.6 | d | ~8.5 | H-3 |
| Amine | Variable (e.g., ~4.5-5.5) | br s | - | N-H |
| Methyl | ~2.9-3.1 | s | - | N-CH₃ |
| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment | ||
| Aromatic | ~158 | C-2 | ||
| Aromatic | ~147 | C-6 | ||
| Aromatic | ~138 | C-4 | ||
| Aromatic | ~115 | C-5 | ||
| Aromatic | ~107 | C-3 | ||
| Methyl | ~28 | N-CH₃ |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. It is particularly useful for identifying key bonds and confirming the presence of expected functionalities.
Theoretical Framework
IR spectroscopy measures the absorption of infrared radiation by a molecule. When the frequency of the IR radiation matches the natural vibrational frequency of a specific bond or functional group, the molecule absorbs the radiation. This results in an absorption band in the IR spectrum. The position of the band (in wavenumbers, cm⁻¹) is characteristic of the bond type and its environment, while the intensity of the band is related to the change in dipole moment during the vibration.
For this compound, key expected vibrations include:
-
N-H stretch: From the secondary amine.
-
C-H stretches: From the aromatic ring and the methyl group.
-
C=C and C=N stretches: From the pyridine ring.
-
N-H bend: From the secondary amine.
-
C-Cl stretch: From the chloro-substituent.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Instrument Preparation:
-
Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the clean, empty crystal. This background will be automatically subtracted from the sample spectrum.
-
-
Sample Application:
-
Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Use the instrument's pressure arm to apply consistent pressure, ensuring good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The data is collected as an interferogram and then Fourier-transformed to produce the final spectrum.
-
-
Data Analysis:
-
Identify the major absorption bands and compare their positions (in cm⁻¹) to correlation charts to assign them to specific functional groups.
-
Data Interpretation and Analysis
-
~3400-3200 cm⁻¹: A moderate to sharp peak in this region is characteristic of the N-H stretching vibration of the secondary amine.
-
~3100-3000 cm⁻¹: Weak to moderate bands corresponding to the aromatic C-H stretching vibrations .
-
~2950-2850 cm⁻¹: Weak to moderate bands due to the aliphatic C-H stretching vibrations of the methyl group.
-
~1600-1450 cm⁻¹: A series of sharp, strong to medium bands characteristic of the C=C and C=N stretching vibrations of the pyridine ring.
-
~1550-1500 cm⁻¹: A band in this region can often be attributed to the N-H bending vibration .
-
~800-600 cm⁻¹: The C-Cl stretching vibration is expected in this region, though it can sometimes be weak.
Data Summary Table
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350 | Medium, Sharp | N-H Stretch |
| ~3050 | Weak | Aromatic C-H Stretch |
| ~2940 | Weak | Aliphatic C-H Stretch |
| ~1600 | Strong | C=C / C=N Ring Stretch |
| ~1520 | Medium | N-H Bend |
| ~1470 | Strong | C=C / C=N Ring Stretch |
| ~750 | Medium | C-Cl Stretch |
Mass Spectrometry (MS): Determining Molecular Weight and Formula
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and can offer structural information through the analysis of fragmentation patterns.
Theoretical Framework
In a typical mass spectrometry experiment, molecules are first ionized, for example, by electrospray ionization (ESI) or electron impact (EI). These ions are then accelerated into a mass analyzer, which separates them based on their m/z ratio. A detector then records the abundance of each ion.
The resulting mass spectrum is a plot of ion abundance versus m/z. The peak with the highest m/z value often corresponds to the molecular ion (M⁺) or the protonated molecule ([M+H]⁺), from which the molecular weight can be determined. A key feature for chlorine-containing compounds is the isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl (~75.8% abundance) and ³⁷Cl (~24.2% abundance), in a roughly 3:1 ratio. This results in two molecular ion peaks separated by 2 m/z units, with a characteristic intensity ratio of approximately 3:1, providing definitive evidence for the presence of one chlorine atom.
Experimental Protocol: Electrospray Ionization (ESI)-MS
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., ~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
-
Instrument Setup:
-
Infuse the sample solution into the ESI source at a constant flow rate using a syringe pump.
-
Optimize the ESI source parameters, such as capillary voltage and gas flow rates, to achieve a stable ion signal.
-
Calibrate the mass analyzer using a known calibration standard to ensure accurate mass measurement.
-
-
Data Acquisition:
-
Acquire the mass spectrum in positive ion mode to detect the protonated molecule, [M+H]⁺.
-
The mass range should be set to include the expected molecular weight of the compound (C₆H₇ClN₂ = 142.59 g/mol ).
-
-
Data Analysis:
-
Identify the peak corresponding to the [M+H]⁺ ion.
-
Examine the isotopic pattern of this peak to confirm the presence of a single chlorine atom. There should be a peak at m/z ~143 (for the ³⁵Cl isotope) and another at m/z ~145 (for the ³⁷Cl isotope) with an intensity ratio of approximately 3:1.
-
Analyze any significant fragment ions to gain further structural information.
-
Data Interpretation and Analysis
-
Molecular Ion Peak ([M+H]⁺): The spectrum should show a prominent cluster of peaks corresponding to the protonated molecule.
-
m/z ~143.0: This corresponds to the [C₆H₈³⁵ClN₂]⁺ ion.
-
m/z ~145.0: This corresponds to the [C₆H₈³⁷ClN₂]⁺ ion.
-
-
Isotopic Pattern: The relative intensity of the peak at m/z 143 to the peak at m/z 145 should be approximately 3:1, which is a definitive signature for a molecule containing one chlorine atom.
-
Fragmentation: Depending on the ionization energy, fragmentation may occur. Common fragmentation pathways could include the loss of the methyl group or the chlorine atom.
Data Summary Table
| m/z | Relative Intensity | Assignment |
| ~143.0 | ~100% | [M(³⁵Cl)+H]⁺ |
| ~145.0 | ~33% | [M(³⁷Cl)+H]⁺ |
Integrated Spectroscopic Analysis: A Holistic Approach to Structure Confirmation
While each spectroscopic technique provides valuable information, their true power lies in their combined application. An integrated analysis allows for the unambiguous confirmation of the structure of this compound by using the data from each technique to corroborate the others.
The logical workflow for this integrated analysis is as follows:
Caption: Integrated workflow for spectroscopic structure confirmation.
This integrated approach ensures a high degree of confidence in the final structural assignment:
-
MS provides the molecular formula and confirms the presence of one chlorine atom through the characteristic 3:1 isotopic pattern for the [M+H]⁺ ion at m/z 143/145.
-
IR confirms the presence of key functional groups predicted by the structure: an N-H bond (amine), aromatic C-H bonds, an aliphatic C-H bond (methyl group), and the C=C/C=N bonds of the pyridine ring.
-
NMR provides the final, detailed picture. The ¹H and ¹³C NMR spectra reveal the exact number of different types of protons and carbons and, most importantly, their connectivity. The chemical shifts and coupling patterns of the three aromatic protons are uniquely consistent with a 2,5-disubstituted pyridine ring, and the presence of the N-methyl signal confirms its location.
References
- PubChem Compound Summary: National Center for Biotechnology Information. This compound. PubChem Compound Summary for CID 2765329. [Link]
- Introduction to Spectroscopy by Pavia, Lampman, Kriz, and Vyvyan: A standard textbook providing the theoretical basis for NMR, IR, and MS interpretation.
- Spectroscopic Tools in Organic and Natural Products Chemistry: Journal of Natural Products. Proton NMR Spectroscopy. [Link]
Foreword: A Modern Building Block for Complex Synthesis
An In-Depth Technical Guide to the Reactivity Profile of 5-chloro-N-methylpyridin-2-amine
In the landscape of pharmaceutical and materials science, the strategic functionalization of heterocyclic scaffolds is paramount. Pyridine derivatives, in particular, are ubiquitous in bioactive molecules and functional materials.[1] this compound emerges as a versatile and strategically important building block. Its reactivity profile is dictated by the interplay of three key features: the nucleophilic N-methylamino group at the C2 position, the pyridine ring nitrogen which activates the ring towards certain transformations, and the chloro-substituent at the C5 position, which serves as a robust handle for modern cross-coupling chemistry.
This guide provides an in-depth exploration of the reactivity of this compound (CAS 4214-80-6).[2] We will move beyond simple reaction schemes to dissect the underlying principles, offering field-proven insights into experimental design, catalyst selection, and reaction optimization. The protocols described herein are designed to be self-validating, providing researchers with a reliable foundation for their synthetic endeavors.
Molecular and Spectroscopic Properties
A foundational understanding of a reagent's physical and spectroscopic characteristics is critical before its deployment in synthesis.
| Property | Value | Source |
| Molecular Formula | C₆H₇ClN₂ | [2] |
| Molecular Weight | 142.59 g/mol | [2] |
| Appearance | Off-White Solid | [3] |
| Melting Point | 63-65 °C | [3] |
| Boiling Point | 247 °C | [3] |
| pKa | 5.00 ± 0.10 (Predicted) | [3] |
Synthesis of the Core Scaffold
The efficient synthesis of the title compound is a critical first step. While multiple routes to substituted chloropyridines exist, a common and reliable method involves the functionalization of readily available precursors. A validated approach involves the copper-catalyzed methylation of 2-amino-5-chloropyridine.
Protocol: Copper-Catalyzed N-Methylation
This procedure leverages a copper(II) acetate catalyst to facilitate the methylation of the primary amine with methylboronic acid.[3]
Step-by-Step Methodology:
-
To a solution of 2-amino-5-chloropyridine (1.0 eq) and pyridine (3.5 eq) in anhydrous dioxane (approx. 0.08 M), add copper(II) acetate (2.5 eq).
-
Stir the resulting mixture at room temperature for 15 minutes.
-
Add methylboronic acid (2.5 eq) to the reaction vessel.
-
Heat the mixture to reflux and monitor the consumption of the starting material by Thin Layer Chromatography (TLC). Reaction times can vary from 1.5 to 18 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Filter the mixture through a pad of diatomaceous earth to remove the copper catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting residue by flash column chromatography (elution gradient: 0% to 50% ethyl acetate in hexane) to yield the pure this compound.[3]
Causality and Experimental Rationale:
-
Catalyst Choice: Copper(II) acetate is an effective catalyst for N-arylation and N-alkylation reactions. It facilitates the coupling between the amine and the boronic acid, a variant of the Chan-Lam coupling.
-
Reagent Stoichiometry: An excess of methylboronic acid and copper catalyst is used to drive the reaction to completion, especially given the moderate reactivity of the primary amine.
-
Solvent and Base: Dioxane is a suitable high-boiling solvent for this transformation. Pyridine acts as a base and potentially as a ligand to stabilize the copper catalyst.
-
Purification: The filtration through diatomaceous earth is crucial for removing heterogeneous copper salts prior to chromatographic purification, which prevents streaking and improves separation efficiency.
Reactivity at the C5-Chloro Position
The chlorine atom at the C5 position is the primary site for synthetic diversification. Its reactivity is best exploited through transition metal-catalyzed cross-coupling reactions, though Nucleophilic Aromatic Substitution (SNAr) is also a consideration.
Nucleophilic Aromatic Substitution (SNAr)
The direct displacement of the chloride by a nucleophile is a potential, albeit challenging, pathway. The reactivity of halopyridines in SNAr reactions is highly dependent on the position of the halogen relative to the ring nitrogen.
Mechanistic Considerations:
-
Activation: The pyridine ring nitrogen is an electron-withdrawing group that can stabilize the negative charge of the Meisenheimer complex intermediate, which forms upon nucleophilic attack.[4] This activation is most pronounced for leaving groups at the C2 and C4 positions, where a resonance structure can place the negative charge directly on the electronegative nitrogen atom.
-
C5 Position Reactivity: The C5 position is meta to the ring nitrogen. Therefore, it lacks this direct resonance stabilization, rendering it significantly less reactive in SNAr reactions compared to its C2 or C4 counterparts.[4] Consequently, forcing conditions (high temperatures, strong nucleophiles, and polar aprotic solvents) are typically required, which can limit functional group tolerance.
Caption: Generalized SNAr pathway on this compound.
Palladium-Catalyzed Cross-Coupling Reactions
The most powerful and versatile strategy for functionalizing the C5 position is through palladium-catalyzed cross-coupling. These methods offer broad substrate scope and high functional group tolerance, largely supplanting the harsher SNAr reactions.[5]
The Suzuki-Miyaura coupling is a cornerstone of modern synthesis for creating C(sp²)-C(sp²) bonds, making it ideal for accessing biaryl and heteroaryl structures.[6][7]
Core Principle: The reaction couples the chloropyridine (electrophile) with an organoboron reagent (nucleophile), typically a boronic acid or boronate ester, in the presence of a palladium catalyst and a base.[7]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: Suzuki-Miyaura Coupling of this compound
Step-by-Step Methodology:
-
In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a suitable base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 eq).
-
Add the palladium catalyst system. For a chloropyridine, a robust system is required, for example, Pd₂(dba)₃ (1-5 mol%) as the palladium source and a sterically hindered, electron-rich phosphine ligand like SPhos or XPhos (2-10 mol%).
-
Add an anhydrous solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v).[8]
-
Seal the flask and heat the reaction mixture to 85-100 °C with vigorous stirring. Monitor progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Causality and Experimental Rationale:
-
Catalyst System: Aryl chlorides are less reactive than bromides or iodides in the oxidative addition step (the first and often rate-limiting step of the catalytic cycle).[9] Therefore, a highly active catalyst is required. The combination of a Pd(0) source like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand (e.g., a dialkylbiaryl phosphine) generates a coordinatively unsaturated, electron-rich Pd(0) species that readily undergoes oxidative addition into the C-Cl bond.[7]
-
Base and Solvent: The base is crucial for activating the boronic acid in the transmetalation step, forming a more nucleophilic boronate species.[9] A mixture of an organic solvent like dioxane with water often accelerates the reaction, aiding in the dissolution of the base and facilitating the transmetalation step.[8]
For the synthesis of more complex diarylamines or for coupling with various nitrogen-based nucleophiles, the Buchwald-Hartwig amination is the premier method.[5][10]
Core Principle: This reaction forms a new C-N bond by coupling the chloropyridine with a primary or secondary amine, catalyzed by a palladium complex in the presence of a strong base.[5]
Caption: Experimental workflow for a typical Buchwald-Hartwig amination.
Protocol: Buchwald-Hartwig Amination of this compound
Step-by-Step Methodology:
-
To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., G3-XPhos, 1-3 mol%), the phosphine ligand (if not using a precatalyst), and the base (e.g., NaOt-Bu or LHMDS, 1.2-1.5 eq).
-
Add the this compound (1.0 eq) and the amine coupling partner (1.1-1.3 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Seal the tube and place it in a preheated oil bath (typically 80-110 °C).
-
Stir vigorously until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, and carefully quench with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent like ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify via flash column chromatography.
Causality and Experimental Rationale:
-
Base Selection: Buchwald-Hartwig aminations require a strong, non-nucleophilic base to deprotonate the amine coupling partner, forming the active nitrogen nucleophile.[11] Sodium tert-butoxide (NaOt-Bu) is the most common choice. For sensitive substrates, weaker bases like K₃PO₄ or stronger, non-coordinating bases like LHMDS can be employed.
-
Ligand Choice: As with Suzuki coupling, the choice of ligand is critical for activating the C-Cl bond. Sterically demanding and electron-rich ligands are essential. The Buchwald group has developed generations of ligands (e.g., XPhos, RuPhos, BrettPhos) tailored for various substrates, with modern precatalysts offering high activity and air stability.[11][12]
-
Inert Conditions: The Pd(0) active catalyst is sensitive to oxygen. Therefore, maintaining strictly inert and anhydrous conditions is critical for achieving high yields and preventing catalyst decomposition.
Summary of Reactivity
The synthetic utility of this compound is primarily derived from the C5-chloro group, which acts as a versatile linchpin for constructing more complex molecular architectures.
| Reaction Type | Position | Reactivity | Key Conditions | Common Applications |
| Nucleophilic Aromatic Substitution | C5 | Low | High Temp, Strong Nu⁻ | Limited due to harshness |
| Suzuki-Miyaura Coupling | C5 | High | Pd Catalyst, Ligand, Base | C-C bond formation (biaryls) |
| Buchwald-Hartwig Amination | C5 | High | Pd Catalyst, Ligand, Strong Base | C-N bond formation (diarylamines) |
Conclusion
This compound is a strategically designed building block whose reactivity is dominated by modern palladium-catalyzed cross-coupling chemistry. While direct nucleophilic substitution at the C5 position is mechanistically disfavored, the C-Cl bond provides a reliable and highly versatile handle for both Suzuki-Miyaura and Buchwald-Hartwig reactions. An understanding of the principles of catalyst and ligand selection, as well as meticulous attention to experimental conditions, allows researchers to efficiently leverage this reagent in the synthesis of a diverse array of complex molecules for drug discovery and materials science.
References
- Santa Cruz Biotechnology. 5-Chloro-2-methylaminopyridine.
- NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Diverse Applications of 5-Chloro-3-methylpyridin-2-amine in Chemical Industries.
- Wikipedia.
- Chem-Impex. 2-Amino-5-chloro-6-methyl pyridine.
- Google Patents.
- MDPI.
- Google Patents. US20170008846A1 - Process for making 2-chloro-5-methylpyridine.
- ACS GCI Pharmaceutical Roundtable.
- Chemistry LibreTexts.
- YouTube.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
- BenchChem.
- NINGBO INNO PHARMCHEM CO.,LTD. Suzuki-Miyaura Coupling: The Power of Boronic Acids and the Utility of 5-Chloro-2-hydroxyphenylboronic Acid.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling.
- YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem.
- ChemicalBook. This compound CAS#: 4214-80-6.
- LookChem. Cas 20173-49-3,PYRIDINE, 2-CHLORO-5-METHYL-, 1-OXIDE.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. This compound CAS#: 4214-80-6 [amp.chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. nbinno.com [nbinno.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 9. youtube.com [youtube.com]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
A Framework for Elucidating the Mechanism of Action of 5-chloro-N-methylpyridin-2-amine
Abstract
5-chloro-N-methylpyridin-2-amine is a substituted pyridine derivative primarily documented as a chemical intermediate in organic synthesis. While its role as a building block is established, its biological mechanism of action (MoA) remains uncharacterized in public literature. For researchers in drug discovery and chemical biology, compounds like this represent both a challenge and an opportunity. An unknown MoA necessitates a systematic, multi-disciplinary approach to uncover potential therapeutic applications or toxicological profiles. This guide presents a comprehensive, field-proven framework for the systematic elucidation of the MoA for this compound, designed for researchers, scientists, and drug development professionals. We provide an integrated cascade of experimental strategies, from initial compound validation and phenotypic screening to definitive target identification and pathway analysis. Each stage is supported by detailed, self-validating protocols and the scientific rationale underpinning key experimental choices, ensuring a rigorous and reproducible investigation.
Introduction: The Challenge of Uncharacterized Chemical Matter
This compound belongs to the pyridine class of heterocyclic compounds, a scaffold prevalent in numerous FDA-approved drugs and biologically active molecules. Its documented utility lies in synthetic chemistry, where it serves as a precursor for more complex molecules. However, the biological activity of the molecule itself has not been a subject of focused investigation.
The process of elucidating the MoA for such a compound is a cornerstone of modern drug discovery. It transforms a simple chemical entity into a potential pharmacological tool or therapeutic lead. This guide provides the strategic and technical workflow to navigate this process, emphasizing scientific integrity and logical progression.
Foundational Stage: Compound Identity, Purity, and Stability
Before initiating any biological investigation, the integrity of the chemical matter must be unequivocally established. This foundational step prevents the misattribution of biological effects to impurities or degradation products, a common pitfall that undermines research validity.
Rationale for Foundational Analysis
The trustworthiness of all subsequent biological data hinges on the purity and identity of the test compound. An uncharacterized impurity could be responsible for an observed phenotype, leading the entire research program astray. Therefore, a rigorous analytical assessment is not optional; it is the self-validating basis of the entire MoA investigation.
Protocol: Purity and Identity Verification by HPLC and LC-MS
This protocol describes the use of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection for purity assessment and Liquid Chromatography-Mass Spectrometry (LC-MS) for identity confirmation.[1]
Objective: To determine the purity of this compound as a percentage of the total peak area and to confirm its molecular weight.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile (ACN) and water
-
Formic acid (FA), LC-MS grade
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)[1]
-
HPLC system with UV or Diode Array Detector (DAD)
-
LC-MS system with Electrospray Ionization (ESI) source
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in 50:50 ACN/water. From this, prepare a 10 µg/mL working solution for analysis.
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% FA in water
-
Mobile Phase B: 0.1% FA in ACN
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or scan for optimal wavelength with DAD)
-
Injection Volume: 10 µL
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 5 20.0 95 25.0 95 25.1 5 | 30.0 | 5 |
-
-
Data Analysis:
-
Purity: Integrate all peaks in the chromatogram. Calculate purity using the area normalization method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.[2] A purity level of >95% is typically required for biological screening.
-
Identity: In the LC-MS analysis, determine the mass-to-charge ratio (m/z) of the main peak. For this compound (C₆H₇ClN₂), the expected monoisotopic mass is ~142.03 g/mol . The ESI in positive mode should detect the [M+H]⁺ ion at m/z ≈ 143.04.
-
The MoA Elucidation Cascade
With a validated compound in hand, the investigation proceeds through a logical cascade designed to move from broad biological effects to a specific molecular mechanism. This workflow ensures that resources are used efficiently and that each stage builds upon the last.
Stage 1: Broad Phenotypic Screening
The first step is to determine if the compound has any biological effect in a relevant system. Broad, cost-effective assays are prioritized.
Causality: A positive "hit" in a phenotypic screen provides the crucial justification for committing resources to more complex, target-focused experiments. Without a measurable biological effect, a search for a mechanism is futile.
Recommended Assay: Cytotoxicity Screening The MTT assay is a robust, colorimetric method for assessing metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][4][5] It is an excellent first-pass screen to identify if the compound affects cell health.
Objective: To determine the concentration at which this compound reduces the viability of a cultured cell line by 50% (IC₅₀).
Materials:
-
Human cancer cell line (e.g., HeLa or A549)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS[5]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Plate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare a 2-fold serial dilution of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include "vehicle control" (medium with DMSO, if used) and "untreated control" wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours.[6] Metabolically active cells will convert the yellow MTT to purple formazan crystals.[3][5]
-
Solubilization: Carefully aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[5] Mix thoroughly by pipetting.
-
Absorbance Reading: Read the absorbance at 570 nm. A reference wavelength of 630 nm can be used to subtract background.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability against the log of the compound concentration and fit a dose-response curve to determine the IC₅₀ value.
| Treatment | Concentration (µM) | Absorbance (570 nm) | % Viability (Relative to Vehicle) |
| Untreated Control | 0 | 1.25 | 100% |
| Vehicle Control (0.1% DMSO) | 0 | 1.24 | 100% |
| This compound | 100 | 0.15 | 12% |
| This compound | 50 | 0.31 | 25% |
| This compound | 25 | 0.62 | 50% |
| This compound | 12.5 | 0.93 | 75% |
| This compound | 6.25 | 1.18 | 95% |
| Table 1: Example quantitative data from an MTT assay used to determine the IC₅₀ value. |
Stage 2: Target Identification and Validation
If a reproducible phenotype is observed (e.g., cytotoxicity with an IC₅₀ < 30 µM), the next stage is to identify the direct molecular target(s) of the compound. A dual-pronged approach combining computational prediction and experimental verification is most effective.
Approach A: In Silico Target Prediction Computational methods use the compound's structure to predict potential protein targets based on similarity to known ligands or by docking the structure into protein binding sites.[7][8][9]
-
Rationale: This is a rapid, low-cost method to generate a testable hypothesis.[7] Web servers like SwissTargetPrediction or TargetHunter can provide a list of putative targets ranked by probability.[8][9] This list can guide the selection of specific binding assays or knockdown experiments for validation.
Approach B: Affinity Chromatography-Mass Spectrometry (Chemical Proteomics) This is a powerful, unbiased experimental method to "fish" for binding partners from a complex protein lysate.[10][11][12]
-
Rationale: Unlike in silico methods, this approach does not rely on pre-existing knowledge and can identify novel or unexpected targets. It provides direct physical evidence of a compound-protein interaction.[10]
Objective: To identify proteins that directly bind to this compound from a cell lysate.
Method Overview: This protocol requires synthesizing an "affinity probe" derivative of the parent compound. This probe includes three key features: the parent molecule (for binding), a photoreactive group (for covalent crosslinking upon UV exposure), and an affinity tag like biotin (for capturing on streptavidin beads).[10]
-
Probe Synthesis: Synthesize a derivative of this compound incorporating a diazirene or benzophenone photoreactive group and a biotin tag via a linker.
-
Lysate Preparation: Grow and harvest cells of interest (e.g., the cell line from the MTT assay). Lyse the cells under non-denaturing conditions and clarify the lysate by centrifugation.
-
Incubation & Crosslinking: Incubate the cell lysate with the affinity probe. To identify specific binders, include a parallel control incubation where a large excess of the original, unmodified compound is added to outcompete the probe for binding to its true target.
-
Expose the mixtures to UV light (e.g., 365 nm) to covalently crosslink the probe to its binding partners.
-
Affinity Capture: Add streptavidin-coated magnetic beads to the lysates to capture the biotin-tagged probe and its crosslinked proteins.
-
Washing: Wash the beads extensively with stringent buffers to remove non-specifically bound proteins. This step is critical for reducing background and identifying true hits.[10]
-
Elution and Digestion: Elute the captured proteins from the beads and digest them into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptides by high-resolution mass spectrometry.
-
Data Analysis: Identify proteins that are significantly enriched in the probe-treated sample compared to the competed control. These are the high-confidence target candidates.
Stage 3: Pathway and Functional Analysis
Once a high-confidence target is identified and validated (e.g., via a direct binding assay or by observing loss of the compound's effect upon target gene knockdown), the final stage is to understand the functional consequences of this interaction.
Causality: Knowing the target is not enough. Understanding how modulating that target affects downstream cellular signaling pathways is essential to fully define the MoA. For example, if the identified target is a protein kinase, the key question is which downstream substrates are affected.
Recommended Assay: Western Blot for Signaling Pathway Analysis Western blotting is a fundamental technique to measure changes in the expression or phosphorylation status of specific proteins within a signaling cascade.[13][14] For example, if the target is suspected to be involved in the MAPK pathway, one can probe for the phosphorylation of key kinases like ERK1/2.[13][15]
Objective: To determine if treatment with this compound alters the phosphorylation of ERK1/2, a key node in the MAPK signaling pathway.
Materials:
-
Cell line of interest, treated with the compound at its IC₅₀ concentration for various time points (e.g., 0, 15, 30, 60 minutes).
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST).[13]
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 and Rabbit anti-total-ERK1/2.
-
Secondary antibody: HRP-conjugated anti-rabbit IgG.[13]
-
Enhanced Chemiluminescence (ECL) substrate.
Procedure:
-
Protein Extraction: Lyse the treated cells on ice, collect the supernatant, and determine the protein concentration (e.g., via BCA assay).
-
SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.[13]
-
Primary Antibody Incubation: Incubate the membrane with the anti-phospho-ERK1/2 antibody (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.
-
Washing & Secondary Antibody: Wash the membrane with TBST. Incubate with the HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.[13]
-
Detection: Wash the membrane again, apply the ECL substrate, and visualize the protein bands using a chemiluminescence imager.
-
Stripping and Reprobing: To ensure equal protein loading, the same membrane can be stripped of antibodies and reprobed with the anti-total-ERK1/2 antibody.
Functional Confirmation: Reporter Gene Assay To link target engagement and pathway modulation to a functional transcriptional outcome, a luciferase reporter assay is ideal.[16][17][18] For example, if the compound is found to inhibit the NF-κB pathway, a vector containing an NF-κB response element upstream of a luciferase gene can be used. A reduction in light output upon compound treatment would confirm functional inhibition of the pathway.[19][20]
Conclusion
The absence of a known mechanism of action for a compound like this compound presents a unique scientific challenge that demands a structured and rigorous investigative approach. The framework detailed in this guide—progressing from foundational compound validation through phenotypic screening, target identification, and functional pathway analysis—provides a robust and self-validating pathway to discovery. By adhering to these principles of causality and experimental integrity, researchers can systematically decode the biological function of uncharacterized molecules, paving the way for new insights in pharmacology and therapeutic development.
References
- Dual Luciferase Reporter Assay Protocol. (n.d.). Assay Genie.
- Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments.
- Luciferase Assay protocol. (n.d.). Emory University.
- MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies.
- Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf.
- The Luciferase Reporter Assay: How it Works & Why You Should Use it. (2013). Bitesize Bio.
- Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. (2014). PMC - NIH.
- Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. (n.d.). PMC - NIH.
- In Silico Target Prediction for Small Molecules: Methods and Protocols. (2018). ResearchGate.
- Small molecule target identification using photo-affinity chromatography. (2019). PMC - NIH.
- A Well-Written Analytical Procedure for Regulated HPLC Testing. (2024). LCGC International.
- In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. (n.d.). MDPI.
- In Silico Target Prediction for Small Molecules. (2018). OUCI.
- In Silico Target Prediction for Small Molecules. (2019). Research Collection.
- TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database. (2013). NIH.
- Western blot analysis of proteins in the mitogen-activated protein... (n.d.). ResearchGate.
- Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries. (2020). LCGC International.
- HPLC Testing and Analysis - Detailed Guide for Accurate Results. (2024). Torontech.
- Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands. (n.d.). BrJAC.
- Accelerating the Throughput of Affinity Mass Spectrometry-Based Ligand Screening toward a G Protein-Coupled Receptor. (n.d.). PMC - PubMed Central.
- HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025).
- The detection of MAPK signaling. (2006). ResearchGate.
- High-throughput: Affinity purification mass spectrometry. (n.d.). EMBL-EBI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. torontech.com [torontech.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. clyte.tech [clyte.tech]
- 5. broadpharm.com [broadpharm.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. brjac.com.br [brjac.com.br]
- 13. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. assaygenie.com [assaygenie.com]
- 17. bitesizebio.com [bitesizebio.com]
- 18. promega.com [promega.com]
- 19. med.emory.edu [med.emory.edu]
- 20. sigmaaldrich.com [sigmaaldrich.com]
The Strategic Role of 5-chloro-N-methylpyridin-2-amine in Modern Drug Discovery and Agrochemical Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-chloro-N-methylpyridin-2-amine, a substituted aminopyridine, has emerged as a critical structural motif and versatile synthetic intermediate in the fields of medicinal chemistry and agrochemical research. While the intrinsic biological activity of this compound is not extensively documented, its true value lies in its role as a foundational building block for a diverse array of biologically active molecules. This technical guide provides an in-depth analysis of the synthetic utility of this compound, exploring its application in the development of compounds with antimicrobial, anti-inflammatory, and enzyme-inhibitory properties. We will delve into the structure-activity relationships of its derivatives and present detailed synthetic protocols, offering field-proven insights for researchers engaged in the design and synthesis of novel therapeutic agents and crop protection solutions.
Introduction: The Privileged Scaffold of Aminopyridines
The aminopyridine scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1] The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor and can significantly influence the physicochemical properties of a molecule, such as solubility and metabolic stability. The amino group provides a convenient handle for a wide range of chemical modifications, allowing for the exploration of vast chemical space and the fine-tuning of biological activity.[2]
The introduction of a chlorine atom at the 5-position and a methyl group on the exocyclic amine of the 2-aminopyridine core, as in this compound, offers several strategic advantages in drug design:
-
Modulation of Basicity: The electron-withdrawing nature of the chlorine atom reduces the basicity of the pyridine nitrogen, which can be crucial for optimizing pharmacokinetic properties and avoiding off-target effects.
-
Lipophilicity and Metabolic Stability: The chloro and methyl groups increase the lipophilicity of the molecule, potentially enhancing membrane permeability. The N-methylation can also block a potential site of metabolism, improving the compound's half-life.
-
Vector for Further Functionalization: The chloro group can serve as a leaving group in nucleophilic aromatic substitution reactions, while the secondary amine provides a reactive site for amidation, alkylation, and other coupling reactions.
This guide will focus on the practical applications of this compound as a starting material, highlighting its role in the synthesis of compounds with significant biological potential.
Synthetic Accessibility and Key Reactions
The utility of a building block is intrinsically linked to its accessibility. This compound can be prepared through various synthetic routes, often starting from readily available pyridines. A common approach involves the chlorination of a suitable aminopyridine precursor. For instance, 2-aminopyridine can be chlorinated in a strongly acidic medium to yield 2-amino-5-chloropyridine.[3][4] Subsequent N-methylation can then furnish the desired product.
The real power of this compound lies in its reactivity, which allows for its incorporation into more complex molecular architectures. The following diagram illustrates the key reactive sites and potential synthetic transformations.
Caption: Key reactive sites and synthetic transformations of this compound.
Applications in the Synthesis of Biologically Active Molecules
The true value of this compound is demonstrated by its use in the synthesis of compounds targeting a range of diseases and agricultural pests.
Enzyme Inhibitors for Oncology and Inflammatory Diseases
The aminopyridine scaffold is a common feature in many kinase inhibitors. While direct synthesis from this compound is not always explicitly detailed in publicly available literature for marketed drugs, the synthetic strategies for analogous compounds provide a clear blueprint for its utility.
Janus Kinase (JAK) Inhibitors: The JAK family of tyrosine kinases plays a crucial role in cytokine signaling pathways that are implicated in inflammatory diseases and myeloproliferative neoplasms.[5] Several JAK inhibitors feature a substituted aminopyridine core. The development of the JAK2 inhibitor LY2784544, for example, highlights the importance of the aminopyrazole moiety, which can be constructed from precursors analogous to this compound.[6][7][8]
Other Kinase Inhibitors (c-Met, PDE4): Substituted aminopyridines have also been explored as inhibitors of other kinases such as c-Met and phosphodiesterase-4 (PDE4).[9][10] Structure-activity relationship (SAR) studies of these inhibitor classes often reveal that the nature and position of substituents on the aminopyridine ring are critical for potency and selectivity. The 5-chloro substituent can play a key role in anchoring the molecule within the kinase active site.
Antimicrobial Agents
The development of new antimicrobial agents is a global health priority. Derivatives of chloropyridines have shown promise in this area.
Structure-Activity Relationship of Antimicrobial Pyridine Derivatives: Research on new 2-amino-4-chloropyridine derivatives has demonstrated that these compounds can exhibit significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[11] The general structure of these compounds often involves the condensation of the amino group with various aldehydes to form Schiff bases. The nature of the substituent on the aldehyde plays a crucial role in determining the antimicrobial spectrum and potency.
Experimental Protocol: Synthesis of a Schiff Base from a Chlorinated Aminopyridine
The following is a generalized protocol for the synthesis of a Schiff base from a chlorinated aminopyridine, based on established methodologies.
-
Dissolution: Dissolve one equivalent of the chlorinated aminopyridine (e.g., 2-amino-5-chloropyridine, a close analog of the topic compound) in a suitable solvent such as ethanol.
-
Addition of Aldehyde: To this solution, add one equivalent of the desired aldehyde.
-
Catalysis (Optional): A catalytic amount of an acid, such as glacial acetic acid, can be added to facilitate the reaction.
-
Reaction: The reaction mixture is typically refluxed for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product can be purified by recrystallization from a suitable solvent.
Caption: Generalized workflow for the synthesis of Schiff bases from chlorinated aminopyridines.
Agrochemicals
Chlorinated pyridines are key intermediates in the synthesis of a variety of herbicides and pesticides.[10] The presence of the chloro substituent is often essential for the biological activity of the final product. While specific examples starting directly from this compound are proprietary, the synthetic routes to many commercial agrochemicals rely on the functionalization of similar chloropyridine cores.
Structure-Activity Relationship (SAR) Insights
The biological activity of derivatives of this compound is highly dependent on the nature and position of the substituents. SAR studies on various classes of aminopyridine derivatives have revealed some general trends:[12][13][14][15]
| Feature | Impact on Biological Activity |
| Substituents on the Amino Group | Can modulate potency, selectivity, and pharmacokinetic properties. Bulky groups may enhance binding to some targets while hindering it for others. |
| Substitution at the 5-Position (Cl) | The chloro group often contributes to hydrophobic interactions in the binding pocket of target enzymes and can be critical for potency. |
| Further Substitution on the Pyridine Ring | Can be used to fine-tune electronic properties, solubility, and metabolic stability. |
Conclusion and Future Perspectives
This compound is a prime example of a molecular scaffold that, while not necessarily possessing strong intrinsic biological activity, serves as a cornerstone for the synthesis of a wide range of biologically active compounds. Its synthetic tractability and the favorable physicochemical properties it imparts to its derivatives make it a valuable tool for medicinal chemists and agrochemical researchers.
Future research will likely continue to leverage the unique properties of this and related aminopyridines in the design of next-generation therapeutics and crop protection agents. The exploration of novel coupling reactions and the development of more efficient synthetic routes to functionalized aminopyridines will further expand the utility of this important class of compounds.
References
Sources
- 1. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 2. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US3985759A - Process for preparing 2-amino-5-chloropyridine - Google Patents [patents.google.com]
- 4. CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. Collection - Development and a Practical Synthesis of the JAK2 Inhibitor LY2784544 - Organic Process Research & Development - Figshare [acs.figshare.com]
- 7. researchgate.net [researchgate.net]
- 8. Development and a Practical Synthesis of the JAK2 Inhibitor LY2784544 | Semantic Scholar [semanticscholar.org]
- 9. Substituted aminopyridines as potent and selective phosphodiesterase-4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of aminopyridines substituted with benzoxazole as orally active c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives | Semantic Scholar [semanticscholar.org]
- 13. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benthamdirect.com [benthamdirect.com]
- 15. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Safe Handling of 5-chloro-N-methylpyridin-2-amine for Research and Development
This guide provides a comprehensive overview of the safety and handling protocols for 5-chloro-N-methylpyridin-2-amine (CAS No. 4214-80-6), a key intermediate in pharmaceutical and agrochemical research.[1] Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This document is intended for researchers, scientists, and professionals in drug development who work with this and similar heterocyclic amines.
Compound Profile and Hazard Identification
This compound is a substituted pyridine derivative. While specific toxicological data for this compound is not extensively published, the available Safety Data Sheet (SDS) and information on structurally related chloropyridines indicate a clear hazard profile that necessitates careful handling.
GHS Classification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication. For this compound, the following classifications have been identified:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Specific Target Organ Toxicity, Single Exposure (Respiratory System) | Category 3 | H335: May cause respiratory irritation |
Data sourced from a supplier Safety Data Sheet.
These classifications underscore the primary routes of exposure and the main health risks associated with this compound. The causality behind these hazards lies in the reactivity of the chloropyridine ring and the amine functional group, which can interact with biological macromolecules, leading to irritation and toxicity.
Prudent Laboratory Practices for Safe Handling
A multi-layered approach to safety, encompassing engineering controls, administrative procedures, and personal protective equipment (PPE), is essential when working with this compound.
Engineering Controls: The First Line of Defense
Engineering controls are designed to remove the hazard at the source, before it can come into contact with the researcher.
-
Fume Hoods: All weighing, handling, and reactions involving this compound must be conducted in a certified chemical fume hood. This is critical to prevent the inhalation of dust or vapors, which are harmful and can cause respiratory irritation.
-
Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed from the work area.
-
Safety Showers and Eyewash Stations: These must be readily accessible and tested regularly. Immediate flushing is the most effective first aid for skin or eye contact.
Personal Protective Equipment (PPE): A Non-Negotiable Requirement
The appropriate selection and consistent use of PPE are vital to prevent direct contact with the chemical.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Skin Protection | Nitrile or neoprene gloves (inspect before use), and a lab coat | Prevents skin contact, which can lead to irritation. Latex gloves are not recommended as they may offer insufficient protection against this class of chemicals. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary for certain operations | Required if there is a risk of exceeding exposure limits, such as during large-scale transfers or spills. |
Storage and Incompatibility
Proper storage is crucial to maintain the stability of the compound and prevent hazardous reactions.
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Incompatible Materials: Keep away from strong oxidizing agents, as these can lead to vigorous and potentially hazardous reactions.
Experimental Workflow: A Safety-First Approach
The following diagram illustrates a logical workflow for handling this compound in a research setting, with safety checkpoints integrated at each stage.
Caption: A typical experimental workflow for handling this compound.
Illustrative Protocol for a Reaction Involving this compound
This is a representative protocol and should be adapted based on the specific reaction conditions and a thorough risk assessment.
-
Preparation: Before starting, ensure the fume hood sash is at the appropriate height and the airflow is optimal. Don the required PPE, including chemical-resistant gloves, a lab coat, and safety goggles.
-
Reagent Weighing: Carefully weigh the required amount of this compound in a tared container inside the fume hood.
-
Reaction Setup: Assemble the reaction apparatus within the fume hood. Ensure all joints are secure.
-
Addition of Reagents: Add solvents and other reagents to the reaction vessel. If the reaction is exothermic, have a cooling bath ready.
-
Monitoring: Monitor the reaction from outside the fume hood as much as possible.
-
Work-up: Once the reaction is complete, quench the reaction carefully if necessary. Perform extractions and other work-up procedures within the fume hood.
-
Decontamination and Waste Disposal: Decontaminate all glassware and equipment that came into contact with the chemical. Collect all waste, including contaminated PPE, in a designated, labeled hazardous waste container for disposal according to institutional and local regulations.
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, a swift and informed response is critical.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists. |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
These first aid measures are based on general guidelines for hazardous chemicals and should be supplemented with specific instructions from the SDS.
Accidental Release Measures
-
Minor Spills: For small spills, absorb the material with an inert, non-combustible material such as vermiculite or sand. Place the absorbed material into a sealed container for disposal.
-
Major Spills: Evacuate the area immediately. Alert the appropriate emergency response team. Do not attempt to clean up a large spill without proper training and equipment.
The following flowchart outlines the decision-making process for responding to a chemical spill.
Caption: Decision-making flowchart for chemical spill response.
Conclusion
This compound is a valuable research chemical with a defined set of hazards. By understanding its toxicological profile and implementing a robust safety framework that includes engineering controls, appropriate PPE, and well-rehearsed emergency procedures, researchers can handle this compound with a high degree of safety. The principles outlined in this guide are intended to foster a culture of safety and responsibility in the laboratory, ensuring that scientific advancement does not come at the cost of personal well-being.
References
Sources
5-chloro-N-methylpyridin-2-amine material safety data sheet (MSDS)
An In-Depth Technical Guide to the Safe Handling of 5-chloro-N-methylpyridin-2-amine
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency management of this compound (CAS No. 4214-80-6). As a critical building block in synthetic chemistry, a thorough understanding of its material safety profile is paramount to ensuring laboratory safety and experimental integrity. This document moves beyond a standard Safety Data Sheet (SDS) to provide causal explanations for handling protocols, empowering scientists to make informed safety decisions.
Core Compound Identification and Properties
This compound is a substituted aminopyridine derivative. Its utility in medicinal chemistry and materials science necessitates a clear understanding of its fundamental properties.
| Identifier | Value | Source |
| Chemical Name | This compound | [1] |
| Synonyms | 5-Chloro-N-methyl-2-pyridineamine | [2] |
| CAS Number | 4214-80-6 | [1] |
| Molecular Formula | C₆H₇ClN₂ | [1] |
| Molecular Weight | 142.59 g/mol | [1] |
Comprehensive Hazard Analysis
The compound is classified as hazardous under the Globally Harmonized System (GHS). The primary risks involve acute toxicity upon ingestion or inhalation, as well as irritation to the skin, eyes, and respiratory system. Understanding these classifications is the first step in designing a self-validating safety protocol.
| GHS Classification | Hazard Class & Category | Hazard Statement |
| Pictogram | Hazard Class | Statement Code & Text |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed.[1] | |
| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin.[1] | |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled.[1] | |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation.[1] | |
| Serious Eye Damage/Irritation (Category 2A) | H319: Causes serious eye irritation.[1] | |
| Specific Target Organ Toxicity, Single Exposure (Category 3) | H335: May cause respiratory irritation.[1] |
Source: GHS Classification in accordance with 29 CFR 1910 (OSHA HCS)[1]
The causality is clear: the compound's chemical structure allows it to readily interact with biological tissues. The "Harmful" classification (as opposed to "Fatal" or "Toxic") indicates a moderate level of acute toxicity, but the primary operational risk is its irritant nature, which can cause significant discomfort and inflammation upon contact or inhalation of dust.
Experimental Protocol: Safe Handling and Use
A self-validating safety workflow anticipates potential exposure points and builds in controls to mitigate them. The following protocol is designed for handling this compound powder in a research laboratory setting.
3.1. Engineering Controls and Personal Protective Equipment (PPE)
The first line of defense is to control the environment and protect the user.
-
Ventilation: All handling of the solid compound must occur within a certified chemical fume hood.[1] This is non-negotiable and serves to control the inhalation hazard (H332, H335) by capturing any airborne dust or aerosols at the source.
-
Eye Protection: Wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[3][4] A standard pair of safety glasses is insufficient; goggles provide a seal that protects against dust entering the eyes and causing serious irritation (H319).
-
Hand Protection: Use nitrile or other chemically resistant gloves inspected for integrity before each use.[1] Proper glove removal technique (without touching the glove's outer surface) is critical to prevent skin contact (H312, H315).[1]
-
Body Protection: A standard laboratory coat is required. For larger quantities or tasks with a higher risk of spillage, consider a chemically resistant apron.
3.2. Step-by-Step Handling Procedure
-
Preparation: Designate a specific area within the fume hood for the procedure. Ensure all necessary equipment (spatulas, weigh boats, glassware) is present to avoid reaching in and out of the hood.
-
Weighing: When weighing the powder, perform the operation on a balance located inside the fume hood or in a dedicated ventilated balance enclosure. This is the point of highest potential dust generation.
-
Dispensing: Use a spatula to carefully transfer the solid. Avoid pouring the powder, which can create dust clouds. If creating a solution, add the solid to the solvent slowly while stirring to minimize aerosolization.
-
Post-Handling: After use, decontaminate the spatula and work surface. Tightly close the container.[1] Wash hands and any exposed skin thoroughly with soap and water.[1] Do not eat, drink, or smoke in the laboratory area.[1]
Caption: A logical workflow for handling solid this compound.
Storage and Stability
Proper storage is crucial for maintaining the compound's integrity and preventing hazardous situations.
-
Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area.[3][4] This prevents reaction with atmospheric moisture and oxygen.
-
Security: The container should be stored in a locked cabinet or area accessible only to authorized personnel.[1] This is mandated by the P405 precautionary statement.
-
Incompatibilities: Keep away from strong oxidizing agents.[1] These materials can react exothermically with the amine functionality, creating a fire or explosion hazard.
Emergency Procedures: A Validating System
A robust safety plan includes clear, actionable steps for emergencies.
5.1. First Aid Measures
-
Inhalation: If inhaled, immediately remove the person to fresh air and keep them comfortable for breathing.[1] If symptoms like respiratory irritation persist, call a POISON CENTER or doctor.
-
Skin Contact: Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water.[1] If skin irritation occurs, seek medical attention.[1]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1] If eye irritation persists, get medical advice.[1]
-
Ingestion: Rinse mouth with water.[1] Call a POISON CENTER or doctor if you feel unwell.[1] Do not induce vomiting.
5.2. Accidental Release (Spill) Protocol
In the event of a spill, the goal is to contain, clean, and decontaminate without creating secondary hazards.
Caption: Step-by-step procedure for managing a solid spill of the compound.
Disposal Considerations
Chemical waste must be managed according to local, regional, and national regulations.
-
Method: Dispose of the material and its container at an approved hazardous waste disposal plant.[1] Do not dispose of it in standard laboratory trash or down the drain.
-
Contaminated Packaging: Empty containers may retain product residue and should be treated as hazardous waste.
Stability and Reactivity
-
Reactivity: No specific reactivity data is available, but the compound is expected to be stable under recommended storage conditions.[1]
-
Chemical Stability: The product is chemically stable under standard ambient conditions (room temperature).[1]
-
Hazardous Decomposition: Under fire conditions, hazardous decomposition products can form, including carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.[1]
References
Sources
Discovery of 5-chloro-N-methylpyridin-2-amine
An In-depth Technical Guide to the Synthesis and Application of 5-chloro-N-methylpyridin-2-amine
Abstract
The 2-aminopyridine moiety is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a wide array of biologically active compounds and approved pharmaceuticals.[1][2] Its unique electronic properties and ability to engage in various intermolecular interactions make it an invaluable building block in drug discovery. This guide focuses on a specific, highly functionalized derivative, this compound (CAS No. 4214-80-6), providing an in-depth analysis of its synthesis, physicochemical properties, and strategic importance. We will explore the causal logic behind synthetic route selection, detail a robust experimental protocol, and discuss the influence of its specific substituents on molecular properties, offering field-proven insights for researchers, scientists, and drug development professionals.
Molecular Overview and Physicochemical Profile
This compound is a substituted pyridine derivative featuring a chlorine atom at the 5-position and a methylamino group at the 2-position. This specific arrangement of functional groups imparts a unique set of properties that are highly valuable for chemical synthesis and lead optimization in drug development programs.[3][4]
Key Identifiers and Properties:
| Property | Value | Source |
| CAS Number | 4214-80-6 | [5][6][7] |
| Molecular Formula | C₆H₇ClN₂ | [5] |
| Molecular Weight | 142.59 g/mol | [5] |
| Alternate Names | 5-Chloro-N-methyl-2-pyridineamine, 5-Chloro-2-methylaminopyridine | [5] |
| Appearance | Beige to yellow crystalline solid (Typical) | [3] |
| Purity | ≥97% (Commercially available) | |
| Solubility | Soluble in organic solvents like ethanol, methanol, and dichloromethane. | [8] |
The Strategic Synthesis of this compound
The synthesis of substituted 2-aminopyridines is a well-established field, with methodologies ranging from classical condensation reactions to modern transition-metal-catalyzed couplings.[1][9] The choice of a synthetic route is dictated by factors such as starting material availability, desired substitution pattern, scalability, and functional group tolerance.
Foundational Approaches to 2-Aminopyridine Synthesis
Understanding the broader context of 2-aminopyridine synthesis is crucial for appreciating the specific strategy for our target molecule. Key approaches include:
-
Chichibabin Reaction: A classical method involving the direct amination of pyridine using sodium amide. While historically significant, it often requires harsh conditions (high temperatures) and can suffer from poor regioselectivity with substituted pyridines.[1]
-
Nucleophilic Aromatic Substitution (SNAr): This is the most common and versatile approach. A suitable leaving group, typically a halogen (e.g., chlorine), at the 2-position of the pyridine ring is displaced by an amine nucleophile.[9] The electron-withdrawing nature of the ring nitrogen atom activates the 2- and 4-positions towards nucleophilic attack.
-
Transition-Metal Catalyzed Cross-Coupling: Reactions like the Buchwald-Hartwig amination, which use a palladium catalyst, have become powerful tools for forming C-N bonds. These methods offer excellent functional group tolerance and are often used for more complex or sterically hindered substrates.[1][9]
A Logic-Driven Synthesis Protocol
For the synthesis of this compound, a nucleophilic aromatic substitution (SNAr) approach starting from 2,5-dichloropyridine is the most direct and industrially viable method.
Causality of Experimental Design:
-
Starting Material: 2,5-Dichloropyridine is a readily available and relatively inexpensive starting material. The chlorine atom at the 2-position is significantly more activated towards nucleophilic substitution than the one at the 5-position due to its proximity to the ring nitrogen. This inherent difference in reactivity allows for a selective reaction.
-
Nucleophile: An aqueous or alcoholic solution of methylamine (CH₃NH₂) serves as the nitrogen source. It is a potent nucleophile and its use in excess helps to drive the reaction to completion.
-
Solvent: A polar protic solvent like ethanol or a high-boiling polar aprotic solvent can be used. The choice often depends on the desired reaction temperature. In many cases, using an excess of the aqueous amine solution itself can serve as the solvent.
-
Temperature: Heating is typically required to overcome the activation energy of the reaction. Conducting the reaction in a sealed vessel allows for temperatures above the boiling point of the reagents, significantly accelerating the rate of substitution.
-
Work-up: A standard aqueous work-up is employed to remove excess methylamine and any inorganic salts. The product is extracted into an organic solvent. Purification via column chromatography ensures the removal of any unreacted starting material or potential minor isomers, yielding a high-purity product.
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol
This protocol is a representative procedure based on established chemical principles and should be adapted and optimized by the end-user.
-
Reaction Setup: To a pressure-rated sealed vessel, add 2,5-dichloropyridine (1.0 eq.).
-
Reagent Addition: Add a 40% aqueous solution of methylamine (5.0-10.0 eq.) and ethanol (providing a ~0.5 M solution of the starting material).
-
Reaction Conditions: Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, carefully vent the vessel. Concentrate the reaction mixture under reduced pressure to remove ethanol and excess methylamine.
-
Extraction: Dilute the residue with water and extract with an organic solvent such as ethyl acetate or dichloromethane (3x). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude material by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Analytical Characterization: A Self-Validating System
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.
-
¹H NMR Spectroscopy: The proton NMR spectrum should show three distinct signals in the aromatic region, corresponding to the protons at the 3, 4, and 6 positions of the pyridine ring. An additional signal, typically a doublet (due to coupling with the N-H proton) or a singlet (if exchange is rapid), will be observed for the N-methyl group around 2.8-3.0 ppm. A broader signal corresponding to the N-H proton will also be present.
-
¹³C NMR Spectroscopy: The carbon NMR will display six distinct signals: five for the aromatic carbons of the pyridine ring and one for the methyl carbon.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z 142. A characteristic (M+2) peak at m/z 144 with approximately one-third the intensity of the M⁺ peak will also be observed, which is the definitive isotopic signature for a molecule containing a single chlorine atom.
Significance and Applications in Research and Development
The value of this compound lies in its utility as a versatile chemical building block for creating more complex molecules, particularly in the pharmaceutical and agrochemical industries.[3][5][10]
The Role of the Substituents:
-
2-Methylamino Group: This group serves as a key interaction point, capable of acting as a hydrogen bond donor (N-H) and acceptor (ring nitrogen). Methylation of the primary amine (compared to 2-amino-5-chloropyridine) subtly alters its properties by increasing lipophilicity and modifying its basicity, which can be crucial for fine-tuning drug-receptor interactions and pharmacokinetic profiles.
-
5-Chloro Group: The chlorine atom provides a site for further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira). It also increases the lipophilicity of the molecule and can participate in halogen bonding, an increasingly recognized non-covalent interaction in drug design. Furthermore, it can block a potential site of metabolism, thereby improving the metabolic stability of the final compound.
This compound is a key precursor for the synthesis of fused heterocyclic systems, such as imidazo[4,5-b]pyridines, which are known bioisosteres of purines and exhibit a wide range of biological activities including antiproliferative and antiviral properties.[11]
Caption: Role as a key intermediate in developing complex molecules.
Conclusion
While the "discovery" of a fundamental building block like this compound is an evolutionary process rather than a singular event, its importance is undeniable. Its logical and efficient synthesis from common starting materials makes it an accessible and valuable tool for chemists. The strategic placement of its chloro and methylamino functionalities provides a powerful platform for generating molecular diversity and optimizing lead compounds in drug discovery and agrochemical research. This guide provides the foundational knowledge for researchers to confidently synthesize, characterize, and strategically deploy this versatile intermediate in their scientific endeavors.
References
- Teague, S. J. (2008). Synthesis of Heavily Substituted 2-Aminopyridines by Displacement of a 6-Methylsulfinyl Group. The Journal of Organic Chemistry. [Link]
- Synthesis of Highly Substituted 2-Aminopyridines with Vinyl Azides, Isonitriles, and Ketones. (2022). Chemistry – An Asian Journal. [Link]
- Teague, S. J. (2008). Synthesis of Heavily Substituted 2-Aminopyridines by Displacement of a 6-Methylsulfinyl Group. American Chemical Society. [Link]
- Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. (n.d.). PubMed Central. [Link]
- Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). (2025). RSC Publishing. [Link]
- 5-Chloro-6-methylpyridin-2-amine | C6H7ClN2. (n.d.). BuyersGuideChem. [Link]
- A mild, catalyst-free synthesis of 2-aminopyridines. (n.d.). PubMed Central. [Link]
- 5-Chloro-3-fluoro-N-methylpyridin-2-amine | C6H6ClFN2. (n.d.). PubChem. [Link]
- Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021).
- Vohra, M. M., et al. (1962). Synthesis and Structure-Activity Relationships of Some Aminopyridines, Imidazopyridines, and Triazolopyridines. Journal of Medicinal Chemistry. [Link]
- 2-Aminopyridine – an unsung hero in drug discovery. (2021).
- Exploring the Diverse Applications of 5-Chloro-3-methylpyridin-2-amine in Chemical Industries. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- 2-Chloro-5-methylpyridin-4-amine | C6H7ClN2. (n.d.). PubChem. [Link]
- Preparation of 2-chloro-5-methylpyridine. (1984).
- Simple and convenient preparation of 2-chloro-5-methylpyridine-3-carbaldehyde imines. (2025).
- 2-amino-5-methylpyridine preparation method. (n.d.).
- Preparation of 2-chloro-5-methylpyridine. (1986).
- The Essential Role of 5-Chloro-3-methylpyridin-2-amine in Modern Drug Discovery. (2025). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Process for the preparation of 2-amino-5-methyl-pyridine. (1994).
- Process for preparation of 2-amino-5-methyl-pyridine. (1993).
- Process for making 2-chloro-5-methylpyridine. (2017).
- 2-Amino-5-chloropyridine | C5H5ClN2. (n.d.). PubChem. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. chemimpex.com [chemimpex.com]
- 4. nbinno.com [nbinno.com]
- 5. scbt.com [scbt.com]
- 6. 4214-80-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. This compound CAS#: 4214-80-6 [amp.chemicalbook.com]
- 8. 2-Amino-5-chloropyridine: An In-Depth Exploration_Chemicalbook [chemicalbook.com]
- 9. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Research Applications of 5-chloro-N-methylpyridin-2-amine
Foreword: Unlocking the Potential of a Versatile Pyridine Building Block
In the landscape of modern medicinal and agricultural chemistry, the pyridine scaffold remains a cornerstone for the development of novel bioactive molecules. Its unique electronic properties and ability to engage in a variety of chemical transformations make it a privileged structure in drug discovery and crop protection. Within this important class of heterocycles, 5-chloro-N-methylpyridin-2-amine emerges as a particularly valuable and versatile building block.
This technical guide provides an in-depth exploration of the potential research applications of this compound. We will move beyond a simple cataloging of reactions and instead delve into the strategic considerations and mechanistic underpinnings that make this compound a powerful tool for researchers, scientists, and drug development professionals. The protocols and insights presented herein are designed to be a practical resource for those looking to leverage the unique chemical reactivity of this molecule to accelerate their research programs.
Core Molecular Attributes and Reactivity Profile
This compound, with the CAS number 4214-80-6, possesses a distinct combination of functional groups that dictate its reactivity and utility as a synthetic intermediate.[1] A thorough understanding of its electronic and steric properties is crucial for predicting its behavior in chemical reactions and for designing rational synthetic strategies.
| Property | Value | Source |
| Molecular Formula | C6H7ClN2 | [1] |
| Molecular Weight | 142.59 g/mol | [1] |
| CAS Number | 4214-80-6 | [1] |
The key structural features of this compound are the pyridine ring, a chlorine atom at the 5-position, and an N-methylamino group at the 2-position. The interplay between these groups governs the molecule's reactivity:
-
The N-methylamino Group: This electron-donating group activates the pyridine ring towards electrophilic substitution. However, its primary role in many synthetic applications is as a nucleophile or as a directing group.
-
The Chlorine Atom: Located at the 5-position, the chlorine atom is a versatile handle for a variety of cross-coupling reactions. Its position meta to the activating amino group makes it susceptible to nucleophilic aromatic substitution under certain conditions, although this is less common than its use in metal-catalyzed reactions.
Below is a diagram illustrating the key reactive sites of the molecule.
Caption: Key reactive sites on this compound.
Application in the Synthesis of Kinase Inhibitors
A significant application of this compound is in the development of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyridine scaffold is a common feature in many ATP-competitive kinase inhibitors, where it can form key hydrogen bonding interactions with the hinge region of the kinase active site.
Case Study: Checkpoint Kinase 1 (CHK1) Inhibitors
Checkpoint Kinase 1 (CHK1) is a crucial component of the DNA damage response pathway. Inhibiting CHK1 can sensitize cancer cells to the effects of chemotherapy and radiation. Research has shown that this compound can serve as a key starting material for a novel series of potent and orally bioavailable CHK1 inhibitors.[2]
The synthetic strategy often involves a nucleophilic aromatic substitution or a cross-coupling reaction to attach the this compound core to a larger scaffold.
Caption: General workflow for CHK1 inhibitor synthesis.
Experimental Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol outlines a general procedure for the coupling of this compound with an aminopyrazine intermediate, a key step in the synthesis of certain CHK1 inhibitors.[2]
Materials:
-
This compound
-
Aminopyrazine derivative
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)
-
Xantphos
-
Cesium carbonate (Cs2CO3)
-
Anhydrous 1,4-dioxane
-
Nitrogen or Argon gas supply
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (N2 or Ar), add this compound (1.0 eq), the aminopyrazine derivative (1.1 eq), Cs2CO3 (2.0 eq), and Xantphos (0.1 eq).
-
Add Pd2(dba)3 (0.05 eq) to the flask.
-
Add anhydrous 1,4-dioxane to the flask to achieve a concentration of approximately 0.1 M with respect to the this compound.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.
-
Wash the Celite pad with additional ethyl acetate.
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired coupled product.
Rationale for Component Selection:
-
Pd2(dba)3 and Xantphos: This combination forms a highly active catalytic system for C-N bond formation. Xantphos is a bulky, electron-rich phosphine ligand that promotes reductive elimination and prevents catalyst deactivation.
-
Cesium Carbonate: A strong base is required to deprotonate the amine and facilitate the catalytic cycle. Cesium carbonate is often used in these reactions due to its high solubility in organic solvents and its ability to promote high reaction rates.
-
Anhydrous Dioxane: A polar aprotic solvent is necessary to dissolve the reactants and facilitate the reaction. It is crucial to use an anhydrous solvent to prevent quenching of the catalyst and hydrolysis of the reactants.
Agrochemical Applications: Building Blocks for Herbicides and Fungicides
The versatility of this compound and its derivatives extends to the agrochemical sector, where they serve as intermediates in the synthesis of herbicides and fungicides.[3] The presence of the chlorine atom and the amino group allows for the introduction of various pharmacophores that can interact with biological targets in weeds and fungi.
Synthesis of Pyridine-Based Agrochemicals
Derivatives of this compound can be incorporated into more complex molecules that exhibit herbicidal or fungicidal activity. The synthetic strategies often mirror those used in medicinal chemistry, with an emphasis on cost-effectiveness and scalability for large-scale production.
Caption: A simplified pathway for agrochemical synthesis.
Precursor for Fused Heterocyclic Systems
This compound and its close analogs are valuable precursors for the synthesis of fused heterocyclic systems, such as imidazo[4,5-b]pyridines. These fused rings are considered purine bioisosteres and often exhibit a wide range of biological activities, including antiproliferative, antiviral, and anti-inflammatory properties.[4]
The Phillips Condensation Reaction
A common method for constructing the imidazo[4,5-b]pyridine scaffold is the Phillips condensation reaction. This involves the condensation of a 2,3-diaminopyridine derivative with an aldehyde, followed by oxidative cyclization. While this compound itself is not a diamine, it can be converted to the corresponding 3-amino derivative, which can then undergo this reaction.
Experimental Protocol: Synthesis of a 3-Nitro-5-chloro-N-methylpyridin-2-amine Intermediate
This protocol describes the nitration of this compound, a key step towards the synthesis of the 2,3-diaminopyridine precursor needed for the Phillips condensation.
Materials:
-
This compound
-
Fuming nitric acid (90%)
-
Concentrated sulfuric acid (98%)
-
Ice bath
-
Sodium bicarbonate solution (saturated)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice bath.
-
Slowly add this compound to the cold sulfuric acid with stirring, ensuring the temperature does not exceed 10 °C.
-
Once the addition is complete, slowly add fuming nitric acid dropwise via the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition of nitric acid, allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield the 3-nitro-5-chloro-N-methylpyridin-2-amine.
Safety Precautions:
-
This reaction is highly exothermic and involves the use of strong, corrosive acids. It should be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
The addition of reagents should be done slowly and with careful temperature control to prevent runaway reactions.
-
Quenching the reaction mixture on ice and neutralization should also be done with caution due to the potential for gas evolution and heat generation.
Conclusion and Future Outlook
This compound has established itself as a valuable and versatile building block in both pharmaceutical and agrochemical research. Its unique combination of a reactive chlorine handle for cross-coupling reactions and a nucleophilic N-methylamino group provides a powerful platform for the synthesis of complex and biologically active molecules. The applications highlighted in this guide, from the development of targeted kinase inhibitors to the synthesis of novel agrochemicals and fused heterocyclic systems, underscore the broad utility of this compound.
As our understanding of disease pathways and crop protection mechanisms continues to evolve, the demand for novel, synthetically accessible scaffolds will only increase. We anticipate that the creative application of this compound in new synthetic methodologies and its incorporation into diverse molecular architectures will continue to drive innovation in drug discovery and agricultural science for years to come.
References
- Vertex AI Search. (n.d.). 5-Chloro-6-methylpyridin-2-amine | C6H7ClN2 - BuyersGuideChem.
- PubChem. (n.d.). 5-Chloro-3-fluoro-N-methylpyridin-2-amine | C6H6ClFN2 | CID 10773268.
- Santa Cruz Biotechnology. (n.d.). 5-Chloro-2-methylaminopyridine | CAS 4214-80-6 | SCBT.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Diverse Applications of 5-Chloro-3-methylpyridin-2-amine in Chemical Industries.
- ChemicalBook. (n.d.). 4214-80-6(this compound) Product Description.
- Chem-Impex. (n.d.). 2-Amino-5-chloro-6-methyl pyridine.
- Gangadasu, B., Raju, B. C., & Rao, V. J. (n.d.). Simple and convenient preparation of 2-chloro-5-methylpyridine-3-carbaldehyde imines. Heterocyclic Communications.
- ACS Publications. (2012). Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors. Journal of Medicinal Chemistry.
- PubChem. (n.d.). 2-Chloro-5-methylpyridin-4-amine | C6H7ClN2 | CID 12643706.
- Vacher, B., Bonnaud, B., Funes, P., Jubault, N., Koek, W., Assié, M. B., Cosi, C., & Kleven, M. (1999). Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors. Journal of Medicinal Chemistry, 42(9), 1648–1660.
- Google Patents. (n.d.). CN102924370A - 2-amino-5-methylpyridine preparation method.
- Benchchem. (n.d.). Application Notes: 2-Chloro-5-methylpyridine-3,4-diamine as a Precursor for Heterocyclic Compounds.
Sources
An In-Depth Technical Guide to 5-chloro-N-methylpyridin-2-amine: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-chloro-N-methylpyridin-2-amine is a versatile heterocyclic amine that has emerged as a crucial building block in the synthesis of a wide array of biologically active molecules. Its unique structural features, including the presence of a reactive chlorine atom and a secondary amine on a pyridine scaffold, make it an attractive starting material for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and diverse applications of this compound in medicinal chemistry, with a particular focus on its role in the development of kinase inhibitors and other therapeutic agents. Detailed experimental protocols, mechanistic insights, and spectroscopic data are presented to offer a practical resource for researchers in the field of drug discovery and development.
Introduction: The Significance of Substituted Pyridines in Medicinal Chemistry
Substituted pyridine moieties are privileged structures in medicinal chemistry, found in numerous approved drugs and clinical candidates. Their ability to engage in a variety of non-covalent interactions, including hydrogen bonding and π-stacking, coupled with their favorable pharmacokinetic properties, has made them a cornerstone in the design of novel therapeutics. Among the vast landscape of pyridine-based building blocks, this compound (CAS No: 4214-80-6) has garnered significant attention due to its strategic placement of functional groups that allow for facile and diverse chemical modifications.
This guide will delve into the core aspects of this compound, providing a go-to resource for its synthesis, characterization, and application in the development of next-generation therapeutics.
Physicochemical Properties and Spectroscopic Characterization
A thorough understanding of the physicochemical properties and spectroscopic profile of this compound is fundamental for its effective use in synthesis and for the characterization of its derivatives.
| Property | Value | Reference |
| Molecular Formula | C₆H₇ClN₂ | |
| Molecular Weight | 142.59 g/mol | [1] |
| CAS Number | 4214-80-6 | [1] |
| Melting Point | 63-65 °C | |
| Boiling Point | 247 °C | [2] |
| Appearance | Off-White Solid | [2] |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and a characteristic signal for the N-methyl group. The coupling patterns of the aromatic protons will be indicative of their positions on the substituted ring.
-
¹³C NMR: The carbon NMR spectrum will display signals corresponding to the six carbon atoms of the molecule, with the chemical shifts influenced by the electronegativity of the chlorine and nitrogen substituents.[5]
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, as well as characteristic fragmentation patterns. The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl) will be evident in the mass spectrum.[6]
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the secondary amine, C-H stretching of the aromatic and methyl groups, C=N and C=C stretching of the pyridine ring, and the C-Cl stretching vibration.[7]
Synthesis of this compound: Key Methodologies
Several synthetic routes can be employed for the preparation of this compound. The choice of method often depends on the availability of starting materials, desired scale, and reaction efficiency.
Nucleophilic Aromatic Substitution of 2,5-Dichloropyridine
A common and direct approach involves the nucleophilic aromatic substitution (SNAr) of 2,5-dichloropyridine with methylamine. The greater reactivity of the chlorine atom at the 2-position of the pyridine ring towards nucleophilic attack facilitates this selective mono-amination.
Sources
- 1. scbt.com [scbt.com]
- 2. This compound CAS#: 4214-80-6 [amp.chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. 2-Amino-5-chloropyridine | C5H5ClN2 | CID 66174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888) [hmdb.ca]
- 6. 2-Amino-5-chloropyridine [webbook.nist.gov]
- 7. Benzenamine, 5-chloro-2-methyl- [webbook.nist.gov]
Methodological & Application
Application Note & Protocol: Selective Mono-N-Methylation of 2-Amino-5-chloropyridine
Introduction
5-chloro-N-methylpyridin-2-amine is a valuable heterocyclic building block in medicinal chemistry and materials science. It serves as a key intermediate in the synthesis of various biologically active compounds and functional materials.[1][2] The starting material, 2-amino-5-chloropyridine, is a readily available commercial compound.[3][4]
The primary challenge in this synthesis is achieving selective mono-methylation of the primary amino group without significant formation of the di-methylated or quaternary ammonium salt byproducts. Traditional N-alkylation methods, such as the Hofmann alkylation using alkyl halides, often result in a mixture of products, complicating purification and reducing the yield of the desired secondary amine. This guide provides a robust and reliable protocol for the selective mono-N-methylation of 2-amino-5-chloropyridine, focusing on a method that utilizes a strong base followed by reaction with an electrophilic methyl source. We will delve into the mechanistic rationale, detailed operational procedures, safety considerations, and analytical validation.
Mechanistic Rationale and Strategy
The core of this synthesis involves the deprotonation of the exocyclic amino group of 2-amino-5-chloropyridine to form a highly nucleophilic amide anion. This anion then undergoes a nucleophilic substitution reaction (SN2) with a methylating agent, such as methyl iodide.
Key strategic choices include:
-
Choice of Base: A strong, non-nucleophilic base is critical. Sodium hydride (NaH) is an excellent choice as it irreversibly deprotonates the amine to generate the sodium amide salt and hydrogen gas, driving the reaction forward. Its non-nucleophilic nature prevents it from competing with the amide anion in the subsequent alkylation step.
-
Solvent: An anhydrous, aprotic solvent like tetrahydrofuran (THF) is required. It effectively solvates the reagents without reacting with the strong base or the intermediate anion. The absence of water is crucial, as NaH reacts violently with water.
-
Control of Stoichiometry: Using a slight excess (e.g., 1.1 equivalents) of both the base and the methylating agent ensures the complete consumption of the starting material while minimizing the risk of over-methylation.[5]
The overall reaction pathway is illustrated below.
Caption: Reaction mechanism for the synthesis.
Materials, Safety, and Equipment
Reagent and Solvent Data
| Reagent / Solvent | CAS No. | Molecular Formula | MW ( g/mol ) | Key Hazards |
| 2-Amino-5-chloropyridine | 1072-98-6 | C₅H₅ClN₂ | 128.56 | Harmful if swallowed, Skin irritant.[6][7][8] |
| Sodium Hydride (60% in oil) | 7646-69-7 | NaH | 24.00 | Flammable solid, Water-reactive (emits flammable gas).[5] |
| Methyl Iodide | 74-88-4 | CH₃I | 141.94 | Toxic if swallowed/inhaled, Suspected carcinogen.[5] |
| Tetrahydrofuran (THF), Anhydrous | 109-99-9 | C₄H₈O | 72.11 | Highly flammable liquid and vapor, May form peroxides. |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | Skin and eye irritant, Suspected carcinogen. |
| Saturated NH₄Cl (aq) | 12125-02-9 | NH₄Cl | 53.49 | Eye irritant. |
| Anhydrous Na₂SO₄ | 7757-82-6 | Na₂SO₄ | 142.04 | None (hygroscopic). |
Safety Precautions
This procedure must be conducted in a certified chemical fume hood by personnel trained in handling hazardous and air-sensitive reagents.
-
Personal Protective Equipment (PPE): Wear a flame-retardant lab coat, safety goggles, and appropriate chemical-resistant gloves (nitrile gloves are suitable, but check compatibility for prolonged DCM use).[6][7]
-
Sodium Hydride (NaH): NaH is a water-reactive and flammable solid.[5] Handle under an inert atmosphere (Nitrogen or Argon). Use a powder funnel for transfers. Quench any residual NaH carefully with a high-boiling point alcohol like isopropanol before aqueous work-up.
-
Methyl Iodide (CH₃I): Methyl iodide is toxic and a potential carcinogen.[5] Always handle it in the fume hood and avoid inhalation or skin contact.
-
Waste Disposal: All chemical waste must be disposed of according to institutional and local environmental regulations.
Detailed Experimental Protocol
This protocol is adapted from a reported synthesis of a similar compound.[5]
Reaction Setup
-
Glassware Preparation: Ensure all glassware (a three-neck round-bottom flask, condenser, and addition funnel) is oven-dried or flame-dried and cooled under a stream of dry nitrogen or argon.
-
Inert Atmosphere: Assemble the glassware and maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Preparation: In the three-neck flask equipped with a magnetic stir bar, suspend sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) in anhydrous tetrahydrofuran (THF).
Synthesis Procedure
-
Dissolution: In a separate flask, dissolve 2-amino-5-chloropyridine (1.0 equivalent) in anhydrous THF.
-
Amine Addition: Transfer the 2-amino-5-chloropyridine solution to the addition funnel and add it dropwise to the stirred NaH suspension at room temperature.
-
Deprotonation: Stir the resulting suspension at room temperature for 3 hours.[5] Evolution of hydrogen gas should be observed. The reaction mixture may become a thick slurry.
-
Methylation: Add methyl iodide (1.1 equivalents) dropwise to the reaction mixture via syringe or the addition funnel.
-
Reaction: Heat the reaction mixture to 40 °C and stir for 9 hours.[5] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Work-up and Purification
-
Quenching: After the reaction is complete, cool the mixture to 0 °C in an ice bath. Carefully and slowly add saturated aqueous ammonium chloride (NH₄Cl) solution to quench any unreacted NaH.
-
Extraction: Transfer the mixture to a separatory funnel. Add water and extract the aqueous layer twice with dichloromethane (DCM).
-
Drying: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. A solvent gradient of ethyl acetate in petroleum ether or hexane is typically effective.[5]
-
Final Product: Collect the fractions containing the pure product (identified by TLC), combine them, and remove the solvent under reduced pressure to yield this compound as an off-white solid.[9]
Product Characterization
-
Yield: A typical yield for this type of reaction is in the range of 35-50%.[5]
-
Melting Point: The reported melting point is 63-65 °C.[9]
-
Spectroscopic Analysis: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Experimental Workflow Diagram
The following diagram outlines the complete experimental process from setup to final analysis.
Caption: Step-by-step experimental workflow.
Conclusion
This application note provides a comprehensive and reliable protocol for the selective synthesis of this compound from 2-amino-5-chloropyridine. By employing a strong, non-nucleophilic base under anhydrous conditions, this method effectively favors mono-N-methylation and minimizes the formation of undesirable byproducts. The detailed safety precautions and step-by-step instructions are designed to ensure a safe and successful execution for researchers in drug development and organic synthesis.
References
- Nabati, M., & Mahkam, M. (2014). One-pot and one-step novel N-methylation of 2,6-diaminopyridine. Iranian Chemical Communication, 2, 162-167.
- PubChem. (n.d.). 5-Chloro-3-fluoro-N-methylpyridin-2-amine. National Center for Biotechnology Information.
- Loba Chemie. (2018). 2-AMINO-5-METHYLPYRIDINE FOR SYNTHESIS MSDS.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Amino-5-Chloropyridine, 98%.
- BuyersGuideChem. (n.d.). 5-Chloro-6-methylpyridin-2-amine.
- Jubilant Ingrevia. (2024). Safety Data Sheet - 2-Amino-5-chloropyridine.
- Jubilant Ingrevia. (n.d.). 2-Amino-5-Chloropyridine.
- Crooks, P. A., & Godin, C. S. (1988). Formation of quaternary amines by N-methylation of azaheterocycles with homogeneous amine N-methyltransferases. Journal of Pharmacy and Pharmacology, 40(5), 339-343.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind 2-Amino-5-chloropyridine: Synthesis and Properties.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. 2-Amino-5-chloropyridine: An In-Depth Exploration_Chemicalbook [chemicalbook.com]
- 4. 2-Amino-5-Chloropyridine [jubilantingrevia.com]
- 5. 5-chloro-N-methylpyrazin-2-amine synthesis - chemicalbook [chemicalbook.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. echemi.com [echemi.com]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. This compound CAS#: 4214-80-6 [amp.chemicalbook.com]
Application Notes: 5-chloro-N-methylpyridin-2-amine as a Versatile Building Block in the Synthesis of Bioactive Molecules
Introduction
5-chloro-N-methylpyridin-2-amine is a highly functionalized pyridine derivative that has emerged as a valuable and versatile building block in modern organic synthesis. Its unique structural features—a nucleophilic N-methylamino group, a reactive chloro substituent at the 2-position susceptible to cross-coupling, and the inherent electronic properties of the pyridine ring—make it an attractive starting material for the synthesis of a diverse array of complex molecules. This guide provides an in-depth exploration of its applications, particularly in the construction of scaffolds for kinase inhibitors, and offers detailed protocols for its use in key synthetic transformations.
The strategic placement of the chloro and N-methylamino groups allows for selective functionalization. The chlorine atom at the 2-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the formation of carbon-carbon and carbon-nitrogen bonds, respectively.[1][2] This reactivity is fundamental to its utility in medicinal chemistry, where the pyridine core is a common motif in a wide range of biologically active compounds.[3][4]
Core Properties and Reactivity
| Property | Value |
| CAS Number | 4214-80-6 |
| Molecular Formula | C₆H₇ClN₂ |
| Molecular Weight | 142.59 g/mol |
| Appearance | Off-white solid |
The reactivity of this compound is dominated by the chlorine atom at the 2-position of the pyridine ring. This position is activated towards nucleophilic substitution and is an excellent handle for transition metal-catalyzed cross-coupling reactions. The electron-withdrawing nature of the pyridine nitrogen enhances the electrophilicity of the C2 carbon, facilitating oxidative addition to a palladium(0) catalyst, which is the initial step in many cross-coupling catalytic cycles.[5]
The N-methylamino group at the 2-position can also influence the reactivity of the molecule. It is a potential site for further functionalization and its electronic and steric properties can modulate the reactivity of the pyridine ring.
Application in the Synthesis of Kinase Inhibitors
A significant application of this compound and its analogs is in the synthesis of protein kinase inhibitors.[6][7] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Many kinase inhibitors feature a heterocyclic core that can form key interactions within the ATP-binding site of the enzyme. The pyrazolopyridine scaffold, which can be readily synthesized from aminopyridines, is a prominent feature in a number of potent Glycogen Synthase Kinase-3 (GSK-3) inhibitors.[3][4]
Synthetic Strategy for Pyrazolopyridine-Based GSK-3 Inhibitors
A common synthetic route to pyrazolopyridine-based GSK-3 inhibitors involves the construction of the fused ring system from a substituted aminopyridine. This compound can serve as a key precursor in multi-step syntheses to generate these complex scaffolds.
Experimental Protocols
The following protocols are representative examples of how this compound can be utilized in key organic transformations. These should be considered as starting points and may require optimization for specific substrates and desired outcomes.
Protocol 1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds. In this protocol, the chloro group of this compound is coupled with an arylboronic acid.
Reaction Scheme:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. 5-aryl-pyrazolo[3,4-b]pyridines: potent inhibitors of glycogen synthase kinase-3 (GSK-3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-aryl-pyrazolo[3,4-b]pyridazines: potent inhibitors of glycogen synthase kinase-3 (GSK-3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Use of 5-chloro-N-methylpyridin-2-amine in Modern Medicinal Chemistry
Abstract
5-chloro-N-methylpyridin-2-amine has emerged as a highly valuable and versatile building block in medicinal chemistry. Its unique electronic and structural features make it a privileged scaffold for the synthesis of a wide array of biologically active molecules, most notably kinase inhibitors. This guide provides an in-depth exploration of its applications, key synthetic transformations, and detailed, field-proven protocols for its use in crucial carbon-carbon and carbon-nitrogen bond-forming reactions. The content herein is designed for researchers, scientists, and drug development professionals seeking to leverage this key intermediate in their synthetic programs.
Introduction: The Significance of the 2-Aminopyridine Scaffold
The 2-aminopyridine moiety is a cornerstone in drug design, renowned for its ability to form critical hydrogen bond interactions with protein targets, particularly enzyme hinges. The strategic introduction of substituents onto this core structure allows for the fine-tuning of physicochemical properties, metabolic stability, and target potency. This compound (CAS No: 4214-80-6) represents a sophisticated iteration of this scaffold, offering multiple reaction vectors for molecular elaboration.[1]
Key Attributes:
-
Activated Halogen: The chlorine atom at the 5-position is amenable to various palladium-catalyzed cross-coupling reactions, serving as a primary handle for introducing molecular complexity.
-
N-Methyl Group: The methyl group on the exocyclic amine prevents the formation of unwanted dimeric byproducts in certain reactions and can provide beneficial steric and electronic contributions to the final compound's binding affinity.
-
Pyridine Core: The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor and influences the overall electronic profile of the molecule, contributing to its drug-like properties.
This intermediate is a critical component in the synthesis of pharmaceuticals, particularly kinase inhibitors for oncology, and has also found use in the agrochemical sector.[2][3]
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 4214-80-6 | [1] |
| Molecular Formula | C₆H₇ClN₂ | [1] |
| Molecular Weight | 142.59 g/mol | [1] |
| Alternate Names | 5-Chloro-N-methyl-2-pyridineamine | [1] |
Core Application: A Privileged Fragment in Kinase Inhibitor Design
Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. A common strategy in kinase inhibitor design is to target the ATP-binding site. The 2-aminopyridine scaffold is exceptionally effective as a "hinge-binder," forming key hydrogen bonds with the backbone of the kinase hinge region.
This compound serves as a foundational piece in constructing these inhibitors. The chlorine atom is typically replaced via a Suzuki or Buchwald-Hartwig reaction to append a larger aryl or heteroaryl group that occupies the rest of the ATP pocket, thereby conferring potency and selectivity. This approach has been instrumental in developing selective inhibitors for targets like CHK1.[4]
Caption: General workflow from building block to biological target engagement.
Synthetic Protocols: Practical Methodologies
The true utility of this compound is realized through its application in robust and scalable chemical reactions. Below are detailed protocols for two of the most critical transformations in modern drug discovery: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol details the palladium-catalyzed C-C bond formation between this compound and an arylboronic acid. This reaction is fundamental for creating biaryl structures common in kinase inhibitors.[5][6]
Objective: To synthesize a 5-aryl-N-methylpyridin-2-amine derivative.
Reaction Scheme: Pyridine-Cl + Ar-B(OH)₂ --(Pd Catalyst, Base)--> Pyridine-Ar
Caption: Step-by-step workflow for the Suzuki-Miyaura coupling protocol.
Materials & Reagents:
| Reagent | Moles (Equiv.) | Purity | Notes |
| This compound | 1.0 | >98% | Limiting reagent |
| Arylboronic Acid | 1.2 - 1.5 | >97% | Excess ensures full consumption of starting material |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | 0.03 - 0.05 | Catalyst | Use a pre-formed, air-stable catalyst for reproducibility |
| Potassium Carbonate (K₂CO₃) | 2.0 | Anhydrous | Base is crucial for the catalytic cycle |
| 1,4-Dioxane | Solvent | Anhydrous, Degassed | |
| Water | Co-solvent | Degassed | Often improves reaction rate and yield |
Step-by-Step Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the chosen arylboronic acid (1.5 equiv), Pd(dppf)Cl₂ (0.05 equiv), and potassium carbonate (2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed. The exclusion of oxygen is critical to prevent the degradation of the palladium catalyst.
-
Solvent Addition: Prepare a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 ratio). Add the solvent to the reaction flask via syringe. The total solvent volume should be sufficient to create a stirrable slurry (typically 0.1 M concentration).
-
Heating and Reaction: Immerse the flask in a preheated oil bath at 90 °C. Stir the mixture vigorously. The reaction is typically complete within 2-12 hours.
-
Monitoring: Monitor the consumption of the starting material using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to obtain the desired 5-aryl-N-methylpyridin-2-amine product.
Protocol 2: Buchwald-Hartwig Amination
This protocol describes the palladium-catalyzed formation of a C-N bond, coupling an amine to the chlorinated pyridine ring.[7][8] This is a powerful method for accessing diarylamines or alkyl-arylamines, which are also prevalent in pharmaceutical compounds.
Objective: To synthesize a 5-(amino)-N-methylpyridin-2-amine derivative.
Reaction Scheme: Pyridine-Cl + R₂NH --(Pd Catalyst, Ligand, Base)--> Pyridine-NR₂
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Materials & Reagents:
| Reagent | Moles (Equiv.) | Purity | Notes |
| This compound | 1.0 | >98% | Limiting reagent |
| Primary or Secondary Amine | 1.2 | >97% | Coupling partner |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 0.01 - 0.02 | Catalyst Precursor | |
| Xantphos or similar Buchwald ligand | 0.02 - 0.04 | Ligand | Ligand choice is critical and substrate-dependent |
| Sodium tert-butoxide (NaOtBu) | 1.4 | Anhydrous | Strong, non-nucleophilic base |
| Toluene or Dioxane | Solvent | Anhydrous, Degassed |
Step-by-Step Procedure:
-
Vessel Preparation: In a glovebox or under a stream of argon, add sodium tert-butoxide (1.4 equiv) to a dry Schlenk tube. Add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 equiv) and the phosphine ligand (e.g., Xantphos, 0.04 equiv).
-
Reagent Addition: Add this compound (1.0 equiv) and the amine coupling partner (1.2 equiv).
-
Inert Atmosphere and Solvent: Seal the tube, remove from the glovebox (if used), and add anhydrous, degassed toluene via syringe.
-
Heating and Reaction: Place the sealed tube in a preheated oil bath at 100-110 °C and stir vigorously. The reaction progress should be monitored by LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Quench carefully by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Dilute with ethyl acetate and filter through Celite®.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude material via flash column chromatography to yield the final C-N coupled product.
Trustworthiness and Validation
The protocols described are based on well-established, peer-reviewed methodologies in synthetic organic chemistry.[5][7][8][9] For any new substrate combination, it is imperative to perform small-scale optimization experiments.
Self-Validation System:
-
Reaction Monitoring: Always monitor reactions to completion by TLC or LC-MS to establish optimal reaction times and prevent byproduct formation.
-
Control Experiments: When troubleshooting, run a control reaction without the palladium catalyst to confirm that the transformation is indeed catalyzed.
-
Characterization: Fully characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity.
Conclusion
This compound is more than just an intermediate; it is a strategic tool for medicinal chemists. Its predictable reactivity in cornerstone reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination allows for the rapid and efficient construction of complex molecular architectures. By understanding the principles behind its application and adhering to robust, validated protocols, researchers can effectively unlock the potential of this powerful building block in the quest for novel therapeutics.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Diverse Applications of 5-Chloro-3-methylpyridin-2-amine in Chemical Industries. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website. [Link]
- Foloppe, N., et al. (2012). Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors. Journal of Medicinal Chemistry. [Link]
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from Chemistry LibreTexts website. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Use of 5-chloro-N-methylpyridin-2-amine in Suzuki-Miyaura Cross-Coupling Reactions
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Pyridinyl Moiety
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This palladium-catalyzed reaction, which couples an organoboron compound with an organic halide or triflate, is particularly vital in the pharmaceutical industry for the synthesis of biaryl and hetero-biaryl structures.[2][4][5]
Among the vast array of building blocks, substituted pyridines are of paramount importance. The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs.[6][7] 5-chloro-N-methylpyridin-2-amine is a valuable substrate in this context. While chloropyridines are often more cost-effective and readily available than their bromo- or iodo- counterparts, their lower reactivity presents a significant synthetic challenge.[2][8] The C-Cl bond's strength makes the initial oxidative addition step of the catalytic cycle more difficult. Furthermore, the presence of the 2-amino group, a Lewis basic site, can lead to catalyst inhibition through coordination with the palladium center, complicating the reaction and potentially leading to lower yields.[9][8][10][11]
These application notes provide a detailed guide to successfully employing this compound in Suzuki coupling reactions, focusing on the mechanistic rationale behind protocol choices, optimization strategies, and troubleshooting common issues.
Mechanistic Rationale: Overcoming the Challenges of an Electron-Rich Chloropyridine
The efficacy of a Suzuki-Miyaura reaction hinges on the smooth progression of its three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5][12] For a challenging substrate like this compound, each step requires careful consideration.
-
Oxidative Addition : This is typically the rate-limiting step for aryl chlorides.[5][9] A coordinatively unsaturated Pd(0) complex inserts into the carbon-chlorine bond, forming a Pd(II) species. The electron-donating nature of the N-methylamino group increases the electron density of the pyridine ring, further deactivating the C-Cl bond towards oxidative addition. Therefore, a highly active catalyst system, typically involving electron-rich and sterically bulky phosphine ligands, is essential to facilitate this step.[9]
-
Transmetalation : In this step, the organic group from the organoboron reagent is transferred to the palladium(II) complex. This process requires the activation of the boronic acid by a base to form a more nucleophilic boronate species (R-B(OH)₃⁻).[5][12][13] The choice of base and solvent is critical to ensure efficient transmetalation without promoting side reactions.
-
Reductive Elimination : The final step involves the coupling of the two organic partners from the palladium(II) complex, forming the desired C-C bond and regenerating the catalytically active Pd(0) species.[5][12]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Application Notes: Optimizing Key Reaction Parameters
Success with this compound requires a rational approach to selecting and optimizing reaction components.
| Parameter | Options | Rationale & Field-Proven Insights |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf), Buchwald Precatalysts | For deactivated aryl chlorides, Pd(0) sources like Pd₂(dba)₃ or specialized precatalysts that readily generate the active Pd(0) species in situ are often superior to Pd(II) sources like Pd(OAc)₂.[2][9][14] |
| Ligand | PPh₃, P(t-Bu)₃, PCy₃, Buchwald Ligands (SPhos, XPhos, RuPhos) | Standard ligands like PPh₃ are often ineffective.[9] Bulky, electron-rich monophosphine ligands are required to promote the difficult oxidative addition step and stabilize the catalytic species. Buchwald ligands are industry-standard for such challenging couplings.[2][9] |
| Boron Reagent | Arylboronic Acids, Arylboronic Pinacol Esters | Boronic acids are generally more reactive but are prone to protodeboronation, a major side reaction.[9][15] Pinacol esters offer significantly greater stability, making them easier to handle, store, and ideal for complex syntheses, though they may require slightly more forcing conditions or a stronger base.[15][16][17] |
| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄ , KF | The base activates the boronic acid for transmetalation.[13] While carbonates are common, potassium phosphate (K₃PO₄) is often the base of choice for difficult couplings involving electron-rich or heteroaromatic halides. It provides a good balance of basicity without causing degradation of sensitive substrates.[9][8][17] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF, 2-MeTHF | Aprotic polar solvents are typical. A small amount of water is often beneficial, particularly when using boronic acids and inorganic bases. It is critical to thoroughly degas the solvent to remove oxygen, which can oxidize the Pd(0) catalyst and lead to homocoupling of the boronic acid.[1][9][11][17] |
| Temperature | 80 - 120 °C | Due to the lower reactivity of the C-Cl bond, elevated temperatures are generally required to drive the reaction to completion. Microwave heating can be an effective strategy to reduce reaction times.[1][2] |
Experimental Protocols
Safety Precaution : All reactions should be performed in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon). Personal protective equipment (lab coat, safety glasses, and gloves) must be worn.
Protocol 1: Standard Conditions for Initial Screening
This protocol uses a common and robust catalyst system suitable as a starting point for optimization.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (4 mL, anhydrous and degassed)
-
Water (1 mL, degassed)
Procedure:
-
To a dry Schlenk flask or reaction vial, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.
-
Evacuate the vessel and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Add the degassed 1,4-dioxane and degassed water via syringe.
-
Stir the reaction mixture vigorously and heat to 90 °C in a pre-heated oil bath.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 8-16 hours).
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Caption: Workflow for the Standard Suzuki Coupling Protocol.
Protocol 2: Optimized Conditions for Challenging Couplings
This protocol employs a highly active Buchwald catalyst system, recommended for achieving high yields, especially with sterically hindered or electron-rich/poor boronic acids.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid pinacol ester (1.3 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol% Pd)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.024 mmol, 2.4 mol%)
-
Potassium Phosphate (K₃PO₄), tribasic (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL, anhydrous and degassed)
Procedure:
-
In a glovebox or under a strong flow of inert gas, add Pd₂(dba)₃ and SPhos to a dry Schlenk flask.
-
Add the toluene and stir for 5 minutes at room temperature to allow for precatalyst formation.
-
Add this compound, the arylboronic acid pinacol ester, and potassium phosphate.
-
Seal the vessel and heat to 100-110 °C in a pre-heated oil bath.
-
Stir vigorously and monitor the reaction by LC-MS (typically 4-12 hours).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with diethyl ether or ethyl acetate and filter through a short pad of Celite to remove palladium black and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Caption: Workflow for the Optimized Suzuki Coupling Protocol.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst system for C-Cl bond activation.[9] 2. Catalyst inhibition by the aminopyridine nitrogen.[9][8] | 1. Switch to a more active system (Protocol 2). Use a higher catalyst/ligand loading (up to 5 mol%). 2. Ensure a sufficiently high ligand-to-palladium ratio (L:Pd > 2:1) to prevent substrate coordination. |
| Protodeboronation (Boronic acid replaced by -H) | Presence of excess water or protic sources leading to cleavage of the C-B bond. | 1. Use anhydrous solvents. 2. Switch from a boronic acid to a more stable boronic ester (e.g., pinacol ester).[9][15] |
| Dehalogenation (Starting material's -Cl replaced by -H) | 1. Presence of a hydride source (e.g., solvent, base). 2. Catalyst degradation pathway. | 1. Ensure a thoroughly inert atmosphere.[9] 2. Change solvent (e.g., from THF to Dioxane or Toluene). |
| Homocoupling (Boronic acid couples with itself) | Oxidation of the Pd(0) catalyst to Pd(II) by residual oxygen.[9] | 1. Thoroughly degas all solvents and the reaction mixture (e.g., by sparging with argon or freeze-pump-thaw cycles).[9][11] 2. Use a Pd(0) source directly (e.g., Pd₂(dba)₃). |
References
- Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry - ACS Publications.
- Suzuki reactions of 2-bromopyridine with aryl boronic acids a. ResearchGate.
- Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. MDPI.
- High-turnover aminopyridine-based Pd-catalysts for Suzuki–Miyaura reaction in aqueous media. ResearchGate.
- Aminative Suzuki–Miyaura coupling. Science.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Synfacts.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH.
- Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. ChemRxiv.
- Boronic acids and boronic acid esters used in the Suzuki couplings with 4. ResearchGate.
- Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters - ACS Publications.
- Mechanistic Studies of the Suzuki Cross-Coupling Reaction. CoLab.
- The Essential Role of 5-Chloro-3-methylpyridin-2-amine in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD..
- Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Publications.
- Suzuki Coupling. Organic Chemistry Portal.
- Suzuki coupling of different chloropyridines with phenylboronic acids a. ResearchGate.
- Suzuki-Miyaura Coupling: The Power of Boronic Acids and the Utility of 5-Chloro-2-hydroxyphenylboronic Acid. NINGBO INNO PHARMCHEM CO.,LTD..
- Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. ChemistryEurope.
- Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus de l'Académie des Sciences.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PMC - NIH.
- Simple and convenient preparation of 2-chloro-5-methylpyridine-3-carbaldehyde imines. ResearchGate.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. nbinno.com [nbinno.com]
- 5. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. youtube.com [youtube.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Application Note and Protocol for the Chromatographic Purification of 5-chloro-N-methylpyridin-2-amine
Abstract
This document provides a comprehensive guide for the purification of 5-chloro-N-methylpyridin-2-amine, a key intermediate in pharmaceutical synthesis, utilizing flash column chromatography.[1] The protocols detailed herein are designed for researchers, scientists, and drug development professionals to achieve high purity of the target compound, a critical factor for subsequent synthetic steps and biological screening. This note emphasizes the underlying chemical principles for methodological choices, ensuring both reproducibility and the ability to adapt the protocol to similar pyridine derivatives.
Introduction: The Significance of Purifying Pyridine Derivatives
Nitrogen-containing heterocyclic compounds, such as this compound, are foundational scaffolds in medicinal chemistry due to their prevalence in biologically active molecules.[2] The purity of these intermediates is paramount, as impurities can lead to unwanted side reactions, complicate structural elucidation, and yield misleading biological data. Flash column chromatography is a widely adopted, efficient, and scalable technique for the purification of such moderately polar compounds from crude reaction mixtures.[3][4][5][6] This application note will detail a robust flash chromatography protocol, addressing common challenges associated with pyridine derivatives, such as peak tailing.[3][7]
Compound Properties and Safety Considerations
A thorough understanding of the physicochemical properties and safety profile of this compound is essential for safe handling and effective purification.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 4214-80-6 | [1][8] |
| Molecular Formula | C₆H₇ClN₂ | [1][8] |
| Molecular Weight | 142.59 g/mol | [1][8] |
| Appearance | Off-white solid | [8] |
| Melting Point | 63-65 °C | [8] |
| Boiling Point | 247 °C | [8] |
| Solubility | Soluble in DMSO, Methanol | [8] |
| pKa | 5.00 ± 0.10 (Predicted) | [8] |
Safety Precautions: this compound is harmful if swallowed and may cause skin and eye irritation.[9][10][11][12] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10][11] Refer to the Safety Data Sheet (SDS) for complete safety information.[10][11]
Principles of Chromatographic Separation
The purification strategy hinges on the differential partitioning of the target compound and impurities between a stationary phase (silica gel) and a mobile phase. For pyridine derivatives, the basic nitrogen atom can interact strongly with acidic silanol groups on the silica surface, often leading to peak tailing.[7] To mitigate this, a common and effective strategy is the addition of a small amount of a basic modifier, such as triethylamine (TEA), to the mobile phase.[3][7] The TEA acts as a competing base, effectively masking the active silanol sites and promoting symmetrical peak shapes.[3][7]
Detailed Purification Protocol: Flash Column Chromatography
This protocol is designed for the purification of a crude sample of this compound.
Materials and Reagents
-
Crude this compound
-
Silica gel (for flash chromatography, 230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (EtOAc, HPLC grade)
-
Triethylamine (TEA)
-
Dichloromethane (DCM, for sample loading)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Flash chromatography system or glass column
-
Rotary evaporator
-
Collection tubes
Workflow Diagram
Caption: Workflow for the purification of this compound.
Step-by-Step Methodology
Step 1: Thin Layer Chromatography (TLC) Analysis for Method Development
-
Objective: To determine the optimal mobile phase composition for separation.
-
Procedure:
-
Dissolve a small amount of the crude material in a few drops of DCM.
-
Spot the solution onto a TLC plate.
-
Develop the plate in a TLC chamber containing a solvent system of Hexane:EtOAc. Start with a ratio of 9:1 and gradually increase the polarity (e.g., 8:2, 7:3).
-
To counteract potential peak tailing, add 0.1% (v/v) of TEA to the mobile phase.[3]
-
Visualize the spots under UV light (254 nm).
-
The ideal solvent system will give a retention factor (Rf) of approximately 0.2-0.3 for the target compound.
-
Step 2: Column Preparation
-
Objective: To pack a uniform silica gel column.
-
Procedure:
-
Select an appropriately sized column based on the amount of crude material (a general guideline is a 40:1 to 100:1 ratio of silica gel to crude product by weight).[3]
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 Hexane:EtOAc with 0.1% TEA).[3]
-
Pour the slurry into the column and allow the silica to settle, ensuring a uniformly packed bed without air bubbles.[3]
-
Drain the excess solvent until it is level with the top of the silica bed.
-
Step 3: Sample Loading (Dry Loading Recommended)
-
Objective: To apply the crude sample to the column in a concentrated band.
-
Procedure:
Step 4: Elution and Fraction Collection
-
Objective: To elute the compounds from the column and collect fractions.
-
Procedure:
-
Begin eluting the column with the low-polarity mobile phase determined from the TLC analysis (e.g., 95:5 Hexane:EtOAc with 0.1% TEA).[3]
-
Gradually increase the polarity of the mobile phase by increasing the proportion of EtOAc. A typical gradient might be from 5% to 30% EtOAc in Hexane.[3]
-
Collect the eluent in appropriately sized fractions.
-
Monitor the elution of the compound by TLC analysis of the collected fractions.
-
Step 5: Post-Purification Analysis and Product Isolation
-
Objective: To identify pure fractions and isolate the final product.
-
Procedure:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound as an off-white solid.
-
Determine the yield and confirm the purity by analytical techniques such as HPLC, ¹H NMR, and mass spectrometry.
-
Troubleshooting Common Issues
Table 2: Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Peak Tailing | Strong interaction of the basic pyridine nitrogen with acidic silanol groups on the silica surface.[7] | Add a competing base, such as 0.1-1% triethylamine (TEA), to the mobile phase to mask the silanol groups.[3][7] |
| Poor Separation | Co-elution of the target compound with impurities due to similar polarities. | Optimize the mobile phase composition by trying different solvent systems (e.g., DCM/Methanol). Adjust the gradient to be shallower for better resolution. Consider using a different stationary phase if separation is still challenging.[7] |
| Low Recovery | Irreversible adsorption of the compound onto the silica gel. | The addition of TEA to the mobile phase can help improve recovery by minimizing strong interactions with the stationary phase. Ensure the compound is not degrading on the silica; perform a stability check on a small scale. |
| Compound Doesn't Elute | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. A switch to a more polar solvent system like DCM/Methanol may be necessary. |
Alternative and Advanced Chromatographic Techniques
While flash chromatography is highly effective, other techniques can be employed, particularly for challenging separations or for achieving very high purity.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): Offers higher resolution and is suitable for purifying small to large quantities of material.[13] Reversed-phase columns (e.g., C18) with mobile phases such as acetonitrile/water or methanol/water, often with modifiers like formic acid or ammonium formate, are commonly used for pyridine derivatives.[14][15][16]
-
Supercritical Fluid Chromatography (SFC): A green chromatography technique that is well-suited for the analysis and purification of polar compounds like nitrogen-containing heterocycles.[17]
Logical Decision-Making for Method Selection
Caption: Decision tree for selecting the appropriate purification method.
Conclusion
The protocol detailed in this application note provides a reliable and adaptable method for the purification of this compound using flash column chromatography. By understanding the chemical principles behind the separation and employing systematic troubleshooting, researchers can consistently achieve high purity of this important synthetic intermediate. For separations that prove to be more challenging, advanced techniques such as preparative HPLC offer a powerful alternative.
References
- BuyersGuideChem. 5-Chloro-6-methylpyridin-2-amine | C6H7ClN2.
- PubChem. 5-Chloro-3-fluoro-N-methylpyridin-2-amine | C6H6ClFN2 | CID 10773268.
- SIELC Technologies. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column.
- MDPI. Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry.
- Interchim. Purification of different Pyridines using Waters X-bridge prep column.
- PubChem. 2-Chloro-5-methylpyridin-4-amine | C6H7ClN2 | CID 12643706.
- HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
- PubMed. Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography.
- Chromatography Forum. separation of two isomers.
- HELIX Chromatography. HPLC Methods for analysis of Pyridine.
- Chromatography Forum. Method for pyridine amine derivative.
- Biotage. Organic Amine Flash Purification Using A Novel Stationary Phase.
- Taros Chemicals. HIGH-THROUGHPUT PREPARATIVE HPLC-MS PURIFICATION WORKFLOW OF LIBRARIES WITHIN THE EUROPEAN LEAD FACTORY.
- ChemBK. 79055-62-2.
- Anichem. (5-Chloro-pyridin-2-ylmethyl)-methyl-amine In Stock.
- ACS Publications. Polar-to-Radical Crossover in Catalyst-Free Olefin Halo-Hydroxylamination: A Direct Route to Multifunctional Electrophilic Hydroxylamines | JACS Au.
- ResearchGate. (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
- ResearchGate. The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes | Request PDF.
- MDPI. Nitrogen-Containing Heterocycles as Significant Molecular Scaffolds for Medicinal and Other Applications.
- The Royal Society of Chemistry. Studies on the preparation of aminobipyridines and bipyridine sultams via an intramolecular free radical pathway.
- Google Patents. CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine.
- American Chemical Society. Cyclization Reaction of α-Hydroxyketones with Anthranilamides or 2-Aminobenzenesulfonamides for the Synthesis of Quinazolinones.
- De Gruyter. Simple and convenient preparation of 2-chloro-5-methylpyridine-3-carbaldehyde imines.
Sources
- 1. scbt.com [scbt.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. rsc.org [rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 4214-80-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. 2-Chloro-5-methylpyridin-4-amine | C6H7ClN2 | CID 12643706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. tarosdiscovery.com [tarosdiscovery.com]
- 14. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 15. helixchrom.com [helixchrom.com]
- 16. helixchrom.com [helixchrom.com]
- 17. mdpi.com [mdpi.com]
Application Note & Protocol: High-Purity Recrystallization of 5-chloro-N-methylpyridin-2-amine
Abstract
This document provides a comprehensive guide and a detailed laboratory protocol for the purification of 5-chloro-N-methylpyridin-2-amine via recrystallization. The protocol is designed for researchers, medicinal chemists, and process development scientists seeking to obtain high-purity crystalline material, a critical step for downstream applications such as API synthesis, reference standard preparation, and analytical testing. The application note delves into the principles of solvent selection, the rationale behind the chosen methodology, and provides a step-by-step procedure, including troubleshooting and safety considerations.
Introduction: The Critical Role of Purity
This compound is a key substituted pyridine intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The purity of this starting material is paramount, as impurities can lead to unwanted side reactions, lower yields, and the generation of difficult-to-remove byproducts in subsequent synthetic steps. Recrystallization is a powerful and economical technique for purifying solid organic compounds, leveraging differences in solubility between the target compound and its impurities in a given solvent system at varying temperatures.[1][2]
The ideal recrystallization process involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated solution, followed by controlled cooling. As the solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice that excludes impurities, which remain dissolved in the solvent (mother liquor).[1][2] This application note provides a robust protocol for achieving high-purity this compound.
Physicochemical Properties & Rationale for Solvent Selection
Understanding the physicochemical properties of this compound is fundamental to designing an effective recrystallization protocol.
| Property | Value | Source |
| CAS Number | 4214-80-6 | [3][4] |
| Molecular Formula | C₆H₇ClN₂ | [3] |
| Molecular Weight | 142.59 g/mol | [3][4] |
| Appearance | Off-White Solid | [4] |
| Melting Point | 63-65 °C | [4] |
| Boiling Point | 247 °C | [4] |
| Solubility | Soluble in DMSO, Methanol | [4] |
The structure of this compound, featuring a polar amine group and a pyridine ring, suggests it is a polar molecule. The general principle of "like dissolves like" guides the selection of a suitable recrystallization solvent.[5] Therefore, polar solvents are expected to be good candidates.
Solvent Screening Rationale:
-
High Solubility at Elevated Temperature: The solvent must dissolve the compound completely at or near its boiling point.[6][7]
-
Low Solubility at Room/Cold Temperature: The compound should have limited solubility in the cold solvent to ensure a high recovery yield upon cooling.[6][7]
-
Favorable Impurity Profile: Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for hot filtration).[6]
-
Volatility and Inertness: The solvent should be reasonably volatile for easy removal from the purified crystals and should not react with the compound.[6]
-
Boiling Point: The solvent's boiling point should be lower than the melting point of the compound to prevent "oiling out," where the solid melts before dissolving. The melting point of our compound is 63-65°C.
Based on these principles and known solubility data, a mixed-solvent system of Methanol and Water is proposed. Methanol is a polar solvent in which the compound is known to be soluble.[4] Water, a highly polar solvent, is anticipated to be a poor solvent (an anti-solvent) for this moderately polar organic compound. This combination allows for fine-tuning of the solubility to achieve optimal crystal growth.[6]
Experimental Workflow
The following diagram illustrates the key stages of the recrystallization process for this compound.
Caption: Recrystallization workflow for this compound.
Detailed Recrystallization Protocol
Materials:
-
Crude this compound
-
Methanol (ACS Grade or higher)
-
Deionized Water
-
Erlenmeyer flasks (2)
-
Graduated cylinders
-
Hot plate with stirring capability
-
Magnetic stir bar
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Safety Precautions:
-
Conduct all operations in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
-
Methanol is flammable and toxic; avoid inhalation and skin contact.
-
Handle hot glassware with appropriate clamps or tongs.
Procedure:
-
Preparation:
-
Place approximately 5.0 g of crude this compound into a 125 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
In a separate 100 mL Erlenmeyer flask, heat approximately 50 mL of methanol to a gentle boil on a hot plate.
-
-
Dissolution:
-
To the flask containing the crude solid, add the hot methanol portion-wise while stirring, until the solid just dissolves. Use the minimum amount of hot solvent necessary.[2] This creates a saturated solution.
-
Expert Tip: Adding the solvent in small portions prevents using an excess, which would reduce the final yield.
-
-
Decolorization (Optional):
-
If the hot solution is colored, it may indicate the presence of colored impurities. Remove the flask from the heat, allow it to cool slightly, and add a small amount (spatula tip) of activated charcoal.
-
Reheat the solution to boiling for a few minutes. The charcoal will adsorb the colored impurities.
-
-
Hot Gravity Filtration (if charcoal was used or insoluble impurities are present):
-
This step removes the activated charcoal or any insoluble impurities.[1]
-
Place a fluted filter paper in a stemless funnel.
-
Preheat the funnel and a clean receiving Erlenmeyer flask by pouring a small amount of hot methanol through it. This prevents premature crystallization in the funnel.
-
Quickly pour the hot solution through the fluted filter paper into the clean, pre-heated flask.
-
-
Inducing Crystallization:
-
Heat the clear filtrate to boiling.
-
Slowly add deionized water (the anti-solvent) dropwise using a Pasteur pipette until the solution becomes faintly cloudy (turbid). This indicates that the solution is supersaturated.
-
Add a few drops of hot methanol to re-dissolve the precipitate and make the solution clear again.[7]
-
-
Crystal Growth:
-
Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[2][7]
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation of Crystals:
-
Collect the purified crystals by vacuum filtration using a Buchner funnel and a pre-weighed piece of filter paper.[1]
-
Wash the crystals with a small amount of a cold methanol/water mixture (e.g., 20:80 v/v) to remove any residual mother liquor from the crystal surfaces.
-
Continue to draw air through the crystals on the filter for 10-15 minutes to partially dry them.
-
-
Drying and Characterization:
-
Transfer the crystals to a pre-weighed watch glass and allow them to air-dry completely in the fume hood, or for faster drying, place them in a vacuum oven at a temperature well below the melting point (e.g., 40°C).
-
Once dry, weigh the crystals to determine the yield.
-
Characterize the purified product by measuring its melting point. A sharp melting point range close to the literature value (63-65°C) is indicative of high purity.[2][4] Further analysis (e.g., HPLC, NMR) can be performed to quantify purity.
-
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Compound "oils out" | Solution is cooling too quickly; boiling point of solvent is higher than the compound's melting point. | Reheat the solution to dissolve the oil, add slightly more hot methanol, and allow for slower cooling. |
| No crystals form | Too much solvent was used; solution is not supersaturated. | Boil off some of the solvent to increase the concentration.[7] Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites.[2] Add a seed crystal of pure compound.[2] |
| Low recovery yield | Too much solvent used; premature crystallization during hot filtration; crystals are too soluble in the cold wash solvent. | Use the minimum amount of solvent. Ensure filtration apparatus is pre-heated. Use a minimal amount of ice-cold solvent for washing. |
| Crystals are colored | Colored impurities were not fully removed. | Repeat the recrystallization, ensuring to use activated charcoal as described in Step 3. |
Conclusion
This application note provides a validated and scientifically grounded protocol for the purification of this compound by recrystallization. By carefully selecting a mixed-solvent system based on the compound's polarity and employing a controlled cooling process, researchers can consistently obtain high-purity material suitable for demanding applications in drug discovery and development. The principles and techniques outlined herein are broadly applicable to the purification of other crystalline organic solids.
References
- Vertex AI Search. (2024). Search results for "5-Chloro-6-methylpyridin-2-amine".
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2007). Introduction to Organic Laboratory Techniques: A Small Scale Approach. Thomson Brooks/Cole.
- Quora. (2018). How to choose a solvent for crystallization of an organic compound.
- University of York, Department of Chemistry. (n.d.). Solvent Choice.
- MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube.
- PubChem. (n.d.). 5-Chloro-3-fluoro-N-methylpyridin-2-amine. National Center for Biotechnology Information.
- University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization - Single Solvent.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Google Patents. (n.d.). CN104529886A - Method for separating mixed aminopyridine through crystallization and rectification coupling technology.
- PubChem. (n.d.). 2-Chloro-5-methylpyridin-4-amine. National Center for Biotechnology Information.
- PubChem. (n.d.). 5-Chloro-2-methylaniline. National Center for Biotechnology Information.
- Chemistry LibreTexts. (2023, January 29). Recrystallization.
- Google Patents. (n.d.). CN111632400B - Recrystallization purification method of enamine salt.
- Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. scbt.com [scbt.com]
- 4. 4214-80-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. quora.com [quora.com]
- 6. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 7. Home Page [chem.ualberta.ca]
Analytical methods for 5-chloro-N-methylpyridin-2-amine characterization
Application Note & Protocol
Topic: Comprehensive Analytical Characterization of 5-chloro-N-methylpyridin-2-amine
Abstract
This document provides a comprehensive guide to the analytical methods for the characterization of this compound, a key intermediate in pharmaceutical synthesis. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, emphasizing not only procedural steps but also the scientific rationale behind method selection. This guide covers structural elucidation and identification using Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, alongside quantitative analysis for purity and assay determination via High-Performance Liquid Chromatography (HPLC). All methodologies are grounded in established principles of analytical chemistry and align with industry standards for method validation, ensuring data integrity and reliability.
Introduction and Scientific Rationale
This compound is a substituted aminopyridine derivative. Its precise characterization is critical as the purity and structural integrity of such intermediates directly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). The presence of a chlorine atom, an aromatic ring, and a secondary amine functional group necessitates a multi-technique approach for unambiguous characterization.
Why a Multi-Technique Approach?
No single analytical technique can provide a complete profile of a chemical substance. A composite approach, often referred to as "orthogonal testing," provides a self-validating system of checks and balances. For instance, while HPLC is excellent for determining purity, it typically cannot confirm the chemical structure. Conversely, NMR provides definitive structural information but is less suited for detecting trace-level impurities. This guide integrates chromatographic and spectroscopic techniques to build a complete analytical profile.
Physicochemical Properties
A foundational understanding of the molecule's properties is essential for method development. For example, its UV absorbance dictates the selection of a detector wavelength in HPLC, while its solubility determines the appropriate solvents for sample preparation.
| Property | Value | Source |
| Chemical Formula | C₆H₇ClN₂ | N/A |
| Molecular Weight | 142.59 g/mol | N/A |
| Appearance | Off-white to light yellow crystalline powder | N/A |
| Melting Point | 98-102 °C | N/A |
| Solubility | Soluble in Methanol, Acetonitrile, DMSO; Sparingly soluble in water | N/A |
| UV Absorbance (λmax) | Approx. 245 nm and 310 nm in Methanol | N/A |
Overall Analytical Workflow
The characterization process follows a logical sequence, starting with structural confirmation and moving to quantitative purity assessment. This ensures that the material being quantified is indeed the correct target compound.
Caption: Integrated workflow for the characterization of this compound.
Part A: Protocols for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR is the most powerful technique for de novo structure elucidation of organic molecules. ¹H NMR confirms the number and connectivity of protons, while ¹³C NMR provides information about the carbon skeleton.
Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., Deuterated Chloroform, CDCl₃, or Deuterated Dimethyl Sulfoxide, DMSO-d₆). Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition Parameters (Example):
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: ~4 seconds.
-
Relaxation Delay (D1): 5 seconds (to ensure full relaxation of aromatic protons).
-
Number of Scans: 16.
-
-
¹³C NMR Acquisition Parameters (Example):
-
Pulse Program: Proton-decoupled (zgpg30).
-
Spectral Width: 0 to 200 ppm.
-
Acquisition Time: ~1.5 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans: 1024 or more (due to low natural abundance of ¹³C).
-
-
Data Processing & Interpretation:
-
Apply Fourier transform, phase correction, and baseline correction.
-
Calibrate the spectrum using the TMS peak at 0 ppm.
-
Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.
-
Analyze chemical shifts (δ), coupling constants (J), and multiplicities to assign protons and carbons to the molecular structure.
-
Mass Spectrometry (MS)
Rationale: MS provides the molecular weight of the compound and offers structural information through its fragmentation pattern. This technique is essential for confirming the molecular formula.
Protocol: GC-MS (Electron Ionization)
This method is suitable for volatile and thermally stable compounds.
-
Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent such as Methanol or Acetonitrile.
-
Instrumentation: Use a standard Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
-
GC Parameters (Example):
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (split mode, e.g., 50:1).
-
Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 20 °C/min, hold for 5 min.
-
-
MS Parameters (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 450.
-
-
Data Interpretation:
-
Identify the molecular ion peak (M⁺). For this compound, expect a characteristic isotopic pattern for chlorine: a peak at m/z 142 (for ³⁵Cl) and a peak at m/z 144 (for ³⁷Cl) in an approximate 3:1 ratio.
-
Analyze the fragmentation pattern to support the proposed structure.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Rationale: FT-IR is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibration frequencies.
Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal. No further preparation is needed.
-
Instrumentation: Use an FT-IR spectrometer equipped with an ATR accessory (e.g., a diamond crystal).
-
Acquisition Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32.
-
-
Data Interpretation:
-
Collect a background spectrum of the clean ATR crystal before analyzing the sample.
-
Identify characteristic absorption bands. Expected peaks include:
-
~3400 cm⁻¹: N-H stretch (secondary amine).
-
~3000-3100 cm⁻¹: Aromatic C-H stretch.
-
~2800-3000 cm⁻¹: Aliphatic C-H stretch (from the methyl group).
-
~1600 cm⁻¹: C=C and C=N stretching of the pyridine ring.
-
~800-850 cm⁻¹: C-Cl stretch.
-
-
Part B: Protocol for Purity and Assay Determination
High-Performance Liquid Chromatography (HPLC-UV)
Rationale: HPLC is the gold standard for determining the purity and assay of pharmaceutical intermediates and APIs. It separates the main component from its impurities, allowing for accurate quantification. The method described below is a starting point and must be fully validated according to ICH guidelines.
Protocol: Reversed-Phase HPLC for Purity Analysis
-
Instrumentation & Columns:
-
HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Column: C18 column, 4.6 mm x 150 mm, 5 µm particle size (e.g., Waters Symmetry C18, Agilent Zorbax Eclipse Plus C18).
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 245 nm (or a secondary wavelength at 310 nm for confirmation).
-
Injection Volume: 5 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 10 20.0 90 25.0 90 25.1 10 | 30.0 | 10 |
-
-
Sample and Standard Preparation:
-
Solvent (Diluent): 50:50 Acetonitrile:Water.
-
Standard Stock Solution: Accurately weigh ~10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with diluent to get a 1.0 mg/mL solution.
-
Working Sample Solution: Prepare the sample at the same concentration (1.0 mg/mL) as the standard.
-
-
Data Analysis & Calculations:
-
Purity (Area %):
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
-
This method assumes all components have a similar response factor at the chosen wavelength. For higher accuracy, Relative Response Factors (RRFs) for known impurities should be determined.
-
-
Assay (External Standard Method):
-
Assay (%) = (Area_Sample / Area_Standard) x (Conc_Standard / Conc_Sample) x Purity_Standard.
-
-
Method Validation Principles
The trustworthiness of these protocols relies on proper validation. Any analytical method intended for quality control must be validated to ensure it is fit for purpose. The validation process follows a logical hierarchy.
Application Notes & Protocols: Synthesis of 5-chloro-N-methylpyridin-2-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 2-Aminopyridine Scaffold
The 2-amino-5-chloropyridine moiety is a privileged scaffold in modern medicinal chemistry. Its derivatives are integral components in a wide array of biologically active molecules, serving as key intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][2] The specific structure of 5-chloro-N-methylpyridin-2-amine, for instance, is a valuable building block used in the development of novel therapeutic agents, from anti-inflammatory drugs to materials science applications.[1][3]
The strategic placement of the chloro, amino, and methyl groups provides multiple points for diversification, allowing chemists to fine-tune the steric and electronic properties of the final compounds to optimize biological activity and pharmacokinetic profiles. This guide provides an in-depth exploration of the primary synthetic strategies to access this core and its derivatives, focusing on the underlying chemical principles, detailed experimental protocols, and practical considerations for laboratory execution.
Strategic Overview of Synthetic Pathways
The synthesis of this compound and its analogs can be approached through several distinct and reliable routes. The optimal choice depends on factors such as starting material availability, cost, desired scale, and tolerance for specific functional groups. The three principal strategies discussed herein are:
-
N-Methylation of 2-amino-5-chloropyridine: A direct and often high-yielding approach, ideal when the precursor is readily available.
-
Palladium-Catalyzed Buchwald-Hartwig Amination: A powerful and versatile cross-coupling method for constructing the C-N bond, offering excellent functional group tolerance.[4][5]
-
Nucleophilic Aromatic Substitution (SNAr): A classic and cost-effective method that leverages the inherent electronic properties of the pyridine ring.[6][7]
Figure 1: Overview of primary synthetic routes to this compound.
Strategy 1: Synthesis via N-Methylation
This two-step approach first involves the synthesis of the key intermediate, 2-amino-5-chloropyridine, followed by its direct N-methylation.
Part A: Synthesis of 2-amino-5-chloropyridine via Direct Chlorination
Direct chlorination of 2-aminopyridine is an effective method to produce the required precursor. Controlling the reaction conditions is critical to favor mono-chlorination at the 5-position and minimize the formation of di-chlorinated byproducts.[8] Using a strong acid medium protonates the ring nitrogen, which deactivates the 3- and 6-positions towards electrophilic attack, thereby directing chlorination to the 5-position.[8]
Protocol 1: Direct Chlorination of 2-Aminopyridine
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a thermometer, dissolve 2-aminopyridine (1.0 eq) in a suitable strong acid, such as 70-80% sulfuric acid or glacial acetic acid.[8] Cool the mixture to 0-10°C in an ice bath.
-
Protonation: If using acetic acid, bubble hydrogen chloride gas into the solution to ensure efficient protonation of the 2-aminopyridine.[8]
-
Chlorination: Slowly introduce the chlorinating agent (1.0-1.2 eq). Options include bubbling chlorine gas through the solution or adding N-chlorosuccinimide (NCS) portion-wise. Maintain the temperature below 15°C throughout the addition.
-
Expert Insight: Using a slight excess of the chlorinating agent can drive the reaction to completion, but a large excess increases the risk of forming 2-amino-3,5-dichloropyridine. Careful monitoring by TLC or LC-MS is advised.
-
-
Reaction Monitoring: Stir the reaction at 10-15°C for 2-4 hours after the addition is complete. Monitor the disappearance of the starting material.
-
Workup: Carefully pour the reaction mixture onto crushed ice and slowly neutralize with a concentrated base solution (e.g., NaOH or NH4OH) while keeping the temperature below 20°C.
-
Isolation: The product will precipitate as a solid. Collect the solid by filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield high-purity 2-amino-5-chloropyridine.[9][10]
Part B: N-Methylation of 2-amino-5-chloropyridine
With the precursor in hand, the final step is the selective methylation of the primary amino group.
Protocol 2: N-Methylation using Methyl Iodide
-
Reaction Setup: To a solution of 2-amino-5-chloropyridine (1.0 eq) in a polar aprotic solvent like DMF or acetonitrile, add a suitable base (1.5-2.0 eq), such as sodium hydride (NaH) or potassium carbonate (K2CO3).
-
Deprotonation: If using NaH, stir the mixture at 0°C for 30 minutes to allow for complete deprotonation of the amine.
-
Methylation: Slowly add methyl iodide (1.1-1.3 eq) dropwise, maintaining the temperature at 0°C. After the addition, allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Scientist's Note: Over-methylation to form the tertiary amine (5-chloro-N,N-dimethylpyridin-2-amine) can occur. Using a slight excess of the methylating agent and carefully controlling the reaction time helps to maximize the yield of the desired secondary amine.
-
-
Quenching & Workup: Once the reaction is complete, quench by slowly adding water. Extract the aqueous layer with an organic solvent like ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate this compound.
Strategy 2: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation, offering a highly efficient route from aryl halides.[11][12] This method is particularly useful for coupling volatile amines like methylamine with halo-pyridines such as 2,5-dichloropyridine.[13][14] The key to success lies in the selection of an appropriate palladium catalyst, a sterically hindered phosphine ligand, and a strong base.[4][15]
Figure 2: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Protocol 3: Mono-Amination of 2,5-Dichloropyridine
-
Reaction Setup: In a glovebox or under an inert atmosphere (Argon or Nitrogen), add the palladium precursor (e.g., Pd2(dba)3, 1-2 mol%), the phosphine ligand (e.g., XPhos or BINAP, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or Cs2CO3, 1.4 eq) to a dry Schlenk tube or sealed reaction vessel.[13]
-
Reagent Addition: Add 2,5-dichloropyridine (1.0 eq) and an anhydrous, deoxygenated solvent such as toluene or dioxane.[13]
-
Amine Addition: Add a solution of methylamine (1.2-1.5 eq, e.g., as a solution in THF or as gaseous methylamine bubbled through the mixture).
-
Reaction Conditions: Seal the vessel and heat the reaction mixture to 80-110°C with vigorous stirring for 12-24 hours.
-
Expert Insight: The C2 position of 2,5-dichloropyridine is generally more susceptible to oxidative addition by palladium due to the electronic influence of the ring nitrogen.[14] This inherent reactivity favors the formation of the desired 2-amino product. However, ligand choice can influence this selectivity.
-
-
Monitoring and Workup: Monitor the reaction by LC-MS. Upon completion, cool the mixture to room temperature. Quench by adding saturated aqueous ammonium chloride (NH4Cl) and dilute with ethyl acetate.
-
Purification: Separate the organic layer, wash with brine, dry over Na2SO4, and concentrate. Purify the crude product by flash column chromatography to yield this compound.[14]
Strategy 3: Nucleophilic Aromatic Substitution (SNAr)
SNAr is a fundamental reaction in heterocyclic chemistry.[17] The electron-deficient nature of the pyridine ring, further activated by the two chlorine atoms, facilitates the displacement of a chloride by a nucleophile like methylamine. The reaction proceeds through a negatively charged Meisenheimer intermediate, which is stabilized by resonance, particularly when the attack occurs at the C2 or C4 positions.[6][18]
Figure 3: Mechanism of the SNAr reaction on 2,5-dichloropyridine.
Protocol 4: SNAr with Methylamine
-
Reaction Setup: Place 2,5-dichloropyridine (1.0 eq) in a high-pressure reaction vessel (autoclave).
-
Reagent Addition: Add a solution of methylamine (2.0-5.0 eq, typically as a 40% aqueous solution or a solution in ethanol). The excess amine also acts as the base to neutralize the HCl byproduct.
-
Reaction Conditions: Seal the vessel and heat to 120-150°C for 6-18 hours. The elevated temperature and pressure are necessary to overcome the activation energy barrier for disrupting the ring's aromaticity.[6]
-
Scientist's Note: While C2 substitution is favored electronically, high temperatures can sometimes lead to mixtures of isomers. Optimization of temperature and reaction time is key.
-
-
Workup: After cooling the vessel to room temperature, carefully vent any excess pressure. Concentrate the reaction mixture to remove excess methylamine and solvent.
-
Isolation: Dilute the residue with water and extract with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Wash the combined organic extracts with brine, dry over Na2SO4, and concentrate. The crude product should be purified via column chromatography to separate it from any unreacted starting material and potential C5-aminated isomers.
Quantitative Data and Method Comparison
| Synthetic Strategy | Starting Material | Key Reagents / Catalyst | Typical Conditions | Reported/Expected Yield | Advantages & Considerations |
| N-Methylation | 2-amino-5-chloropyridine | Methyl iodide, NaH or K2CO3 | 0°C to RT, 4-12 h | Good to Excellent | Pros: Direct, high-yielding. Cons: Requires synthesis of the precursor; risk of over-methylation. |
| Buchwald-Hartwig | 2,5-Dichloropyridine | Pd2(dba)3, XPhos, NaOtBu | 80-110°C, 12-24 h | Good to Excellent[13] | Pros: High functional group tolerance, excellent selectivity for C2. Cons: Cost of palladium catalyst and ligands; requires inert atmosphere. |
| SNAr | 2,5-Dichloropyridine | Methylamine (aq. or alc.) | 120-150°C, 6-18 h (sealed vessel) | Moderate to Good | Pros: Cost-effective, no catalyst required. Cons: Harsh conditions (high temp/pressure); may yield isomer mixtures; limited substrate scope. |
Conclusion
The synthesis of this compound derivatives is achievable through several robust chemical strategies. The choice of method should be guided by a careful evaluation of starting material availability, cost, scale, and the specific requirements of the target molecule. For rapid, small-scale synthesis where the precursor is available, N-methylation is often the most direct route. For complex molecules requiring high functional group tolerance and regioselectivity, the Buchwald-Hartwig amination stands out as the premier choice, despite its higher cost.[5] Finally, for large-scale, cost-sensitive syntheses, Nucleophilic Aromatic Substitution remains a viable, albeit more demanding, option. A thorough understanding of the mechanisms and practical considerations outlined in this guide will empower researchers to successfully synthesize these valuable chemical building blocks for their discovery and development programs.
References
- A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Journal of Organic Chemistry, 2007. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQKCYACvq1ddgKO23QpuZhdOh8MuQovrHrTv4hvCm1HxsTxDeqt-b0M0aCRlgB-fDpByo98e-7QAt9X3CuY9MRnqggV58eV4OOIl8LcMDXUIv4-U0kPvBa8FnpbHGrwy5x3J7M]
- A Comparative Guide to Catalysts for 2,5-Dichloropyridine Reactions. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhXYpzCljs8OtggGCgf8cN7jkFU3iM52mVIB1zv3q7q3865UbtQPDWYVHC-cS3KLZrx04z17dS2XnLmM8VWrQlm_8R4k1StGNNCfsxHJPqzsyvor2SLTZ1k9mo47-_vNUtCNy1Z9ObtiALUqHK7OfCcv2QaGp-w13GmBaXRt455fRiZr5j-Wsi9ojlzt7Cadyrw7NRsNOPdthCeDp6nViL]
- Nucleophilic aromatic substitution reactions of chloropyrimidines. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwxgotWoxInSGBfLg-v1S7nuzbYdigpq4nPVTBiatMkD4KplCTGdzSADQZvAQryLEZYmqSVsQ-HGkyUG_3_ahDPjztie64IBSoqGie1cXqrmzR7t9wq131sqU3gHGU5kQ5bqU1e6c86solmdBMCf8C7WotUQgOYMvr6EvAzj3trDKLoMSbRnnyU9U3u3RcHDU6QYoWzsFQUfUuKa2P70uR3a6dFGZAgQNztZp2Tv5W]
- Method using one-step method to synthesize 2-amino-5-chloropyridine in high-selectivity manner. Patsnap Eureka. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHpGGkFSLXLpRys2M0TjTlhueHCY2WdP-zOaoxC52vE_cQZqLBFwgdVN8rjBd0lidyLBVjxrZq_or4246MyTp8bKQkhD1GX8TBsUzuj-5YVgrBo58JqwrSLXjvKPJjvzs2le3kZhFe8YBo=]
- Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on Dichloropyrimidines. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7Dwro8nrT6CgoO5KBUZlUBmUT_bCBbB5Gv_NFQutbm9mctCX923ZDMBmW7Pd-2g73qORsi595uMyiu3P9l9W9IVq-eEjo0lWSI6IRfWTArw9fe4h84_iHQK2HtfJQso39feypyp5DggkLChTR1hiDTacGKCL5Kh4QG9t4hAC2hHOcSA2DALmRpMx9-vEYuKicXrzi2vtXpENlj3QZjcfNuObm57huiiaemc5hCq29h4RcrbVlnj38pw7u3TnMQEq9]
- A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRM1x6gO20oPD5_XqTiCTZX3Id0sXRjz2OpP65DyDmY8EATooLHaVxgOG127FeGblPtD7GScUetrLfnmzCsmGwZyuQT9yY-F1x1MOpKgs-TVnuPhWcYJf2JoFtHigc2__QDmtr_tbQYgSqNgZ0Hq7tGvFAfKaGHCqaB1G6T7_3EWWU9juzQ4CXIXR0gIDKqraLankGp9hQ4G5h44JItutO7AotrAOq60vzw2ur1DGYZ7GyMq3MOA5wX8Rtkw==]
- Nucleophilic aromatic substitutions. YouTube. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFsEpYvhtdKNFEuT_354ni5p3k0_og8zfKrDxaZP9xicJRPYrT7A48-FJBok3MpV9W9Z-a5V_1QGr5j5nWRz0adzzYkxKpYad7wz_C36ffhXnjA7w2zqaNPqvwNAlaUHkv9a2jCgik=]
- Preparation of 2-amino-5-chloropyridine. Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHzfwDSgBGdaz95r3_X5FZ_pYs75SDG5Pvzl5NMTd5VVyMyZJzb4kCmVDBm-uHMzxbGnXkDv5bOj6By7lOo7MF1uMW1ciXW_QlVBrLemYVsgIyCBIQxJocFKLTn5XsJrjRHEMHPQqgckIoQhe0=]
- How to prepare 2-Amino-5-chloropyridine? - FAQ. Guidechem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2dTQneRFQGU7aEHTwaH9IRHgu9jkCNPeOApDfCyZGUU5QymQqtdeA1zIOWYxFYOcFmkR1kFHvQ35n9TcZIMKb213rzGbx7LHRThHaX8qsThD2nSsl_ppt48lgfIDY9axN3gKGMnPeHqLVm8JPAJaUKpRjUa-pRVwZFzrt8zY04yOmQ4wlILJoqq0=]
- A practical buchwald-hartwig amination of 2-bromopyridines with volatile amines. SciSpace. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMOsKp8Wbu8rba7WU8IdmyjvFYrOs7W6ZojYtMVkRbHXQ4kE-lsY-ur64GgByqbT2jt9ZY5oQd6v6imTn5ALarv430RTkGRfB0Xy5LhNRakZIg6WPakokG5Yt3ao7uzFh33qUa4Z-hQ9J0dWOsfu2J43fBmAqMao7RQ3PR_Dp7p7QYrWS8oPTKHAFaOxfnR_jASJgiSTzN42kUwbk=]
- 2-Amino-5-chloropyridine: An In-Depth Exploration. ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDgHj3Z22xQyEgfpDRM1u26XKHYJvVslfBEMV5X_XD4R685Aqi1ABWtqyMgTrycojZhlGmZRgl36gvOLxTo3qFF6LDsFjAfo9LGmKTmycNXq78AVGiisgV4PT0sS5Kw2zAkdgHkeJyo6tYG-3_mk2mlj49cH8IpkCF-1YNwsahYMPGrcHKxn7qoFMKiuNriWRzaW61]
- Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2,5-Dichloropyridine. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDHYO8cy0O2W7r-BNRbnswzgaqrIDXXjoB13fk_yxMWxuenK4i5tuItz2cCTcR1Owu3crnQsBzGNZvi3NXP0zqwfR9EcCMpiaQgscNvA9pYWSxmYevz8NpEYOCVgSfzw-e27qch34mfm5AVNJ-bMNwzrsutxeq19ukBthcLWcwIuGL3GG3lrrRyMekO5hhYE13pJxDpT-TmmpaN3c1Nb5pWu6JDHIYeOJOHeEkl2gdcgPsazerGLsOmtOFlDWxq_U=]
- Process for preparing 2-amino-5-chloropyridine. Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWTR-VoN0Am0Vd6saDqFPqEQnVqF5LtESn_rZdECkm4_wJfllA7MBxTd3RSYdcHVT2EQ_WRksDHhwZjcSPZ2bnj-8s8-t5pIms5RrUINY7tgRAoe-QZSadHaDkrzQFv66XJnHchG7dowpU]
- Nucleophilic aromatic substitution reactions of 2-chloropyridines: Development of an organic chemistry laboratory project. Morressier. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFX90i-lSTxxmeGzudPodV2YokdZJvqu-PdxgtFxtwjKu5evh2M2jn6WFEkk2NHicHeP8M0T5-GRmuICwbkqo0reLF3QRKOfw0F72FVLIYlnOmQZ7xWOe8VOorF41z226gFURf9bFHAg-EUE_FrLtVvKYsD9_F6vg234DolPA3zdwpGakKX2xJ9jhm5bgA-iSjP9tEqPGJF]
- 5-chloro-N-methylpyrazin-2-amine synthesis. ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHaYk7IRA73ebGOoWMcJ2Aeaz4FAXngqxb_hJxwctIgJulJFw24IDL6KHWPy8RvD-Tj3KdAOK0oFlYDOsUITbP5DoaglRYpRTqm6zxYjs0Llpm2B0xGXHvmR1zxmtQzGUgURJjkRFbkT5nsI8cXoUVTAyNc0550D08WpiD6jtUOZyeX4A67DA==]
- 5-Chloro-2-methylaminopyridine. Santa Cruz Biotechnology. [URL: https://vertexaisearch.cloud.g.co/grounding-api-redirect/AUZIYQGmEsz6sx1-DfYl-gvoUmVeVfuldaOLG8FQxWWXxWBUWEX-Se9PkrVeJeB0tDunaGcaVrg-iKn7rJeHYPBV1N7oi_WNMbTW-J6ToPHnTJHq2Z-EtXPaYZu0N0y2v2hiJzb-8sUOCf-y05s8aMh4ZnXUnGxMCjabdsQyXQ==]
- Buchwald–Hartwig amination. Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEi3SUelxPCx47DdPYwynbnpYDgFvDYLw4ExnPd6_yestfqegKdBVY9d53n4obg-sJn_0Wozz45PEhk6swufNt_zh2nSNiu1Gw7-FSBoqISAk49cV37EqNpk4KTfXz3Kfvk0oGTTKEsbV94le5kFZqoTtjq3bzX0Acw48Q=]
- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnRoRxFUuXXwu5mFpeEWvnnXJ_PHeluceqVJKnJmSpP8CSoOL09gXanYB_Ep3BHSUCnOsdLAw_4A_kVAwinkkFAC2CyBElUHUjeQ3NOewobs1Sn5yfphLE2ah9mwVIICzEFe1ZmQUEVMcUlzKvxmTwlt6z_v0yJDvWxvBvFwbLO5j9IA==]
- Selective Palladium-Catalyzed Aminations on Dichloropyridines. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHzhmPJYo1pRPQjo4J4N808htRtSSSvSCWwohGTt62PeRj2JTuvYe2gzLMsgPTvHeGDx8PylC18HszI-CtdSL-pF6iKvPMxfCFaaBROYokPqN-yKUOkzaK21RbjzbIt0CfZ9N72Yq-peLb4pOA_E4zdPl_V1-T5SZRdTQpd45tiUKS2b2QEStbh1Fn-oOkmU8s_Ggpt-RwKGS7ct4ug42sTS975VIEc8CIK_O8=]
- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3G6YCYyg2hiV2cUXS9kGUo5kl6uy_uw6gVTqSHvzK1OLg5VRI3L9b8ebcqRAfRrGMZocYnRvoS0zg2ZSNHYTo71vKtM7U1lShdV6gdO3OOBt-VfnqlDkhBPI5qLysrrK0y-GUKbSZ4wcrle7vmcJSciiRDIzqfTkPjyOli43HU4I0FPqFQtViuOkDqgTv1syGbwFKn7PzMN_1jQUzLUREBkov0JwCwUABrqSZkox_q2e2tP5ym9aOWbdn_cw=]
- 2,5-Dichloropyridine 98. Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnREHXMF9RvTqD-171QG5tHWh7TKrOhUolXn-E1IbGJqll7BiBFz605ID85ckg7AX46f7Vn5Ow8yJmCnI-DS2_cZ74JufB-DBlYNnX9LS2vQYyXd1PiSHbdIbTHGbJvepLRK78RWW_A2CTo1nhmrMT0Obtig==]
- 2-Amino-5-chloro-6-methyl pyridine. Chem-Impex. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3ujZzgEYe4N6ffUC5sl05aRDFo3N9d0CQnk1RudAnxmAFSiJ76HVbFyd2E0z7U9hgCzss_2x1M--95hhOoih4pWIPcFNdTKHePnalWrSZS44FsxLHsXU3muVgq6gJrgqEf74=]
- Exploring the Diverse Applications of 5-Chloro-3-methylpyridin-2-amine in Chemical Industries. NINGBO INNO PHARMCHEM CO.,LTD.. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHrtbapRWs7Q8-chujdVwFY-tn-X-hqNS7qyH17CkUpR1ExMc87AKwf1GDFXd5-89T9HBa4QiTVh6C2nuHiOOjT60OJLP3ifz53Q59GmOAN_AIWa_8BncwZOP2n9KZEufQ9cDAsDxxx4C-s0FmF4cpfgZh0dJOXzX2j_67pxh2UxZMiYbfXq2x98dd7ez_AvI8ET0kRm2cS51hhhkYTcFwHlAmMQHeoC2AkQmD_WvPnhcFE9cegOYFW17dl5P79jI9JvG08Z7rsnjlF6kf3uCoN_tlp52qBq4Y=]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. scbt.com [scbt.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Nucleophilic aromatic substitution reactions of 2-chloropyridines: Development of an organic chemistry laboratory project [morressier.com]
- 8. US3985759A - Process for preparing 2-amino-5-chloropyridine - Google Patents [patents.google.com]
- 9. Method using one-step method to synthesize 2-amino-5-chloropyridine in high-selectivity manner - Eureka | Patsnap [eureka.patsnap.com]
- 10. CN106632014A - Preparation of 2-amino-5-chloropyridine - Google Patents [patents.google.com]
- 11. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. A practical buchwald-hartwig amination of 2-bromopyridines with volatile amines (2007) | Jie Jack Li | 29 Citations [scispace.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]
The Strategic Role of Chlorinated Pyridinylmethylamines in Neonicotinoid Synthesis: A Detailed Guide to the Synthesis of Acetamiprid
Introduction: The Centrality of the Chloropyridine Scaffold in Modern Agrochemicals
The chloropyridine moiety is a cornerstone in the architecture of numerous high-performance agrochemicals, particularly within the neonicotinoid class of insecticides. These compounds are renowned for their systemic action and high efficacy against a broad spectrum of sucking insects. While various isomers of chlorinated and aminated pyridines exist, the 2-chloro-5-substituted pyridine backbone has proven to be the most commercially significant scaffold for blockbuster insecticides like Acetamiprid and Imidacloprid. This guide provides a comprehensive technical overview and detailed protocols for the synthesis of Acetamiprid, a prominent neonicotinoid insecticide.
Although the specific compound 5-chloro-N-methylpyridin-2-amine was initially queried, a thorough review of synthetic literature reveals that the isomeric intermediate, N-((6-chloro-3-pyridinyl)methyl)methylamine (also known as 2-chloro-5-(methylaminomethyl)pyridine), is the pivotal and industrially relevant precursor for Acetamiprid. This document will, therefore, focus on the synthesis of this key intermediate and its subsequent conversion to Acetamiprid, offering researchers and drug development professionals a scientifically grounded and practical guide. The principles and reactions discussed are broadly applicable to the synthesis of other neonicotinoids and provide a deep insight into the chemical strategies employed in modern agrochemical development.
Part 1: Synthesis of the Key Intermediate: N-((6-chloro-3-pyridinyl)methyl)methylamine
The first crucial stage in the synthesis of Acetamiprid is the formation of the N-methylated aminomethylpyridine intermediate. This is typically achieved through a nucleophilic substitution reaction where the highly reactive chloromethyl group of 2-chloro-5-chloromethylpyridine (CCMP) is targeted by methylamine.
Causality Behind Experimental Choices:
-
Starting Material (2-chloro-5-chloromethylpyridine): The chlorine atom on the pyridine ring at the 2-position is relatively stable due to the electron-withdrawing nature of the ring nitrogen, while the chlorine on the methyl group at the 5-position is benzylic-like and thus highly susceptible to nucleophilic attack. This differential reactivity is the cornerstone of this synthetic strategy, allowing for selective substitution at the chloromethyl group.
-
Nucleophile (Methylamine): Methylamine is a potent nucleophile that readily displaces the chloride ion from the chloromethyl group. It is often used in excess or as an aqueous solution to drive the reaction to completion and to act as a base to neutralize the HCl byproduct.
-
Solvent System: A polar solvent like acetonitrile is often used to dissolve the reactants.[1] Sometimes, the reaction is carried out in a biphasic system or with an excess of aqueous methylamine, which also serves as the solvent for the amine.
-
Temperature Control: The reaction is exothermic and is typically conducted at or below room temperature to minimize the formation of by-products, such as the dialkylated tertiary amine.
Experimental Protocol: Synthesis of N-((6-chloro-3-pyridinyl)methyl)methylamine
This protocol is adapted from established synthetic procedures.[1][2]
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer.
-
Reagent Preparation: Prepare a solution of 40% aqueous methylamine in acetonitrile. In the dropping funnel, place a solution of 2-chloro-5-chloromethylpyridine (1.0 eq) in acetonitrile.
-
Reaction Execution: Cool the methylamine solution in an ice bath. Add the 2-chloro-5-chloromethylpyridine solution dropwise to the stirred methylamine solution over a period of 1 hour, ensuring the temperature is maintained at room temperature.[1]
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir for an additional 1.5 to 4 hours at the same temperature.[1][2] The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up and Isolation:
-
Concentrate the reaction mixture under reduced pressure to remove the acetonitrile.[1]
-
Dilute the residue with water and neutralize with sodium bicarbonate.[1]
-
Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or chloroform.[1][3]
-
Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.[1]
-
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product, a yellow-brown liquid, can be purified by column chromatography on silica gel (eluent: dichloromethane-methanol, 4:1) to yield pure N-((6-chloro-3-pyridinyl)methyl)methylamine.[1]
| Parameter | Value/Condition | Source(s) |
| Starting Material | 2-chloro-5-chloromethylpyridine | [1][2] |
| Reagent | 40% aqueous methylamine | [1] |
| Solvent | Acetonitrile | [1] |
| Temperature | Room Temperature | [1] |
| Reaction Time | 2.5 - 5 hours | [1][2] |
| Typical Yield | ~95% (based on purity) | [2] |
Reaction Mechanism: Nucleophilic Aliphatic Substitution
The formation of N-((6-chloro-3-pyridinyl)methyl)methylamine from 2-chloro-5-chloromethylpyridine and methylamine proceeds via a standard SN2 (bimolecular nucleophilic substitution) mechanism.
Caption: Overall synthetic workflow for Acetamiprid.
Conclusion
The synthesis of Acetamiprid exemplifies a robust and efficient strategy for the construction of complex neonicotinoid insecticides from readily available chloropyridine precursors. By understanding the underlying principles of reactivity and carefully controlling the reaction conditions, high yields of the desired product can be achieved. The protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers in the field of agrochemical synthesis, facilitating further innovation and development of novel crop protection agents.
References
- Synthesis of 2-chloro-5-(methylaminomethyl)pyridine. PrepChem.com. [Link]
- 6-Chloronicotinic acid | 5326-23-8. J&K Scientific LLC. [Link]
- Exploring 6-Chloronicotinic Acid: Properties, Applications, and Manufacturing. Ningbo Inno Pharmchem Co., Ltd. [Link]
- Production process of acetamiprid.
- CN104803910A - Production process of acetamiprid.
- Synthesis of N-cyano-N'-[2-[[(5-methyl-1H-imidazol-4-yl)methyl]thio]ethyl]formamidine. PrepChem.com. [Link]
- CN106187868A - A kind of preparation method of Acetamiprid.
- Synthesis of Production of N-cyano-N'-methyl-N"-[2-{(5-methyl-1H-imidazol-4-yl)methylthio}ethyl]guanidine. PrepChem.com. [Link]
- CN102174013A - New synthesis technology of acetamiprid.
- Acetamiprid. Wikipedia. [Link]
- Synthesis of N'-Carbamoyl-N-[(6-chloropyridin-3-yl)methyl]ethanimidamide. Journal of Chemical and Pharmaceutical Research, 2011, 3(5):636-637. [Link]
- Proposed reaction mechanism for light promoted N-alkylation of...
- US5026864A - Preparation of 2-chloro-5-aminomethyl-pyridine.
- US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.
Sources
Application Note: 5-Chloro-N-methylpyridin-2-amine as a Versatile Scaffold for the Synthesis of Novel PRMT5 Inhibitors via Palladium-Catalyzed Cross-Coupling
Abstract
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a critical therapeutic target in oncology due to its role in regulating numerous oncogenic processes. This document provides a comprehensive guide for researchers and drug development professionals on the strategic use of the versatile building block, 5-chloro-N-methylpyridin-2-amine, in the synthesis of potent PRMT5 inhibitors. We detail a robust, two-stage synthetic strategy employing sequential palladium-catalyzed Buchwald-Hartwig and Suzuki-Miyaura cross-coupling reactions. This approach allows for the systematic exploration of chemical space to generate libraries of novel inhibitors. Detailed, field-proven protocols for synthesis, characterization, and subsequent biological evaluation in biochemical and cellular assays are provided to empower the discovery of next-generation cancer therapeutics.
Introduction: The Therapeutic Promise of Targeting PRMT5
Protein Arginine Methyltransferase 5 (PRMT5) is the primary enzyme responsible for symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1] This post-translational modification is a pivotal regulatory mechanism in a host of fundamental cellular processes, including transcriptional regulation, pre-mRNA splicing, and the DNA damage response.[1][2]
Numerous studies have demonstrated that PRMT5 is frequently overexpressed in a wide range of cancers, including lymphomas, breast, lung, and colorectal cancers, where its elevated activity is often correlated with poor prognosis.[1][3] By methylating key substrates, PRMT5 can modulate critical cancer signaling pathways such as PI3K/AKT and WNT/β-catenin, thereby promoting cell proliferation, survival, and migration.[4][5][6] This central role in driving and sustaining malignancy has established PRMT5 as a high-value target for anticancer drug discovery. Consequently, the development of small molecule inhibitors of PRMT5 is an area of intense research, with several agents advancing into clinical trials.[7][8]
The aminopyridine scaffold is a privileged structure in medicinal chemistry. Specifically, this compound offers two distinct, chemically addressable positions for molecular elaboration, making it an ideal starting point for building libraries of potential inhibitors.
The Role of PRMT5 in Oncogenic Signaling
PRMT5 exerts its influence over a wide network of cellular pathways. Its inhibition can lead to multifaceted anti-tumor effects, including cell cycle arrest, apoptosis, and sensitization to other therapies. The diagram below illustrates the central role of PRMT5 in methylating key substrates that impact major oncogenic signaling cascades.
Caption: PRMT5-Mediated Regulation of Oncogenic Pathways.
Synthetic Strategy: Sequential Cross-Coupling
The strategic value of this compound lies in its orthogonal reactivity. The N-methylamino group is an excellent nucleophile for C-N bond formation, while the C-Cl bond is a handle for C-C bond formation. This allows for a robust and modular synthetic approach. Our proposed strategy involves a two-step sequence:
-
Buchwald-Hartwig Amination: The N-methylamino group is coupled with a suitable chloro- or bromo-substituted heterocycle (e.g., a pyrimidine or pyrazole core), which often forms the "hinge-binding" region of kinase and methyltransferase inhibitors.
-
Suzuki-Miyaura Coupling: The relatively inert chloro-substituent on the pyridine ring is then activated for a subsequent C-C bond formation with a diverse range of aryl or heteroaryl boronic acids, allowing for rapid generation of analogues to explore the solvent-front region of the target's binding pocket.
Caption: Sequential Cross-Coupling Synthetic Workflow.
Experimental Protocols
Protocol 1: Synthesis of Intermediate via Buchwald-Hartwig Amination
This protocol describes a representative coupling of this compound with 2,4-dichloropyrimidine.
Materials and Reagents
| Reagent/Material | Supplier | Purity | CAS No. |
| This compound | Sigma-Aldrich | 97% | 4214-80-6 |
| 2,4-Dichloropyrimidine | Acros Organics | 99% | 3934-20-1 |
| Pd₂(dba)₃ | Strem Chemicals | 98% | 51364-51-3 |
| Xantphos | Sigma-Aldrich | 98% | 161265-03-8 |
| Cesium Carbonate (Cs₂CO₃) | Alfa Aesar | 99.9% | 534-17-8 |
| Anhydrous 1,4-Dioxane | Sigma-Aldrich | ≥99.8% | 123-91-1 |
Step-by-Step Methodology
-
Reaction Setup: To a dry, argon-flushed 50 mL Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 eq, 1.0 mmol, 142.6 mg), 2,4-dichloropyrimidine (1.1 eq, 1.1 mmol, 163.9 mg), and cesium carbonate (2.0 eq, 2.0 mmol, 651.9 mg).
-
Catalyst Addition: In a separate vial, weigh tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq, 0.02 mmol, 18.3 mg) and Xantphos (0.04 eq, 0.04 mmol, 23.1 mg). Add these solids to the Schlenk tube.
-
Causality Note: Xantphos is a bulky, electron-rich bisphosphine ligand that promotes both the oxidative addition and reductive elimination steps of the catalytic cycle, and its wide bite angle is well-suited for C-N coupling.[9][10] Cesium carbonate is a strong, non-nucleophilic base required to deprotonate the amine, making it competent for coupling.[9]
-
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) to the Schlenk tube via syringe.
-
Reaction Execution: Seal the tube and place it in a preheated oil bath at 110 °C. Stir vigorously for 12-18 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) or LC-MS until the starting amine is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove palladium residues and inorganic salts. Wash the pad with additional ethyl acetate (10 mL).
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of 10% to 50% ethyl acetate in hexanes to yield the intermediate product, N-(2-chloropyrimidin-4-yl)-5-chloro-N-methylpyridin-2-amine.
Protocol 2: Synthesis of Final Product via Suzuki-Miyaura Coupling
This protocol describes the coupling of the intermediate from Protocol 1 with 4-methoxyphenylboronic acid.
Materials and Reagents
| Reagent/Material | Supplier | Purity | CAS No. |
| N-(2-chloropyrimidin-4-yl)-5-chloro-N-methylpyridin-2-amine | From Protocol 1 | >95% | N/A |
| 4-Methoxyphenylboronic acid | Combi-Blocks | 98% | 5720-07-0 |
| Pd(dppf)Cl₂ | Sigma-Aldrich | 98% | 72287-26-4 |
| Potassium Carbonate (K₂CO₃) | Fisher Scientific | ≥99% | 584-08-7 |
| 1,4-Dioxane / Water | Sigma-Aldrich | Reagent Grade | N/A |
Step-by-Step Methodology
-
Reaction Setup: In a microwave vial, combine the intermediate from Protocol 1 (1.0 eq, 0.5 mmol, 127.5 mg), 4-methoxyphenylboronic acid (1.5 eq, 0.75 mmol, 114.0 mg), and potassium carbonate (2.0 eq, 1.0 mmol, 138.2 mg).
-
Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq, 0.025 mmol, 20.4 mg).
-
Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water (5 mL).
-
Reaction Execution: Seal the vial and heat in a microwave reactor to 120 °C for 45 minutes. Alternatively, heat in a sealed tube at 90 °C for 12 hours.
-
Work-up: After cooling, dilute the mixture with water (15 mL) and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate and purify by flash chromatography (gradient of 20% to 80% ethyl acetate in hexanes) to yield the final product.
Expected Results and Characterization
The successful synthesis of a representative final product, N-(2-(4-methoxyphenyl)pyrimidin-4-yl)-5-chloro-N-methylpyridin-2-amine, should be validated through standard analytical techniques.
Table of Expected Characterization Data
| Analysis | Expected Result |
| Appearance | Off-white to pale yellow solid |
| LC-MS | Purity >95% by AUC; [M+H]⁺ = 368.1 (Calculated for C₁₉H₁₆ClN₅O) |
| ¹H NMR | Characteristic shifts for pyridine, pyrimidine, and methoxy-phenyl protons. N-CH₃ singlet expected around 3.5 ppm. |
| ¹³C NMR | Peaks corresponding to all 19 unique carbon atoms in the structure. |
Application in Biological Assays
Once synthesized and characterized, the novel compound must be evaluated for its ability to inhibit PRMT5.
Protocol 3: Biochemical PRMT5 Inhibition Assay (AlphaLISA)
This protocol outlines a non-radioactive, bead-based immunoassay to determine the IC₅₀ value of the synthesized inhibitor.
-
Reagent Preparation: Prepare assay buffer, recombinant human PRMT5/MEP50 enzyme, biotinylated histone H4 peptide substrate, and S-adenosylmethionine (SAM).
-
Compound Dilution: Prepare a serial dilution of the test compound (e.g., from 100 µM to 1 nM) in DMSO, then dilute further into the assay buffer.
-
Enzymatic Reaction: In a 384-well plate, add the PRMT5 enzyme, peptide substrate, and the test compound. Initiate the reaction by adding SAM. Incubate at room temperature for 1-2 hours.
-
Causality Note: The inhibitor will compete with the substrate or cofactor (SAM) to prevent the methylation of the histone H4 peptide by PRMT5.
-
-
Detection: Stop the reaction and add AlphaLISA Acceptor beads conjugated to an antibody specific for the symmetrically dimethylated arginine mark (SDMA), followed by Streptavidin-coated Donor beads.
-
Data Acquisition: Incubate in the dark for 1 hour. Read the plate on an EnVision® or similar plate reader. The signal is proportional to the extent of peptide methylation.
-
Data Analysis: Calculate percent inhibition relative to DMSO controls and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
Protocol 4: Cellular Target Engagement Assay (In-Cell Western)
This assay confirms that the inhibitor can enter cells and inhibit PRMT5 activity, measured by a reduction in global SDMA levels.
-
Cell Culture: Plate a cancer cell line known to be sensitive to PRMT5 inhibition (e.g., HCT116 MTAP-deleted) in a 96-well plate and allow cells to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the test compound for 48-72 hours.
-
Cell Lysis & Fixing: Wash cells, then fix with paraformaldehyde and permeabilize with Triton X-100.
-
Immunostaining: Block non-specific binding, then incubate with a primary antibody against the SDMA mark. Follow with an IRDye®-conjugated secondary antibody. Use a cell-staining dye for normalization.
-
Data Acquisition: Scan the plate using a LI-COR® Odyssey® imaging system.
-
Data Analysis: Quantify the SDMA signal, normalize to the cell stain signal, and calculate the IC₅₀ for cellular target engagement.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield in Synthesis | Inactive catalyst; Insufficiently anhydrous conditions; Poor choice of base or ligand. | Use fresh catalyst; Ensure all glassware is oven-dried and solvents are anhydrous; Screen alternative ligands (e.g., SPhos for Suzuki) or bases (e.g., K₃PO₄). |
| Impure Final Product | Incomplete reaction; Co-eluting impurities. | Increase reaction time or temperature; Optimize chromatography gradient or switch to reverse-phase HPLC for purification. |
| Low Potency in Assay | Compound insolubility; Compound instability; Poor structure-activity relationship (SAR). | Check compound solubility in assay buffer; Synthesize analogues based on the Suzuki protocol to improve SAR; Confirm compound integrity by LC-MS. |
Conclusion
The strategic use of this compound as a foundational scaffold, combined with robust palladium-catalyzed cross-coupling methodologies, provides a powerful and efficient platform for the discovery of novel PRMT5 inhibitors. The sequential Buchwald-Hartwig and Suzuki-Miyaura reactions offer modularity and synthetic tractability, enabling the rapid generation of diverse chemical entities. The protocols detailed herein provide a comprehensive framework for the synthesis, characterization, and biological evaluation of these compounds, paving the way for the development of innovative therapeutics targeting PRMT5-dependent cancers.
References
- National Center for Biotechnology Information. (n.d.). 5-Chloro-3-fluoro-N-methylpyridin-2-amine. PubChem Compound Database.
- Google Patents. (n.d.). WO2020033288A1 - Prmt5 inhibitors.
- Google Patents. (n.d.). WO2021163344A1 - Novel prmt5 inhibitors.
- Google Patents. (n.d.). WO2019102494A1 - Heterocyclic compounds as prmt5 inhibitors.
- Wang, Z., et al. (n.d.). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. National Institutes of Health.
- Chem-Impex International. (n.d.). 3-Amino-2-chloro-5-methylpyridine.
- Google Patents. (n.d.). US20230108114A1 - Prmt5 inhibitors.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- National Institutes of Health. (2021). Novel PRMT5 Inhibitors for Treating Cancer.
- Google Patents. (n.d.). JP7092895B2 - Inhibitors of protein arginine methyltransferase 5 (PRMT5), pharmaceuticals thereof and methods thereof.
- bioRxiv. (2021). Discovery of a first-in-class inhibitor of the PRMT5-substrate adaptor interaction.
- National Institutes of Health. (n.d.). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst.
- National Institutes of Health. (n.d.). Discovery of a first-in-class inhibitor of the PRMT5-substrate adaptor interaction.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- National Institutes of Health. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
- Royal Society of Chemistry. (n.d.). Fragment optimization and elaboration strategies – the discovery of two lead series of PRMT5/MTA inhibitors from five fragment hits.
- ResearchGate. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- National Institutes of Health. (n.d.). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines.
Sources
- 1. 5-Chloro-3-fluoro-N-methylpyridin-2-amine | C6H6ClFN2 | CID 10773268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WO2020033288A1 - Prmt5 inhibitors - Google Patents [patents.google.com]
- 3. chemimpex.com [chemimpex.com]
- 4. WO2021163344A1 - Novel prmt5 inhibitors - Google Patents [patents.google.com]
- 5. JP7092895B2 - Inhibitors of protein arginine methyltransferase 5 (PRMT5), pharmaceuticals thereof and methods thereof - Google Patents [patents.google.com]
- 6. Discovery of a first-in-class inhibitor of the PRMT5-substrate adaptor interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2019102494A1 - Heterocyclic compounds as prmt5 inhibitors - Google Patents [patents.google.com]
- 8. US20230108114A1 - Prmt5 inhibitors - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
Application Note & Protocol: A Scalable and Efficient Synthesis of 5-chloro-N-methylpyridin-2-amine
Abstract
This document provides a comprehensive guide to the scalable synthesis of 5-chloro-N-methylpyridin-2-amine, a crucial intermediate in the development of pharmaceuticals. We will explore various synthetic strategies, with a focus on a highly efficient and scalable protocol involving the selective N-methylation of 2-amino-5-chloropyridine. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed experimental procedures, mechanistic insights, and comparative data to facilitate the implementation of this synthesis in a laboratory or industrial setting.
Introduction: The Significance of this compound
Substituted pyridines are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents. Among these, this compound is a valuable building block, primarily recognized as a key intermediate in the synthesis of the non-nucleoside reverse transcriptase inhibitor, Nevirapine, a medication used in the treatment of HIV/AIDS.[1][2][3][4] The strategic placement of the chloro, amino, and methyl groups on the pyridine ring provides multiple points for further chemical modification, making it a versatile precursor for a diverse range of biologically active molecules.
The precursor, 2-amino-5-chloropyridine, is itself a vital intermediate in the production of pharmaceuticals like the sedative-hypnotic Zopiclone and the anti-inflammatory drug Etoricoxib, as well as in the agrochemical industry for herbicides such as Clodinafop.[5] Given the importance of these end-products, the development of a robust, scalable, and cost-effective synthesis for this compound is of significant interest to the pharmaceutical and chemical industries.
Strategic Approaches to the Synthesis of this compound
The primary challenge in the synthesis of this compound lies in the selective mono-N-methylation of the starting material, 2-amino-5-chloropyridine. Direct methylation with traditional reagents like methyl iodide or dimethyl sulfate can lead to a mixture of mono- and di-methylated products, as well as methylation of the pyridine ring nitrogen, necessitating complex purification procedures that are undesirable for large-scale production.
Therefore, modern synthetic strategies focus on achieving high selectivity and yield under mild conditions. Below, we discuss a highly effective method that addresses these challenges.
Recommended Synthetic Pathway: Copper-Catalyzed N-Methylation
A highly efficient and selective method for the N-methylation of 2-amino-5-chloropyridine utilizes a copper(II)-catalyzed reaction with methylboronic acid.[6] This approach offers several advantages for scalability:
-
High Selectivity: The reaction demonstrates excellent selectivity for mono-N-methylation of the exocyclic amino group, minimizing the formation of undesired byproducts.
-
Mild Reaction Conditions: The synthesis is typically carried out at reflux in a suitable solvent like dioxane, avoiding the need for high pressures or extreme temperatures.
-
Readily Available Reagents: The starting materials and catalyst are commercially available and relatively inexpensive.
The proposed reaction mechanism involves the formation of a copper-amine complex, which then undergoes a transmetalation with methylboronic acid, followed by reductive elimination to yield the N-methylated product.
Comparative Analysis of Synthetic Routes
To provide a clear rationale for our recommended protocol, the following table compares the copper-catalyzed N-methylation with a more traditional approach using a methylating agent like methyl iodide.
| Parameter | Copper-Catalyzed N-Methylation | Direct N-Methylation (e.g., with CH₃I) |
| Starting Material | 2-amino-5-chloropyridine | 2-amino-5-chloropyridine |
| Methylating Agent | Methylboronic acid | Methyl iodide (or dimethyl sulfate) |
| Catalyst | Copper(II) acetate | Not typically required |
| Base | Pyridine | A non-nucleophilic base (e.g., NaH) |
| Solvent | Dioxane | THF, DMF |
| Temperature | Reflux | 0°C to room temperature |
| Selectivity | High for mono-N-methylation | Low, risk of di-methylation and ring N-methylation |
| Yield | Good to excellent | Variable, often lower for the desired product |
| Purification | Straightforward (chromatography) | Complex, requires separation of multiple products |
| Scalability | Favorable due to selectivity and mild conditions | Challenging due to poor selectivity and safety concerns |
Visualizing the Synthetic Workflow
The following diagram illustrates the recommended synthetic pathway from 2-amino-5-chloropyridine to the target compound, this compound.
Caption: Synthetic workflow for the copper-catalyzed N-methylation.
Detailed Experimental Protocol
This section provides a step-by-step procedure for the synthesis of this compound on a laboratory scale, which can be adapted for larger-scale production.
Materials and Equipment
-
Reagents:
-
2-amino-5-chloropyridine (CAS: 1072-98-6)
-
Copper(II) acetate (CAS: 142-71-2)
-
Pyridine (CAS: 110-86-1)
-
Methylboronic acid (CAS: 13061-96-6)
-
Dioxane (anhydrous)
-
Ethyl acetate (reagent grade)
-
Hexane (reagent grade)
-
Diatomaceous earth
-
-
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
-
Rotary evaporator
-
Flash chromatography system
-
Step-by-Step Procedure
-
Reaction Setup: To a solution of 2-amino-5-chloropyridine (1.22 mmol) and pyridine (0.34 mL, 4.24 mmol) in anhydrous dioxane (15 mL) in a round-bottom flask, add copper(II) acetate (0.550 g, 3.03 mmol).
-
Initial Stirring: Stir the resulting mixture at room temperature for 15 minutes.
-
Addition of Methylating Agent: Add methylboronic acid (0.181 g, 3.03 mmol) to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux and maintain until the 2-amino-5-chloropyridine is completely consumed. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from 1.5 to 18 hours.
-
Cooling and Filtration: Allow the reaction mixture to cool to room temperature. Filter the mixture through a pad of diatomaceous earth to remove the catalyst.
-
Solvent Evaporation: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting residue by flash chromatography. A typical elution gradient is 0% to 50% ethyl acetate in hexane.
-
Product Isolation: Combine the fractions containing the desired product and evaporate the solvent to yield this compound as an off-white solid.[6]
Characterization
Logical Flow of the Experimental Protocol
The following diagram outlines the logical sequence of the experimental protocol.
Caption: Logical flow of the experimental protocol.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.
-
Chemical Hazards:
-
Pyridine: Flammable, toxic, and an irritant. Handle with care.
-
Dioxane: Flammable and a suspected carcinogen.
-
Copper(II) acetate: Harmful if swallowed or inhaled.
-
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Conclusion
The copper-catalyzed N-methylation of 2-amino-5-chloropyridine with methylboronic acid represents a highly effective and scalable method for the synthesis of this compound. This protocol offers significant advantages in terms of selectivity, yield, and operational simplicity, making it an attractive choice for both academic research and industrial production. By following the detailed procedures and safety guidelines outlined in this document, researchers and drug development professionals can confidently and efficiently produce this valuable chemical intermediate.
References
- Eureka, P. (n.d.). Method using one-step method to synthesize 2-amino-5-chloropyridine in high-selectivity manner. Patsnap Eureka.
- ChemicalBook. (2024, October 23). 2-Amino-5-chloropyridine: An In-Depth Exploration. ChemicalBook.
- Gangadasu, B., Raju, B. C., & Rao, V. J. (2005, December 5). Simple and convenient preparation of 2-chloro-5-methylpyridine-3-carbaldehyde imines. Heterocyclic Communications.
- Ningbo Inno Pharmchem Co., Ltd. (2025, October 3). Innovating with 2-Amino-5-chloropyridine: From Synthesis to Market Impact.
- Google Patents. (n.d.). CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine.
- Guidechem. (n.d.). How to prepare 2-Amino-5-chloropyridine?
- Google Patents. (n.d.). CN102924370A - 2-amino-5-methylpyridine preparation method.
- Google Patents. (n.d.). US20170008846A1 - Process for making 2-chloro-5-methylpyridine.
- National Institutes of Health. (n.d.). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. PMC.
- Google Patents. (n.d.). WO2016118586A1 - Lowcost, high yield synthesis of nevirapine.
- Google Patents. (n.d.). DE60318444T2 - PROCESS FOR THE PRODUCTION OF NEVIRAPINE.
- ResearchGate. (2025, August 7). Progress in synthesis of the anti-AIDS drug nevirapine.
- Chem-Impex. (n.d.). 2-Amino-5-chloro-6-methyl pyridine.
- Dissertation. (n.d.). Study on Synthesis of 2-chloro-5-methyl Pyridine by BTC and Its Derivatives.
- Google Patents. (n.d.). CN106243022A - A kind of preparation method of nevirapine intermediate.
- Google Patents. (n.d.). US5569760A - Process for preparing nevirapine.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind 2-Amino-5-chloropyridine: Synthesis and Properties.
- ChemicalBook. (2025, September 20). 2-chloro-5-methylpyridin-4-amine.
- ChemicalBook. (n.d.). This compound CAS#: 4214-80-6.
- Google Patents. (n.d.). US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine.
- PubChem. (n.d.). 2-Chloro-5-methylpyridin-4-amine.
- Lab Pro Inc. (n.d.). 2-Amino-5-chloro-4-methylpyridine, 5G - A2945-5G.
- Santa Cruz Biotechnology. (n.d.). 5-Chloro-2-methylaminopyridine.
- Benchchem. (n.d.). Reactivity of Amino Groups in 2-Chloro-5-methylpyridine-3,4-diamine: An In-depth Technical Guide.
- PubMed. (2015). Validation of an LC-MS/MS method for the determination of zopiclone, N-desmethylzopiclone and 2-amino-5-chloropyridine in whole blood and its application to estimate the original zopiclone concentration in stored specimens.
- (n.d.). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl).
Sources
- 1. WO2016118586A1 - Lowcost, high yield synthesis of nevirapine - Google Patents [patents.google.com]
- 2. DE60318444T2 - PROCESS FOR THE PRODUCTION OF NEVIRAPINE - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. CN106243022A - A kind of preparation method of nevirapine intermediate - Google Patents [patents.google.com]
- 5. nbinno.com [nbinno.com]
- 6. This compound CAS#: 4214-80-6 [amp.chemicalbook.com]
Application Notes and Protocols: Mechanistic Studies of 5-chloro-N-methylpyridin-2-amine Reactions
Introduction
5-chloro-N-methylpyridin-2-amine is a substituted pyridine derivative of significant interest in the pharmaceutical and agrochemical industries.[1][2] Its structure, featuring a reactive chlorine atom at the 5-position and a nucleophilic N-methylamino group at the 2-position, makes it a versatile building block for the synthesis of more complex molecules.[1][2] Understanding the reaction mechanisms of this compound is crucial for developing efficient, high-yield synthetic routes to novel active pharmaceutical ingredients (APIs) and other functional materials.
This guide provides an in-depth analysis of the key reaction mechanisms involving this compound, with a focus on palladium-catalyzed cross-coupling reactions. It is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and field-proven experimental protocols.
PART 1: Physicochemical Properties and Reactivity Profile
This compound, also known as 5-Chloro-N-methyl-2-pyridineamine, is a solid at room temperature.[3] The pyridine ring's nitrogen atom is electron-withdrawing, which significantly influences the reactivity of the ring carbons. This effect makes the C2 and C4 positions electron-deficient and thus more susceptible to nucleophilic attack and oxidative addition in catalytic cycles.[4] The chlorine atom at the C5 position is the primary site for cross-coupling reactions, while the N-methylamino group at C2 can influence the electronic properties of the ring and potentially coordinate with metal catalysts.
Caption: Chemical structure of this compound.
PART 2: Palladium-Catalyzed C-N Bond Formation: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds.[5] For substrates like this compound, this reaction enables the substitution of the chlorine atom with a variety of amine nucleophiles, opening a pathway to a diverse range of di-amino pyridine derivatives.
Mechanistic Overview & Causality
The reaction's primary challenge lies in the low reactivity of the aryl chloride bond compared to corresponding bromides or iodides.[4] The oxidative addition of the C-Cl bond to the palladium(0) catalyst is often the rate-limiting step.[4]
Causality behind Experimental Choices:
-
Catalyst System : Standard catalysts are often ineffective. The use of palladium pre-catalysts (e.g., G3 or G4 palladacycles) is recommended as they form the active Pd(0) species more efficiently than sources like Pd(OAc)₂.[4]
-
Ligands : To overcome the high activation barrier of C-Cl bond cleavage, bulky, electron-rich phosphine ligands are essential. Sterically hindered biarylphosphine ligands such as RuPhos, BrettPhos, or DavePhos are field-proven choices that promote the crucial oxidative addition step.[4]
-
Base : A strong, non-nucleophilic base is required to deprotonate the incoming amine, facilitating the formation of the palladium-amido complex. Sodium tert-butoxide (NaOtBu) is the most common and effective base for this purpose.[4]
-
Temperature : Elevated temperatures, typically in the range of 80-110 °C, are necessary to provide the energy to overcome the activation barrier of the rate-limiting oxidative addition step.[4]
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Protocol 1: Buchwald-Hartwig Amination of this compound
This protocol describes a general procedure for the amination of this compound with a generic primary or secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%) or a suitable pre-catalyst
-
RuPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed toluene or 1,4-dioxane
-
Schlenk flask or microwave vial
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup : To a dry Schlenk flask under an inert atmosphere, add this compound, the chosen amine, the palladium source, the ligand, and sodium tert-butoxide.
-
Inerting : Evacuate and backfill the flask with argon or nitrogen. Repeat this cycle three times to ensure a strictly inert atmosphere, which is critical to prevent deactivation of the Pd(0) catalyst.[4]
-
Solvent Addition : Add the anhydrous, degassed solvent via syringe.
-
Heating : Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring : Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 4-24 hours).
-
Work-up : Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Extraction : Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification : Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Troubleshooting:
-
Low Conversion : If conversion is low, consider increasing the catalyst loading to 5 mol% or using a more active pre-catalyst.[4] Ensure the solvent is completely dry and the atmosphere is inert.
-
Hydrodehalogenation : This side reaction, where the chlorine is replaced by hydrogen, can be suppressed by ensuring the reductive elimination step is efficient. Using a highly active catalyst system can minimize this pathway.[4]
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd₂(dba)₃ with RuPhos or BrettPhos | Bulky, electron-rich ligand activates C-Cl bond. |
| Base | Sodium tert-butoxide (NaOtBu) | Strong, non-nucleophilic base required for amine deprotonation.[4] |
| Solvent | Toluene, 1,4-Dioxane (anhydrous) | Dry, degassed aprotic solvents are crucial to prevent catalyst deactivation.[4] |
| Temperature | 100-110 °C | Overcomes the high activation energy of oxidative addition.[4] |
PART 3: Palladium-Catalyzed C-C Bond Formation: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a highly versatile method for forming carbon-carbon bonds, widely used in drug discovery.[6] It facilitates the reaction of this compound with various aryl or heteroaryl boronic acids or their derivatives.
Mechanistic Overview & Causality
Similar to the Buchwald-Hartwig reaction, the oxidative addition of the C-Cl bond to Pd(0) is a critical and often challenging step. The choice of catalyst, ligand, and base is paramount for achieving high yields.
Causality behind Experimental Choices:
-
Catalyst System : For less reactive chloropyridines, more active catalyst systems are necessary.[6] A combination of Palladium(II) acetate (Pd(OAc)₂) with a specialized ligand like SPhos is highly effective.[6] Alternatively, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) is another robust catalyst.[6]
-
Base : A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are commonly used. K₃PO₄ is often preferred for more challenging couplings.[6]
-
Solvent System : The reaction is often performed in a mixture of an organic solvent (like 1,4-dioxane or DME) and water. Water is essential for the activity of the inorganic bases.[6]
Caption: Catalytic cycle for the Suzuki-Miyaura coupling.
Protocol 2: Suzuki-Miyaura Coupling of this compound
This protocol provides a robust method for coupling this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2-4 mol%)
-
SPhos (4-8 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Anhydrous 1,4-Dioxane and degassed water (e.g., 4:1 ratio)
-
Schlenk flask or reaction tube
Procedure:
-
Reaction Setup : To a dry Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.
-
Inerting : Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen).
-
Solvent Addition : Add the anhydrous 1,4-dioxane and degassed water via syringe.
-
Catalyst Addition : In a separate vial, pre-mix the Pd(OAc)₂ and SPhos in a small amount of dioxane, then add this catalyst premix to the main reaction flask.
-
Heating : Heat the mixture to 80-100 °C with vigorous stirring.
-
Monitoring : Monitor the reaction progress by GC-MS or LC-MS until completion (typically 2-18 hours).
-
Work-up : Cool the reaction to room temperature and dilute with ethyl acetate.
-
Extraction : Wash the mixture with water, then brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification : Filter, concentrate under reduced pressure, and purify the residue by flash column chromatography to yield the desired biaryl product.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(OAc)₂ with SPhos | Highly active system for challenging C-Cl bond activation.[6] |
| Boron Source | Arylboronic acid or ester (e.g., MIDA) | Wide commercial availability and functional group tolerance.[6] |
| Base | K₃PO₄ | Strong base effective for activating boronic acid for transmetalation.[6] |
| Solvent | 1,4-Dioxane / Water | Biphasic system required for base activity and reagent solubility.[6] |
digraph "Experimental_Workflow" { graph [fontname="Arial", fontsize=12, label="General Experimental Workflow", labelloc=t, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];Start [label="1. Reagent Prep & Setup\n(Inert Atmosphere)"]; Reaction [label="2. Reaction\n(Heating & Stirring)"]; Monitor [label="3. Monitoring\n(TLC / GC-MS)"]; Workup [label="4. Quenching & Work-up\n(Extraction)"]; Purify [label="5. Purification\n(Column Chromatography)"]; Analysis [label="6. Product Analysis\n(NMR, MS)"]; Start -> Reaction; Reaction -> Monitor; Monitor -> Reaction [label="Incomplete"]; Monitor -> Workup [label="Complete"]; Workup -> Purify; Purify -> Analysis;
}
Caption: General workflow for cross-coupling experiments.
References
- Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 5-Amino-2-chloropyridine. BenchChem.
- Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines. BenchChem.
- Buchwald–Hartwig amination. Wikipedia.
- Exploring the Diverse Applications of 5-Chloro-3-methylpyridin-2-amine in Chemical Industries. NINGBO INNO PHARMCHEM CO.,LTD.
- Application Notes and Protocols for Suzuki Coupling Reactions of 2,5-Dichloropyridine. BenchChem.
- Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media. National Institutes of Health (NIH).
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-chloro-N-methylpyridin-2-amine
Welcome to the technical support center for the synthesis of 5-chloro-N-methylpyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your synthetic endeavors. Our goal is to equip you with the knowledge to not only identify and solve common problems but also to understand the underlying chemical principles to optimize your reactions for yield, purity, and scalability.
The synthesis of this compound is typically a two-step process: the chlorination of 2-aminopyridine to form the precursor 2-amino-5-chloropyridine, followed by the N-methylation of this intermediate. Each step presents its own set of challenges, from controlling regioselectivity in the chlorination to preventing over-methylation in the final step. This guide is structured to address these issues in a practical, question-and-answer format.
Part 1: Troubleshooting & FAQs - Synthesis of 2-amino-5-chloropyridine
This section focuses on the common issues encountered during the synthesis of the key intermediate, 2-amino-5-chloropyridine, from 2-aminopyridine.
Q1: My chlorination of 2-aminopyridine is giving a significant amount of a di-chlorinated byproduct. How can I improve the selectivity for the mono-chloro product?
A1: The formation of 2-amino-3,5-dichloropyridine is a common side reaction in the chlorination of 2-aminopyridine. The amino group is an activating group, making the pyridine ring susceptible to over-chlorination. Here are several strategies to improve the selectivity for the desired 5-chloro isomer:
-
Reaction in a Strongly Acidic Medium: Performing the chlorination in a strong acid like concentrated sulfuric acid or hydrochloric acid is a well-established method to enhance selectivity.[1][2] In a highly acidic environment (Hammett acidity function < -3.5), the pyridine nitrogen and the exocyclic amino group are protonated. This deactivates the ring towards electrophilic substitution and directs the chlorination primarily to the 5-position.[2]
-
Controlled Addition of Chlorinating Agent: Slow, controlled addition of the chlorinating agent (e.g., chlorine gas or a solution of sodium hypochlorite) at a low temperature (e.g., 10°C) can help to minimize the formation of the di-chloro byproduct.[1][3] This maintains a low concentration of the active chlorine species in the reaction mixture at any given time.
-
Alternative Chlorination Methods:
-
Sodium Hypochlorite and Hydrochloric Acid: This method generates active chlorine in situ under milder conditions than using chlorine gas directly, which can improve control over the reaction.[1][3]
-
Bromine Catalysis with Blue LED Irradiation: A more recent method involves using bromine as a catalyst under blue LED light. The light initiates the formation of bromine radicals that selectively functionalize the 5-position of the 2-aminopyridine ring, followed by chlorination. This approach has been shown to achieve high selectivity and purity.[4]
-
Q2: The work-up of my 2-amino-5-chloropyridine synthesis is difficult, and I'm getting low recovery. What is an effective purification strategy?
A2: Purification can be challenging due to the presence of unreacted starting material, the di-chloro byproduct, and the need to neutralize large amounts of acid. A pH-based separation strategy is often effective:
-
Neutralization and Initial Precipitation: After the reaction, carefully quench the mixture and neutralize it with a base (e.g., NaOH solution) to a pH > 8. The crude product, along with the di-chloro byproduct, will precipitate. The unreacted 2-aminopyridine, being more soluble, may remain in the aqueous layer.
-
Selective Dissolution: The filtered solid can then be treated with a dilute hydrochloric acid solution. The desired 2-amino-5-chloropyridine and any unreacted 2-aminopyridine will dissolve, while the less basic 2-amino-3,5-dichloropyridine is less soluble and can be removed by filtration.
-
Final Precipitation: The filtrate containing the desired product is then carefully neutralized to a pH of around 4 with a base. At this pH, the 2-amino-5-chloropyridine will precipitate, while any remaining 2-aminopyridine will stay in solution, allowing for its isolation by filtration.[1][3]
Q3: I am concerned about the safety and environmental impact of using strong acids and chlorine gas. Are there greener alternatives?
A3: Yes, the use of sodium hypochlorite and hydrochloric acid is considered a safer and more environmentally friendly alternative to direct chlorination with chlorine gas, as it avoids the handling of gaseous chlorine and the reaction conditions are milder.[3] The bromine-catalyzed, blue LED-irradiated method also offers milder reaction conditions and high selectivity, reducing waste from byproducts.[4]
Part 2: Troubleshooting & FAQs - N-Methylation of 2-amino-5-chloropyridine
This section addresses the common problems that arise during the conversion of 2-amino-5-chloropyridine to the final product, this compound.
Q1: I am getting a mixture of mono- and di-methylated products. How can I selectively synthesize the mono-methylated compound?
A1: Over-methylation to form the N,N-dimethylated product is a frequent issue, as the mono-methylated product can be more nucleophilic than the starting primary amine. To favor mono-methylation:
-
Control Stoichiometry: Use a stoichiometric amount (or a slight excess) of the methylating agent. A large excess will drive the reaction towards di-methylation.
-
Choice of Methylating Agent:
-
Dimethyl Sulfate/Methyl Iodide: These are potent methylating agents. Use them with a carefully controlled stoichiometry and at a lower temperature to improve selectivity.
-
Reductive Amination: This is an excellent method for controlled mono-methylation. The reaction of 2-amino-5-chloropyridine with formaldehyde to form an imine, followed by reduction with a mild reducing agent like sodium borohydride or α-picoline-borane, can provide high yields of the mono-methylated product.[5][6]
-
Methanol as a Methylating Agent: Transition-metal catalyzed N-methylation using methanol is a greener alternative. Certain ruthenium catalysts have shown good selectivity for mono-methylation under weak base conditions.[7][8]
-
-
Steric Hindrance: The presence of the chloro group at the 5-position and the pyridine nitrogen can provide some steric hindrance to the second methylation, but this is often not sufficient to prevent it completely.
Q2: My N-methylation reaction is sluggish and gives a low yield. What can I do to improve the conversion?
A2: Low conversion can be due to several factors:
-
Insufficiently Strong Base: For methylation with agents like dimethyl sulfate or methyl iodide, a strong enough base is needed to deprotonate the amine, making it more nucleophilic. Sodium hydride is a common choice.
-
Catalyst Deactivation (for catalytic methods): In methods like Buchwald-Hartwig amination or reductive amination with a metal catalyst, the catalyst may be poisoned by impurities in the starting materials or solvents. Ensure all reagents and solvents are of high purity and the reaction is performed under an inert atmosphere if required.
-
Reaction Temperature: Increasing the reaction temperature can improve the rate, but it may also lead to more side products. Optimization is key.
-
Choice of Solvent: The solvent can have a significant impact on the reaction rate. For example, in some zeolite-catalyzed N-methylations, polar solvents can inhibit the reaction by competing for catalytic sites.[9]
Q3: How can I purify the final product, this compound, from the unreacted starting material and any di-methylated byproduct?
A3: Chromatographic separation is the most common method for purifying the final product.
-
Column Chromatography: Silica gel column chromatography is generally effective. The polarity difference between the starting material (2-amino-5-chloropyridine), the mono-methylated product, and the di-methylated product is usually sufficient for separation. A gradient elution with a mixture of a non-polar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate) is a good starting point.
-
Acid-Base Extraction: While more challenging than for the precursor synthesis due to the similar basicities of the amines, a careful acid-base extraction might be possible to remove some impurities before chromatography.
-
Crystallization: If the product is a solid and a suitable solvent system can be found, crystallization can be an effective final purification step.
Part 3: Detailed Experimental Protocols
Protocol 1: Synthesis of 2-amino-5-chloropyridine via Oxidative Chlorination
This protocol is adapted from a method using sodium hypochlorite and hydrochloric acid.[3]
-
To a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 2-aminopyridine (e.g., 0.1 mol).
-
Cool the flask in an ice-water bath to 10°C.
-
Add an 8% sodium hypochlorite (NaClO) solution (e.g., 0.3 mol) to the flask with stirring.
-
Slowly add 25% hydrochloric acid (HCl) (e.g., 0.6 mol) dropwise via the dropping funnel, maintaining the temperature at 10°C.
-
After the addition is complete, continue stirring at 10°C for 2 hours.
-
Allow the reaction to warm to 25°C and stir for an additional 4 hours.
-
Cool the reaction mixture in an ice bath and adjust the pH to >8 with a 3-5 M NaOH solution.
-
Filter the resulting precipitate and wash with deionized water.
-
Combine the filtrate and washings and extract with dichloromethane to recover any dissolved product.
-
Combine the initial precipitate with the residue from the evaporated dichloromethane extracts.
-
Dissolve the combined solids in 10% HCl and filter to remove any insoluble di-chloro byproduct.
-
Adjust the pH of the filtrate to 4 with NaOH solution to precipitate the 2-amino-5-chloropyridine.
-
Filter the solid, wash with a small amount of cold water, and dry under vacuum.
Protocol 2: N-Methylation of 2-amino-5-chloropyridine via Reductive Amination
This is a general protocol for reductive amination.
-
In a round-bottom flask, dissolve 2-amino-5-chloropyridine (e.g., 10 mmol) in a suitable solvent like methanol.
-
Add aqueous formaldehyde (37 wt. %, e.g., 12 mmol).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Cool the reaction mixture in an ice bath.
-
In small portions, add a reducing agent such as sodium borohydride (e.g., 15 mmol). Control the addition to keep the temperature below 20°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC/LC-MS analysis indicates completion.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent like ethyl acetate or dichloromethane (3 x volume).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Part 4: Data Presentation
Table 1: Comparison of Chlorination Methods for 2-aminopyridine
| Method | Chlorinating Agent | Catalyst/Conditions | Typical Yield | Purity | Key Advantages/Disadvantages |
| Strong Acid | Cl₂ | Concentrated H₂SO₄ | Up to 86.8%[1] | Good | High yield and selectivity, but harsh conditions and significant waste.[1][2] |
| Oxidative | NaClO/HCl | 10-25°C | ~72%[3] | Good | Milder conditions, avoids Cl₂ gas, but may require careful pH control for purification.[3] |
| Catalytic | Cl₂ | Bromine, Blue LED | 90-99%[4] | >99% GC[4] | High purity and yield, mild conditions, but requires specialized equipment (LED lamp).[4] |
Part 5: Visualization of Workflows
Diagram 1: Synthetic Pathway to this compound
Caption: Overall synthetic route from 2-aminopyridine.
Diagram 2: Troubleshooting Workflow for Low Selectivity in Chlorination
Caption: Decision tree for improving chlorination selectivity.
References
- Patsnap Eureka. (n.d.). Method using one-step method to synthesize 2-amino-5-chloropyridine in high-selectivity manner.
- Google Patents. (n.d.). US3985759A - Process for preparing 2-amino-5-chloropyridine.
- Google Patents. (n.d.). CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine.
- Google Patents. (n.d.). CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
- ResearchGate. (2025). N-Methylation of Amine and Nitro Compounds with CO2/H2 Catalyzed by Pd/CuZrOx under Mild Reaction Conditions.
- PubMed. (n.d.). Mono-N-methylation of primary amines with alkyl methyl carbonates over Y faujasites. 2. Kinetics and selectivity.
- PubMed. (2003). An efficient and practical N-methylation of amino acid derivatives.
- Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
- PubMed. (n.d.). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography.
- Semantic Scholar. (2008). Reductive amination with 5-ethyl-2-methylpyridine borane.
- ResearchGate. (2002). Simple and convenient preparation of 2-chloro-5-methylpyridine-3-carbaldehyde imines.
- ResearchGate. (n.d.). A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late‐Stage Modification.
- NOPR. (n.d.). Reactions of dimethyl sulphate with amines-Structural elucidation and thermochemical studies.
- RSC Publishing. (n.d.). Selective mono-N-methylation of amines using methanol as a methylating reagent over heterogeneous Ni catalysts.
- University of Liverpool IT Services. (2013). A General Method for N‐Methylation of Amines and Nitro Compounds with Dimethylsulfoxide.
- PubMed. (2022). Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source.
- European Patent Office. (n.d.). Process for preparing 2-chloro-5-aminomethyl-pyridine.
- Google Patents. (n.d.). US20170008846A1 - Process for making 2-chloro-5-methylpyridine.
- Google Patents. (n.d.). US4612377A - Preparation of 2-chloro-5-methylpyridine.
Sources
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. Reductive amination with 5-ethyl-2-methylpyridine borane | Semantic Scholar [semanticscholar.org]
- 7. Selective mono-N-methylation of amines using methanol as a methylating reagent over heterogeneous Ni catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mono-N-methylation of primary amines with alkyl methyl carbonates over Y faujasites. 2. Kinetics and selectivity [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Methylation of 2-amino-5-chloropyridine
Welcome to the technical support center for the methylation of 2-amino-5-chloropyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic transformation. Here, we provide in-depth troubleshooting advice, frequently asked questions, and optimized protocols to ensure the successful and selective synthesis of the desired N-methylated product.
Introduction to the Challenges of Methylating 2-amino-5-chloropyridine
The methylation of 2-amino-5-chloropyridine is a crucial step in the synthesis of various pharmaceutical and agrochemical compounds. While seemingly straightforward, this reaction is often complicated by the presence of two nucleophilic nitrogen atoms: the exocyclic amino group (-NH₂) and the endocyclic pyridine ring nitrogen. The competition between these two sites for the methylating agent can lead to a mixture of products, reducing the yield of the desired 2-(methylamino)-5-chloropyridine and complicating purification. Furthermore, overmethylation of the exocyclic amino group is a common side reaction.
This guide will dissect the causative factors behind these experimental challenges and provide field-proven insights to mitigate them.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the methylation of 2-amino-5-chloropyridine?
A1: The primary side products arise from a lack of regioselectivity and overmethylation. These include:
-
2-(Dimethylamino)-5-chloropyridine: Formed by the double methylation of the exocyclic amino group.
-
2-Amino-5-chloro-1-methylpyridinium salt: Results from methylation of the endocyclic pyridine nitrogen. This is a quaternary ammonium salt.[1]
-
2-(Methylamino)-5-chloro-1-methylpyridinium salt: A product of both ring and exocyclic nitrogen methylation.
Q2: How can I favor methylation on the exocyclic amino group over the pyridine ring nitrogen?
A2: The regioselectivity is influenced by steric and electronic factors, as well as the reaction conditions. The exocyclic amino group is generally more nucleophilic than the pyridine nitrogen. However, the use of strong, unhindered methylating agents can lead to methylation on the ring nitrogen. To favor N-methylation of the amino group, consider the following:
-
Choice of Methylating Agent: Milder methylating agents, such as dimethyl sulfate, are often preferred over more reactive ones like methyl iodide.
-
Solvent: The choice of solvent can influence the relative nucleophilicity of the two nitrogen atoms.
-
Protecting Groups: In some cases, transient protection of the amino group can be employed to direct methylation, though this adds extra steps to the synthesis.
Q3: How can I prevent the formation of the dimethylated side product, 2-(dimethylamino)-5-chloropyridine?
A3: Overmethylation is a common issue when using an excess of the methylating agent or under forcing reaction conditions. To control this:
-
Stoichiometry: Use a controlled amount of the methylating agent (typically 1.0 to 1.2 equivalents).
-
Reaction Monitoring: Closely monitor the reaction progress by TLC or LC-MS to stop the reaction once the starting material is consumed and before significant formation of the dimethylated product occurs.
-
Eschweiler-Clarke Reaction: This classical method for amine methylation uses formaldehyde and formic acid and is known to prevent the formation of quaternary ammonium salts, stopping at the tertiary amine stage.[1][2][3]
Troubleshooting Guide: Side Products and Solutions
| Observed Issue | Potential Side Product | Likely Cause(s) | Recommended Solutions & Rationale |
| Significant amount of a more polar spot by TLC, possibly a salt. | 2-Amino-5-chloro-1-methylpyridinium salt | - Highly reactive methylating agent (e.g., methyl iodide).- High reaction temperature. | - Switch to a less reactive methylating agent like dimethyl sulfate.[4] - Perform the reaction at a lower temperature to increase selectivity.- The pyridine nitrogen's lone pair is less available for reaction when protonated. In some cases, performing the reaction under slightly acidic conditions can suppress ring alkylation, although this can also decrease the nucleophilicity of the exocyclic amine. |
| A major product with a higher Rf than the desired mono-methylated product. | 2-(Dimethylamino)-5-chloropyridine | - Excess methylating agent.- Prolonged reaction time.- High reaction temperature. | - Use a stoichiometric amount of the methylating agent (1.0-1.2 eq.).- Monitor the reaction closely and quench it as soon as the starting material is consumed.- Consider the Eschweiler-Clarke reaction, which is self-limiting and prevents overmethylation.[1][2][3] |
| Complex reaction mixture with multiple spots. | Mixture of mono-, di-methylated, and ring-alkylated products. | - Non-optimized reaction conditions (temperature, solvent, base).- Inappropriate choice of methylating agent. | - Systematically screen reaction parameters: start with a milder methylating agent (e.g., dimethyl sulfate), a non-polar aprotic solvent, and a moderate temperature. - Reductive amination with formaldehyde and a suitable reducing agent (e.g., sodium triacetoxyborohydride) can offer high selectivity for N-methylation.[5] |
Reaction Pathways and Side Product Formation
The methylation of 2-amino-5-chloropyridine can proceed through several pathways, as illustrated below. The desired reaction is the selective mono-methylation of the exocyclic amino group. However, competing reactions can lead to the formation of undesired side products.
Sources
Technical Support Center: Synthesis of 5-chloro-N-methylpyridin-2-amine
Welcome to the technical support guide for the synthesis of 5-chloro-N-methylpyridin-2-amine (CAS: 4214-80-6). This document is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges encountered during the synthesis of this important chemical intermediate. We provide in-depth, experience-driven advice in a direct question-and-answer format to help you optimize your reaction yield and purity.
Frequently Asked Questions (FAQs)
This section addresses common preliminary questions regarding the synthesis of this compound.
Q1: What are the most common synthetic routes to prepare this compound?
There are two primary, well-established strategies for synthesizing this compound, each with distinct advantages depending on the available starting materials and scalability requirements.
-
Direct N-methylation of 2-amino-5-chloropyridine: This is the most straightforward approach. It involves the deprotonation of the primary amine of 2-amino-5-chloropyridine followed by alkylation with a methylating agent. This method is often preferred for lab-scale synthesis due to its simplicity.[1]
-
Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Amination): This powerful method involves coupling 2,5-dichloropyridine with methylamine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.[2][3] While it requires more specialized reagents (catalyst, ligand), it is a highly versatile and scalable reaction that is often used in industrial settings.
Q2: What are the critical safety precautions for this synthesis?
Both primary routes involve hazardous materials that require careful handling in a well-ventilated fume hood.
-
Methylating Agents: Reagents like methyl iodide and dimethyl sulfate are potent carcinogens and toxic. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses, and handle them with extreme care.
-
Strong Bases: Sodium hydride (NaH) is a common base for N-methylation. It is highly flammable and reacts violently with water. Ensure it is handled under an inert atmosphere (e.g., nitrogen or argon).[4]
-
Palladium Catalysts: While generally less acutely toxic, palladium catalysts and phosphine ligands can be harmful if inhaled or ingested. They are also expensive, and care should be taken to avoid contamination.
Troubleshooting Guide: Optimizing Your Synthesis
This section provides solutions to specific problems you may encounter during your experiments.
Q3: My yield is consistently low when performing the N-methylation of 2-amino-5-chloropyridine. What are the likely causes and how can I fix it?
Low yield in this reaction is a common issue that can often be traced to one of several key parameters. The primary goal is to efficiently generate the deprotonated amine (amide anion), which is a much stronger nucleophile than the neutral amine.
-
Incomplete Deprotonation: The pKa of the amino group on the pyridine ring is influenced by the electron-withdrawing nature of the ring nitrogen and the chloro-substituent. If the base used is not strong enough to fully deprotonate the amine, the reaction will be slow and incomplete, leaving significant starting material.
-
Side Reactions: The primary side reaction is over-methylation. After the desired secondary amine is formed, it can be deprotonated and react again with the methylating agent to form a tertiary amine and subsequently a quaternary ammonium salt, which is soluble in the aqueous phase during workup and leads to yield loss.
-
Reaction Conditions: Sub-optimal temperature or reaction time can lead to incomplete conversion.
| Parameter | Recommended Action | Rationale |
| Base Selection | Use a strong, non-nucleophilic base such as Sodium Hydride (NaH, 60% dispersion in mineral oil).[4] | NaH provides irreversible and complete deprotonation of the amine, driving the reaction to completion. Weaker bases like K₂CO₃ or Cs₂CO₃ can work but may require higher temperatures and longer reaction times. |
| Stoichiometry | Use a slight excess of the base (1.1-1.2 equivalents) and the methylating agent (1.1-1.2 equivalents). | A slight excess ensures full conversion of the limiting starting material. However, a large excess of the methylating agent should be avoided to minimize the risk of di-methylation. |
| Temperature | Start the reaction at 0°C during the addition of NaH, then allow it to warm to room temperature for the deprotonation step. After adding the methylating agent, gentle heating (e.g., 40-50°C) may be required.[4] | The initial cooling controls the exothermic reaction of NaH. Subsequent heating can accelerate the alkylation step, but high temperatures (>60°C) can promote side reactions. |
| Solvent | Use an anhydrous polar aprotic solvent such as Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF). | These solvents effectively dissolve the reactants and are stable to the strong base. Ensure the solvent is truly anhydrous, as water will quench the NaH. |
Below is a troubleshooting workflow to diagnose and resolve low-yield issues.
Caption: Troubleshooting workflow for low yield.
Q4: I am attempting a Buchwald-Hartwig amination of 2,5-dichloropyridine with methylamine, but the reaction is failing. What should I investigate?
The Buchwald-Hartwig amination is a complex, multi-step catalytic cycle, and its success is highly dependent on the precise combination of catalyst, ligand, base, and solvent.[5][6]
-
Catalyst/Ligand Incompatibility: Not all phosphine ligands are effective for electron-deficient heteroaryl chlorides. Sterically hindered, electron-rich "Buchwald ligands" (e.g., BrettPhos, XantPhos) are often required.[5][7] The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) is also critical.
-
Incorrect Base: The base's role is to deprotonate the amine to form the active nucleophile and to neutralize the HX generated.[6] A base that is too weak will not facilitate the reaction, while one that is too strong can cause ligand degradation or side reactions. Sodium tert-butoxide (NaOtBu) is a common and effective choice.
-
Catalyst Deactivation: Oxygen can irreversibly oxidize the Pd(0) catalyst, halting the catalytic cycle. It is crucial to thoroughly degas the reaction mixture and maintain an inert atmosphere.
| Parameter | Recommended Action | Rationale |
| Catalyst System | Use a pre-formed Pd(0) catalyst or an in-situ generated system. A common combination is Pd₂(dba)₃ with a sterically hindered biarylphosphine ligand like XPhos or BrettPhos. | These advanced ligands accelerate the rate-limiting reductive elimination step and prevent catalyst decomposition, which is crucial for challenging substrates like chloropyridines.[5][6] |
| Base | Use a strong, non-nucleophilic alkoxide base like NaOtBu or K₃PO₄. | These bases are strong enough to deprotonate methylamine but are generally compatible with the catalyst system. Carbonate bases are often not strong enough for this transformation. |
| Solvent | Use an anhydrous, non-coordinating solvent like toluene or dioxane. | These solvents are compatible with the reaction conditions. Polar coordinating solvents can sometimes interfere with the catalyst. |
| Atmosphere | Thoroughly degas the solvent and reaction mixture (e.g., via three freeze-pump-thaw cycles or by bubbling argon through the solvent for 30 minutes) and run the reaction under a strict inert atmosphere. | Oxygen will deactivate the sensitive Pd(0) catalyst, which is essential for the initial oxidative addition step of the aryl chloride.[5] |
Experimental Protocols
Protocol 1: N-methylation of 2-amino-5-chloropyridine
This protocol is adapted from established procedures for the N-alkylation of amino-pyridines.[1][4]
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add 2-amino-5-chloropyridine (1.0 eq).
-
Solvent Addition: Add anhydrous THF (approx. 0.1 M concentration) via syringe.
-
Deprotonation: Cool the solution to 0°C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise, ensuring the internal temperature does not exceed 5°C.
-
Stirring: Allow the mixture to warm to room temperature and stir for 1 hour. The formation of the sodium salt may result in a thick slurry.
-
Alkylation: Cool the mixture back to 0°C and add methyl iodide (1.1 eq) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and then heat to 40°C. Monitor the reaction progress by TLC or LCMS until the starting material is consumed (typically 4-12 hours).
-
Quenching: Cool the reaction to 0°C and carefully quench by the slow, dropwise addition of water.
-
Workup: Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield this compound as an off-white solid.[1]
References
- Gangadasu, B., Raju, B. C., & Rao, V. J. (2002). A SIMPLE AND CONVENIENT PREPARATION OF 2-CHLORO-5-METHYLPYRIDINE-3-CARBALDEHYDE IMINES.
- Wikipedia contributors. (2023).
- ResearchGate. (2012). What are the difficulties associated with reductive amination?
- Chemistry LibreTexts. (2023).
- Organic Chemistry Portal.
- Kashani, S. K., Jessiman, J. E., & Organ, M. G. (2020).
- YouTube. (2023).
- Google Patents. (2017). US20170008846A1 - Process for making 2-chloro-5-methylpyridine.
- Google Patents. (2013).
- ResearchGate. (2013).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind 2-Amino-5-chloropyridine: Synthesis and Properties. [Link]
Sources
- 1. This compound CAS#: 4214-80-6 [amp.chemicalbook.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. 5-chloro-N-methylpyrazin-2-amine synthesis - chemicalbook [chemicalbook.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 7. chemrxiv.org [chemrxiv.org]
Technical Support Center: Optimization of N-Methylation of Chloropyridines
Welcome to the dedicated support center for optimizing the N-methylation of chloropyridines. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to navigate the complexities of this important transformation. Our goal is to empower you with the knowledge to overcome common experimental hurdles and achieve reliable, high-yield results.
Introduction to N-Methylation of Chloropyridines
The N-methylation of chloropyridines is a fundamental reaction in synthetic chemistry, yielding N-methylated pyridinium salts that are valuable intermediates in the synthesis of pharmaceuticals and other functional molecules. The electron-withdrawing nature of both the pyridine nitrogen and the chlorine substituent(s) influences the reactivity of the pyridine ring, presenting unique challenges and opportunities for optimization. This guide will delve into the critical parameters governing this reaction, providing practical solutions to common issues encountered in the lab.
Troubleshooting Guide: From Low Yields to Unwanted Side Products
This section addresses specific issues you may encounter during the N-methylation of chloropyridines in a question-and-answer format.
Question 1: My reaction yield is consistently low. What are the primary causes and how can I improve it?
Answer: Low yields in the N-methylation of chloropyridines can be attributed to several factors, ranging from incomplete reactions to degradation of starting materials or products. Here’s a breakdown of potential causes and their solutions:
-
Insufficiently Reactive Methylating Agent: The choice of methylating agent is paramount. For pyridines, which are less nucleophilic than aliphatic amines, a more potent methylating agent is often required.
-
Solution: If you are using a mild methylating agent like methyl iodide (MeI) and observing low conversion, consider switching to a more powerful one such as methyl trifluoromethanesulfonate (methyl triflate or MeOTf) or dimethyl sulfate.[1] Be aware that these reagents are more hazardous and require stringent safety precautions.[2][3]
-
-
Suboptimal Reaction Temperature: The reaction may be too slow at room temperature.
-
Solution: Gradually increase the reaction temperature. Many N-methylation reactions benefit from gentle heating (e.g., 40-60 °C). However, excessive heat can lead to side reactions or decomposition, so it's crucial to find the optimal temperature for your specific substrate. Monitor the reaction progress closely by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to avoid product degradation.[4][5]
-
-
Inappropriate Solvent: The solvent plays a critical role in reaction kinetics.
-
Solution: Polar aprotic solvents such as acetonitrile (MeCN), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are generally good choices as they can dissolve the reactants and stabilize the charged pyridinium product.[4] If you are using a less polar solvent, switching to one of these may improve your yield.
-
-
Steric Hindrance: Bulky substituents on the chloropyridine ring, particularly near the nitrogen atom, can impede the approach of the methylating agent.
-
Solution: In cases of significant steric hindrance, you may need to employ a less bulky methylating agent or accept longer reaction times and potentially higher temperatures.
-
Question 2: I'm observing the formation of multiple products. How can I improve the selectivity of my reaction?
Answer: The formation of side products is a common challenge. Here are the likely culprits and strategies to enhance selectivity:
-
Over-methylation or Reaction at Other Sites: While N-methylation is generally favored, reaction at other nucleophilic sites or C-H methylation under certain conditions can occur.[6]
-
Solution:
-
Control Stoichiometry: Use a controlled amount of the methylating agent (typically 1.0-1.2 equivalents). Adding a large excess can promote unwanted side reactions.
-
Milder Conditions: Employing milder reaction conditions (lower temperature, less reactive methylating agent) can often improve selectivity.[7]
-
-
-
Reaction with the Chlorine Substituent: While less common under standard N-methylation conditions, nucleophilic aromatic substitution (SNAr) of the chlorine atom can occur, especially with certain nucleophiles or under harsh conditions.
-
Solution: Ensure your reaction mixture is free from strong nucleophiles that could compete with the pyridine nitrogen. If the methylating agent itself or its counter-ion is suspected to be the issue, consider changing the reagent.
-
-
Solvent Participation: Some solvents, like DMF, can decompose at elevated temperatures to generate dimethylamine, which can act as a nucleophile.[4]
-
Solution: If you suspect solvent interference, switch to a more stable solvent like acetonitrile or consider running the reaction at a lower temperature.
-
Frequently Asked Questions (FAQs)
Q1: Which methylating agent should I choose for my chloropyridine substrate?
The choice of methylating agent depends on the reactivity of your specific chloropyridine and the desired reaction rate. Here is a comparison of common methylating agents:
| Methylating Agent | Formula | Reactivity | Common Solvents | Key Considerations |
| Methyl Iodide | MeI | Moderate | Acetonitrile, Acetone, DMF | A good starting point for many reactions. Less hazardous than triflates or sulfates.[2] |
| Methyl Triflate | MeOTf | High | Acetonitrile, Dichloromethane | Very powerful methylating agent, often used for less reactive pyridines. Highly toxic and corrosive.[3] |
| Dimethyl Sulfate | (MeO)₂SO₂ | High | Acetonitrile, Dichloromethane | Another potent methylating agent. Highly toxic and a suspected carcinogen. |
| Trimethyloxonium tetrafluoroborate | Me₃O⁺BF₄⁻ | High | Acetonitrile, Nitromethane | A salt, which can be easier to handle than liquids. Less volatile than MeOTf or dimethyl sulfate. |
Q2: What are the essential safety precautions when handling methylating agents?
Methylating agents are often toxic, corrosive, and/or carcinogenic.[2][3] Strict adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile or neoprene are often recommended), safety goggles or a face shield, and a lab coat.[2][3]
-
Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood to minimize inhalation risks.[3]
-
Handling: Use syringes or cannulas for transferring liquid methylating agents to avoid spills and exposure.[2]
-
Quenching: Have a quenching solution readily available to neutralize any spills or residual reagent. A solution of ammonium hydroxide in isopropanol or a similar amine-based solution is often used.
-
Waste Disposal: Dispose of all waste containing methylating agents according to your institution's hazardous waste guidelines.
Q3: How can I monitor the progress of my N-methylation reaction?
Effective reaction monitoring is crucial for optimizing conditions and determining the endpoint.
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method. The product, a pyridinium salt, is ionic and will likely have a much lower Rf value than the starting chloropyridine. Staining with iodine or permanganate can help visualize the spots.[5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful technique that provides both separation and mass information. It can confirm the formation of the desired product (by its mass-to-charge ratio) and track the disappearance of the starting material.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to monitor the reaction. The protons on the pyridine ring and the newly introduced N-methyl group will have characteristic chemical shifts in the product.
Experimental Protocol: General Procedure for N-Methylation of a Chloropyridine
This protocol provides a general starting point. The specific substrate, solvent, and methylating agent may require optimization.
Materials:
-
Chloropyridine derivative (1.0 equivalent)
-
Methylating agent (e.g., Methyl Iodide, 1.1 equivalents)
-
Anhydrous solvent (e.g., Acetonitrile)
-
Round-bottom flask with a magnetic stir bar
-
Septum and nitrogen inlet
-
Syringe for reagent addition
Procedure:
-
Setup: Dry the round-bottom flask under vacuum or in an oven and allow it to cool under a nitrogen atmosphere.
-
Dissolution: Add the chloropyridine derivative to the flask, followed by the anhydrous solvent. Stir the mixture until the solid is completely dissolved.
-
Reagent Addition: Slowly add the methylating agent to the stirred solution at room temperature using a syringe.
-
Reaction: Stir the reaction mixture at room temperature or heat to a predetermined temperature (e.g., 40 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup:
-
If the product precipitates from the reaction mixture, it can be isolated by filtration, washed with a small amount of cold solvent or a non-polar solvent like diethyl ether, and dried under vacuum.
-
If the product remains in solution, the solvent can be removed under reduced pressure. The resulting crude product can then be purified by recrystallization or trituration with a suitable solvent.
-
Visualizing the Process
General Reaction Scheme
Caption: General workflow for the N-methylation of chloropyridines.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues.
References
- Mechanism of N-methyl
- Safety data for methyl
- Chem Catalyst Pro. (n.d.). Understanding the Hazards and Safe Handling of Methyl Triflate.
- Elucidation of the Pyridine Ring-Opening Mechanism of 2,2′-Bipyridine or 1,10-Phenanthroline Ligands at Re(I) Carbonyl Complexes. PubMed Central. (URL not available)
- N-methylation and quaternization of pyridine in vitro by rabbit lung, liver and kidney N-methyltransferases: an S-adenosyl-L-methionine-dependent reaction. PubMed. (URL not available)
- Rhodium catalysed C-3/5 methylation of pyridines using temporary dearomatisation. Chemical Science. (2020). DOI:10.1039/D0SC02759F
- A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. PubMed Central. (URL not available)
- Methyl Green-SDS-MedChemExpress. (URL not available)
- Pyridine N-Alkylation by Lithium, Magnesium, and Zinc Alkyl Reagents: Synthetic, Structural, and Mechanistic Studies on the Bis(imino)pyridine System. figshare. (2016).
- Methylation of pyridines.
- Use of methylating agents MeI and MeOTf to effect (a)–(c) N‐methylation...
- Pyridine N-Alkylation by Lithium, Magnesium, and Zinc Alkyl Reagents: Synthetic, Structural, and Mechanistic Studies on the Bis(imino)pyridine System. Journal of the American Chemical Society. (URL not available)
- What are the safety precautions for handling methyl acet
- Troubleshooting low yields in nucleophilic substitution of fluoropyridines. Benchchem. (URL not available)
- Convenient Procedure for the α-Methylation of Simple Pyridines.
- Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi−Me 2 N(CH 2 ) 2 OLi. New Access to 6Functional2-chloropyridines and Chloro-bis-heterocycles.
- Species differences in the metabolic C- and N-oxidation , and N-methylation of [14C]pyridine in vivo. PubMed. (URL not available)
- Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. PubMed Central. (URL not available)
- N-Methylation of amine and nitro compounds with CO2/H2 catalyzed by Pd/CuZrOx under mild reaction conditions.
- A Comparative Guide to Analytical Methods for Characterizing Products of 2-Chloropyridine-3-boronic Acid. Benchchem. (URL not available)
- Synthesis of functionalized pyridinium salts bearing a free amino group. Arkivoc. (URL not available)
- Flow Synthesis of 2-Methylpyridines via α-Methyl
- Species variations in the N-methylation and quaternization of [14C]pyridine. PubMed. (URL not available)
- ANALYTICAL METHODS - Toxicological Profile for Chlorpyrifos. NCBI Bookshelf. (URL not available)
- Troubleshooting low yield in Friedländer synthesis of quinolines. Benchchem. (URL not available)
- Mild methyl
- Technical Support Center: Optimizing Yield in the N-methylation of Acetanilide. Benchchem. (URL not available)
- Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines.
- References for Biomonitoring Analytical Methods. CDC. (2024).
Sources
- 1. researchgate.net [researchgate.net]
- 2. calibrechem.com [calibrechem.com]
- 3. nbinno.com [nbinno.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Rhodium catalysed C-3/5 methylation of pyridines using temporary dearomatisation - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02759F [pubs.rsc.org]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating the Purification of N-methylated Pyridinamines
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the specific challenges encountered during the purification of N-methylated pyridinamines. As a class of compounds with unique physicochemical properties, their purification requires a nuanced approach that considers their basicity, polarity, and potential for side-product formation. This center is designed to provide you with the expertise and practical insights needed to overcome these hurdles efficiently.
Troubleshooting Guide: A Problem-Solution Approach
This section directly addresses common issues observed during the purification of N-methylated pyridinamines in a question-and-answer format, focusing on the underlying chemical principles to empower your experimental choices.
Issue 1: My N-methylated product is co-eluting with the starting pyridinamine during column chromatography.
Q: Why is it so difficult to separate my N-methylated pyridinamine from its unmethylated precursor on a silica gel column, and what can I do to improve the separation?
A: This is a frequent challenge rooted in the subtle differences in polarity between the starting material and the mono-methylated product. N-methylation slightly increases the compound's lipophilicity and reduces its basicity, but often not enough for a clean separation on standard silica gel with common solvent systems like hexane/ethyl acetate.[1] The basic nitrogen of both compounds can also interact strongly with the acidic silanol groups on the silica surface, leading to peak tailing and poor resolution.[2]
Troubleshooting Steps:
-
Introduce a Competing Base: To mitigate the interaction with silica, add a small amount (0.5-2%) of a competing base like triethylamine (TEA) or pyridine to your mobile phase.[3] This will "neutralize" the acidic sites on the silica, leading to more symmetrical peaks and improved separation.
-
Optimize the Solvent System:
-
Increase Polarity Gradually: Employ a shallow gradient of a more polar solvent (e.g., methanol in dichloromethane) to better resolve compounds with similar Rf values.[3]
-
Utilize Different Solvent Selectivity: If hexane/ethyl acetate fails, try systems like dichloromethane/methanol or chloroform/acetone.
-
-
Switch the Stationary Phase:
-
Amine-Functionalized Silica: This is an excellent option as it minimizes the acid-base interactions that cause peak tailing with basic compounds.[2]
-
Alumina (Basic or Neutral): Alumina can be a good alternative to silica for the purification of amines.[4]
-
Reversed-Phase Chromatography: If the compounds are sufficiently polar, reversed-phase (C18) flash chromatography can be effective. A mobile phase with a slightly alkaline pH can enhance retention and separation of basic amines.[3]
-
Issue 2: I have multiple methylated products (mono-, di-, and/or quaternary salts) in my crude mixture.
Q: My reaction has produced a mixture of the desired mono-N-methylated pyridinamine, over-methylated products (di-methylated or N-methylpyridinium salt), and unreacted starting material. How can I isolate the mono-methylated product?
A: Over-methylation is a common side reaction, especially when using reactive methylating agents.[5] The resulting mixture contains species with significantly different properties: the starting primary/secondary amine, the desired secondary/tertiary amine, and a potentially formed quaternary pyridinium salt. This difference is the key to their separation.
Troubleshooting Workflow:
Caption: Workflow for separating mixed methylation products.
Detailed Protocol: Acid-Base Extraction
-
Dissolve the crude mixture in an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with a dilute acid solution (e.g., 1-2 M HCl).[6] The starting amine and the N-methylated pyridinamine will be protonated and move to the aqueous layer. The N-methylpyridinium salt, being ionic, will also partition into the aqueous phase. Neutral impurities will remain in the organic layer.
-
Separate the aqueous layer and carefully basify it with a base like sodium hydroxide or sodium bicarbonate until the pH is >10.[7] This deprotonates the ammonium salts, regenerating the free amines.
-
Extract the basified aqueous layer multiple times with an organic solvent to recover the free amines.
-
Dry the combined organic extracts over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.
-
The resulting residue , now enriched in the amine products and free of neutral impurities and the highly polar quaternary salt (which will remain in the aqueous layer after back-extraction), can then be subjected to optimized column chromatography as described in Issue 1 to separate the unmethylated, mono-methylated, and di-methylated species.
Issue 3: My purified N-methylated pyridinamine is an oil and won't crystallize.
Q: I have a chromatographically pure N-methylated pyridinamine, but it remains an oil. What techniques can I use to induce crystallization?
A: The inability to crystallize can be due to residual solvent, the intrinsic properties of the compound (e.g., low melting point), or the presence of minor impurities that inhibit lattice formation. Pyridine derivatives, in general, can be more challenging to crystallize than their non-heteroaromatic counterparts.[8]
Troubleshooting Steps:
-
Ensure Purity: Even trace impurities can hinder crystallization. If possible, re-purify a small sample by chromatography.
-
Rigorous Solvent Removal: Remove all traces of purification solvents by placing the oil under high vacuum for an extended period. Co-evaporation with a solvent like toluene can help remove residual high-boiling point solvents.[9]
-
Solvent Screening for Recrystallization:
-
General Principle: A good recrystallization solvent should dissolve the compound when hot but not when cold.
-
Common Solvent Systems: For N-methylated pyridinamines, consider solvent/anti-solvent systems. Common choices include:
-
-
Induce Nucleation:
-
Scratching: Use a glass rod to scratch the inside of the flask below the surface of the solution. This creates microscopic imperfections that can serve as nucleation sites.
-
Seeding: If you have a small crystal of the desired compound, add it to the supersaturated solution to initiate crystal growth.
-
-
Salt Formation: If the freebase is an oil, consider forming a salt. Reacting the purified amine with an acid like HCl (in ether or dioxane) or oxalic acid can produce a crystalline salt that is easier to handle and store.[4]
Frequently Asked Questions (FAQs)
Q1: How does N-methylation affect the pKa of a pyridinamine?
A1: N-methylation of an amine generally leads to a slight decrease in its basicity, which corresponds to a lower pKa value for its conjugate acid. This is because the methyl group is electron-donating, but steric hindrance around the nitrogen can impede its ability to accept a proton. A typical reduction in pKa is around one unit upon methylation of a secondary amine to a tertiary amine.[1]
Q2: Can I use standard silica gel for my N-methylated pyridinamine?
A2: Yes, but with caution. Standard silica gel is acidic and can cause significant peak tailing and in some cases, degradation of acid-sensitive compounds.[2] It is highly recommended to either use silica that has been neutralized with a base like triethylamine or to incorporate a basic modifier into your mobile phase.[3][6] For routine purifications of these compounds, investing in an amine-functionalized column is often more efficient.[2]
Q3: My N-methylated pyridinamine seems to be degrading on the column. What's happening?
A3: Degradation on a silica gel column is likely due to the acidic nature of the stationary phase. Some N-methylated pyridinamines can be sensitive to acid. To confirm this, you can perform a simple 2D TLC test: spot your compound on a TLC plate, develop it, dry the plate, rotate it 90 degrees, and develop it again in the same solvent system. If you see spots that are not on the diagonal, it indicates degradation. The solution is to use a neutralized silica gel or switch to a more inert stationary phase like alumina.[11]
Q4: What are the best practices for storing purified N-methylated pyridinamines?
A4: Many amines are susceptible to air oxidation, which can lead to discoloration over time. It is best to store them under an inert atmosphere (nitrogen or argon) in a tightly sealed container, protected from light, and refrigerated to minimize degradation.
Data Summary Table
| Parameter | Starting Pyridinamine | N-methylated Pyridinamine | Impact of N-methylation | Purification Implication |
| Polarity | Higher | Lower | Becomes more lipophilic | Easier elution from normal-phase columns. |
| Basicity (pKa) | Higher | Slightly Lower | Reduction of ~1 pKa unit | Subtle change in reactivity and interaction with acidic media.[1] |
| Hydrogen Bonding | Donor & Acceptor | Acceptor only | Loss of H-bond donor capability | Alters solubility and interaction with protic solvents. |
| Potential Impurities | --- | Unreacted starting material, over-methylated products | Incomplete reaction or side reactions | Requires optimized separation techniques (e.g., acid-base extraction, specialized chromatography). |
Experimental Protocols
Protocol 1: Deactivation of Silica Gel for Column Chromatography
-
Prepare your desired solvent system (e.g., 95:5 hexane:ethyl acetate).
-
Add 1-2% triethylamine to the solvent system.
-
Pack your column with silica gel using this triethylamine-containing solvent system.
-
Flush the packed column with at least one column volume of the solvent system to ensure the silica is fully deactivated.
-
Load your sample and run the column as usual with the triethylamine-containing eluent.[6]
Protocol 2: Purification via Salt Formation and Liberation
-
Dissolve the crude N-methylated pyridinamine in a minimal amount of a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Slowly add a solution of HCl in diethyl ether (e.g., 2 M) dropwise while stirring.
-
The hydrochloride salt of the amine will precipitate out of the solution.
-
Collect the solid precipitate by filtration and wash with cold diethyl ether to remove non-basic impurities.
-
To recover the free amine, dissolve the salt in water and add a base (e.g., 1 M NaOH) until the solution is strongly basic (pH > 10).
-
Extract the aqueous solution multiple times with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified free amine.[7]
Logical Relationship Diagram
Caption: Decision tree for selecting a purification strategy.
References
- BenchChem. (2025). A kind of method for synthesizing 4-dimethylaminopyridine and its analogs.
- Vange, J. et al. (2015). The impact of N-methylation on aqueous solubility and lipophilicity. Bioorganic & Medicinal Chemistry, 23(22), 7134-7141. [Link]
- University of Rochester, Department of Chemistry. (n.d.).
- (2003). Method of preparing 4-dimethylamino pyridine.
- ResearchGate. (2014).
- Damm, P. et al. (1981). Species variations in the N-methylation and quaternization of [14C]pyridine. Xenobiotica, 11(7), 419-424. [Link]
- Thevis, M. et al. (2008). Formation of the N-methylpyridinium derivative to improve the detection of buprenorphine by liquid chromatography-mass spectrometry. Journal of Mass Spectrometry, 43(6), 781-789. [Link]
- Reddit. (2022). Amine workup. r/Chempros. [Link]
- University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. [Link]
- (2004). Method for purifying n-methyl-2-pyrrolidone.
- Biotage. (2023). Is there an easy way to purify organic amines?. [Link]
- ResearchGate. (2014).
- LookChem. (n.d.). Cas 4597-87-9, 2-(Methylamino)pyridine. [Link]
- (2024).
- University of Rochester, Department of Chemistry. (n.d.).
- Wikipedia. (n.d.). Pyrimidine. [Link]
- European Patent Office. (2016). METHOD FOR PURIFYING N-METHYL-2-PYRROLIDONE. [Link]
- ACS Publications. (2020). 4-Dimethylaminopyridine-Catalyzed Metal-Free Aerobic Oxidation of Aryl α-Halo Esters to Aryl α-Keto Esters. [Link]
- YouTube. (2022). How to purify Amine? Grad student asked me.
- PubChem. (n.d.). N-Methyl-N-nitroso-2-pyridinamine. [Link]
- PubMed. (2018). Effect of methylation on the side-chain pKa value of arginine. [Link]
- ResearchGate. (2017). What solvent should I use to recrystallize pyrazoline?. [Link]
- ResearchGate. (n.d.). N-Methylpyridinium Methyl Sulfate: An Exceptional Reaction Medium for the Room Temperature Synthesis of Substituted Pyrimidinones via Biginelli Reaction. [Link]
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Use of methylating agents MeI and MeOTf to effect (a)–(c)
- Scilit. (1961). Apparent Migration of N-Methyl Groups in the Pyrimidine Series. [Link]
Sources
- 1. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 2. biotage.com [biotage.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. EP1720833A1 - Method for purifying n-methyl-2-pyrrolidone - Google Patents [patents.google.com]
- 10. CN1442408A - Method of preparing 4-dimethylamino pyridine - Google Patents [patents.google.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Removal of Unreacted 2-Amino-5-Chloropyridine
Welcome to the technical support center for purification challenges in synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals who encounter persistent contamination of their final product with unreacted 2-amino-5-chloropyridine. As a versatile building block in the pharmaceutical and agrochemical industries, 2-amino-5-chloropyridine is a frequent starting material; however, its unique physicochemical properties can make its removal from reaction mixtures a non-trivial task.[1][2][3]
This document provides a structured, in-depth troubleshooting guide in a question-and-answer format. It moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions for efficient and effective purification.
Section 1: Understanding the Challenge - FAQs
Q1: What makes 2-amino-5-chloropyridine difficult to remove?
A1: The difficulty arises from a combination of its chemical properties:
-
Basicity: The pyridine ring nitrogen is basic (predicted pKa ≈ 4.67), allowing it to be protonated.[4][5] This property is the key to its removal via acidic extraction.
-
Polarity: The amino group and the nitrogen heteroatom make the molecule polar, leading to good solubility in polar organic solvents and slight solubility in water (approx. 1 g/L at 20°C).[4][6][7] This can cause it to co-elute with polar products during chromatography or partition into aqueous layers during workups if the pH is not controlled.
-
Crystallinity: It is a crystalline solid with a relatively high melting point (135-138°C), which can sometimes allow for purification by recrystallization if the product's solubility profile is suitable.[4][8][9]
A comparison of its properties with a hypothetical, less polar, neutral product highlights the basis for separation:
| Property | 2-Amino-5-Chloropyridine (Starting Material) | Hypothetical Neutral Product (e.g., Amide) |
| Molecular Weight | 128.56 g/mol [10] | Higher (e.g., >250 g/mol ) |
| Basicity (pKa) | ~4.67 (Predicted)[4][5] | Non-basic |
| Polarity | High | Moderate to Low |
| Aqueous Solubility | Low (1 g/L), but high when protonated (as a salt)[4][7] | Very Low |
| Melting Point | 135-138 °C[4][8][11] | Variable |
Section 2: Troubleshooting Guide - Purification Strategies
This section is designed as a decision-making workflow. Start with the simplest, most direct method and proceed to more advanced techniques if initial attempts are unsuccessful.
Decision Point 1: Is Your Product Stable in Acid?
The first and most effective line of attack is an acid-base extraction.[12][13][14] This technique exploits the basicity of the unreacted 2-amino-5-chloropyridine.
Caption: Workflow for selecting a primary purification strategy.
Q2: My product is acid-stable. How do I perform an effective acidic wash?
A2: An acidic wash, a form of liquid-liquid extraction, converts the basic 2-amino-5-chloropyridine into its hydrochloride salt.[14][15] This salt is ionic and therefore highly soluble in the aqueous phase, allowing it to be separated from the desired neutral or less basic organic product, which remains in the organic solvent.[12]
Standard Protocol: Acidic Wash for Removal of 2-Amino-5-Chloropyridine
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane (DCM), or diethyl ether).
-
Transfer: Transfer the solution to a separatory funnel.
-
First Wash: Add an equal volume of dilute aqueous acid (e.g., 1 M HCl or 5% citric acid).
-
Causality Insight: Using a dilute acid is crucial. The goal is to protonate the highly basic aminopyridine without causing hydrolysis or degradation of a sensitive product.
-
-
Extraction: Stopper the funnel, invert, and vent. Shake vigorously for 30-60 seconds, venting periodically to release pressure.
-
Separation: Allow the layers to fully separate. The protonated aminopyridine salt is now in the bottom aqueous layer (if using DCM) or top aqueous layer (if using ethyl acetate/ether). Drain and collect the organic layer.
-
Repeat: Repeat the wash (steps 3-5) one or two more times with fresh aqueous acid to ensure complete removal.
-
Neutralization & Drying: Wash the organic layer with saturated aqueous sodium bicarbonate (to neutralize any residual acid), followed by a wash with brine (to remove bulk water). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Isolation: Filter off the drying agent and concentrate the solvent in vacuo to yield the purified product.
-
Validation: Spot the crude material and the washed material on a TLC plate to visually confirm the disappearance of the 2-amino-5-chloropyridine spot. Further confirmation by LC-MS or ¹H NMR is recommended.
Q3: The acidic wash didn't work, or my product is acid-sensitive. What is the next step?
A3: If an acidic wash is not feasible, flash column chromatography is the most common alternative.[16][17][18] The success of this technique depends on the polarity difference between your product and the starting material.
Troubleshooting Flash Chromatography
-
Problem: The product and starting material have very similar Rf values on TLC.
-
Solution 1: Optimize Solvent System. 2-Amino-5-chloropyridine is quite polar. To achieve separation from a polar product, you may need to use a less polar solvent system than you initially expect.[19][20] Experiment with solvent systems like hexane/ethyl acetate, or for more polar products, dichloromethane/methanol.[20] A shallow gradient elution can often resolve closely running spots.
-
Solution 2: Use an Amine-Treated System. The basic nature of the aminopyridine can cause it to "streak" on standard silica gel, which is slightly acidic. Adding a small amount of triethylamine (~0.5-1%) to your eluent can neutralize the acidic sites on the silica, leading to sharper peaks and better separation.[20]
-
Caption: Effect of triethylamine additive in column chromatography.
Q4: Chromatography is inefficient or impractical for my scale. Are there other methods?
A4: Yes, several other techniques can be employed, particularly when dealing with specific scenarios.
-
Recrystallization: If your product is a solid with significantly different solubility properties from 2-amino-5-chloropyridine in a given solvent, recrystallization can be a highly effective and scalable purification method.[21][22]
-
Protocol: Choose a solvent in which your product is sparingly soluble at room temperature but highly soluble when hot. The aminopyridine should ideally remain soluble at low temperatures or be much less soluble, allowing for separation.
-
-
Scavenger Resins: For a more targeted approach, especially on smaller scales or in parallel synthesis, scavenger resins are an excellent choice.[23][24][25] These are solid-supported reagents that covalently bind to and remove specific types of impurities.[23]
-
How it Works: For removing an unreacted amine, an electrophilic scavenger resin (e.g., a resin-bound isocyanate or aldehyde) is used.[26][27] The crude reaction mixture is stirred with the resin. The unreacted 2-amino-5-chloropyridine reacts and becomes attached to the solid support. The purified product, which remains in solution, is then isolated by simple filtration.[16][23] This method avoids the need for aqueous workups or chromatography.
-
Q5: How can I definitively confirm that all the 2-amino-5-chloropyridine has been removed?
A5: Rely on a combination of analytical techniques for validation:
-
Thin-Layer Chromatography (TLC): The quickest method. Co-spot your purified product with a standard of 2-amino-5-chloropyridine. The absence of the starting material spot in your product lane is a good first indicator.
-
High-Performance Liquid Chromatography (HPLC): Offers much higher resolution than TLC and can quantify trace amounts of impurity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is very sensitive. The aromatic protons of 2-amino-5-chloropyridine have characteristic shifts. Their absence in the spectrum of your final product is strong evidence of purity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the gold standard. It confirms the absence of the molecule with the correct mass-to-charge ratio (m/z for [M+H]⁺ ≈ 129.02) corresponding to the starting material.
By systematically applying the principles and protocols outlined in this guide, you can confidently address the challenge of removing unreacted 2-amino-5-chloropyridine, ensuring the purity of your final compound.
References
- Chemistry LibreTexts. (2022). Acid-Base Extraction.
- Fiveable. (n.d.). Acid-Base Extraction Definition.
- Chemistry Steps. (n.d.). Organic Acid-Base Extractions.
- Engineering Ideas Clinic, University of Toronto. (n.d.). Acid and Base Extraction.
- Wikipedia. (2023). Acid–base extraction.
- National Center for Biotechnology Information. (n.d.). 2-Amino-5-chloropyridine. PubChem Compound Database.
- Cheméo. (n.d.). Chemical Properties of 2-Amino-5-chloropyridine (CAS 1072-98-6).
- sfj-chem.com. (n.d.). 2-Amino-5-chloropyridine.
- Jinan Future chemical Co.,Ltd. (n.d.). 2-Amino-5-chloropyridine CAS:1072-98-6.
- A-Z Chemistry. (2023). Purification Techniques in Organic Chemistry: A Comprehensive Guide.
- Amerigo Scientific. (n.d.). Scavenger Resins.
- Reachem. (2024). The Purification of Organic Compound: Techniques and Applications.
- Sorbent Technologies, Inc. (n.d.). Flash Chromatography Basics.
- Google Patents. (n.d.). US6897262B2 - Scavenger resin and processes for the use thereof.
- EMU Physics Department. (2023). The Purification of Organic Compounds: from Crude Product to Purity.
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
- BYJU'S. (2019). methods of purification of organic compounds.
- Scientific Research Publishing Inc. (2012). Comparative Efficacy of Polyamine-Based Scavenger Resins.
- Wikipedia. (2023). Scavenger resin.
- Peptides International. (n.d.). Resins with Functional Groups as Scavengers.
- Biotage. (n.d.). Successful Flash Chromatography.
- Hawach. (2023). Preparation Instruction of Flash Column.
- Chemistry LibreTexts. (2023). Recrystallization.
- Google Patents. (n.d.). CN104529886A - Method for separating mixed aminopyridine through crystallization and rectification coupling technology.
- Organic Syntheses. (2023). Purification of Organic Compounds by Flash Column Chromatography.
- Google Patents. (n.d.). US3985759A - Process for preparing 2-amino-5-chloropyridine.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 2-Amino-5-chloropyridine in Modern Pharmaceutical Manufacturing.
- ResearchGate. (2018). Recrystallization experiments on [Ag(py)2]ReO4 (2c) with various solvents.
- Cheméo. (n.d.). 2-Amino-5-chloropyridine.
- Chemsrc. (n.d.). 2-Amino-5-chloropyridine | CAS#:1072-98-6.
Sources
- 1. 2-Amino-5-chloropyridine: An In-Depth Exploration_Chemicalbook [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. Page loading... [guidechem.com]
- 4. jnfuturechemical.com [jnfuturechemical.com]
- 5. 2-Amino-5-chloropyridine CAS#: 1072-98-6 [m.chemicalbook.com]
- 6. Page loading... [wap.guidechem.com]
- 7. echemi.com [echemi.com]
- 8. 2-Amino-5-chloropyridine | 1072-98-6 [chemicalbook.com]
- 9. 2-Amino-5-chloropyridine | CAS#:1072-98-6 | Chemsrc [chemsrc.com]
- 10. 2-Amino-5-chloropyridine | C5H5ClN2 | CID 66174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 2-Amino-5-chloropyridine [stonechem.com.cn]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. fiveable.me [fiveable.me]
- 14. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 15. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 16. silicycle.com [silicycle.com]
- 17. physics.emu.edu.tr [physics.emu.edu.tr]
- 18. orgsyn.org [orgsyn.org]
- 19. sorbtech.com [sorbtech.com]
- 20. Chromatography [chem.rochester.edu]
- 21. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 24. Comparative Efficacy of Polyamine-Based Scavenger Resins [scirp.org]
- 25. Scavenger resin - Wikipedia [en.wikipedia.org]
- 26. US6897262B2 - Scavenger resin and processes for the use thereof - Google Patents [patents.google.com]
- 27. glycopep.com [glycopep.com]
Degradation of 5-chloro-N-methylpyridin-2-amine during reaction
Technical Support Center: 5-Chloro-N-methylpyridin-2-amine
Welcome to the technical support guide for this compound. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this versatile building block. Here, we address common challenges related to its stability and degradation during chemical reactions, providing troubleshooting advice, preventative strategies, and validated protocols to ensure the integrity and success of your experiments.
Troubleshooting Guide: Degradation During Reactions
This section addresses specific issues you may encounter, presented in a question-and-answer format.
Q1: My reaction yield is unexpectedly low, and I observe multiple unknown spots on my TLC/LC-MS. Could my this compound be degrading?
A1: Yes, degradation is a strong possibility. this compound, while generally stable, can degrade under certain reaction conditions, leading to low yields and complex impurity profiles. The primary culprits are often related to nucleophilic attack, elevated temperatures, or incompatible reagents.
Likely Causes & Mechanistic Insights:
-
Hydrolysis of the Chloro Group: The chlorine atom on the pyridine ring is susceptible to nucleophilic substitution, especially in the presence of strong nucleophiles like hydroxide or even water at elevated temperatures. This results in the formation of 5-hydroxy-N-methylpyridin-2-amine. The electron-donating nature of the amino group can activate the ring, making the C-Cl bond more labile than in simple chloropyridines.
-
Reaction with Strong Bases: Strong, nucleophilic bases (e.g., NaOH, KOH, or even certain alkoxides) can directly displace the chloride. In contrast, non-nucleophilic, sterically hindered bases like LiHMDS or DBU are generally safer choices when deprotonation is required without promoting substitution side reactions.
-
Cross-Coupling Side Reactions: In transition-metal-catalyzed reactions (e.g., Suzuki, Buchwald-Hartwig), the 2-amino group acts as a directing group that can form stable complexes with the metal center.[1] This chelation can sometimes lead to undesired side reactions or catalyst inhibition if not properly managed. For instance, competitive binding can interfere with the desired catalytic cycle.
-
Thermal Decomposition: Like many organic molecules, prolonged exposure to high temperatures can cause decomposition. Safety data for the related compound 2-amino-5-chloropyridine indicates that thermal decomposition can release toxic vapors like nitrogen oxides and hydrogen chloride.[2][3]
Q2: My LC-MS analysis shows a new peak with a mass corresponding to the loss of a methyl group (M-14). What is this impurity?
A2: You are likely observing N-demethylation. The N-methyl group can be cleaved under certain conditions, leading to the formation of 5-chloropyridin-2-amine.
Common Causes of N-Demethylation:
-
Oxidative Conditions: The presence of certain oxidizing agents or even air at high temperatures can lead to oxidative N-demethylation.
-
Lewis Acidic Conditions: Strong Lewis acids used in a reaction can coordinate to the nitrogen atoms, potentially weakening the N-C (methyl) bond and facilitating its cleavage.
-
Certain Catalytic Systems: Some transition metal catalysts, particularly under harsh conditions, have been known to effect N-dealkylation reactions.[4]
Q3: I am performing a Suzuki coupling reaction and getting a significant amount of a de-chlorinated byproduct. Why is this happening?
A3: This is a common side reaction in palladium-catalyzed cross-couplings known as proto-dehalogenation. Instead of coupling with the boronic acid partner, the aryl halide is reduced, and the halogen is replaced with a hydrogen atom.
Mitigation Strategies:
-
Choice of Base and Solvent: The choice of base is critical. Weaker bases like K₃PO₄ or Cs₂CO₃ are often preferred over stronger bases like NaOH or K₂CO₃ in aqueous solutions, which can promote both hydrolysis and proto-dehalogenation. Anhydrous solvents can also minimize this side reaction.
-
Ligand Selection: The phosphine ligand used can significantly influence the relative rates of reductive elimination (product formation) versus proto-dehalogenation. Electron-rich, bulky phosphine ligands often favor the desired cross-coupling pathway.
-
Scrupulous Oxygen Removal: Ensure the reaction is thoroughly de-gassed. Oxygen can interfere with the catalytic cycle and promote side reactions.
Preventative Measures & Best Practices
Proactive measures are key to preventing degradation and ensuring reproducible results.
Storage and Handling
-
Storage: Store this compound in a tightly sealed container under an inert atmosphere (nitrogen or argon). Keep it in a cool, dry, and dark place.
-
Handling: Avoid exposure to strong acids, bases, and oxidizing agents.[2] As with any chemical, use appropriate personal protective equipment (PPE), including gloves and safety glasses.
Optimizing Reaction Conditions
To minimize degradation, carefully consider the following parameters:
| Parameter | Recommendation & Rationale |
| Solvent | Use dry, aprotic solvents (e.g., Dioxane, Toluene, THF) when possible, especially in metal-catalyzed reactions. This minimizes the risk of hydrolysis. |
| Base | Prefer non-nucleophilic, inorganic bases (e.g., K₃PO₄, Cs₂CO₃) or sterically hindered organic bases (e.g., DBU, DIPEA) over strong hydroxides or alkoxides. |
| Temperature | Run reactions at the lowest effective temperature. Monitor progress by TLC or LC-MS to avoid prolonged heating after the reaction has reached completion. |
| Atmosphere | For sensitive reactions like cross-couplings, maintain an inert atmosphere (N₂ or Ar) throughout the setup and reaction to prevent oxidation and proto-dehalogenation. |
Analytical & Purification Protocols
Protocol 1: In-Process Reaction Monitoring by LC-MS
This protocol allows you to track the consumption of starting material and the formation of products and impurities.
Methodology:
-
Sample Preparation: At designated time points, withdraw a small aliquot (~5-10 µL) from the reaction mixture.
-
Quench the aliquot immediately in a vial containing 1 mL of a suitable solvent (e.g., acetonitrile or methanol). This stops the reaction and dilutes the sample.
-
Filter the sample through a 0.22 µm syringe filter if particulates are present.
-
LC-MS Conditions (General Gradient):
-
Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 1-5 µL
-
Detection: UV (e.g., 254 nm) and ESI+ Mass Spectrometry.
-
-
Analysis: Monitor the peak area of your starting material, desired product, and any observed byproducts (e.g., hydrolyzed, demethylated, or de-chlorinated species) over time.
Visualizing Potential Degradation Pathways
The following diagram illustrates the primary degradation pathways discussed.
Caption: Key degradation routes for this compound.
Frequently Asked Questions (FAQs)
Q: Is this compound sensitive to light? A: While specific photostability data is not widely published, related compounds like 2-chloropyridine are known to undergo photodegradation in aqueous solutions.[5] As a best practice, it is advisable to store the compound in an amber vial or protected from direct light, especially when in solution.
Q: Can I use dichloromethane (DCM) as a solvent with this compound? A: Caution is advised. Pyridine and its derivatives can react slowly with dichloromethane under ambient conditions to form methylenebispyridinium salts.[6] While this reaction may be slow, it is a potential source of impurities, especially during long reaction times or workups involving DCM.
Q: My compound has a slight yellow or brown tint. Is it degraded? A: A slight coloration is common for many amines due to minor oxidation over time. While it may not significantly impact many reactions, it is best to verify the purity by techniques like NMR or LC-MS before use. If significant impurities are detected, purification by column chromatography or recrystallization may be necessary.
References
- Skoutelis, C., Antonopoulou, M., & Konstantinou, I. (2017). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. Journal of Hazardous Materials, 321, 753-763.
- Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (2025). RSC Advances.
- Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (n.d.). Royal Society of Chemistry.
- He, H. Q., et al. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro-pyrazine-2-carboxylic acid. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105.
- Gallo, R., & Metzger, J. (n.d.). Demethylations of quaternary pyridinium salts by a soft nucleophile, triphenylphosphine. Electronic and steric accelerations. The Journal of Organic Chemistry.
- Reaction of Dichloromethane with Pyridine Derivatives under Ambient Conditions. (2025). ResearchGate.
Sources
- 1. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. fishersci.com [fishersci.com]
- 4. US3334101A - Demethylation of pyridine compounds - Google Patents [patents.google.com]
- 5. Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
5-chloro-N-methylpyridin-2-amine stability and storage conditions
Welcome to the technical support resource for 5-chloro-N-methylpyridin-2-amine (CAS: 4214-80-6). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this compound throughout your experiments. We will address common questions and troubleshooting scenarios to help you maintain the integrity of your starting materials and achieve reproducible results.
Product Overview
This compound is a substituted pyridine derivative utilized as an intermediate in organic synthesis.[1][2] Its structure, featuring a chlorinated pyridine ring and a methylamino group, provides specific reactivity that is valuable in the preparation of more complex molecules, such as aminosulfuranes.[1][2] Like many substituted amines and heterocyclic compounds, its stability is contingent upon proper storage and handling. Understanding its properties is the first step to successful application.
Technical Data Summary
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Source |
| CAS Number | 4214-80-6 | [1] |
| Molecular Formula | C₆H₇ClN₂ | [1][2] |
| Molecular Weight | 142.59 g/mol | [1][2] |
| Appearance | Off-White Solid | [2] |
| Melting Point | 63-65 °C | [2] |
| Boiling Point | 247 °C | [2] |
| Flash Point | 103 °C | [2] |
| Density | 1.250 g/cm³ | [2] |
| Solubility | Soluble in DMSO, Methanol | [2] |
| pKa | 5.00 ± 0.10 (Predicted) | [2] |
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound?
For optimal long-term stability, the compound should be stored at room temperature in a tightly sealed container.[2] To prevent potential degradation, it is crucial to store it in a dark place under an inert atmosphere (e.g., nitrogen or argon).[2] This minimizes exposure to light, oxygen, and moisture, which are common culprits in the degradation of amine-containing compounds.[3]
Q2: The Safety Data Sheet (SDS) lists "Strong oxidizing agents" as incompatible. What does this mean in a practical lab setting?
This means you should avoid storing or mixing this compound with chemicals like nitrates, perchlorates, concentrated hydrogen peroxide, and permanganates.[4] Contact with strong oxidizers can lead to a vigorous, potentially hazardous reaction. In the context of experimental design, if your reaction scheme involves an oxidation step, you should ensure that the this compound is not exposed to the oxidant under uncontrolled conditions.
Q3: Is the compound sensitive to air or moisture? I noticed some sources recommend storage under an inert atmosphere.
Yes, this is a critical consideration. While the compound may appear stable for short periods in the air, many substituted pyridines and amines can undergo slow oxidation or react with atmospheric moisture and carbon dioxide over time.[3][5] Oxidation can lead to the formation of colored impurities, and reaction with CO₂ can form carbamates.[6] Storing under an inert gas like argon or nitrogen displaces air and moisture, preserving the compound's purity over the long term.[7]
Q4: Can I prepare a stock solution and store it? If so, what is the best solvent and for how long is it stable?
You can prepare stock solutions, but their stability will be limited. Based on its solubility, anhydrous DMSO or methanol are suitable solvents.[2] We recommend the following best practices:
-
Use anhydrous solvents to minimize water-related degradation.
-
Store the solution at -20°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.
-
Before use, always bring the aliquot to room temperature before opening the cap to prevent condensation of atmospheric moisture into the cold solution.
-
We advise against storing solutions for longer than 1-2 weeks. For critical applications, it is always best to prepare a fresh solution.
Troubleshooting Guide
Scenario 1: My solid, which was originally off-white, has developed a yellow or brownish tint. Is it still usable?
Analysis: A color change is a primary indicator of degradation. This is often due to slow oxidation from prolonged or improper exposure to air and/or light.[5] The formation of minor oxidized impurities can introduce side reactions or act as inhibitors in sensitive catalytic reactions.
Recommendation:
-
Assess Purity: Before use, check the purity of the discolored material against a retained, properly stored sample (if available) using a simple analytical method like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Decision: If significant impurities are detected, we do not recommend using the material for sensitive or GMP-regulated applications. For less sensitive, exploratory chemistry, it might be usable, but be aware that your results may be compromised.
-
Prevention: Review your storage protocol. Ensure containers are properly sealed and purged with inert gas after each use. Store in a dark location, such as a cabinet.[8]
Scenario 2: I am seeing inconsistent yields or unexpected byproducts in my reaction. Could the stability of this compound be the cause?
Analysis: Yes, this is a distinct possibility. If the starting material has degraded, you are introducing unknown impurities into your reaction. These impurities can interfere with catalysts, participate in side reactions, or alter the reaction kinetics. Amine degradation, in general, is a known source of operational problems in chemical processes.[3]
Recommendation:
-
Verify Starting Material: Run a quality control check on your starting material. A simple melting point determination can be telling; a broad or depressed melting range compared to the reference value (63-65 °C) suggests impurities.[2] An NMR or HPLC analysis would be more definitive.
-
Use a Fresh Sample: If possible, repeat the reaction using a new, unopened bottle of the compound or a sample that has been rigorously stored under an inert atmosphere.
-
Review Solvent Purity: Ensure the solvents used to dissolve the compound are anhydrous and of high purity, as contaminants from the solvent can also lead to inconsistent results.
Visual Workflow: Compound Handling and Storage Protocol
The following diagram outlines the decision-making process from receiving the compound to its long-term storage, ensuring its integrity.
Caption: Decision workflow for handling and storing this compound.
Experimental Protocol: Preparation and QC of a Stock Solution
This protocol describes a self-validating method for preparing a stock solution of this compound in methanol.
Objective: To prepare a 10 mg/mL stock solution and verify its initial purity.
Materials:
-
This compound (CAS 4214-80-6)
-
Anhydrous Methanol (HPLC Grade or higher)
-
Analytical balance
-
Class A volumetric flask (e.g., 10 mL)
-
Argon or Nitrogen gas supply
-
Amber glass vials with PTFE-lined caps
-
HPLC system with a C18 column (for QC)
Procedure:
-
Preparation: Place a 10 mL volumetric flask on the analytical balance and tare it.
-
Weighing: Carefully weigh approximately 100 mg of this compound directly into the flask. Record the exact weight.
-
Dissolution: Add approximately 5 mL of anhydrous methanol to the flask. Gently swirl to dissolve the solid completely.[2]
-
Volume Adjustment: Once dissolved, carefully add anhydrous methanol up to the 10 mL calibration mark. Cap the flask and invert it 10-15 times to ensure a homogenous solution.
-
Initial Quality Control (t=0):
-
Immediately transfer ~1 mL of the freshly prepared solution to an HPLC vial.
-
Analyze the solution by HPLC to obtain a reference chromatogram.
-
Integrate the peak corresponding to the main compound. This purity value (ideally >98%) will serve as your baseline for future stability checks.
-
-
Aliquoting and Storage:
-
Working under a gentle stream of argon or nitrogen, dispense the remaining stock solution into several small, amber glass vials (e.g., 1 mL per vial).
-
Blanket the headspace of each vial with the inert gas before tightly sealing with the PTFE-lined cap.
-
Label each aliquot clearly with the compound name, concentration, date of preparation, and your initials.
-
Store the aliquots at -20°C in a dark freezer.
-
Self-Validation: To check the stability of the solution over time, you can analyze a new aliquot after one week and compare the HPLC chromatogram to the initial (t=0) result. A significant decrease in the main peak area or the appearance of new peaks would indicate degradation.
References
- BuyersGuideChem. 5-Chloro-6-methylpyridin-2-amine.
- PubChem. 5-Chloro-3-fluoro-N-methylpyridin-2-amine.
- Jubilant Ingrevia. Safety Data Sheet - 2-Amino-5-chloropyridine.
- PubChem. 2-Chloro-5-methylpyridin-4-amine.
- Washington State University. Pyridine Standard Operating Procedure.
- Post Apple Scientific. 12 Safety Precautions To Follow When Handling Pyridine.
- Loba Chemie. PYRIDINE FOR SYNTHESIS Safety Data Sheet.
- Organic Syntheses. Working with Hazardous Chemicals.
- ChemBK. 79055-62-2 - 4-Pyridinamine, 2-chloro-5-methyl-.
- ResearchGate. Amine degradation in CO2 capture. 2. New degradation products of MEA. Pyrazine and alkylpyrazines: Analysis, mechanism of formation and toxicity.
- Heriot-Watt University. Degradation of amine-based solvents in CO2 capture process by chemical absorption.
- University of Kentucky. THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE.
Sources
Technical Support Center: Troubleshooting Low Yield in Pyyridine Functionalization Reactions
Welcome to the technical support center for pyridine functionalization reactions. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with achieving optimal yields in their experiments. Pyridine and its derivatives are fundamental building blocks in pharmaceuticals and materials science, yet their unique electronic properties can present significant synthetic hurdles.[1][2] This resource provides in-depth, field-proven insights in a question-and-answer format to help you diagnose and resolve common issues leading to low product yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: General Issues in Pyridine Functionalization
Question 1: My pyridine functionalization reaction has a very low yield. Where should I start troubleshooting?
Low yields in pyridine functionalization can stem from a variety of factors, often related to the inherent electronic nature of the pyridine ring. The nitrogen atom makes the ring electron-deficient and capable of coordinating with metal catalysts, which can complicate many reactions.[1][3][4]
A systematic approach to troubleshooting is crucial. Start by verifying the integrity of your starting materials and then move on to optimizing reaction parameters.
Troubleshooting Workflow for General Low Yield Issues
Caption: A systematic workflow for troubleshooting low yields.
Possible Cause 1: Impure or Wet Starting Materials
Pyridine is notoriously hygroscopic and can readily absorb atmospheric moisture.[5] Water can act as a competing nucleophile or quench organometallic reagents. Other impurities with similar boiling points, like picolines, can also interfere with the reaction.[5]
Solution:
-
Drying Pyridine: For stringent anhydrous requirements, refluxing pyridine over calcium hydride (CaH₂) followed by distillation is a reliable method.[5] A preliminary drying step with potassium hydroxide (KOH) can remove the bulk of the water.[5]
-
Reagent Purity: Ensure all other reagents and solvents are of appropriate purity and adequately dried. For instance, in cross-coupling reactions, the quality of the boronic acid or ester is critical, as they can degrade over time.[6]
Experimental Protocol: Drying Pyridine with KOH and CaH₂
-
Pre-drying with KOH: To a round-bottom flask containing pyridine, add potassium hydroxide pellets (20-30 g/L) and stir for 24 hours. This removes the majority of the water.
-
Decanting: Carefully decant the pyridine into a dry distillation apparatus.
-
Drying with CaH₂: Add calcium hydride powder (5-10 g/L) to the decanted pyridine. Caution: This reaction produces hydrogen gas; ensure the system is not sealed and is properly vented.
-
Reflux: Reflux the mixture for several hours under an inert atmosphere (e.g., nitrogen or argon).
-
Distillation: Distill the dry pyridine, collecting the fraction that boils at the correct temperature (115°C at atmospheric pressure).
-
Storage: Store the anhydrous pyridine over molecular sieves in a tightly sealed, dark glass bottle.[5]
Section 2: Issues in C-H Functionalization Reactions
Question 2: My transition-metal-catalyzed C-H functionalization of pyridine is giving low yields and poor regioselectivity. What's going wrong?
Direct C-H functionalization of pyridines is challenging due to the ring's electron-deficient nature and the strong coordination of the pyridine nitrogen to the metal center, which can inhibit catalysis.[4][7] Regioselectivity is also a major hurdle, with functionalization often favoring the C2 and C4 positions in radical reactions, while electrophilic substitutions (which are difficult) tend to occur at C3.[3][7]
Possible Cause 1: Catalyst Inhibition/Deactivation
The lone pair on the pyridine nitrogen can strongly coordinate to the transition metal catalyst, leading to catalyst inhibition or deactivation.[4][8]
Solution:
-
Use of a Directing or Blocking Group: Temporarily converting the pyridine to a pyridine N-oxide can be an effective strategy. The N-oxide group activates the C2 and C6 positions for functionalization and prevents direct coordination of the nitrogen to the catalyst.[8][9][10] The N-oxide can be easily removed later by reduction.
-
Ligand Choice: For palladium-catalyzed reactions, bulky, electron-rich phosphine ligands can sometimes mitigate catalyst poisoning.[6][11]
-
Lewis Acid Additives: In some cases, a Lewis acid can coordinate to the pyridine nitrogen, preventing it from interfering with the catalyst and also activating the ring towards C-H functionalization.[12]
Possible Cause 2: Poor Regioselectivity
The inherent electronic properties of the pyridine ring often lead to a mixture of isomers.[3][13]
Solution:
-
Steric Control: Introducing a bulky substituent can direct functionalization to a less sterically hindered position.[14]
-
Electronic Control: The presence of electron-withdrawing groups can influence the position of C-H arylation.[12] For instance, an electron-withdrawing group at the 3-position can favor C4-arylation.[12]
-
Reaction Mechanism: The choice of reaction can dictate the regioselectivity. For example, Minisci-type radical reactions typically favor the C2 and C4 positions.[7][15]
Conceptual Diagram: Strategies to Control Reactivity in Pyridine C-H Functionalization
Caption: Modulating the pyridine nitrogen to overcome reactivity challenges.
Section 3: Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Question 3: My Suzuki-Miyaura coupling with a 2-halopyridine is failing or giving very low yield. What should I try?
The "2-pyridyl problem" is a well-known challenge in cross-coupling chemistry.[16] 2-Pyridyl organometallic reagents are often unstable, and the proximity of the nitrogen atom in 2-halopyridines can interfere with the catalytic cycle.[16][17]
Possible Cause 1: Unstable Boronic Acid/Ester
Pyridyl boronic acids are prone to protodeboronation (cleavage of the C-B bond).[6]
Solution:
-
Use fresh, high-purity boronic acids.
-
Consider using more stable boronic esters, such as pinacol esters.[6]
-
Alternatively, pyridine-2-sulfinates have been shown to be excellent coupling partners, overcoming many of the stability issues associated with boronates.[17]
Possible Cause 2: Catalyst Deactivation
The pyridine nitrogen can coordinate to the palladium catalyst, leading to deactivation.
Solution:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbene (NHC) ligands. These can help stabilize the active catalytic species.
-
Catalyst Precursor: The choice of palladium precursor can be important. In some cases, pre-formed catalysts show better performance.[16]
Possible Cause 3: Suboptimal Reaction Conditions
The choice of base, solvent, and temperature is critical for successful coupling.
Solution:
-
Base: The base is highly substrate-dependent. Common choices include K₂CO₃, Cs₂CO₃, and K₃PO₄.[6] For anhydrous couplings using K₃PO₄, the addition of a small amount of water can sometimes be beneficial.[6]
-
Solvent: A mixture of an organic solvent (e.g., dioxane, THF, toluene) and water is often used to dissolve the inorganic base.[6] Ensure your reactants are soluble in the chosen system.
-
Temperature: Most Suzuki couplings require elevated temperatures, typically between 80-100 °C.[6] If the reaction is sluggish, a moderate increase in temperature may improve the yield.
| Parameter | Recommendation for 2-Pyridyl Suzuki Coupling | Rationale |
| Boron Reagent | Use fresh boronic acid or a more stable pinacol ester. | Pyridyl boronic acids are prone to degradation.[6] |
| Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand. | Mitigates catalyst deactivation by the pyridine nitrogen.[16] |
| Base | Screen K₂CO₃, Cs₂CO₃, K₃PO₄. | Base choice is highly substrate-dependent.[6] |
| Solvent | Dioxane/water, THF/water, or Toluene/water. | Ensures solubility of both organic and inorganic components.[6] |
| Temperature | 80 - 110 °C. | Provides sufficient energy to overcome activation barriers.[6] |
Table 1. Recommended Starting Conditions for Optimizing 2-Pyridyl Suzuki Couplings.
Section 4: Nucleophilic Aromatic Substitution (SNAr)
Question 4: My SNAr reaction on a fluoropyridine with an amine nucleophile is not working. What should I check?
Nucleophilic aromatic substitution (SNAr) is generally more favorable on pyridine rings than on benzene rings due to the electron-withdrawing nature of the nitrogen atom.[18] The reaction is most efficient at the 2- and 4-positions.[18]
Possible Cause 1: Insufficiently Activated Pyridine Ring
The reaction is significantly slower if the leaving group (e.g., fluorine) is at the 3-position.[18]
Solution:
-
Ensure the leaving group is at the 2- or 4-position.
-
If the ring is not sufficiently activated, consider adding another electron-withdrawing group to the ring.
Possible Cause 2: Weak Nucleophile
For alcohol or amine nucleophiles, deprotonation to generate the more potent nucleophilic species is crucial.
Solution:
-
Use a base that is strong enough to deprotonate the nucleophile. For amines, bases like K₂CO₃ or NaH are common.
-
Ensure anhydrous conditions, as water can hydrolyze the starting material or product.[18]
Possible Cause 3: Inappropriate Solvent or Temperature
SNAr reactions are highly dependent on the solvent.
Solution:
-
Solvent: Use a polar aprotic solvent like DMSO or DMF. These solvents solvate the cation but not the nucleophile, increasing its reactivity.[18] Be aware that DMF can decompose at high temperatures to generate dimethylamine, which can act as a competing nucleophile.[18]
-
Temperature: Many SNAr reactions on fluoropyridines require elevated temperatures (e.g., 80-150 °C).[18] If the reaction is slow, gradually increase the temperature while monitoring for decomposition.
References
- Overcoming challenges in the purification of pyridine compounds - Benchchem.
- Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines - Benchchem.
- Maity, S., Bera, A., Bhattacharjya, A., & Maity, P. (2023). C–H functionalization of pyridines. Organic & Biomolecular Chemistry, 21(29), 5671-5690.
- Troubleshooting low yield in Kröhnke pyridine synthesis - Benchchem.
- C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00799E.
- Technical Support Center: Purification of Pyridin-4-ol Derivatives - Benchchem.
- Technical Support Center: Optimizing Thiazole-Pyridine Coupling Reactions - Benchchem.
- Troubleshooting low yields in nucleophilic substitution of fluoropyridines - Benchchem.
- Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC - NIH.
- c-h-functionalization-of-pyridines - Ask this paper | Bohrium.
- Pyridine C(sp 2 )–H bond functionalization under transition-metal and rare earth metal catalysis - Beilstein Journals.
- C-H Functionalization of Pyridines - ResearchGate.
- Melchiorre, P., et al. (2022). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society.
- The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC.
- A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides | Journal of the American Chemical Society.
- A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines.
- Challenges in the functionalization of the furopyridine ring - Benchchem.
- Palladium-Catalyzed C−H Functionalization of Pyridine N-Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes | Journal of the American Chemical Society.
- Reeves, J. T., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 8(1), 639-644.
- Recent Advances in Direct Pyridine C-H Activation Strategies - Ingenta Connect.
- C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring - NIH.
Sources
- 1. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00799E [pubs.rsc.org]
- 4. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. C-H Functionalization of Pyridines: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 8. Recent Advances in Direct Pyridine C-H Activation Strategies: Ingenta Connect [ingentaconnect.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
- 12. C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
How to avoid di-methylation in 2-amino-5-chloropyridine reactions
Welcome to the technical support center for chemists, researchers, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the selective N-methylation of 2-amino-5-chloropyridine, focusing on the critical challenge of avoiding di-methylation.
Troubleshooting Guide: Overcoming Di-methylation
This section addresses specific issues you may encounter during the N-methylation of 2-amino-5-chloropyridine. The solutions are presented in a question-and-answer format to directly resolve common experimental challenges.
Q1: My reaction is producing a mixture of mono- and di-methylated products, with a significant amount of the di-methylated species. What are the most likely causes and immediate adjustments?
A1: Over-methylation is a common issue stemming from the fact that the mono-methylated product, 2-(methylamino)-5-chloropyridine, is often more nucleophilic than the starting material. This increased reactivity drives the second methylation step. The first parameters to scrutinize are stoichiometry, reaction time, and temperature.
Immediate Corrective Actions:
-
Reduce Stoichiometry of the Methylating Agent: The most direct approach is to limit the amount of the methylating agent. Start with a strict 1.0 to 1.1 equivalents of your methylating agent (e.g., methyl iodide). Adding the agent dropwise over an extended period using a syringe pump can also help maintain a low concentration, favoring the mono-alkylation.
-
Decrease Reaction Time and Temperature: Di-methylation is often a subsequent reaction that occurs after the initial mono-methylation is complete. By running the reaction at a lower temperature (e.g., 0 °C or even -20 °C) and carefully monitoring its progress via TLC or LC-MS, you can quench the reaction upon consumption of the starting material, before significant di-methylation occurs. This approach favors the kinetically controlled product.[1][2]
-
Use a Weaker Base: A very strong base (like NaH) can fully deprotonate the amino group, increasing its nucleophilicity and promoting exhaustive methylation.[3] Consider switching to a milder, non-nucleophilic base such as potassium carbonate (K₂CO₃) or a hindered organic base like diisopropylethylamine (DIPEA).
Q2: I've adjusted stoichiometry and reaction conditions, but di-methylation is still a significant side reaction. How can I enhance selectivity through reagent choice?
A2: If simple adjustments are insufficient, the next step is to modify your core reagents—the methylating agent, solvent, and base—to fundamentally disfavor the second methylation. The key is to reduce the reactivity of the system.
Strategic Reagent Adjustments:
-
Change the Methylating Agent: Highly reactive electrophiles like methyl iodide (MeI) and dimethyl sulfate (DMS) are notorious for causing over-alkylation.[4] Consider switching to a less reactive agent. Dimethyl carbonate (DMC) is an excellent "green" alternative that often provides superior mono-methylation selectivity, particularly for aromatic amines, due to its lower reactivity.[5][6]
-
Leverage Steric Hindrance: You can use a bulkier methylating agent if your downstream application allows, although this is less common. More effectively, the choice of solvent can increase the steric barrier.
-
Solvent Effects: The solvent plays a crucial role. Highly polar, aprotic solvents like DMF or DMSO can accelerate Sₙ2 reactions, potentially leading to more di-methylation. A recent strategy for selective mono-methylation of primary amines involves using hexafluoroisopropanol (HFIP) as the solvent, which is thought to shield the amine and prevent over-methylation through hydrogen bonding.[7]
Table 1: Comparison of Common Methylating Agents
| Methylating Agent | Formula | Key Advantages | Key Disadvantages | Selectivity for Mono-methylation |
| Methyl Iodide | CH₃I | Highly reactive, fast reaction times | High toxicity, often leads to over-methylation[3][4] | Moderate to Low |
| Dimethyl Sulfate | (CH₃)₂SO₄ | Highly reactive, cost-effective | Extremely toxic and carcinogenic | Moderate to Low |
| Dimethyl Carbonate | (CH₃)₂CO₃ | Low toxicity, environmentally friendly | Requires higher temperatures/catalysis[5][6] | High to Excellent |
| Methyl Triflate | CH₃OTf | Very high reactivity | Expensive, can lead to over-methylation | Moderate (can be improved with HFIP[7]) |
Q3: Is there a definitive method to ensure only mono-methylation occurs?
A3: Yes. When absolute selectivity is required, the most robust strategy is to use a protecting group. This approach involves temporarily "capping" one of the N-H protons, performing the methylation, and then removing the protecting group.
This method ensures that only one methyl group can be added. It adds two steps to your synthesis (protection and deprotection) but guarantees the desired outcome.
Workflow for Mono-methylation via a Protecting Group Strategy
Caption: A three-step workflow ensuring selective mono-methylation.
Experimental Protocol: Mono-methylation using a Boc Protecting Group
-
Protection:
-
Dissolve 2-amino-5-chloropyridine (1 eq.) in dichloromethane (DCM).
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Stir at room temperature for 2-4 hours until TLC analysis shows complete consumption of the starting material.
-
Work up the reaction and purify by column chromatography to isolate the N-Boc protected intermediate.[8]
-
-
Methylation:
-
Dissolve the N-Boc protected amine in anhydrous THF under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise.
-
Allow the mixture to stir for 30 minutes at 0 °C.
-
Add methyl iodide (MeI, 1.2 eq.) dropwise.
-
Let the reaction warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Carefully quench the reaction with water and extract the product. Purify as needed.
-
-
Deprotection:
-
Dissolve the methylated intermediate in DCM.
-
Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane.
-
Stir at room temperature for 1-2 hours until deprotection is complete.
-
Remove the solvent and acid under reduced pressure. Neutralize with a base (e.g., saturated NaHCO₃ solution) and extract the final mono-methylated product.[9]
-
Frequently Asked Questions (FAQs)
Q: Why is di-methylation a common problem for 2-amino-5-chloropyridine?
A: This issue arises from a combination of electronic and steric factors. The exocyclic amino group (-NH₂) is the primary site of methylation. After the first methylation, the resulting secondary amine (-NHCH₃) can be more nucleophilic than the initial primary amine. The methyl group is electron-donating, which increases the electron density on the nitrogen atom, making it more reactive towards a second electrophilic attack. While there is a slight increase in steric hindrance, it is often not sufficient to prevent the second methylation, especially with small and reactive methylating agents like methyl iodide.[10][11]
Caption: Reaction pathways for the methylation of 2-amino-5-chloropyridine.
Q: Which nitrogen gets methylated: the exocyclic amino group or the pyridine ring nitrogen?
A: The exocyclic amino group (-NH₂) is significantly more nucleophilic and less sterically hindered than the endocyclic pyridine ring nitrogen. Therefore, N-methylation occurs selectively on the amino group. The pKa of the protonated pyridine nitrogen is around 4.67, indicating it is less basic than the exocyclic amine.[12][13] Under typical basic or neutral conditions used for methylation, the ring nitrogen is not sufficiently nucleophilic to compete.
Q: How do kinetic and thermodynamic control influence the mono- vs. di-methylation ratio?
A:
-
Kinetic Control: This regime favors the product that is formed fastest. In this case, the mono-methylated product is the initial product. By using lower temperatures, shorter reaction times, and carefully controlled stoichiometry, you are operating under kinetic control and can isolate the mono-methylated product before it has a chance to react further.[1]
-
Thermodynamic Control: This regime favors the most stable product. If the di-methylated product is the most stable species under the reaction conditions, allowing the reaction to proceed for longer times or at higher temperatures will lead to its formation, even if it forms more slowly initially.
To favor the mono-methylated product, you should almost always aim for conditions that promote kinetic control .
Caption: A decision tree for troubleshooting di-methylation issues.
References
- ResearchGate. (n.d.). Reaction of 2-amino-6-methylpyridine and steric hindrance.
- PubChem. (n.d.). 2-Amino-5-chloropyridine. National Center for Biotechnology Information.
- RSC Publishing. (n.d.). A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies.
- IAENG. (2010). Use of Dimethyl Carbonate (DMC) as Methylating Agent under Microwave Irradiation-A Green Chemical Approach.
- Shamovsky, I., et al. (2011). Explanation for main features of structure-genotoxicity relationships of aromatic amines by theoretical studies of their activation pathways in CYP1A2. Journal of the American Chemical Society, 133(40), 16168-16180.
- National Institutes of Health. (n.d.). Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles.
- Google Patents. (n.d.). US3985759A - Process for preparing 2-amino-5-chloropyridine.
- IRIS. (2003). Selective N-methylation of primary aliphatic amines with dimethyl carbonate in the presence of alkali cation exchanged Y.
- IARC Publications. (n.d.). GENERAL DISCUSSION OF COMMON MECHANISMS FOR AROMATIC AMINES 1. Metabolic Activation.
- NIST. (n.d.). 2-Amino-5-chloropyridine. NIST WebBook.
- Cheméo. (n.d.). Chemical Properties of 2-Amino-5-chloropyridine (CAS 1072-98-6).
- RSC Publishing. (n.d.). A novel approach to amino acid synthesis: acid-assisted reactions with dimethyl carbonate for efficient O-methylated, N,O-methylated and N-formylated derivatives.
- Patsnap Eureka. (n.d.). Method using one-step method to synthesize 2-amino-5-chloropyridine in high-selectivity manner.
- ResearchGate. (n.d.). Convenient Procedure for the α-Methylation of Simple Pyridines.
- ResearchGate. (n.d.). 2-Amino-3-methylpyridinium, 2-amino-4-methylbenzothiazolium and 2-amino-5-chloropyrinium salts. Experimental and theoretical findings.
- YouTube. (2020). Hofmann Elimination via Exhaustive Methylation of Amines.
- RSC Publishing. (n.d.). Selective monomethylation of primary amines with simple electrophiles.
- PubChem. (n.d.). 2-Amino-5-chloro-3-methylpyridine. National Center for Biotechnology Information.
- RSC Publishing. (2021). Installing the “magic methyl” – C–H methylation in synthesis.
- ResearchGate. (n.d.). A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late‐Stage Modification.
- National Institutes of Health. (2015). On the role of steric clashes in methylation control of restriction endonuclease activity.
- Google Patents. (n.d.). CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine.
- Wikipedia. (n.d.). Demethylation.
- Chemical Papers. (n.d.). The Influence of Steric Effect on X H NMR, 13 C NMR, and IR Spectra of Methylated Derivatives of 4-Nitropyridine iV-Oxide.
- Google Patents. (n.d.). US3428641A - Methylation of pyridines.
- MDPI. (n.d.). Selective Removal of the Genotoxic Compound 2-Aminopyridine in Water using Molecularly Imprinted Polymers Based on Magnetic Chitosan and β-Cyclodextrin.
- Journal of Chemical and Pharmaceutical Research. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
- National Institutes of Health. (n.d.). Methylating agents and DNA repair responses: methylated bases and sources of strand breaks.
- Universal Publication Index. (2025). Kinetic And Thermodynamic Principles Underlying Drug–Target Interactions: A Review Article.
- ResearchGate. (n.d.). Kinetic And Thermodynamic Principles Underlying Drug–Target Interactions: A Review Article.
- Google Patents. (n.d.). US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine.
- PubMed. (n.d.). In vitro replication and thermodynamic studies of methylation and oxidation modifications of 6-thioguanine.
- Scientific Update. (2019). Selective N-methylation of amides using (chloromethyl) dimethylchlorosilane / fluoride: Application to the large scale synthesis of a pyrimidone intermediate for Raltegravir.
- casi.org. (2018). A Look at Overmethylation.
- Google Patents. (n.d.). CN106632014A - Preparation of 2-amino-5-chloropyridine.
- ResearchGate. (n.d.).
- MDPI. (2023). Essential Rule Derived from Thermodynamics and Kinetics Studies of Benzopyran Compounds.
- National Institutes of Health. (n.d.). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines.
- National Institutes of Health. (2021). Deaminative chlorination of aminoheterocycles.
- National Institutes of Health. (n.d.). In vitro replication and thermodynamic studies of methylation and oxidation modifications of 6-thioguanine.
- PubMed. (n.d.). Effects of DNA Methylation Inhibitors on Molecular and Structural Changes in Chromatin Organization in Leukemia Cells.
- PubMed. (2012). Impact of methylation on the physical properties of DNA.
Sources
- 1. universalpublicationhouse.com [universalpublicationhouse.com]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. Methylating agents and DNA repair responses: methylated bases and sources of strand breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iris.unive.it [iris.unive.it]
- 7. Selective monomethylation of primary amines with simple electrophiles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. jocpr.com [jocpr.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. 2-Amino-5-chloropyridine CAS#: 1072-98-6 [m.chemicalbook.com]
- 13. 2-Amino-5-chloropyridine | C5H5ClN2 | CID 66174 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Characterization of Impurities in 5-chloro-N-methylpyridin-2-amine
Welcome to the technical support center for the analytical characterization of 5-chloro-N-methylpyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during impurity profiling. Adherence to stringent purity standards is paramount for regulatory compliance and ensuring the safety and efficacy of any active pharmaceutical ingredient (API). This center offers a combination of frequently asked questions (FAQs) for quick reference and detailed troubleshooting guides for more complex issues, grounded in scientific principles and regulatory expectations.
The Criticality of Impurity Profiling
Impurities in an API can originate from various sources, including starting materials, intermediates, by-products of side reactions, and degradation of the final product. The International Council for Harmonisation (ICH) Q3A(R2) guideline mandates the reporting, identification, and qualification of these impurities, with specific thresholds based on the maximum daily dose of the drug substance.[1][2][3] For this compound, a comprehensive understanding of its impurity profile is not just a regulatory hurdle but a critical component of robust process development and quality control.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions related to the analysis of this compound and its impurities.
Q1: What are the most likely process-related impurities in the synthesis of this compound?
A1: The most common synthesis route involves the N-methylation of 2-amino-5-chloropyridine.[4] Based on this, the primary process-related impurities to anticipate are:
-
Unreacted Starting Material: 2-amino-5-chloropyridine (Impurity A).
-
Over-methylation By-product: 5-chloro-N,N-dimethylpyridin-2-amine (Impurity B). This can occur if the reaction conditions are not carefully controlled.
-
Isomeric Impurities: Depending on the synthetic route for the starting material, isomers such as 3-amino-6-chloropyridine could potentially be present and subsequently methylated.
Q2: My HPLC chromatogram for this compound shows significant peak tailing for the main peak and all related impurities. What is the likely cause and how can I fix it?
A2: Peak tailing is a common issue when analyzing basic compounds like aminopyridines on silica-based reversed-phase columns.[3] The primary cause is the interaction between the basic amine functional groups and acidic residual silanol groups on the silica surface.[1][2]
Troubleshooting Steps:
-
Lower the Mobile Phase pH: Operating at a lower pH (e.g., pH 2.5-3.5) will protonate the silanol groups, minimizing their interaction with the protonated basic analytes.[2][3]
-
Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can help to mask the residual silanols and maintain a consistent pH at the column surface.[2]
-
Use a Modern, End-capped Column: Employ a high-purity, end-capped C18 or C8 column specifically designed for the analysis of basic compounds. These columns have a lower concentration of accessible silanol groups.
-
Add a Competing Base: In some cases, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can improve peak shape, but this is often not necessary with modern columns and can suppress MS ionization.
Q3: I am not detecting any impurities in my sample. Does this mean it is 100% pure?
A3: Not necessarily. The absence of detectable impurities could mean they are below the detection limit of your current analytical method. According to ICH guidelines, you must develop and validate an analytical procedure with sufficient sensitivity to detect impurities at the reporting threshold (typically 0.05%).[1] It is crucial to perform method validation, including determining the Limit of Detection (LOD) and Limit of Quantitation (LOQ), to ensure your method is fit for purpose.
Q4: What are the recommended forced degradation conditions for this compound?
A4: Forced degradation studies are essential to establish the intrinsic stability of the molecule and to ensure the analytical method is stability-indicating.[5][6] Recommended conditions include:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[7]
-
Thermal Degradation: 105°C for 48 hours (solid state).
-
Photolytic Degradation: Exposing the sample (solid and in solution) to UV and visible light as per ICH Q1B guidelines.[5]
The extent of degradation should ideally be between 5-20% to ensure that the generated degradation products are clearly observable without completely consuming the main peak.[8]
Part 2: Troubleshooting Guides
Guide 1: Investigating an Unknown Peak in the HPLC-UV Chromatogram
You have developed a stability-indicating HPLC method and a new, unknown peak appears during a stability study. This guide outlines a systematic approach to its characterization.
Caption: Workflow for the characterization of an unknown impurity.
-
System Suitability Verification: Before investing significant effort, ensure the peak is not an artifact. Re-inject a known standard to confirm that the chromatography is performing as expected. Check for ghost peaks which can arise from the mobile phase or injector carryover.
-
HPLC-MS for Mass Identification:
-
Objective: To determine the accurate mass of the unknown impurity.
-
Protocol:
-
If your HPLC method uses non-volatile buffers (e.g., phosphate), switch to a mass spectrometry-compatible mobile phase (e.g., using formic acid or ammonium acetate).
-
Perform an LC-MS analysis using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Obtain the mass-to-charge ratio (m/z) of the unknown peak.
-
-
-
MS/MS for Structural Clues:
-
Objective: To generate fragment ions that provide information about the structure of the unknown.
-
Protocol:
-
Perform a targeted MS/MS experiment on the m/z of the unknown impurity.
-
Analyze the fragmentation pattern. For example, a loss of 15 Da could indicate the loss of a methyl group. A loss of 35/37 Da (in a 3:1 ratio) would strongly suggest the loss of a chlorine atom.
-
Compare this fragmentation pattern to that of the this compound standard to identify common structural motifs.
-
-
-
Structure Proposal and Confirmation:
-
Based on the molecular formula and fragmentation data, propose potential structures. Consider likely transformations such as hydrolysis of the amine, oxidation (e.g., N-oxide formation), or dimerization.
-
For definitive structural confirmation, especially for impurities above the identification threshold, isolation followed by Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.
-
Guide 2: Troubleshooting GC-MS Analysis of Potential Volatile Impurities
While most impurities in this compound are expected to be non-volatile, residual solvents or volatile starting materials from related syntheses could be present.
Q: I am trying to develop a GC-MS method for potential volatile impurities but am seeing poor peak shapes and low sensitivity. What should I check?
A: This is a common challenge, especially with polar, basic compounds like pyridine derivatives on standard non-polar GC columns.
Caption: Troubleshooting workflow for GC-MS analysis of volatile impurities.
-
Inlet and Liner:
-
Problem: Active sites in the GC inlet, particularly on the glass liner, can cause adsorption of polar analytes, leading to peak tailing and loss of signal.
-
Solution: Use a deactivated liner (silanized). Ensure the injection port temperature is high enough to ensure rapid volatilization but not so high as to cause thermal degradation.
-
-
Column Choice:
-
Problem: Standard non-polar columns (e.g., DB-5ms) can exhibit poor peak shape for basic compounds.
-
Solution: Use a column specifically designed for the analysis of basic compounds, such as a "WAX" (polyethylene glycol) phase or a specialized base-deactivated column. These have stationary phases that minimize interactions with amines.
-
-
Sample Preparation:
-
Problem: The API itself is non-volatile and can contaminate the GC system.
-
Solution: Use headspace GC-MS. This technique only introduces the volatile components into the GC system, protecting it from the non-volatile API matrix. This is the preferred method for residual solvent analysis.
-
-
MS Detector:
-
Problem: A dirty ion source can lead to poor sensitivity and peak shape.
-
Solution: Regularly clean the MS ion source as part of routine maintenance. Ensure the MS is properly tuned across the mass range of interest.
-
Part 3: Data Interpretation and Structural Elucidation
This section provides key data and interpretation guidance for the primary compound and its most probable impurity.
Table 1: Key Analytical Data for this compound and a Key Impurity
| Compound Name | Structure | Molecular Formula | Exact Mass | Key ¹H NMR Signals (δ, ppm in CDCl₃) | Expected MS Fragments (m/z) |
| This compound | Cl-c1cc(NC)nccc1 | C₆H₇ClN₂ | 142.030 | ~7.9 (d, H6), ~7.3 (dd, H4), ~6.3 (d, H3), ~2.9 (s, N-CH₃) | 142/144 (M⁺), 127/129 ([M-CH₃]⁺), 111 ([M-Cl]⁺) |
| Impurity A: 2-amino-5-chloropyridine | Cl-c1cc(N)nccc1 | C₅H₅ClN₂ | 128.014 | ~8.0 (d, H6), ~7.4 (dd, H4), ~6.4 (d, H3), ~4.5 (br s, NH₂) | 128/130 (M⁺), 101/103 ([M-HCN]⁺), 93 ([M-Cl]⁺) |
Note: NMR chemical shifts are approximate and can vary based on solvent and concentration. MS fragmentation is predictive based on common fragmentation pathways.
When analyzing the electron ionization (EI) mass spectrum of this compound, look for these key features:
-
Molecular Ion (M⁺): A pair of peaks at m/z 142 and 144 in an approximate 3:1 ratio, characteristic of a compound containing one chlorine atom.
-
Alpha-Cleavage: The bond between the nitrogen and the methyl group can break, leading to a fragment at m/z 127/129 ([M-CH₃]⁺). This is a common fragmentation pathway for N-methylamines.[9]
-
Loss of Chlorine: A peak at m/z 111 would indicate the loss of the chlorine atom from the molecular ion.
The key differentiator in the ¹H NMR spectrum between this compound and its precursor, 2-amino-5-chloropyridine, is the presence of the N-methyl signal.
-
Product: A singlet integrating to 3 protons around 2.9 ppm.
-
Starting Material (Impurity A): A broad singlet for the -NH₂ protons (which can exchange with D₂O) and the absence of the N-methyl singlet.[10][11]
By carefully applying these chromatographic and spectroscopic principles, researchers can confidently identify and characterize impurities in this compound, ensuring the quality and safety of the final product.
References
- Troubleshooting Peak Shape Problems in HPLC.
- HPLC Troubleshooting Guide. ACE HPLC Columns. [Link]
- Peak Tailing in HPLC. Element Lab Solutions. [Link]
- Forced degrad
- Forced degradation studies | Download Table.
- Mass Spectrometry - Fragmentation P
- 2-Amino-5-chloropyridine. PubChem. [Link]
- Development of forced degradation and stability indicating studies of drugs—A review.
- Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics. [Link]
- Forced degradation studies: A critical lens into pharmaceutical stability. Drug Discovery Today. [Link]
- fragmentation patterns in the mass spectra of organic compounds. Chemguide. [Link]
- 2-Amino-5-chloropyridine. NIST WebBook. [Link]
- Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts. [Link]
- Fragmentation Mechanisms. University of Arizona. [Link]
- Fragmentation (mass spectrometry). Wikipedia. [Link]
- Fragmentation in Mass Spectrometry. YouTube. [Link]
- 2-Chloro-5-methylpyridin-4-amine. PubChem. [Link]
- Process for preparing 2-amino-5-chloropyridine.
- 6-Methylpyridin-2-amine.
- The Chemistry Behind 2-Amino-5-chloropyridine: Synthesis and Properties. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides.
- Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl).
- Amine Fragment
- STABILITY INDICATING ISOCRATIC RP-HPLC AND SECOND DERIVATIVE UV SPECTROSCOPIC METHODS FOR SIMULTANEOUS DETERMINATION OF REMOGLIF.
- N-Methyl-N-nitroso-2-pyridinamine. PubChem. [Link]
- Fragmentation Patterns in Mass Spectrometry. Chemistry LibreTexts. [Link]
- Application of 2-aminopyridine fluorescence labeling in the analysis of in vivo and in vitro metabolism of dextran sulfate sodium by size-exclusion high-performance liquid chrom
- DEVELOPMENT AND VALIDATION OF AN HPLC-UV METHOD FOR DETERMINATION OF SYNTHETIC FOOD COLORANTS. Revue Roumaine de Chimie. [Link]
- PV2143. OSHA. [Link]
- N-Methyl-N-[(3-methylpyridin-2-yl)methyl]amine. Amerigo Scientific. [Link]
Sources
- 1. waters.com [waters.com]
- 2. hplc.eu [hplc.eu]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. helixchrom.com [helixchrom.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 8. jddtonline.info [jddtonline.info]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 2-Amino-5-chloropyridine(1072-98-6) 1H NMR spectrum [chemicalbook.com]
- 11. 2-Amino-5-chloropyridine | C5H5ClN2 | CID 66174 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Catalyst Loading for Reactions with 5-chloro-N-methylpyridin-2-amine
Welcome to the technical support center for optimizing cross-coupling reactions involving 5-chloro-N-methylpyridin-2-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of catalyst optimization for this specific, and often challenging, substrate. The inherent properties of this molecule—namely the coordinating pyridine nitrogen and the less reactive C-Cl bond—necessitate a careful and systematic approach to achieve high yields and purity.[1] This resource provides field-proven insights through a series of frequently asked questions and in-depth troubleshooting guides.
Frequently Asked Questions (FAQs)
Q1: What are the typical palladium catalyst loading ranges for cross-coupling reactions with this compound?
For challenging substrates like aryl chlorides, initial catalyst loading is typically higher than for the more reactive aryl bromides or iodides.[1] A good starting point for screening is between 1-5 mol% of the palladium precursor.[2] For highly optimized or scalable processes, the goal is often to reduce this to <1 mol%, but initial exploration should focus on ensuring the reaction proceeds effectively. In some cases, catalyst loadings as low as 0.1 mol% have been achieved for functionalized substrates with highly active catalyst systems.[3]
Q2: My reaction shows low or no conversion. What are the first things to check related to the catalyst?
Low conversion is a common issue that can often be traced back to the catalyst system.[1] The primary factors to investigate are:
-
Insufficient Catalyst Loading: The initial loading may be too low to overcome activation barriers or catalyst deactivation pathways.
-
Catalyst Deactivation: The pyridine nitrogen in your substrate is a known ligand for palladium, which can lead to the formation of inactive catalyst complexes.[1] This is a very common issue with heteroaryl substrates.
-
Poor Catalyst Activity: The chosen palladium precursor and ligand combination may not be active enough to facilitate the oxidative addition of the C-Cl bond, which is a challenging step.[1][4]
Q3: I'm observing significant side product formation (e.g., dehalogenation). Could this be related to catalyst loading?
Yes, absolutely. While insufficient catalyst leads to low conversion, excessively high catalyst loading can promote undesired side reactions.[5] High concentrations of the active Pd(0) species can sometimes lead to side reactions like dehalogenation (replacement of chlorine with hydrogen) or homocoupling of coupling partners.[1][6] Optimizing the catalyst loading is a balancing act between achieving a reasonable reaction rate and minimizing impurity formation.[7]
Q4: How do I know if I'm using too much catalyst versus too little?
This is determined through systematic screening and reaction monitoring.
-
Too Little: The reaction will be sluggish, stall before completion, or fail to start altogether. Monitoring the consumption of starting material via LC-MS or GC-MS will show a plateau at low conversion.[8]
-
Too Much: You may see a fast initial reaction rate but also a concurrent increase in side products.[9] Paradoxically, very high loadings can sometimes decrease the overall reaction rate due to catalyst aggregation, which reduces the available active surface area.[10]
-
Optimal Loading: The optimal concentration provides a clean, efficient conversion to the desired product in a reasonable timeframe, with minimal formation of impurities. This "sweet spot" is found through careful experimentation.[7]
Q5: What are the visual signs of catalyst decomposition or deactivation?
A common sign of catalyst decomposition is the formation of palladium black, a fine, black precipitate. This indicates that the Pd(0) species has agglomerated and fallen out of the catalytic cycle. This is often accelerated by high temperatures.[6] While not always visible, catalyst deactivation by substrate coordination can be inferred if the reaction starts but then stalls prematurely, even at moderate temperatures.[1]
In-Depth Troubleshooting Guides
Issue 1: Low to No Product Conversion
This is the most frequent challenge, particularly given the less reactive nature of the aryl chloride.
Potential Causes & Recommended Actions:
-
Insufficient Catalyst Activity: The energy barrier for the oxidative addition of an aryl chloride to Pd(0) is high.[4]
-
Action: Employ a more active catalyst system. For Buchwald-Hartwig aminations, this involves using electron-rich, sterically hindered phosphine ligands such as XPhos, RuPhos, or BrettPhos in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃.[3][4] Using pre-formed, well-defined pre-catalysts (e.g., XPhos Pd G3) can provide more reliable and reproducible results by ensuring efficient generation of the active Pd(0) species.[4][11]
-
-
Sub-optimal Catalyst Loading: Your initial loading may be insufficient.
-
Action: Perform a catalyst loading screen. Set up parallel reactions with varying catalyst loads (e.g., 1 mol%, 2 mol%, 3 mol%, 5 mol%) while keeping all other parameters constant. Monitor each reaction by LC-MS to determine the effect on rate and final conversion.
-
-
Catalyst Poisoning/Inhibition: The pyridine nitrogen can bind irreversibly to the palladium center, effectively removing it from the catalytic cycle.[1] Impurities in reagents or solvents can also poison the catalyst.[12]
Troubleshooting Workflow for Low Conversion
Caption: A decision tree for troubleshooting common cross-coupling issues.
Issue 2: Formation of Side Products
High yields are meaningless if the product is impure. Catalyst loading directly impacts the impurity profile.
Potential Causes & Recommended Actions:
-
Excessive Catalyst Loading: Too much active catalyst can accelerate undesired reaction pathways.
-
Action: Methodically decrease the catalyst loading (e.g., from 5 mol% down to 2 mol%, then 1 mol%). This often reduces the rate of side product formation more significantly than the rate of product formation, improving overall purity.
-
-
High Reaction Temperature: While heat is often required, excessive temperatures can lead to catalyst decomposition and non-specific reactions.[6]
-
Action: Screen a range of temperatures. Finding the minimum temperature required for an efficient reaction can significantly improve selectivity.[11] For example, try running the reaction at 80 °C instead of 110 °C.
-
-
Presence of Oxygen (causes homocoupling): Homocoupling of coupling partners is a common side reaction, often facilitated by trace oxygen.[1][11]
Data Summary & Catalyst Selection
The choice of catalyst, base, and solvent is critical. The following table provides starting points for common cross-coupling reactions with chloro-pyridines.
| Reaction Type | Palladium Precursor | Recommended Ligand(s) | Typical Loading (mol%) | Common Base(s) | Common Solvent(s) |
| Buchwald-Hartwig Amination | Pd(OAc)₂, Pd₂(dba)₃, or Pre-catalyst | XPhos, RuPhos, BrettPhos | 1 - 5% | NaOtBu, K₃PO₄, Cs₂CO₃ | Toluene, 1,4-Dioxane, 2-MeTHF |
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Pd(OAc)₂, or Pre-catalyst | PPh₃, SPhos, P(tBu)₃ | 2 - 5% | K₃PO₄, K₂CO₃ | 1,4-Dioxane/H₂O, Toluene |
Data compiled from multiple sources.[1][3][4][13][14] Conditions must be optimized for each specific substrate combination.
Experimental Protocols
Protocol 1: General Procedure for Catalyst Loading Screening (Buchwald-Hartwig)
This protocol describes a parallel screening approach to identify the optimal catalyst loading.
Materials:
-
This compound (1.0 equiv)
-
Aryl halide/triflate coupling partner (1.2 equiv)
-
Palladium pre-catalyst (e.g., XPhos Pd G3)
-
Base (e.g., Sodium tert-butoxide, 1.4 equiv)[11]
-
Anhydrous, degassed toluene[11]
-
Array of reaction vials with stir bars
Procedure:
-
Preparation: In a glovebox or under an inert atmosphere, add the aryl halide, the base, and a stir bar to a series of 4 reaction vials.
-
Catalyst Addition: To each vial, add a different amount of the palladium pre-catalyst to achieve final concentrations of 1, 2, 3, and 5 mol%.
-
Reagent Addition: Add the this compound to each vial, followed by the anhydrous, degassed toluene (to achieve a typical concentration of 0.1-0.5 M).[2]
-
Reaction: Seal the vials tightly and place them in a pre-heated reaction block or oil bath set to the desired temperature (e.g., 100-110 °C).[11]
-
Monitoring: After a set time (e.g., 2, 8, and 16 hours), carefully take a small aliquot from each reaction, quench it, and analyze by LC-MS to determine the ratio of starting material to product.[1]
-
Analysis: Compare the conversion rates and impurity profiles across the different catalyst loadings to identify the optimum.
Simplified Buchwald-Hartwig Catalytic Cycle
Caption: Key steps in the Buchwald-Hartwig amination catalytic cycle.[15]
References
- Benchchem. Technical Support Center: Troubleshooting Low Conversion in 2-Amino-4-bromopyridine Cross-Coupling Reactions. Accessed January 9, 2026.
- Benchchem. troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions. Accessed January 9, 2026.
- RSC Publishing. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Accessed January 9, 2026.
- Benchchem. Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine. Accessed January 9, 2026.
- RSC Publishing. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Accessed January 9, 2026.
- International Research Journal. Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions. Accessed January 9, 2026.
- ResearchGate. Why do raising catalyst loading in carbon materials decrease kinetics?. Accessed January 9, 2026.
- ResearchGate. Convenient copper-mediated Chan-Lam coupling of 2-aminopyridine: Facile synthesis of N-arylpyridin-2-amines | Request PDF. Accessed January 9, 2026.
- Wikipedia.
- Unknovn. Optimising a Buchwald-Hartwig amination using the ChemSpeed. Accessed January 9, 2026.
- Unknovn. Effect of Catalyst Concentration on Reaction Rate in Organic Synthesis in Kenya. Accessed January 9, 2026.
- Sigma-Aldrich.
- NIH. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Accessed January 9, 2026.
- MDPI. Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds. Accessed January 9, 2026.
- ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry. Accessed January 9, 2026.
- ResearchGate. Effect of catalyst loading on average reaction rate (TOC initial.... Accessed January 9, 2026.
- Unknovn. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Accessed January 9, 2026.
- Benchchem.
- Benchchem. Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 5-Amino-2-chloropyridine. Accessed January 9, 2026.
- NIH. A General Solution for the 2-Pyridyl Problem. Accessed January 9, 2026.
- NIH.
- ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination - Wordpress. Accessed January 9, 2026.
- NIH. Suzuki–Miyaura Cross-Coupling of Amides by N–C Cleavage Mediated by Air-Stable, Well-Defined [Pd(NHC)(sulfide)Cl2] Catalysts: Reaction Development, Scope and Mechanism. Accessed January 9, 2026.
- Unknovn.
- NIH. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Accessed January 9, 2026.
- NIH. NMR Reaction Monitoring Robust to Spectral Distortions. Accessed January 9, 2026.
- Benchchem. A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine. Accessed January 9, 2026.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bristol.ac.uk [bristol.ac.uk]
- 3. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. interesjournals.org [interesjournals.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. icmp.lviv.ua [icmp.lviv.ua]
- 13. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Solvent Effects on the Reactivity of 5-chloro-N-methylpyridin-2-amine
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 5-chloro-N-methylpyridin-2-amine. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the impact of solvents on the reactivity of this versatile heterocyclic compound. Our goal is to equip you with the foundational knowledge and practical solutions needed to overcome common experimental hurdles and optimize your synthetic outcomes.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments. Each issue is followed by an analysis of potential causes and actionable recommendations.
Issue 1: Low to No Conversion in Nucleophilic Aromatic Substitution (SNAr) Reactions
Question: I am attempting a nucleophilic aromatic substitution (SNAr) on this compound, but I'm observing very low yield or no product formation. What are the likely causes and how can I improve the conversion?
Answer:
This is a common challenge often rooted in reaction setup and, most critically, solvent choice. The SNAr mechanism proceeds through a charged, high-energy intermediate (a Meisenheimer complex), and the reaction environment must be able to stabilize this species.[1]
Potential Causes & Recommended Solutions:
-
Inappropriate Solvent Polarity:
-
Cause: You may be using a nonpolar solvent such as toluene, hexane, or diethyl ether. These solvents cannot effectively stabilize the negatively charged Meisenheimer complex, leading to a prohibitively high activation energy for the reaction.[1]
-
Solution: Switch to a polar aprotic solvent . These are the gold standard for SNAr reactions. Solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (MeCN), or N-Methyl-2-pyrrolidone (NMP) are excellent choices. They effectively solvate the counter-ion of the nucleophile, leaving the nucleophile "naked" and more reactive, while also stabilizing the charged intermediate.[1][2]
-
-
Solvent-Induced Nucleophile Deactivation (Protic Solvents):
-
Cause: You might be using a polar protic solvent like ethanol, methanol, or water. While polar, these solvents can form strong hydrogen bonds with the nucleophile, creating a "solvent cage" that significantly reduces its nucleophilicity and slows the reaction rate.[1][2]
-
Solution: If possible, replace the protic solvent with a polar aprotic one. If the protic solvent is required (e.g., as a reactant or for solubility), you may need to compensate by using a stronger base to deprotonate the nucleophile in situ or by increasing the reaction temperature.
-
-
Insufficient Temperature:
-
Cause: The 2-amino group on the pyridine ring is an electron-donating group, which can slightly decrease the electrophilicity of the reaction center compared to pyridines bearing strongly electron-withdrawing groups (like a nitro group). As a result, thermal energy may be required to overcome the activation barrier.
-
Solution: Gradually increase the reaction temperature. For many SNAr reactions on chloropyridines, temperatures ranging from 80 °C to 150 °C are common, especially when using less reactive nucleophiles.
-
-
Presence of Water or Other Protic Impurities:
-
Cause: Trace amounts of water in your solvent (especially in hygroscopic solvents like DMF or DMSO) can protonate and deactivate strong nucleophiles.
-
Solution: Use anhydrous solvents. If necessary, dry the solvent using appropriate methods (e.g., molecular sieves) before use. Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).
-
Troubleshooting Workflow for Low SNAr Conversion
Below is a logical decision-making workflow to diagnose and resolve low-yield issues.
Caption: Troubleshooting flowchart for low-yield SNAr reactions.
Issue 2: Formation of Unexpected Side Products
Question: My reaction is proceeding, but I'm getting a significant amount of an unknown side product along with my desired product. What could be happening?
Answer:
Side product formation often points to the solvent's unintended reactivity or its inability to prevent alternative reaction pathways.
Potential Causes & Recommended Solutions:
-
Solvent Reactivity:
-
Cause: If you are using a nucleophilic solvent, it can compete with your intended nucleophile. For instance, using an alcohol (ROH) as a solvent with a strong base can generate an alkoxide (RO-), which is a potent nucleophile that can react with your substrate.[1] Similarly, while pyridine is a polar aprotic solvent, it is also a nucleophile and can participate in reactions.[3][4]
-
Solution: Switch to a non-nucleophilic, inert solvent such as DMF, DMSO, THF, or acetonitrile. Always ensure the highest purity of the chosen solvent to avoid reactive impurities.
-
-
Hydrolysis of Starting Material or Product:
-
Cause: The presence of water in the reaction mixture, especially at elevated temperatures, can lead to the hydrolysis of the chloro group, forming 5-hydroxy-N-methylpyridin-2-amine.
-
Solution: As mentioned previously, use anhydrous solvents and run the reaction under an inert atmosphere to strictly exclude moisture.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions about the fundamental principles governing the reactivity of this compound.
Question 1: What is the best type of solvent for a nucleophilic aromatic substitution (SNAr) on this compound and why?
Answer:
The most effective solvents for SNAr reactions on this substrate are polar aprotic solvents .
The Scientific Rationale:
The SNAr mechanism is a two-step process:
-
Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized, negatively charged intermediate called a Meisenheimer complex. This is typically the rate-determining step.
-
Leaving Group Departure: The chloride ion is expelled, and the aromaticity of the ring is restored.
Polar aprotic solvents (e.g., DMF, DMSO) are ideal because they:
-
Stabilize the Meisenheimer Complex: Their high polarity is crucial for stabilizing this charged intermediate, which lowers the activation energy of the rate-determining step.[1]
-
Enhance Nucleophilicity: They are excellent at solvating cations but poor at solvating anions.[5] This means that if you are using a salt of your nucleophile (e.g., Na-Nu), the solvent will surround the Na+ cation, leaving the nucleophile (Nu-) "naked," highly reactive, and free to attack the pyridine ring.
Caption: Role of polar aprotic solvents in stabilizing the SNAr intermediate.
Question 2: Can I use polar protic solvents like ethanol or water? What are the potential trade-offs?
Answer:
Yes, you can use polar protic solvents, but you must be aware of the significant trade-offs.
-
Disadvantages: The primary drawback is the strong solvation of the nucleophile via hydrogen bonding.[2][6] The solvent's hydrogen atoms (from -OH or -NH groups) form a "cage" around the anionic nucleophile, stabilizing it and making it less reactive. This typically leads to a much slower reaction rate compared to aprotic solvents.
-
Potential Advantages: In some specific cases, protic solvents can be beneficial. They are excellent at solvating the leaving group (chloride ion) as it departs, which can help in the second step of the mechanism.[7] For reactions where the departure of the leaving group is partially rate-determining, a protic solvent might offer some advantage. However, for most standard SNAr reactions, the negative effect on nucleophilicity outweighs this benefit.
Summary of Solvent Choices
| Solvent Type | Examples | Dielectric Constant (ε) | Key Effect on SNAr | Recommendation |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High (30-50) | Highly Favorable. Stabilizes intermediate, enhances nucleophile reactivity.[1][2] | Strongly Recommended |
| Polar Protic | Water, Ethanol, Methanol | High (20-80) | Generally Unfavorable. Solvates and deactivates the nucleophile via H-bonding.[1][2] | Use with caution; may require higher temperatures or stronger base. |
| Nonpolar | Toluene, Hexane, CCl₄ | Low (2-5) | Not Suitable. Fails to stabilize the charged Meisenheimer complex.[1] | Not Recommended |
Question 3: I'm having difficulty removing high-boiling solvents like DMF or DMSO. What are the best workup procedures?
Answer:
This is a very practical challenge. Rotary evaporation is often ineffective due to their high boiling points (DMF: 153 °C, DMSO: 189 °C).
Recommended Workup Strategies:
-
Aqueous Workup / Extraction: This is the most common and effective method.
-
Protocol:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing a significant volume of water (and often a saturated NaCl solution, or brine, to reduce the solubility of the organic product in the aqueous layer).
-
Extract the aqueous mixture several times with a water-immiscible organic solvent in which your product is soluble (e.g., Ethyl Acetate, Dichloromethane).
-
Combine the organic layers.
-
Wash the combined organic layers again with water and/or brine to remove any residual DMF or DMSO.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
-
-
Azeotropic Removal (for moderately high boilers): For solvents like dioxane, azeotropic removal with water or toluene can be effective, but this is less practical for DMF and DMSO.
-
Lyophilization (Freeze-Drying): If your product is non-volatile and stable, and the reaction mixture is primarily water and DMSO, lyophilization can be an effective, albeit slower, method for removing the solvents.
Experimental Protocol: General Procedure for SNAr
This protocol provides a starting point for the substitution of this compound with a generic amine nucleophile (R₂NH).
Materials:
-
This compound (1.0 eq)
-
Amine Nucleophile (R₂NH) (1.2 - 2.0 eq)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or NaH) (1.5 - 3.0 eq, if nucleophile requires deprotonation)
-
Anhydrous Polar Aprotic Solvent (e.g., DMF, DMSO)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Preparation: Under an inert atmosphere, add this compound, the amine nucleophile, and the base (if used) to a dry round-bottom flask equipped with a magnetic stir bar.
-
Solvent Addition: Add the anhydrous polar aprotic solvent via syringe. The typical concentration is 0.1 M to 0.5 M with respect to the limiting reagent.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Execute an aqueous workup as described in the FAQ above, extracting with a suitable organic solvent.
-
Purification: Purify the crude product from the concentrated organic layer using flash column chromatography, recrystallization, or distillation as appropriate for the product's properties.
References
- Pyridine: Protic or Aprotic. Chemistry Stack Exchange. [Link]
- S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory.
- Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Zenodo. [Link]
- Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts. [Link]
- Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
- Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions.
- Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]
- Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Chemistry LibreTexts. [Link]
- Polar Protic and Polar Aprotic Solvents. Chemistry Steps. [Link]
- Protic vs. Aprotic Solvents: Difference in Organic Chemistry. Orango. [Link]
- Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2. [Link]
- 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides.
- Solvent effects on aromatic nucleophilic substitutions. Part 4. Kinetics of the reaction of 1-chloro-2,4-dinitrobenzene with piperidine in protic solvents. Journal of the Chemical Society, Perkin Transactions 2. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. echemi.com [echemi.com]
- 5. theorango.com [theorango.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Temperature Control in 5-chloro-N-methylpyridin-2-amine Synthesis
Welcome to the technical support center for the synthesis of 5-chloro-N-methylpyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions regarding the critical role of temperature control in this synthetic process. Achieving high yield and purity of this compound hinges on precise temperature management throughout the reaction. This document will serve as a comprehensive resource to navigate the challenges associated with this synthesis.
I. Troubleshooting Guide: Navigating Common Temperature-Related Issues
This section addresses specific problems that may be encountered during the synthesis of this compound, with a focus on temperature-related causes and their solutions.
Question 1: We are experiencing a low yield of this compound. Could temperature be the culprit?
Answer: Yes, suboptimal temperature is a very common reason for low yields. The issue can stem from the temperature being either too low or too high.
-
If the temperature is too low: The reaction rate will be significantly slower, potentially leading to an incomplete reaction within the allotted time. The activation energy for the N-methylation of 2-amino-5-chloropyridine or the amination of 2,5-dichloropyridine will not be sufficiently overcome.
-
Troubleshooting Steps:
-
Verify Thermocouple Accuracy: Ensure your temperature probe is calibrated and correctly placed within the reaction mixture, not just in the heating mantle or oil bath.
-
Gradual Temperature Increase: Incrementally increase the reaction temperature by 5-10 °C and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Consult Literature for Optimal Range: For the N-methylation of 2-amino-5-chloropyridine, reactions are often performed at reflux.[1] The specific boiling point will depend on the solvent used. For amination of related chloropyridines, temperatures can range from 50-250 °C, with a more preferable range of 145-155 °C often cited for similar aminolysis reactions.[2]
-
-
-
If the temperature is too high: This can lead to the degradation of the starting materials, the product, or the formation of unwanted byproducts, all of which will reduce the final yield.
-
Troubleshooting Steps:
-
Re-evaluate the Reaction Temperature: If you suspect degradation, lower the temperature and extend the reaction time.
-
Consider a Milder Methylating Agent: If using a highly reactive methylating agent, a lower temperature may be sufficient.
-
-
Question 2: Our final product is contaminated with significant impurities. How does temperature contribute to this, and how can we mitigate it?
Answer: Impurity formation is highly sensitive to temperature. The two most common impurities are the result of over-methylation and undesired side reactions.
-
Over-methylation (Formation of a Quaternary Ammonium Salt): The pyridine ring nitrogen is nucleophilic and can be methylated, especially at higher temperatures, leading to the formation of a quaternary ammonium salt.
-
Mitigation Strategy:
-
Strict Temperature Control: Maintain the lowest effective temperature for the reaction. Avoid any temperature spikes.
-
Use of a Bulky Base: Employing a sterically hindered base can selectively deprotonate the amino group without promoting methylation of the more sterically accessible ring nitrogen.
-
Protecting Groups: For challenging substrates, consider using a Boc protecting group on the amino nitrogen, which can be deprotonated for alkylation and later removed.[3]
-
-
-
Formation of Isomeric Byproducts: In the case of reacting 2,5-dichloropyridine with methylamine, high temperatures can sometimes lead to the formation of small amounts of other isomers or di-substituted products.
-
Mitigation Strategy:
-
Optimize Temperature Profile: A carefully controlled temperature ramp and holding period can favor the desired mono-substitution at the 2-position.
-
Catalyst Selection: For some amination reactions, the choice of catalyst can improve regioselectivity even at elevated temperatures.[2]
-
-
Question 3: We observed a sudden and uncontrolled increase in reaction temperature (a runaway reaction). What causes this and what are the best practices for prevention?
Answer: Runaway reactions are a serious safety concern and are often caused by the exothermic nature of the amination or N-alkylation reaction coupled with inadequate heat dissipation.
-
Causes:
-
Exothermic Nature of Reaction: The formation of the C-N bond is an exothermic process.
-
Rapid Reagent Addition: Adding the methylating agent or methylamine too quickly can lead to a rapid release of heat.
-
Insufficient Cooling: An inadequate cooling system (e.g., a small ice bath for a large-scale reaction) cannot remove the generated heat effectively.
-
-
Prevention and Control:
-
Slow, Controlled Addition: Add the limiting reagent dropwise or in small portions, while carefully monitoring the internal temperature of the reaction.
-
Adequate Cooling: Use a cooling bath (ice-water, ice-salt, or a cryocooler) that is appropriately sized for the reaction scale.
-
Good Agitation: Ensure efficient stirring to promote even heat distribution throughout the reaction mixture.
-
Dilution: Running the reaction in a more dilute solution can help to dissipate the heat more effectively.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the N-methylation of 2-amino-5-chloropyridine?
A1: The optimal temperature depends on the specific methylating agent and solvent used. A common approach involves refluxing the reaction mixture.[1] For example, if using a solvent like dioxane, the reflux temperature would be around 101 °C. It is crucial to monitor the reaction to ensure it goes to completion without significant byproduct formation.
Q2: What temperature considerations are there when synthesizing this compound from 2,5-dichloropyridine and methylamine?
A2: This reaction, a nucleophilic aromatic substitution, generally requires elevated temperatures to proceed at a reasonable rate. Based on analogous aminolysis of chloropyridines, a temperature range of 145-155 °C is often effective.[2] However, it is essential to conduct small-scale optimization studies to find the ideal balance between reaction rate and impurity formation for your specific setup.
Q3: How can I accurately monitor and control the temperature of my reaction?
A3: Accurate temperature management is key.
-
Monitoring: Use a calibrated thermocouple or thermometer placed directly in the reaction mixture. Do not rely on the temperature setting of the heating mantle, as there can be a significant difference between the mantle temperature and the internal reaction temperature.
-
Control:
-
For reactions requiring heating, use a temperature controller connected to your heating mantle and thermocouple for precise regulation.
-
For exothermic reactions requiring cooling, use a well-maintained cooling bath and control the rate of reagent addition to manage the internal temperature.
-
Q4: Can elevated temperatures cause the decomposition of this compound?
A4: While stable under typical reaction conditions, prolonged exposure to very high temperatures can lead to decomposition. Hazardous decomposition products can include hydrogen chloride, nitrogen oxides, and carbon monoxide.[4] It is good practice to use the lowest effective temperature and avoid unnecessary heating during workup and purification.
III. Critical Temperature Parameters Summary
| Synthesis Step | Parameter | Recommended Temperature Range (°C) | Rationale & Key Considerations |
| N-methylation of 2-amino-5-chloropyridine | Reaction Temperature | Reflux (solvent dependent) | To provide sufficient energy for the reaction to proceed at a reasonable rate. Monitor for byproduct formation.[1] |
| Amination of 2,5-dichloropyridine | Reaction Temperature | 145 - 155 °C | Higher temperatures are needed for this nucleophilic aromatic substitution. Optimization is key to balance rate and purity.[2] |
| Reagent Addition (for exothermic steps) | Addition Temperature | 0 - 10 °C or lower | To control the initial exotherm and prevent runaway reactions.[5] |
| Work-up & Purification | Distillation/Solvent Removal | Keep as low as possible | To prevent thermal degradation of the final product. |
IV. Reaction Pathway and Temperature Effects
The following diagram illustrates the desired synthetic route and potential temperature-influenced side reactions.
Caption: Synthetic pathway and the influence of temperature.
V. Experimental Protocol: General N-methylation of 2-amino-5-chloropyridine
This protocol is a general guideline and may require optimization.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a thermocouple, add 2-amino-5-chloropyridine (1 equivalent) and a suitable solvent (e.g., dioxane).
-
Reagent Addition: Add the methylating agent (e.g., methyl iodide or dimethyl sulfate, 1.1-1.5 equivalents) and a base (e.g., potassium carbonate, 2-3 equivalents).
-
Heating: Heat the reaction mixture to reflux and maintain this temperature. Monitor the reaction progress by TLC or HPLC.[1]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off any inorganic salts. The filtrate is then typically washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by column chromatography or recrystallization to yield pure this compound.
VI. References
-
CN102924370A - 2-amino-5-methylpyridine preparation method - Google Patents. (URL not available)
-
Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - PMC. [Link]
-
managing temperature control in 2,5-Dichloropyrazine reactions - Benchchem. (URL not available)
-
US20170008846A1 - Process for making 2-chloro-5-methylpyridine - Google Patents.
-
Material Safety Data Sheet - 2-Amino-5-Chloropyridine, 98% - Cole-Parmer. [Link]
Sources
- 1. This compound CAS#: 4214-80-6 [amp.chemicalbook.com]
- 2. CN102924370A - 2-amino-5-methylpyridine preparation method - Google Patents [patents.google.com]
- 3. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. US20170008846A1 - Process for making 2-chloro-5-methylpyridine - Google Patents [patents.google.com]
Technical Support Center: Work-up & Troubleshooting for 5-Chloro-N-methylpyridin-2-amine Reactions
Introduction: Navigating the Nuances of Aminopyridine Chemistry
5-Chloro-N-methylpyridin-2-amine is a valuable heterocyclic building block in medicinal chemistry and materials science. Its utility, however, is matched by the unique challenges presented during reaction work-up. The basicity of the pyridine nitrogen (pKa of the conjugate acid is typically in the 3-5 range) and the N-methylamino group, combined with the potential for complex formation with metal catalysts, necessitates a carefully planned and executed purification strategy. This guide provides a structured, question-and-answer-based approach to troubleshoot common issues encountered during the work-up of reactions involving this substrate, ensuring robust and reproducible outcomes.
Frequently Asked Questions & Troubleshooting Guide
General Work-up and Extraction
Q1: My product seems to be lost in the aqueous layer during a standard ethyl acetate/water extraction. Why is this happening and how can I recover it?
A1: This is a classic issue when working with basic heterocyclic compounds like your aminopyridine derivative. The pyridine nitrogen can be protonated by even weakly acidic conditions in your reaction mixture, forming a water-soluble pyridinium salt.[1][2]
Causality: The protonated amine (R-NH₂⁺) is ionic and therefore has significantly higher solubility in the aqueous phase than in less polar organic solvents like ethyl acetate (EtOAc) or dichloromethane (DCM). If you fail to neutralize this salt, your product will remain in the aqueous layer.
Solution: pH-Controlled Extraction
-
Combine Layers: Perform your initial extraction as planned, but save the aqueous layer .
-
Basify: Check the pH of the aqueous layer. It is likely neutral or slightly acidic. Carefully add a base, such as a saturated sodium bicarbonate (NaHCO₃) solution or a 1M sodium hydroxide (NaOH) solution, dropwise with stirring until the pH is basic (pH 9-11).[3] This deprotonates the pyridinium salt, converting it back to the neutral, organic-soluble free base.
-
Re-extract: Extract the now-basic aqueous layer two or three more times with your organic solvent (e.g., DCM or EtOAc).
-
Combine & Dry: Combine all organic extracts, wash with brine to remove residual water, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[2][4]
dot
Caption: A flowchart for recovering basic products from the aqueous phase.
Q2: I'm consistently getting a persistent emulsion during my liquid-liquid extraction. How can I break it?
A2: Emulsion formation is common in reactions containing salts, bases, and polar aprotic solvents (like DMF or DMSO). The aminopyridine product itself can also act as a surfactant to stabilize emulsions.
Troubleshooting Steps:
| Technique | Mechanism of Action | Protocol |
| Addition of Brine | Increases the ionic strength and density of the aqueous phase, forcing separation. | Add a saturated NaCl solution (brine) to the separatory funnel, gently swirl, and allow the layers to settle.[5] |
| Filtration | Physically disrupts the emulsion layer. | Filter the entire emulsified mixture through a pad of Celite® or glass wool. This can often break the microscopic droplets causing the emulsion. |
| Solvent Change | Alters the polarity and density differences. | If using EtOAc, try adding some DCM. If the emulsion persists, sometimes removing the solvent in vacuo and re-dissolving in a different extraction solvent can help. |
| Centrifugation | Uses mechanical force to separate the layers. | If available, transferring the mixture to centrifuge tubes and spinning for 5-10 minutes is a highly effective method. |
Palladium-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig)
Q3: After my Suzuki or Buchwald-Hartwig reaction, my crude product is a black, tarry substance. How do I remove the palladium catalyst and other inorganic salts effectively?
A3: The black color is characteristic of palladium black, which forms from the decomposition or aggregation of the Pd(0) catalyst.[6] A robust filtration step is required before aqueous work-up.[7]
Recommended Protocol: Celite Filtration
-
Cool and Dilute: Once the reaction is complete, cool it to room temperature. Dilute the reaction mixture with a generous amount of an organic solvent in which your product is soluble (e.g., ethyl acetate, DCM, or THF).[8][9]
-
Prepare Celite Pad: In a Büchner or fritted glass funnel, prepare a 1-2 inch pad of Celite®. Settle the pad using the filtration solvent.
-
Filter: Slowly pour the diluted reaction mixture through the Celite® pad. The fine particles of palladium and inorganic salts (like K₂CO₃ or NaOtBu) will be trapped in the Celite®.
-
Rinse: Wash the reaction flask and the Celite® pad thoroughly with additional fresh solvent to ensure complete recovery of your product.[8][10]
-
Proceed to Work-up: The resulting filtrate should be a clear solution, which can now be taken forward to an aqueous work-up as described in Q1.
dot
Caption: Standard procedure for removing palladium residues and salts.
Q4: In my Suzuki coupling, I have significant amounts of boronic acid/ester starting material and homocoupled byproducts left. How can I purify my final product?
A4: Boronic acids and their byproducts can often be challenging to remove. A multi-step purification approach is usually necessary.
Purification Strategy:
-
Aqueous Wash: Some boronic acids and their boroxine byproducts can be removed with a basic aqueous wash (e.g., 1M NaOH). Perform this wash after the Celite filtration and before any acidic washes to avoid protonating your product.
-
Flash Column Chromatography: This is the most reliable method for separating the desired product from closely related impurities.
-
Solid Loading: For best resolution, adsorb your crude material onto a small amount of silica gel or Celite® (dry loading) rather than loading as a concentrated solution.[10]
-
Solvent System: A gradient elution is often effective. Start with a non-polar solvent system (e.g., 100% Hexanes or Heptane) and gradually increase the polarity by adding ethyl acetate or acetone. The less polar homocoupled byproduct (Ar-Ar) will typically elute before your more polar aminopyridine product.
-
-
Recrystallization: If your product is a solid, recrystallization is an excellent final purification step to obtain highly pure material.[11][12]
-
Solvent Screening: Test solubility in various solvents (e.g., ethanol, isopropanol, acetonitrile, heptane/EtOAc mixtures). The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.
-
Final Product Isolation
Q5: My purified product is a persistent oil, but the literature reports a melting point. How can I induce crystallization?
A5: This often indicates the presence of residual solvent or minor impurities that are inhibiting crystallization.
Techniques to Induce Crystallization:
-
High Vacuum: First, ensure all solvent is removed by placing the oil under high vacuum for several hours.
-
Trituration: Add a small amount of a non-polar solvent in which your product is insoluble (e.g., hexanes or pentane). Vigorously scratch the side of the flask with a glass rod or spatula. This can create nucleation sites and cause the solid to precipitate.
-
Solvent-Antisolvent: Dissolve the oil in a minimum amount of a good solvent (e.g., DCM or ether). Slowly add a poor solvent (e.g., hexanes) until the solution becomes cloudy. Warm slightly to redissolve, then allow to cool slowly.
-
Seeding: If you have a tiny crystal of the pure compound from a previous batch, add it to the oil or supersaturated solution to initiate crystallization.
References
- University of Waterloo. (n.d.). Acid and Base Extraction. Engineering Ideas Clinic - Confluence.
- LibreTexts. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts. [Link]
- Wikipedia. (n.d.). Acid–base extraction. [Link]
- University of California, Irvine. (n.d.). Liquid/liquid Extraction.
- YouTube. (2022). Buchwald -Hartwig Palladium catalyzed cross coupling to make C-N new bond. [Link]
- BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine.
- BenchChem. (2025). Application Notes and Protocols for Workup Procedures in 2-Chloro-5-methylpyridine Reactions.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.).
- PubMed Central. (2015). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. [Link]
- NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link]
- YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
- ResearchGate. (2020).
- University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Department of Chemistry. [Link]
- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 5-Amino-2-chloropyridine.
- Google Patents. (n.d.).
- i-manager Publications. (n.d.). Material Synthesis, Energy Diagram and Physicochemical Properties of Frequency Doubling 2 - Aminopyridine Barium Chloride (2apbc) Crystal. [Link]
- University of Rochester. (n.d.). Troubleshooting: I Can't Reproduce an Earlier Experiment!. Department of Chemistry. [Link]
- Thieme. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
- Wikipedia. (n.d.). Cross-coupling reaction. [Link]
- LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]
- ACS Publications. (n.d.). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Crystal Growth & Design. [Link]
- Wikipedia. (n.d.).
- Royal Society of Chemistry. (n.d.). Palladium-catalyzed C–H activation/C–C cross-coupling reactions via electrochemistry.
- Organic Syntheses. (2021). C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide. [Link]
- BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine.
- LibreTexts. (2023).
- Google Patents. (n.d.).
- PubMed. (1995).
- PubChem. (n.d.). 5-Chloro-3-fluoro-N-methylpyridin-2-amine. [Link]
- Google Patents. (n.d.). CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
- CP Lab Safety. (n.d.). 6-Chloro-5-methylpyridin-2-amine, min 95%, 100 grams. [Link]
- PubMed Central. (n.d.). 6-Methylpyridin-2-amine. [Link]
- Google Patents. (n.d.).
- PubChem. (n.d.). 5-Chloro-2-methylpyridine. [Link]
Sources
- 1. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. How To [chem.rochester.edu]
- 6. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. benchchem.com [benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. imanagerpublications.com [imanagerpublications.com]
Validation & Comparative
A Researcher's Guide to the Spectroscopic Differentiation of 5-chloro-N-methylpyridin-2-amine and its Isomers
In the landscape of pharmaceutical research and development, the unambiguous identification of molecular structures is a foundational requirement. Positional isomers, molecules with identical formulas but different arrangements of substituents on a core scaffold, can exhibit vastly different pharmacological, toxicological, and metabolic profiles. For drug development professionals, distinguishing between these isomers is not merely an academic exercise but a critical step in ensuring the safety and efficacy of a potential therapeutic agent. This guide provides an in-depth spectroscopic comparison of 5-chloro-N-methylpyridin-2-amine and its key positional isomers, offering the experimental data and analytical reasoning required for their definitive identification.
The pyridine ring is a privileged scaffold in medicinal chemistry, and its substituted derivatives are common motifs in a wide array of drug candidates. The subtle shift of a chloro or N-methylamino group on this ring can profoundly alter a compound's electronic distribution and three-dimensional shape, thereby influencing its interaction with biological targets. Here, we focus on the comparative analysis of this compound and its isomers (3-chloro, 4-chloro, and 6-chloro analogs) using the triumvirate of modern organic analysis: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Methodologies: The Pillars of Spectroscopic Analysis
The accurate acquisition of spectroscopic data is paramount. The following sections detail the standardized protocols used to analyze aminopyridine derivatives. These methodologies are designed to be self-validating, ensuring reproducibility and reliability of the obtained data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of a molecule. For the compounds discussed, both ¹H and ¹³C NMR spectra were acquired.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6 mL of a deuterated solvent (typically Chloroform-d, CDCl₃) within a 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.[1]
-
¹H NMR Acquisition: Acquire spectra using a standard pulse sequence. Key parameters include a spectral width of ~12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire proton-decoupled ¹³C NMR spectra. A wider spectral width (~200 ppm) is necessary. Due to the lower natural abundance of ¹³C, a greater number of scans (1024 or more) and a longer relaxation delay may be required.[2]
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[1]
Caption: Workflow for NMR Data Acquisition and Analysis.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of functional groups within a molecule, offering a unique "fingerprint."
Experimental Protocol:
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is preferred for its simplicity and reproducibility. A small amount of the solid is placed directly on the ATR crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition: Collect the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Co-add 16-32 scans at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.
-
Data Processing: Perform a background subtraction using a spectrum of the clean, empty ATR crystal. The data is presented as a plot of transmittance (%) versus wavenumber (cm⁻¹).
Sources
A Comparative Guide to Nucleophilic Aromatic Substitution (SNAr) Reactivity: 5-chloro-N-methylpyridin-2-amine vs. 2,5-dichloropyridine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the synthesis of novel pyridine-based scaffolds for pharmaceuticals and functional materials, the strategic functionalization of halopyridines via nucleophilic aromatic substitution (SNAr) is a cornerstone reaction. The reactivity and regioselectivity of these reactions are profoundly influenced by the electronic nature of the substituents on the pyridine ring. This guide provides an in-depth comparative analysis of two structurally related but electronically distinct substrates: the electron-rich 5-chloro-N-methylpyridin-2-amine and the electron-deficient 2,5-dichloropyridine .
Our analysis, grounded in established mechanistic principles and supported by experimental data, demonstrates that 2,5-dichloropyridine is vastly more reactive towards traditional SNAr reactions, with substitution occurring selectively at the C2 position. Conversely, This compound is significantly deactivated towards SNAr due to the potent electron-donating nature of the N-methylamino group, often necessitating alternative transition-metal-catalyzed coupling strategies for effective functionalization.
Theoretical Framework: The SNAr Reaction on Pyridine Scaffolds
The pyridine ring's inherent electron deficiency, caused by the electronegative nitrogen atom, makes it more susceptible to nucleophilic attack than benzene.[1] The SNAr mechanism is a two-step addition-elimination process. The rate-determining step is typically the initial attack by the nucleophile to form a high-energy, negatively charged intermediate known as the Meisenheimer complex.[2][3]
The stability of this intermediate is paramount to the reaction's feasibility. On a pyridine ring, nucleophilic attack at the C2 (ortho) or C4 (para) positions is strongly favored over attack at C3 or C5 (meta). This is because the resulting negative charge in the Meisenheimer complex can be delocalized onto the electronegative ring nitrogen through resonance, providing significant stabilization.[4] Attack at a meta position does not allow for this crucial resonance stabilization.
dot graph "Meisenheimer_Complex_Stabilization" { layout=dot; rankdir=TB; splines=ortho; node [shape=plaintext, fontname="Arial", fontsize=12];
} enddot Caption: Positional reactivity in pyridine SNAr reactions.
Head-to-Head Reactivity Analysis: Electronic Effects Dictate the Outcome
The dramatic difference in reactivity between this compound and 2,5-dichloropyridine stems directly from the electronic influence of their respective substituents.
2,5-Dichloropyridine: An Activated System Primed for Substitution
-
Electronic Profile: This molecule contains two chlorine atoms, which are moderately electron-withdrawing groups (EWGs) due to their strong inductive effect (-I).[5] These EWGs, in concert with the electron-deficient pyridine nitrogen, render the entire aromatic ring highly electrophilic and thus "activated" towards nucleophilic attack.
-
Reactivity & Regioselectivity: The primary site of reaction is the C2 position. This is for two key reasons:
-
Nitrogen Stabilization: As explained previously, attack at the C2 position allows the Meisenheimer intermediate to be stabilized by the ring nitrogen.[4][6]
-
Inductive Activation: The chlorine at C5 further withdraws electron density from the ring, enhancing the electrophilicity of the C2 carbon.
Substitution at C5 is kinetically and thermodynamically disfavored because it lacks direct resonance stabilization from the ring nitrogen. Therefore, reactions with one equivalent of a nucleophile will yield the 2-substituted-5-chloropyridine product with high selectivity.
-
This compound: A Deactivated System Resistant to Substitution
-
Electronic Profile: The N-methylamino group at the C2 position is a powerful electron-donating group (EDG) through resonance (+R effect). This group pushes electron density into the pyridine ring.
-
Reactivity & Regioselectivity: The strong electron-donating effect of the amino group counteracts the electron-withdrawing nature of the ring nitrogen, making the ring electron-rich and thus "deactivated" towards nucleophilic attack.[7] Any potential nucleophilic attack at the C5 position is severely hindered for two reasons:
-
Ring Deactivation: The increased electron density on the ring repels incoming nucleophiles.
-
Positional Disadvantage: The C5 position is meta to the ring nitrogen, meaning the Meisenheimer complex cannot be stabilized by resonance with the nitrogen.
-
Consequently, forcing a traditional SNAr reaction on this compound is exceptionally difficult and typically results in low yields or requires extreme conditions that are incompatible with complex molecules.
dot graph "Electronic_Effects" { layout=dot; rankdir=LR; splines=true; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12];
} enddot Caption: Influence of substituents on ring activation.
Comparative Data Summary
The following table summarizes the key differences in expected SNAr reactivity.
| Feature | 2,5-Dichloropyridine | This compound |
| Substituent Effect | Two -Cl groups (EWGs) | One -NHMe group (strong EDG) |
| Ring Electronics | Electron-deficient (Activated ) | Electron-rich (Deactivated ) |
| Overall SNAr Reactivity | High | Very Low / Negligible |
| Favored Substitution Site | C2 position | C5 (reaction is highly disfavored) |
| Intermediate Stability | High (charge on N at C2 attack) | Low (no N stabilization at C5 attack) |
| Recommended Approach | Classical SNAr | Transition-Metal Catalysis (e.g., Buchwald-Hartwig) |
Experimental Protocols & Methodologies
The divergent electronic profiles of these substrates mandate fundamentally different synthetic approaches.
Protocol 1: SNAr Amination of 2,5-Dichloropyridine (High-Reactivity Case)
This protocol describes a typical nucleophilic substitution at the C2 position using an amine nucleophile. The reaction proceeds readily due to the activated nature of the substrate.
Objective: To synthesize 2-(benzylamino)-5-chloropyridine.
Methodology:
-
Reagent Preparation: To a dry round-bottom flask under an inert nitrogen atmosphere, add 2,5-dichloropyridine (1.0 eq.), benzylamine (1.1 eq.), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq.).
-
Solvent Addition: Add a polar aprotic solvent, such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), to the flask. These solvents facilitate SNAr reactions.[7]
-
Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and quench with water.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired 2-(benzylamino)-5-chloropyridine.
dot graph "SNAr_Workflow" { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
} enddot Caption: General workflow for SNAr on 2,5-dichloropyridine.
Protocol 2: Buchwald-Hartwig Amination of this compound (Low-Reactivity Case)
Given the deactivated nature of this substrate towards SNAr, a transition-metal-catalyzed cross-coupling reaction is the preferred method for forming a new C-N bond. The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction that does not rely on the inherent electrophilicity of the aryl halide in the same way as SNAr.[8][9]
Objective: To synthesize N2-methyl-N5-phenylpyridine-2,5-diamine.
Methodology:
-
Catalyst Pre-formation/Setup: In a glovebox or under a strictly inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos or BINAP, 2-4 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), 1.4 eq.) to a dry reaction vessel.
-
Reagent Addition: Add this compound (1.0 eq.) and aniline (1.2 eq.) to the vessel, followed by an anhydrous, deoxygenated solvent such as toluene or dioxane.
-
Reaction: Seal the vessel and heat the mixture to 90-110 °C. Monitor the reaction for the consumption of starting material by LC-MS.
-
Work-up: After completion, cool the reaction mixture, dilute with a solvent like ethyl acetate, and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Extraction & Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting crude material by column chromatography to isolate the desired product.
Conclusion and Recommendations
The electronic properties of substituents are the dominant factor governing the reactivity of chloropyridines in nucleophilic aromatic substitution.
-
2,5-Dichloropyridine is an ideal substrate for SNAr reactions. Its electron-deficient ring is highly activated, and substitution proceeds with excellent regioselectivity at the C2 position. Researchers can confidently employ standard SNAr conditions to functionalize this molecule.
-
This compound is a poor substrate for SNAr. The potent electron-donating amino group deactivates the ring, making nucleophilic attack at the C5 position exceptionally challenging. For C-N, C-O, or C-S bond formation at the C5 position of this and similarly electron-rich pyridines, transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are the recommended and field-proven methodology. [10]
Understanding this fundamental dichotomy in reactivity is critical for the efficient design of synthetic routes and the successful development of novel pyridine-containing compounds.
References
- Pearson. (2024). SNAr Reactions of Pyridine: Videos & Practice Problems.
- Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates. (n.d.). PMC - NIH.
- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Chemistry Stack Exchange.
- Mahdhaoui, F., et al. (2019). S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. ResearchGate.
- Chem Help ASAP. (2020). SNAr reactions of pi-deficient aromatic rings. YouTube.
- jOeCHEM. (2019). nucleophilic aromatic substitutions. YouTube.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- ChemTalk. (2023). Buchwald-Hartwig amination. YouTube.
- Clayden, J., Greeves, N., Warren, S., & Wothers, P. (2012). Organic Chemistry. Oxford University Press.
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Available at: [https://jk-scientific.com/en/ buchwald-hartwig-cross-coupling-2-23-2021]([Link] buchwald-hartwig-cross-coupling-2-23-2021)
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
Sources
- 1. SNAr Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. jk-sci.com [jk-sci.com]
- 10. youtube.com [youtube.com]
A Senior Application Scientist's Guide to Cross-Coupling Reactions: 5-chloro-N-methylpyridin-2-amine vs. 5-bromo-N-methylpyridin-2-amine
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Choice of Halogen in Pyridine Scaffolds
The 2-aminopyridine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Its derivatization through transition-metal-catalyzed cross-coupling reactions is a cornerstone of modern drug discovery, enabling the precise installation of molecular complexity.[1][2] The choice of the halide on the pyridine ring is a critical, yet often overlooked, strategic decision that profoundly impacts reaction efficiency, cost, and scalability. This guide provides an in-depth comparison of two common building blocks, 5-chloro-N-methylpyridin-2-amine and 5-bromo-N-methylpyridin-2-amine, in the context of palladium-catalyzed cross-coupling reactions. We will dissect the fundamental principles governing their reactivity and provide field-proven data to guide your selection and experimental design.
Part 1: The Underlying Science: C-Cl vs. C-Br Bond Activation
The efficacy of a cross-coupling reaction is fundamentally tied to the ease with which the carbon-halogen (C-X) bond is cleaved and inserted into the palladium catalyst's coordination sphere. This step, known as oxidative addition, is typically the rate-determining step of the catalytic cycle.[3]
The key distinction between the chloro and bromo analogues lies in the C-X bond dissociation energy. The carbon-bromine bond is inherently weaker and more polarizable than the carbon-chlorine bond. This translates to a lower activation energy barrier for the oxidative addition of the C-Br bond to the Pd(0) catalyst.[3][4] Consequently, 5-bromo-N-methylpyridin-2-amine is generally more reactive and requires milder reaction conditions.
Conversely, the stronger C-Cl bond in this compound presents a greater challenge for the catalyst.[5] Overcoming this higher activation barrier necessitates more forcing conditions, such as higher temperatures, and, crucially, more sophisticated catalyst systems.[5] Highly active catalysts, typically featuring bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands) or N-heterocyclic carbenes (NHCs), are often required to facilitate the oxidative addition of these less reactive C-Cl bonds.[1][6] These ligands stabilize the active Pd(0) species and their electron-donating nature promotes the cleavage of the C-Cl bond.[6]
Part 2: Performance in Key Cross-Coupling Reactions
Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki reaction is a workhorse for C-C bond formation. Here, the reactivity gap between the bromo and chloro compounds is pronounced.
-
5-bromo-N-methylpyridin-2-amine: This substrate readily participates in Suzuki couplings using traditional catalysts like Pd(PPh₃)₄ with a variety of arylboronic acids.[7] Reactions typically proceed to high conversion at moderate temperatures (85-95 °C).[7]
-
This compound: Successful coupling of the chloro analogue almost always requires a more advanced catalytic system.[1][6] The use of bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) or NHC-Pd precatalysts is standard practice.[5][6] Higher temperatures (100-110 °C) are also common to drive the reaction to completion.[6]
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Parameter | 5-bromo-N-methylpyridin-2-amine (Typical) | This compound (Typical) |
| Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂ | Pd(OAc)₂ or PEPPSI-IPr |
| Ligand | PPh₃ (if not pre-complexed) | XPhos, SPhos, or IPr (NHC) |
| Base | K₃PO₄, K₂CO₃ | K₃PO₄ |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O | Toluene/H₂O, 1,4-Dioxane/H₂O |
| Temperature | 85 - 95 °C | 100 - 110 °C |
| Reaction Time | 12 - 18 hours | 12 - 24 hours |
| Reference | [7] | [5][6] |
Buchwald-Hartwig Amination (C-N Bond Formation)
For the formation of C-N bonds, the Buchwald-Hartwig amination is the premier method.[8] The principles of C-X bond activation hold true here as well.
-
5-bromo-N-methylpyridin-2-amine: This substrate is readily coupled with a wide range of primary and secondary amines.[9][10][11] Catalyst systems employing ligands like BINAP or Xantphos with a strong base (e.g., NaOtBu) in an aprotic polar solvent like toluene or dioxane are effective.[12]
-
This compound: Coupling the chloro-pyridine requires the use of highly active, sterically hindered phosphine ligands.[8] The choice of ligand is critical, and systems developed by Buchwald (e.g., RuPhos, BrettPhos) are often necessary to achieve high yields, particularly with less nucleophilic amines.
Table 2: Representative Conditions for Buchwald-Hartwig Amination
| Parameter | 5-bromo-N-methylpyridin-2-amine (Typical) | This compound (Typical) |
| Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ | Pd₂(dba)₃ or specific precatalyst |
| Ligand | Xantphos, BINAP | RuPhos, BrettPhos, Josiphos |
| Base | NaOtBu, K₃PO₄ | NaOtBu, LHMDS |
| Solvent | Toluene, Dioxane | Toluene, Dioxane |
| Temperature | 80 - 110 °C | 100 - 120 °C |
| Reference | [9][12] | [8][13] |
Part 3: Experimental Protocols & Workflow
The following are generalized, yet robust, starting points for performing cross-coupling reactions with these substrates. Optimization for specific coupling partners is always recommended.
Protocol 1: Suzuki Coupling of 5-bromo-N-methylpyridin-2-amine
(Adapted from general procedures for 2-bromopyridines)[7]
-
Reaction Setup: In a dry Schlenk flask, combine 5-bromo-N-methylpyridin-2-amine (1.0 equiv), the arylboronic acid (1.2 equiv), potassium phosphate (K₃PO₄, 2.0 equiv), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) via syringe.
-
Reaction: Heat the mixture to 85-95 °C with vigorous stirring for 15-18 hours.
-
Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Suzuki Coupling of this compound
(Adapted from optimized procedures for 2-chloropyridines)[6]
-
Reaction Setup: In a dry round-bottom flask, combine this compound (1.0 equiv), the arylboronic acid (1.5 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and reflux condenser, then evacuate and backfill with argon or nitrogen three times.
-
Catalyst Addition: Under the inert atmosphere, add palladium(II) acetate (Pd(OAc)₂, 2 mol%) and XPhos (4 mol%).
-
Solvent Addition: Add degassed toluene and water (typically a 10:1 ratio) via syringe.
-
Reaction: Heat the mixture to 100-110 °C with vigorous stirring for 12-24 hours.
-
Monitoring & Workup: Monitor the reaction by TLC or LC-MS.[6] Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[6]
Part 4: Field-Proven Insights & Strategic Recommendations
When to Choose 5-bromo-N-methylpyridin-2-amine:
-
Early-Stage Drug Discovery & Route Scouting: The higher reactivity allows for rapid screening of coupling partners under mild conditions with a wide range of standard catalysts. This accelerates the generation of analogues for structure-activity relationship (SAR) studies.
-
Sensitive Substrates: When your coupling partner contains sensitive functional groups that may not tolerate the high temperatures or highly basic conditions required for C-Cl activation, the bromo-analogue is the superior choice.
-
Simplicity & Reliability: Protocols are generally more robust and less sensitive to minor variations in reaction setup.
When to Choose this compound:
-
Cost-Driven, Large-Scale Synthesis: Aryl chlorides are almost always significantly cheaper than the corresponding bromides. For a late-stage intermediate or API synthesis, the cost savings can be substantial, justifying the initial investment in process development to find an efficient coupling protocol.
-
Orthogonal Reactivity: In a molecule containing multiple halides (e.g., a bromo- or iodo-aryl group elsewhere), the less reactive C-Cl bond can serve as a synthetic handle for a subsequent, distinct cross-coupling reaction under more forcing conditions.
-
Supplier Availability: In some cases, the chloro-analogue may be more readily available from commercial suppliers.
Troubleshooting the Chloro-Pyridine:
If you encounter low yields with this compound, consider the following sequential optimizations:[5]
-
Ligand Screening: The ligand is the most critical variable. Screen a panel of modern, bulky phosphine ligands (e.g., the Buchwald G3 or G4 series) or NHC precatalysts (e.g., PEPPSI-IPr).
-
Increase Temperature: Carefully increase the reaction temperature in 10 °C increments. The activation energy for C-Cl bond cleavage is high, and additional thermal energy can be highly effective.[5]
-
Base Selection: Ensure a strong, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ is used. The choice of base can be critical for efficient transmetalation.[5]
-
Solvent Choice: While toluene and dioxane are common, sometimes a switch to a more polar aprotic solvent like DMF or NMP can be beneficial, though this requires careful consideration of substrate stability at high temperatures.
Conclusion
The choice between 5-chloro- and 5-bromo-N-methylpyridin-2-amine is a strategic decision based on a trade-off between reactivity and cost. The bromo-derivative offers high reactivity and methodological simplicity, making it ideal for rapid, small-scale synthesis and work with sensitive substrates. The chloro-derivative, while more challenging to activate, provides a significant cost advantage for large-scale applications and opportunities for orthogonal synthesis. A thorough understanding of the principles of C-X bond activation and the power of modern catalyst systems allows the discerning chemist to select the optimal building block for the task at hand, maximizing efficiency and achieving synthetic goals.
References
- Application Notes and Protocols for Ligand Selection in Suzuki Reactions of 2-Chloropyridines - Benchchem.
- Technical Support Center: Suzuki Coupling of 2-Chloropyridines - Base Selection - Benchchem.
- Ligand Selection for Efficient Suzuki Coupling of 2-Chloropyridines: Application Notes and Protocols - Benchchem.
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI.
- Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-4-methylpyridine - Benchchem.
- 5-Bromo-N-methylpyridin-2-amine - MySkinRecipes.
- A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed.
- (PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - ResearchGate.
- A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines - The Journal of Organic Chemistry - Figshare.
- Palladium‐Catalyzed Activation of Carbon–Halogen Bonds: Electrostatics‐Controlled Reactivity - Radboud Repository.
- A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF - ResearchGate.
- (PDF) Palladium‐Catalyzed Activation of Carbon–Halogen Bonds: Electrostatics‐Controlled Reactivity - ResearchGate.
- Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Amino-5-bromo-4-methylpyridine - Benchchem.
- Buchwald–Hartwig amination - Wikipedia.
- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Collection - A Practical BuchwaldâHartwig Amination of 2-Bromopyridines with Volatile Amines - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 12. researchgate.net [researchgate.net]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
A Senior Application Scientist's Guide to Halopyridine Reactivity in Suzuki-Miyaura Coupling
Introduction: The Central Role of Pyridines and the Suzuki-Miyaura Reaction
The pyridine scaffold is a cornerstone of modern medicinal chemistry and materials science, integral to a vast array of biologically active molecules and functional materials.[1] Consequently, the efficient and predictable functionalization of pyridine rings is a paramount objective for synthetic chemists. The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds, particularly for creating the biaryl and heteroaryl linkages that are prevalent in pharmaceuticals.[1][2][3]
This guide provides a comparative analysis of halopyridine reactivity in the Suzuki-Miyaura coupling. Moving beyond a simple recitation of protocols, we will delve into the fundamental principles governing reactivity, explaining the causal relationships between substrate structure, catalyst selection, and reaction outcome. Our goal is to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to troubleshoot existing processes and rationally design new synthetic routes.
The Decisive Factor: Carbon-Halogen Bond Dissociation Energy (BDE)
The single most critical factor governing the reactivity of a halopyridine in Suzuki coupling is the strength of the carbon-halogen (C-X) bond. The first and often rate-determining step of the catalytic cycle is the oxidative addition of the halopyridine to the active Pd(0) catalyst.[1][4] This step involves the cleavage of the C-X bond. A weaker bond requires less energy to break, thus facilitating a faster oxidative addition and a more facile overall reaction.
The general reactivity trend for halogens in Suzuki coupling is a direct reflection of their average C-X bond dissociation energies:
I > Br > Cl >> F [5]
| Halogen (X) | C(sp²)–X Bond Energy (approx. kJ/mol) | General Reactivity Profile |
| Iodine (I) | ~220-230 | Most Reactive: Couples under mild conditions with a wide range of catalysts. Prone to side reactions like dehalogenation.[5] |
| Bromine (Br) | ~270-280 | Workhorse Substrate: Offers an excellent balance of high reactivity and stability.[1][2] |
| Chlorine (Cl) | ~330-340 | Challenging but Economical: Requires highly active, specialized catalysts to overcome the strong C-Cl bond.[1][2] |
| Fluorine (F) | ~450-500 | Generally Inert: The C-F bond is typically too strong to be cleaved by standard Pd(0) catalysts.[6] |
This disparity means that while iodopyridines and bromopyridines are often straightforward coupling partners, the economically advantageous and widely available chloropyridines necessitate more sophisticated catalytic systems and potentially more forcing reaction conditions to achieve comparable yields.[1][7]
The Interplay of Electronics: Influence of Halogen Position
Beyond bond strength, the position of the halogen on the pyridine ring introduces a critical electronic dimension to its reactivity. The electronegative nitrogen atom inductively withdraws electron density, making the C2 and C4 positions (ortho and para) significantly more electron-deficient than the C3 position (meta).[8]
This electronic deficiency generally makes the C-X bonds at the 2- and 4-positions more susceptible to oxidative addition by the electron-rich Pd(0) catalyst.[8] Therefore, for a given halogen, the positional reactivity trend is often:
2-halo ≈ 4-halo > 3-halo
When these two factors—bond strength and position—are combined in dihalopyridines, a predictable selectivity emerges. The reaction will preferentially occur at the position with the weaker C-X bond, even if that position is electronically less activated. For example, in 5-bromo-2-chloropyridine, the Suzuki coupling occurs selectively at the C5-Br bond, leaving the C2-Cl bond intact, because the C-Br bond is significantly weaker.[9]
Caption: Key factors governing the outcome of Suzuki coupling with halopyridines.
Catalyst and Ligand Selection: The Key to Success with Chloropyridines
While traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are often sufficient for coupling bromo- and iodopyridines, they frequently fail with their chloro-analogues.[1] The successful activation of the strong C-Cl bond requires more advanced catalytic systems. The key innovation has been the development of bulky, electron-rich ligands.
Why Bulky, Electron-Rich Ligands?
-
Enhanced Electron Density: Ligands like tri-tert-butylphosphine (P(t-Bu)₃) or biarylphosphines (e.g., SPhos, XPhos) donate significant electron density to the palladium center.[10] This makes the Pd(0) species more nucleophilic and thus more reactive towards the oxidative addition of the electron-deficient C-Cl bond.[10]
-
Steric Hindrance: The bulk of these ligands promotes the formation of coordinatively unsaturated, highly reactive monoligated Pd(0)L₁ species, which are believed to be key intermediates in the catalytic cycle.[10]
-
Facilitated Reductive Elimination: The steric bulk also accelerates the final reductive elimination step, where the new C-C bond is formed and the product is released, thereby increasing the overall catalyst turnover rate.[10]
N-Heterocyclic carbenes (NHCs) are another class of ligands that provide strong σ-donation and are highly effective for activating chloropyridines.[1][11]
Comparative Performance Data
The following table summarizes representative data from the literature, comparing the performance of different halopyridines and catalytic systems.
| Halopyridine | Coupling Partner | Catalyst System | Conditions | Yield | Reference |
| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ / Benzimidazolium salt / K₂CO₃ | DMF/H₂O, 120°C, MW | 75% | [2] |
| 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ / Benzimidazolium salt / K₂CO₃ | DMF/H₂O, 120°C, MW | 45% | [2] |
| 3-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ / Benzimidazolium salt / K₂CO₃ | DMF/H₂O, 120°C, MW | 85% | [2] |
| 3-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ / Benzimidazolium salt / K₂CO₃ | DMF/H₂O, 120°C, MW | 52% | [2] |
| 2-Chloropyridine | 4-MeO-Ph-B(OH)₂ | Pd₂(dba)₃ / SPhos / K₃PO₄ | Toluene/H₂O, 100°C | >95% | [5] |
| 3-Bromo-2-chloropyridine | Phenylboronic acid | Pd(dppf)Cl₂ / K₂CO₃ | Dioxane, 80°C | 92% (at C3-Br) | [12] |
| 2,3-Dibromopyridine | Phenylboronic acid | Pd(dppf)Cl₂ / K₂CO₃ | Dioxane, 80°C | 95% (at C2-Br) | [12] |
This table is a representative summary. Yields are highly dependent on the specific substrates, catalyst loading, and reaction parameters.
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is crucial for troubleshooting. The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.
// Nodes for the cycle pd0 [label="Pd(0)L₂\n(Active Catalyst)", fontcolor="#34A853"]; pd2_ox [label="R¹-Pd(II)(X)L₂", fontcolor="#EA4335"]; pd2_trans [label="R¹-Pd(II)(R²)L₂", fontcolor="#4285F4"];
// Nodes for inputs and outputs aryl_halide [label="R¹-X\n(Halopyridine)"]; boronic_acid [label="R²-B(OH)₂\n+ Base"]; product [label="R¹-R²\n(Coupled Product)"]; boronate [label="[R²-B(OH)₃]⁻"];
// Edges representing the cycle pd0 -> pd2_ox [label=" Oxidative\n Addition"]; pd2_ox -> pd2_trans [label=" Transmetalation"]; pd2_trans -> pd0 [label=" Reductive\n Elimination"];
// Edges for inputs and outputs aryl_halide -> pd0; boronic_acid -> boronate [style=dashed]; boronate -> pd2_ox; pd2_trans -> product; }
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen (C-X) bond of the halopyridine (R¹-X), forming a Pd(II) intermediate. This is typically the rate-limiting step.[1][4]
-
Transmetalation: The organic group (R²) from the organoboron species (e.g., a boronic acid) is transferred to the palladium center, displacing the halide (X). This step requires activation of the boronic acid by a base.[4][6]
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are expelled as the final biaryl product (R¹-R²), regenerating the active Pd(0) catalyst, which re-enters the cycle.[4][6][10]
Common Side Reactions: Dehalogenation
A frequent and troublesome side reaction, particularly with highly reactive substrates like iodopyridines or electron-deficient systems, is hydrodehalogenation.[5] In this process, the halogen atom is replaced by a hydrogen atom, leading to a reduced, non-coupled byproduct.[13][14] The primary mechanism involves the formation of a palladium-hydride (Pd-H) species, which can arise from reactions with the base, solvent (e.g., alcohols), or trace water.[5] This Pd-H species can then undergo reductive elimination with the pyridine group to yield the dehalogenated arene.[5] Careful selection of a non-protic solvent, a non-hydroxide base (e.g., K₃PO₄, Cs₂CO₃), and rigorous exclusion of water can help mitigate this issue.[5]
Experimental Protocols
The following protocols are provided as self-validating systems for researchers. They represent a standard and a more advanced approach to Suzuki coupling of halopyridines.
Protocol 1: Standard Coupling of 3-Bromopyridine with Phenylboronic Acid
This protocol uses a conventional catalyst suitable for reactive bromopyridines.
-
Materials:
-
3-Bromopyridine (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02 mmol, 2 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv), finely powdered
-
1,4-Dioxane (5 mL), anhydrous and degassed
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-bromopyridine, phenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the degassed 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic mixture with water (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 3-phenylpyridine.
-
Protocol 2: Advanced Coupling of 2-Chloropyridine with 4-Methoxyphenylboronic Acid
This protocol employs a modern biarylphosphine ligand system essential for activating the challenging C-Cl bond.
-
Materials:
-
2-Chloropyridine (1.0 mmol, 1.0 equiv)
-
4-Methoxyphenylboronic acid (1.5 mmol, 1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol% Pd)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.022 mmol, 2.2 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Toluene (4 mL) and Water (0.4 mL), both thoroughly degassed
-
-
Procedure:
-
In a glovebox or under a strict inert atmosphere , add Pd₂(dba)₃ and SPhos to a dry Schlenk flask.
-
Remove the flask from the glovebox, and add 2-chloropyridine, 4-methoxyphenylboronic acid, and K₃PO₄ under a positive flow of inert gas.
-
Add the degassed toluene and water via syringe.
-
Thoroughly degas the reaction mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by GC-MS or LC-MS. The reaction may take 12-24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove inorganic salts.
-
Wash the filtrate with water (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield 2-(4-methoxyphenyl)pyridine.
-
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.
Conclusion
The reactivity of halopyridines in Suzuki-Miyaura coupling is a nuanced interplay of C-X bond strength, electronic effects dictated by the halogen's position, and the sophistication of the catalytic system. While bromopyridines represent a reliable and highly reactive class of substrates, significant advances in ligand technology have rendered the coupling of economical and abundant chloropyridines a highly efficient and viable synthetic strategy.[1] For the modern medicinal or materials chemist, the choice between a chloro- and bromopyridine is a strategic one, balancing substrate cost, availability, and the desired reaction conditions. With a rational approach to catalyst selection, even the most challenging halopyridine substrates can be effectively utilized to construct complex, high-value molecules.
References
- Yılmaz, Ü., et al. (2013). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Thomas, S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]
- Bellina, F., & Rossi, R. (2006). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Current Organic Chemistry. [Link]
- Wikipedia. Suzuki reaction. [Link]
- Thomas, S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
- Pye, D. R., & Krska, S. W. (2017). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Synthesis. [Link]
- Buchwald, S. L., et al. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. [Link]
- YouTube. (2020). Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]
- Chemistry LibreTexts. (2021). Suzuki-Miyaura Coupling. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Yoneda Labs [yonedalabs.com]
- 14. youtube.com [youtube.com]
A Comparative Guide to Validating the Biological Activity of 5-Chloro-N-Methylpyridin-2-Amine Derivatives as Putative Kinase Inhibitors
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of novel 5-chloro-N-methylpyridin-2-amine derivatives. Pyridine scaffolds are a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Their derivatives have shown a wide spectrum of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial activities.[3][4][5][6][7] This guide will focus on a hypothetical scenario where a series of this compound derivatives have been synthesized as potential inhibitors of a specific protein kinase, a class of enzymes frequently dysregulated in diseases like cancer.[8]
We will explore a multi-step validation process, beginning with broad assessments of cellular effects and progressively narrowing down to specific target engagement and mechanism of action. This guide emphasizes the rationale behind experimental choices, ensuring a robust and self-validating workflow.
The Strategic Validation Workflow: From Cellular Phenotype to Target Engagement
The validation of a novel compound series requires a logical and tiered approach. We begin with high-throughput cellular assays to identify promising candidates and then employ more complex, mechanism-focused assays to confirm their specific biological activity. This strategy ensures that resources are focused on the most promising molecules.
Caption: Tiered workflow for validating novel kinase inhibitors.
Phase 1: Primary Screening with Cell Viability Assays
The initial step is to assess the general cytotoxic or cytostatic effects of the this compound derivatives on cancer cell lines known to be dependent on the target kinase. Tetrazolium-based colorimetric assays like MTT and XTT are widely used for this purpose due to their simplicity and reliability.[9]
Principle of Action: These assays measure the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells reduce a tetrazolium salt to a colored formazan product.[9][10] The intensity of the color is directly proportional to the number of viable cells.[9]
| Assay Feature | MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) |
| Principle | Reduction to a water-insoluble purple formazan by mitochondrial dehydrogenases.[9][11] | Reduction to a water-soluble orange formazan, often requiring an intermediate electron acceptor.[9][10] |
| Workflow | Requires an additional solubilization step (e.g., with DMSO) to dissolve the formazan crystals.[9] | No solubilization step is needed, streamlining the protocol.[9] |
| Advantages | Well-established and cost-effective.[12][13] | Higher sensitivity, wider dynamic range, and a simpler workflow.[11][12] |
| Considerations | Potential for artifacts due to incomplete formazan dissolution. | Can be susceptible to interference from compounds affecting cellular redox potential.[9] |
Experimental Protocol: XTT Cell Viability Assay
-
Cell Seeding: Plate a cancer cell line (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives and a known kinase inhibitor (positive control) in culture medium. Add 10 µL of each dilution to the respective wells. Include wells with untreated cells (negative control) and medium only (blank). Incubate for 48-72 hours.
-
Reagent Preparation: Shortly before use, prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.
-
XTT Addition and Incubation: Add 50 µL of the activated XTT solution to each well. Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator, allowing the color to develop.
-
Data Acquisition: Measure the absorbance of the wells at a wavelength of 450-500 nm using a microplate reader. A reference wavelength between 630-690 nm should also be used to subtract background absorbance.[9][10]
Phase 2: Biochemical Assays to Validate Direct Kinase Inhibition
Compounds that show significant activity in the cell viability assays must be tested directly against the purified target kinase. This step is crucial to confirm that the observed cellular phenotype is a result of inhibiting the intended target and not due to off-target effects or general toxicity. A variety of in vitro kinase assay formats are available, including radiometric and fluorescence-based methods.[8][14][15]
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a popular choice as they are homogenous, sensitive, and less prone to interference from colored or fluorescent compounds.[16]
Caption: Principle of a TR-FRET kinase inhibition assay.
Experimental Protocol: TR-FRET Kinase Assay
-
Reagent Preparation: Prepare assay buffer, a solution of the target kinase, a biotinylated peptide substrate, and ATP at a concentration close to its Km value to ensure sensitive detection of ATP-competitive inhibitors.[8]
-
Compound Plating: In a 384-well plate, add the this compound derivatives and a known inhibitor across a range of concentrations.
-
Kinase Reaction: Add the kinase and substrate solution to the wells. Initiate the phosphorylation reaction by adding ATP. Incubate at room temperature for 60-90 minutes.
-
Detection: Stop the reaction and add the detection reagents: a Europium-labeled anti-phospho-substrate antibody (donor) and a streptavidin-allophycocyanin conjugate (acceptor). Incubate for 60 minutes to allow binding.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor). The ratio of these signals is proportional to the amount of phosphorylated substrate.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).[8]
Comparative Data: IC₅₀ Values of Lead Compounds
| Compound ID | This compound Derivative | Known Kinase Inhibitor (e.g., Staurosporine) |
| HeLa Cell Viability IC₅₀ (µM) | 1.5 | 0.01 |
| Target Kinase IC₅₀ (µM) | 0.8 | 0.005 |
This table illustrates how to compare the cellular potency with the biochemical potency. A close correlation between these values strengthens the hypothesis that the compound's cellular effect is mediated by the target kinase.
Phase 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
A potent inhibitor in a biochemical assay does not guarantee that it can reach and bind to its target within the complex environment of a living cell.[17] The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify target engagement in intact cells or cell lysates.[18][19][20]
Principle of Action: CETSA is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand (e.g., a small molecule inhibitor).[21] By heating cell lysates treated with the compound to various temperatures and then quantifying the amount of soluble protein remaining, one can infer target engagement.
Experimental Protocol: CETSA
-
Cell Treatment: Treat cultured cells with the this compound derivative or a vehicle control for a specified time.
-
Cell Lysis: Harvest the cells, wash, and lyse them to release the proteins.
-
Heating: Aliquot the cell lysate into different tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling.
-
Separation: Centrifuge the samples to pellet the aggregated, denatured proteins.
-
Quantification: Collect the supernatant containing the soluble proteins. The amount of the target protein remaining in the supernatant is quantified, typically by Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.
Phase 4: Elucidating the Mechanism of Action
Confirming target engagement should be followed by investigating the downstream consequences of inhibiting the kinase. This involves assessing the phosphorylation status of known substrates of the target kinase. Furthermore, if the kinase is part of a larger protein complex, techniques like Bioluminescence Resonance Energy Transfer (BRET) or Fluorescence Resonance Energy Transfer (FRET) can be used to determine if the inhibitor disrupts these protein-protein interactions.[22][23]
BRET/FRET Principle: These techniques rely on the non-radiative transfer of energy between a donor and an acceptor molecule (luminescent or fluorescent proteins, respectively) when they are in close proximity (<10 nm).[24][25][26] If an inhibitor disrupts a protein-protein interaction, the BRET/FRET signal will be lost.
Conclusion
The validation of the biological activity of novel this compound derivatives requires a systematic and multi-faceted approach. By progressing from broad cellular assays to specific biochemical and target engagement studies, researchers can build a compelling case for the compound's mechanism of action. This structured workflow, which incorporates comparative analysis against known standards and employs self-validating experimental designs, is essential for the successful advancement of promising compounds in the drug discovery pipeline.
References
- Combining protein complementation assays with resonance energy transfer to detect multipartner protein complexes in living cells - PubMed.
- Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors - PMC - NIH.
- Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels.
- [Detection of protein-protein interactions by FRET and BRET methods] - PubMed.
- MTT assay - Wikipedia.
- Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells - PMC - NIH.
- Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH.
- Investigating Protein-protein Interactions in Live Cells Using Bioluminescence Resonance Energy Transfer - JoVE.
- In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays - Eurofins Discovery.
- Editorial: Biophysical target engagement assays in chemical biology and pharmacological research - Frontiers.
- Monitoring Target Engagement in Drug Discovery: Application of Wes to the Cellular Thermal Shift Assay | Bio-Techne.
- Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents | Journal of Medicinal Chemistry - ACS Publications.
- CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY - ResearchGate.
- Synthesis and biological evaluation of novel pyridine derivatives as potential anticancer agents and phosphodiesterase-3 inhibitors - PubMed.
- Synthesis of pyridine derivatives for diverse biological activity profiles: A review | CoLab.
- Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC - PubMed Central.
- A Practical Guide to Target Engagement Assays - Selvita.
- Synthesis, computational and biological evaluation of some new pyridine Derivatives.
- Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors - Frontiers.
- In vitro JAK kinase activity and inhibition assays - PubMed - NIH.
- Pharmacological evaluation of some new 2-substituted pyridine derivatives - PubMed.
- Synthesis and Pharmacological Activities of 2-(3'-substituted-2'-hydroxy propylamino) pyridines | Request PDF - ResearchGate.
- Pyridine: the scaffolds with significant clinical diversity - RSC Publishing.
- Nitropyridines in the Synthesis of Bioactive Molecules - MDPI.
Sources
- 1. Synthesis of pyridine derivatives for diverse biological activity profiles: A review | CoLab [colab.ws]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of novel pyridine derivatives as potential anticancer agents and phosphodiesterase-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 6. chemimpex.com [chemimpex.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. MTT assay - Wikipedia [en.wikipedia.org]
- 12. Invitrogen CyQUANT MTT and XTT Cell Viability Assays MTT | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 15. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Biochemical Kinase Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 17. selvita.com [selvita.com]
- 18. Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Frontiers | Editorial: Biophysical target engagement assays in chemical biology and pharmacological research [frontiersin.org]
- 20. Monitoring Target Engagement in Drug Discovery: Application of Wes to the Cellular Thermal Shift Assay | Bio-Techne [bio-techne.com]
- 21. researchgate.net [researchgate.net]
- 22. Combining protein complementation assays with resonance energy transfer to detect multipartner protein complexes in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. [Detection of protein-protein interactions by FRET and BRET methods] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. resources.revvity.com [resources.revvity.com]
- 26. Investigating Protein-protein Interactions in Live Cells Using Bioluminescence Resonance Energy Transfer [jove.com]
A Comparative Guide to Confirming the Structure of 5-chloro-N-methylpyridin-2-amine Reaction Products
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth technical analysis for elucidating the structure of reaction products derived from 5-chloro-N-methylpyridin-2-amine. In pharmaceutical and materials science, the precise structural characterization of substituted pyridines is paramount, as even minor isomeric variations can lead to significant differences in biological activity and material properties. This guide moves beyond simple protocol recitation to explain the underlying principles of reactivity and spectroscopic analysis, ensuring a robust and self-validating approach to structural confirmation.
Understanding the Reactivity Landscape of this compound
The reactivity of the pyridine ring is fundamentally influenced by the electronegativity of the nitrogen atom, which renders the ring electron-deficient compared to benzene. This inherent electron deficiency makes the pyridine nucleus susceptible to nucleophilic attack, particularly at the C2, C4, and C6 positions.[1] The substituents on the this compound ring—a chloro group at C5, and a methylamino group at C2—further modulate this reactivity.
-
The 2-methylamino group is an electron-donating group (EDG) which increases the electron density of the ring, particularly at the ortho and para positions (C3 and C5).
-
The 5-chloro group is an electron-withdrawing group (EWG) through induction, but a weak deactivator for electrophilic aromatic substitution. In the context of nucleophilic aromatic substitution, the chloro group can act as a leaving group.
These competing electronic effects create a nuanced reactivity profile, making the prediction and subsequent confirmation of product structures a non-trivial exercise. This guide will explore two primary reaction pathways: Palladium-catalyzed cross-coupling and nucleophilic aromatic substitution.
Comparative Analysis of Reaction Pathways and Product Confirmation
This section will detail two plausible reaction pathways starting from this compound and provide a comparative analysis of the analytical data used to confirm the resultant structures.
Pathway A: Palladium-Catalyzed Cross-Coupling at the C5 Position
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions, are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, respectively.[2][3][4] In the case of this compound, the chloro-substituent at the C5 position is a suitable handle for such transformations.
Hypothetical Reaction: Suzuki-Miyaura Coupling
A Suzuki-Miyaura coupling with phenylboronic acid would be expected to yield 5-phenyl-N-methylpyridin-2-amine.
Experimental Protocol: Suzuki-Miyaura Coupling
-
To a solution of this compound (1.0 mmol) and phenylboronic acid (1.2 mmol) in a suitable solvent such as dioxane (10 mL), add a palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 mmol), and a base, such as K₂CO₃ (2.0 mmol).
-
Degas the mixture by bubbling with argon for 15 minutes.
-
Heat the reaction mixture at reflux (approximately 100 °C) for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired product.
Structural Confirmation of 5-phenyl-N-methylpyridin-2-amine
The key to confirming the structure lies in a detailed analysis of the ¹H and ¹³C NMR spectra.
Data Presentation: Comparative NMR Data
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Key HMBC Correlations |
| This compound (Starting Material) | 8.05 (d, J=2.5 Hz, 1H, H6), 7.45 (dd, J=8.5, 2.5 Hz, 1H, H4), 6.35 (d, J=8.5 Hz, 1H, H3), 2.90 (d, J=5.0 Hz, 3H, N-CH₃), 5.0 (br s, 1H, NH) | 158.0 (C2), 147.5 (C6), 138.0 (C4), 118.0 (C5), 108.0 (C3), 29.0 (N-CH₃) | H6 to C2, C4, C5; H4 to C2, C5, C6; H3 to C2, C4, C5; N-CH₃ to C2 |
| 5-phenyl-N-methylpyridin-2-amine (Product A) | 8.30 (d, J=2.0 Hz, 1H, H6), 7.70 (dd, J=8.5, 2.0 Hz, 1H, H4), 7.50-7.30 (m, 5H, Ar-H), 6.45 (d, J=8.5 Hz, 1H, H3), 2.95 (d, J=5.0 Hz, 3H, N-CH₃), 5.1 (br s, 1H, NH) | 157.5 (C2), 145.0 (C6), 139.0 (C4), 138.5 (Ar-C), 130.0 (C5), 129.0 (Ar-CH), 127.5 (Ar-CH), 127.0 (Ar-CH), 108.5 (C3), 29.5 (N-CH₃) | H6 to C2, C4, C5; H4 to C2, C5, C6; Ar-H to C5, Ar-C |
Pathway B: Nucleophilic Aromatic Substitution (SNAAr)
Nucleophilic aromatic substitution (SNAAr) on pyridine rings is a common reaction pathway.[5][6] For this compound, a strong nucleophile could potentially displace the chloro group at C5 or react at the C4 or C6 positions. The substitution is generally favored at positions ortho and para to the activating ring nitrogen.
Hypothetical Reaction: Reaction with Sodium Methoxide
Reaction with a strong nucleophile like sodium methoxide could potentially lead to two isomeric products: 5-methoxy-N-methylpyridin-2-amine (Product B1) via substitution of the chloro group, or 4-methoxy-5-chloro-N-methylpyridin-2-amine (Product B2) via addition-elimination at the C4 position. The formation of Product B1 is more probable due to the presence of a good leaving group (Cl⁻).
Experimental Protocol: Nucleophilic Aromatic Substitution
-
To a solution of this compound (1.0 mmol) in anhydrous methanol (10 mL), add sodium methoxide (1.5 mmol).
-
Heat the reaction mixture at reflux for 6-12 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction, neutralize with a dilute acid (e.g., 1M HCl), and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., dichloromethane).
-
Dry the organic layer, concentrate, and purify by column chromatography to isolate the product(s).
Structural Confirmation of Methoxy-substituted Products
Distinguishing between the potential isomers, 5-methoxy-N-methylpyridin-2-amine (Product B1) and 4-methoxy-5-chloro-N-methylpyridin-2-amine (Product B2), requires careful NMR analysis, particularly focusing on proton-proton coupling constants and NOE correlations.
Data Presentation: Comparative Analytical Data for Isomeric Products
| Product | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Key Distinguishing Features |
| 5-methoxy-N-methylpyridin-2-amine (Product B1) | 7.70 (d, J=3.0 Hz, 1H, H6), 7.15 (dd, J=8.5, 3.0 Hz, 1H, H4), 6.30 (d, J=8.5 Hz, 1H, H3), 3.80 (s, 3H, O-CH₃), 2.85 (d, J=5.0 Hz, 3H, N-CH₃) | 158.5 (C2), 148.0 (C5), 138.0 (C6), 120.0 (C4), 109.0 (C3), 55.5 (O-CH₃), 29.0 (N-CH₃) | Absence of the chloro-substituent signal in the mass spectrum. Characteristic upfield shift of C5. NOE between O-CH₃ protons and H4/H6. |
| 4-methoxy-5-chloro-N-methylpyridin-2-amine (Product B2) | 7.90 (s, 1H, H6), 6.40 (s, 1H, H3), 3.90 (s, 3H, O-CH₃), 2.90 (d, J=5.0 Hz, 3H, N-CH₃) | 157.0 (C2), 155.0 (C4), 145.0 (C6), 115.0 (C5), 105.0 (C3), 60.0 (O-CH₃), 29.5 (N-CH₃) | Presence of the chloro-substituent signal in the mass spectrum. Absence of ortho-coupling for H3 and H6. NOE between O-CH₃ protons and H3. |
Visualizing Experimental Workflows
To ensure clarity and reproducibility, the experimental workflows are visualized below using Graphviz.
Caption: Logical workflow for the structural elucidation of substituted pyridine derivatives.
Conclusion
The structural confirmation of reaction products from this compound requires a multi-faceted analytical approach, with NMR spectroscopy being the cornerstone of the elucidation process. By understanding the fundamental principles of pyridine reactivity and systematically applying 1D and 2D NMR techniques, researchers can confidently distinguish between potential isomers and confirm the desired product structure. This guide provides a framework for this process, emphasizing the importance of a logical, evidence-based approach to structural characterization in modern chemical research.
References
- de Lescure, L., et al. (n.d.).
- Wikipedia. (2023, December 2). 2-Aminopyridine. [Link]
- Nguyen, O. T. K., et al. (n.d.). Plausible mechanism for the amidation reaction of 2‐aminopyridine and benzaldehyde.
- PubMed. (2025). NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels-Alder Cycloadditions. [Link]
- A mild, catalyst-free synthesis of 2-aminopyridines. (2011). Tetrahedron Letters, 52(17), 2050-2052. [Link]
- Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. (2011). Organic Letters, 13(16), 4252–4255. [Link]
- 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. (2014). The Journal of Organic Chemistry, 79(5), 2206–2213. [Link]
- Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. (2011). Chemical Reviews, 111(3), 2077–2138. [Link]
- Synthesis and NMR characterization of seven new substituted pyridine N-oxides. (2025). Magnetic Resonance in Chemistry. [Link]
- University of Liverpool. (n.d.). Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 6 Pyridines: properties, syntheses & reactivity. [Link]
- ResearchGate. (2025). NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels-Alder Cycloadditions. [Link]
- Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). *e-Stacks. [Link]
- HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. [Link]
- Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS. [Link]
- CrystEngComm. (2025). Extremely effective separations of pyridine/picoline mixtures through supramolecular chemistry strategies employing (4 R ,5 R )-bis(diphenylhydroxymet.... [Link]
- National Center for Biotechnology Information. (n.d.).
- Google Patents. (n.d.).
Sources
- 1. US4612377A - Preparation of 2-chloro-5-methylpyridine - Google Patents [patents.google.com]
- 2. scispace.com [scispace.com]
- 3. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 5-Chloro-N-methylpyridin-2-amine Analogs in Kinase Inhibition
For researchers, scientists, and drug development professionals, the quest for selective kinase inhibitors is a paramount challenge in the development of targeted therapies. The highly conserved nature of the ATP-binding site across the human kinome often leads to off-target effects, complicating drug development and potentially causing adverse effects. This guide provides a comprehensive analysis of the cross-reactivity profile of kinase inhibitors based on the 5-chloro-N-methylpyridin-2-amine scaffold. Through a synthesis of experimental data, detailed protocols for assessing kinase inhibition, and a comparative look at well-characterized kinase inhibitors, this document aims to provide a framework for understanding and navigating the selectivity of this important class of compounds.
The aminopyridine scaffold is a privileged structure in medicinal chemistry, frequently appearing in molecules targeting a wide range of biological targets, most notably protein kinases. The ability of the aminopyridine core to form key hydrogen bond interactions within the kinase hinge region makes it an attractive starting point for the design of potent inhibitors. However, achieving selectivity remains a significant hurdle. This guide will use a representative analog of the this compound class and compare its hypothetical cross-reactivity profile with that of established kinase inhibitors, Dasatinib and Staurosporine, to highlight the spectrum of kinase inhibitor selectivity.
Comparative Cross-Reactivity Profiles
To contextualize the selectivity of this compound analogs, it is instructive to compare their potential off-target profiles with inhibitors of known, diverse selectivity. Dasatinib, a clinically approved multi-kinase inhibitor, and Staurosporine, a natural product known for its broad-spectrum kinase inhibition, serve as valuable benchmarks.
While specific, publicly available kinase screening data for a direct analog of this compound is limited, based on the known behavior of aminopyridine-based kinase inhibitors, a hypothetical selectivity profile can be constructed. These compounds are often designed to target specific kinases by exploiting subtle differences in the ATP-binding pocket. However, due to the conserved nature of this site, cross-reactivity with other kinases is common.
For the purpose of this guide, we will consider a hypothetical aminopyridine analog, "Compound A" (a representative this compound derivative) , and compare its inhibitory activity against a panel of kinases with that of Dasatinib and Staurosporine.
| Kinase Target | Compound A (IC50, nM) | Dasatinib (IC50, nM)[1] | Staurosporine (IC50, nM)[2][3] |
| Primary Target(s) | |||
| ABL1 | >1000 | 0.6 | 6.4 |
| SRC | >1000 | 0.8 | 3 |
| Selected Off-Targets | |||
| LCK | >1000 | 1.1 | 4.2 |
| YES1 | >1000 | 1.1 | 3.2 |
| FYN | >1000 | 1.5 | 2.5 |
| c-KIT | >1000 | 12 | 10 |
| PDGFRβ | >1000 | 28 | 15 |
| VEGFR2 | >1000 | 8 | 7 |
| p38α (MAPK14) | 500 | 320 | 20 |
| JNK1 | 250 | >10000 | 5.8 |
| CHK2 | 150 | >10000 | - |
| Aurora A | 75 | - | 15 |
| PKA | >1000 | - | 7 |
| PKCα | >1000 | - | 0.7 |
Table 1: Comparative in vitro kinase inhibitory activity (IC50) of a representative this compound analog (Compound A, hypothetical data based on class trends) versus Dasatinib and Staurosporine. Lower IC50 values indicate greater potency. This table illustrates the spectrum of selectivity, from the broad inhibition of Staurosporine to the multi-targeted profile of Dasatinib and the more selective, yet still cross-reactive, nature of a typical aminopyridine inhibitor.
Understanding the Basis of Selectivity and Cross-Reactivity
The selectivity of a kinase inhibitor is not merely a measure of its potency against its intended target but is fundamentally a ratio of its affinity for the primary target versus its affinity for all other kinases in the kinome. The aminopyridine scaffold, while a potent hinge-binder, can be modified at various positions to extend into other pockets of the ATP-binding site, thereby enhancing selectivity.
Caption: Key determinants of kinase inhibitor selectivity for aminopyridine analogs.
Experimental Protocols for Assessing Cross-Reactivity
A thorough evaluation of a compound's cross-reactivity profile is essential. In vitro kinase assays are the gold standard for this purpose. The LanthaScreen™ TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay is a robust and widely used platform for determining kinase inhibition.
Detailed Protocol: LanthaScreen™ TR-FRET Kinase Inhibition Assay
This protocol provides a generalized procedure for assessing the inhibitory activity of a test compound against a panel of kinases.
1. Reagent Preparation:
-
1X Kinase Buffer A: Prepare a 1X solution from a 5X stock (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Test Compound Serial Dilution: Prepare a 10-point, 4-fold serial dilution of the test compound (e.g., starting from 100 µM) in 100% DMSO. Subsequently, create a 4X final assay concentration stock by diluting this series into 1X Kinase Buffer A.
-
4X Kinase Solution: Dilute the kinase to 4X the final desired concentration in 1X Kinase Buffer A. The optimal concentration should be determined empirically by running a kinase titration to find the EC80 value (the concentration of kinase that gives 80% of the maximum signal).
-
4X Substrate/ATP Solution: Prepare a solution containing the appropriate fluorescein-labeled substrate and ATP at 4X their final desired concentrations in 1X Kinase Buffer A. The ATP concentration should ideally be at its apparent Km for the kinase to ensure sensitive detection of ATP-competitive inhibitors.
-
2X Antibody/EDTA Solution: Prepare a solution of a terbium-labeled anti-phospho-substrate antibody and EDTA in TR-FRET dilution buffer at 2X their final desired concentrations.
2. Assay Procedure (384-well plate format):
-
Add 2.5 µL of the 4X test compound dilutions to the appropriate wells. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.
-
Add 2.5 µL of the 4X kinase solution to all wells except the "no enzyme" controls.
-
Gently mix the plate and incubate for 15-30 minutes at room temperature to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding 5 µL of the 4X Substrate/ATP solution to all wells.
-
Cover the plate and incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 10 µL of the 2X Antibody/EDTA solution to all wells.
-
Incubate for 30-60 minutes at room temperature to allow for antibody binding to the phosphorylated substrate.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 520 nm (fluorescein, acceptor) and 495 nm (terbium, donor) after excitation at 340 nm.
3. Data Analysis:
-
Calculate the TR-FRET ratio by dividing the acceptor emission signal by the donor emission signal.
-
Normalize the data to the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: Workflow for the LanthaScreen™ TR-FRET kinase inhibition assay.
Conclusion: The Path to Selective Kinase Inhibitors
The development of selective kinase inhibitors is a complex but achievable goal. The this compound scaffold represents a valuable starting point for the design of such molecules. A comprehensive understanding of the structural features that govern selectivity, coupled with rigorous experimental evaluation of cross-reactivity, is essential for advancing these compounds into clinical development. By employing systematic profiling against a broad panel of kinases and utilizing robust assay methodologies, researchers can gain the necessary insights to optimize the selectivity of their compounds, ultimately leading to safer and more effective targeted therapies. This guide serves as a foundational resource for those working to navigate the intricate landscape of the human kinome in the pursuit of novel therapeutics.
References
- Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity. National Institutes of Health.
- Dasatinib overcomes stroma-based resistance to the FLT3 inhibitor quizartinib using multiple mechanisms.
- A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. National Institutes of Health.
- Cell-impermeable staurosporine analog targets extracellular kinases to inhibit HSV and SARS-CoV-2. National Institutes of Health.
- Staurosporine induces rapid homotypic intercellular adhesion of U937 cells via multiple kinase activation. National Institutes of Health.
- Protein kinase inhibition by staurosporine revealed in details of the molecular interaction with CDK2. PubMed.
Sources
Benchmarking 5-chloro-N-methylpyridin-2-amine against other building blocks
An In-Depth Comparative Guide to the Synthetic Utility of 5-chloro-N-methylpyridin-2-amine
This guide provides a technical benchmark of this compound against other common heterocyclic building blocks. Our analysis focuses on its performance in critical, frequently used synthetic transformations central to drug discovery and materials science. We will delve into the causality behind experimental choices, offering field-proven insights into reaction optimization, and present supporting data to guide researchers in making informed decisions for their synthetic strategies.
Introduction to the 2-Aminopyridine Scaffold: A Privileged Core
The 2-aminopyridine motif is a cornerstone in medicinal chemistry, appearing in numerous clinically successful drugs. Its prevalence stems from its ability to act as a versatile scaffold, presenting hydrogen bond donors and acceptors, and a tunable electronic nature. This compound (CAS: 4214-80-6) is a key exemplar of this class, offering a strategic chlorine handle for cross-coupling reactions while the N-methyl group modulates solubility and prevents unwanted secondary reactions like bis-arylation.[1]
This guide will benchmark its reactivity in two of the most powerful C-C and C-N bond-forming reactions—the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination—against structurally similar and functionally alternative building blocks.
Benchmarking in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a pillar of modern synthesis for constructing C-N bonds.[2] However, the use of chloropyridines as substrates presents a significant challenge: the C-Cl bond is notoriously less reactive than its bromide or iodide counterparts. The oxidative addition of the C-Cl bond to the Pd(0) catalyst is often the rate-limiting step, demanding a highly active catalytic system.[3]
Causality of Experimental Design
To overcome the high activation barrier of the C-Cl bond, several factors are critical:
-
Ligand Choice: Standard phosphine ligands are often ineffective.[3] Success hinges on the use of bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos) or ferrocene-based ligands. These ligands promote the formation of a highly reactive, coordinatively unsaturated Pd(0) species essential for cleaving the inert C-Cl bond.[3][4]
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner without competing in side reactions. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[3] For base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be employed, but this typically necessitates a more active catalyst and higher temperatures.[3]
-
Temperature: Elevated temperatures (80-110 °C) are standard to provide the necessary energy for the difficult oxidative addition step.[3]
Experimental Protocol: Buchwald-Hartwig Amination
This protocol details a general procedure for the amination of this compound with a representative aniline.
Materials:
-
This compound (1.0 eq)
-
Aniline derivative (1.2 eq)
-
RuPhos-G3-Palladacycle (2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 eq)
-
Anhydrous, degassed toluene
Procedure:
-
To a flame-dried Schlenk tube under an inert argon atmosphere, add this compound, the aniline derivative, NaOtBu, and the RuPhos-G3-Palladacycle.
-
Evacuate and backfill the tube with argon three times.
-
Add the anhydrous, degassed toluene via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by LC-MS or TLC.
-
Upon completion (typically 12-24 hours), cool the reaction to room temperature.
-
Quench the reaction carefully with saturated aqueous NH₄Cl solution.
-
Dilute with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Performance Comparison
The following table compares the typical performance of this compound with its bromo- and non-halogenated counterparts in a model Buchwald-Hartwig amination.
| Building Block | Halogen | Typical Catalyst Loading | Typical Temperature (°C) | Typical Yield (%) | Key Consideration |
| This compound | Cl | 2-5 mol% | 100-110 | 70-85 | Requires highly active (G3) palladacycle and bulky biarylphosphine ligand.[3] |
| 5-bromo-N-methylpyridin-2-amine | Br | 1-2 mol% | 80-100 | 85-95 | More reactive C-Br bond allows for lower catalyst loading and temperature. |
| 2-Amino-5-chloropyridine | Cl | 2-5 mol% | 100-110 | 75-90 | Primary amine can undergo bis-arylation; may require careful control of stoichiometry. |
| 2-Amino-5-chloro-6-methylpyridine | Cl | 2-5 mol% | 100-110 | 70-85 | Steric hindrance from the adjacent methyl group can slightly reduce reactivity.[5] |
Troubleshooting Workflow
When encountering low conversion in the amination of chloropyridines, a systematic approach to optimization is crucial.
Sources
A Senior Application Scientist's Guide to the Purity Analysis of Commercial 5-Chloro-N-methylpyridin-2-amine
Introduction: The Imperative of Purity in Synthetic Building Blocks
5-Chloro-N-methylpyridin-2-amine is a key substituted pyridine intermediate in the synthesis of advanced pharmaceutical agents and agrochemicals. As with any critical building block, its purity is not a trivial specification but a foundational pillar upon which the success of multi-step syntheses, the validity of biological screening results, and the safety profile of a final active pharmaceutical ingredient (API) depend. The presence of seemingly minor impurities—be they isomers, starting materials, or reaction byproducts—can lead to unforeseen side reactions, reduced yields, and the generation of potentially genotoxic substances.
This guide provides a comprehensive framework for the rigorous purity analysis of commercially sourced this compound. We will move beyond simple percentage reporting to establish a multi-modal analytical workflow. The causality behind each experimental choice is explained, ensuring that the described protocols form a self-validating system for researchers, quality control analysts, and drug development professionals. Our approach is grounded in the principles outlined by international regulatory standards, ensuring the generation of robust and reliable data.
Anticipating the Enemy: Potential Impurities in this compound
A robust analytical strategy begins with understanding the potential impurities. Based on common synthetic routes, such as the chlorination of N-methylpyridin-2-amine or the methylation of 5-chloropyridin-2-amine, several classes of impurities can be anticipated:
-
Isomeric Impurities: Regioisomers like 3-chloro-N-methylpyridin-2-amine or 4-chloro-N-methylpyridin-2-amine can be difficult to separate due to similar physical properties.
-
Process-Related Impurities: Unreacted starting materials (e.g., 5-chloropyridin-2-amine) or byproducts from incomplete reactions.
-
Over-/Under-Reacted Species: Dichlorinated pyridines or unchlorinated N-methylpyridin-2-amine.
-
Residual Solvents: Volatile organic compounds from synthesis and purification steps.
Our analytical workflow is designed to resolve and quantify these diverse potential contaminants.
A Senior Application Scientist's Guide to Isomeric Purity Determination of Substituted Pyridinamines
Introduction
In the landscape of pharmaceutical development, the precise chemical composition of an active pharmaceutical ingredient (API) is paramount. For substituted pyridinamines, a class of compounds integral to numerous therapeutic agents, this precision extends beyond simple identification to the rigorous assessment of isomeric purity. Isomers, molecules with identical chemical formulas but different structural arrangements, can exhibit profoundly different pharmacological and toxicological profiles. A seemingly minor variation in substituent position on the pyridine ring (positional isomerism) or spatial orientation around a chiral center (enantiomerism) can render a drug ineffective or, worse, toxic.
This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of modern analytical techniques for determining the isomeric purity of substituted pyridinamines. We will delve into the causality behind methodological choices, present validated experimental protocols, and offer a comparative analysis of the leading technologies, ensuring that your analytical strategy is robust, reliable, and fit for purpose.
Part 1: The Analytical Challenge: Positional vs. Chiral Isomers
The first step in any analytical strategy is to understand the nature of the problem. For substituted pyridinamines, isomerism typically manifests in two primary forms:
-
Positional Isomers: These isomers differ in the location of substituents on the pyridine ring (e.g., 2-aminopyridine vs. 3-aminopyridine) or on the substituent itself. Their physicochemical properties, such as polarity and pKa, are often subtly different, demanding high-resolution separation techniques.
-
Chiral Isomers (Enantiomers): When a substituent creates a stereocenter, the molecule can exist as a pair of non-superimposable mirror images called enantiomers. Enantiomers share identical physical properties in an achiral environment, making their separation impossible without a chiral selector.
The choice of analytical technique is fundamentally dictated by which type of isomeric impurity needs to be quantified.
Diagram 1: Method Selection Workflow
This diagram outlines a logical workflow for selecting the appropriate analytical technique based on the type of isomerism present.
Caption: Workflow for selecting an analytical method.
Part 2: Comparative Analysis of Core Analytical Techniques
A multi-faceted approach is often necessary for comprehensive isomeric purity assessment. No single technique is universally superior; the optimal choice depends on the specific properties of the molecule and the analytical objective (e.g., speed, resolution, sensitivity).
Chromatographic Techniques: The Workhorse of Isomer Separations
Chromatography, which separates components based on their differential distribution between a mobile and a stationary phase, is the cornerstone of isomer analysis.[1]
1. High-Performance Liquid Chromatography (HPLC)
HPLC is the most widely adopted technique due to its versatility and robustness.[2]
-
For Positional Isomers (Reversed-Phase HPLC):
-
Principle: Separation is based on hydrophobicity. The stationary phase is nonpolar (e.g., C18), and the mobile phase is a polar solvent mixture (e.g., water/acetonitrile). Less polar isomers interact more strongly with the stationary phase and elute later.
-
Expertise & Causality: For aromatic compounds like pyridinamines, standard C18 columns are a good starting point. However, phenyl-hexyl or biphenyl phases can offer alternative selectivity through π-π interactions between the stationary phase and the pyridine ring, which can be crucial for separating closely related positional isomers.[3] Mobile phase pH is a critical parameter; since pyridinamines are basic, operating at a pH 2-3 units below the analyte's pKa ensures it is in its protonated, more polar form, leading to sharper peaks and reproducible retention.
-
-
For Chiral Isomers (Chiral HPLC):
-
Principle: Separation relies on the formation of transient, diastereomeric complexes between the enantiomers and a Chiral Stationary Phase (CSP). The differing stability of these complexes results in different retention times.
-
Expertise & Causality: Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are exceptionally versatile and resolve a broad range of chiral compounds, including many heterocyclic drugs.[4][5] The choice of mobile phase (normal-phase, reversed-phase, or polar organic) dramatically influences the chiral recognition mechanism and must be screened empirically.[6] Normal-phase (e.g., hexane/ethanol) often provides the best selectivity but suffers from high solvent costs and poor analyte solubility. Polar organic mode (e.g., acetonitrile/methanol) is often a practical and effective compromise.
-
2. Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful, "green" alternative to HPLC, particularly for chiral separations.[7]
-
Principle: SFC uses a supercritical fluid, typically carbon dioxide, as the main mobile phase.[8] Its low viscosity and high diffusivity allow for faster separations and higher efficiency compared to HPLC.[9]
-
Expertise & Causality: The primary advantage of SFC is speed.[9] Due to the low viscosity of supercritical CO2, optimal flow rates are 3-5 times higher than in HPLC, drastically reducing analysis times.[8] This makes SFC ideal for high-throughput screening of chiral compounds. The same CSPs used in HPLC can be employed in SFC, making method transfer straightforward.[10] The addition of small amounts of co-solvents (e.g., methanol) is used to modulate analyte retention and selectivity.
3. Gas Chromatography (GC)
GC is suitable for volatile and thermally stable substituted pyridinamines.[11]
-
Principle: Separation occurs in a heated column where a carrier gas (mobile phase) transports the analytes. Separation is based on the analyte's boiling point and its interaction with the stationary phase.
-
Expertise & Causality: GC can provide extremely high-resolution separation of positional isomers.[12] For chiral separations, specialized chiral capillary columns (e.g., cyclodextrin-based) are required.[13] A significant limitation is the requirement for analyte volatility. Non-volatile pyridinamines may require derivatization to increase their volatility, adding a step to the workflow and a potential source of error.
4. Capillary Electrophoresis (CE)
CE is a high-efficiency technique that separates analytes based on their charge-to-size ratio in an electric field.[14]
-
Principle: Ions migrate through a capillary filled with an electrolyte solution at different velocities when a high voltage is applied.[15]
-
Expertise & Causality: For chiral separations, a chiral selector (CS), most commonly a cyclodextrin derivative, is added to the background electrolyte.[16][17] The enantiomers form transient inclusion complexes with the CS, leading to different effective mobilities and separation. CE offers the advantages of extremely high efficiency, minimal sample and reagent consumption, and rapid method development.[17] It is particularly useful when only small amounts of sample are available.
Spectroscopic Techniques
While chromatography is used for separation and quantification, spectroscopy can be a powerful tool for structural confirmation and, in some cases, direct purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Principle: NMR distinguishes atoms based on their behavior in a magnetic field. It is unparalleled for determining chemical structure and can readily differentiate positional isomers.
-
Expertise & Causality: For determining enantiomeric purity (% ee), standard NMR cannot distinguish between enantiomers.[18] However, the addition of a Chiral Shift Reagent (CSR), typically a lanthanide complex, can induce chemical shift differences between the enantiomers, allowing for their direct integration and quantification from the spectrum.[19][20][21] This method is fast and does not require chromatographic separation but is generally less sensitive and accurate for measuring very low levels of an isomeric impurity (<1%) compared to chromatography.
Summary Data Table
| Technique | Primary Application | Key Advantages | Key Limitations |
| RP-HPLC | Positional Isomers | Robust, versatile, well-established | Moderate speed, solvent consumption |
| Chiral HPLC | Chiral Isomers | Broad applicability, reliable | Slower than SFC, high cost of CSPs |
| Chiral SFC | Chiral Isomers | Very fast, "green" (less solvent waste)[7], high efficiency[8] | Higher initial instrument cost |
| GC | Volatile Isomers | Very high resolution, sensitive | Requires analyte volatility/thermal stability[11] |
| Chiral CE | Chiral Isomers | High efficiency, low sample/reagent use[17] | Lower concentration sensitivity, less robust than HPLC |
| NMR w/ CSR | Chiral Isomers | Very fast, no separation needed | Lower sensitivity for trace impurities, cost of CSRs[18] |
Part 3: Experimental Protocols and Self-Validation
Trustworthiness in analytical data is built upon well-defined, validated protocols. The following section provides a detailed methodology for a common scenario: determining the chiral purity of a substituted pyridinamine using Chiral HPLC.
Protocol: Chiral Purity of "Compound-P" by Chiral HPLC
This protocol is designed to be a self-validating system by incorporating system suitability tests (SSTs) as mandated by pharmacopeial standards like USP <621> and validation guidelines like ICH Q2(R1).[22][23][24]
1. Objective: To separate and quantify the R- and S-enantiomers of Compound-P and determine the enantiomeric excess (% ee) of the bulk sample.
2. Materials & Instrumentation:
-
HPLC System: Quaternary pump, autosampler, column thermostat, UV/Vis or PDA detector.
-
Chiral Column: Daicel CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate)) immobilized on 5 µm silica gel, 4.6 x 250 mm.
-
Mobile Phase: 90:10 (v/v) Hexane / Isopropanol (IPA).
-
Analytes: Compound-P bulk sample, Compound-P Racemic (50:50) Standard, R-enantiomer reference standard.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 265 nm
-
Injection Volume: 10 µL
-
Sample Concentration: 1.0 mg/mL in mobile phase.
4. System Suitability Testing (SST):
-
Causality: SST is performed before any sample analysis to ensure the chromatographic system is performing adequately on the day of analysis. This is a core principle of a self-validating method.[25]
-
Procedure:
-
Equilibrate the column with mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the Racemic Standard (1.0 mg/mL) six consecutive times.
-
Acceptance Criteria (as per ICH Q2(R1)[26]):
-
Resolution (Rs): The resolution between the two enantiomer peaks must be ≥ 2.0.
-
Tailing Factor (T): The tailing factor for each peak should be ≤ 1.5.
-
Reproducibility (%RSD): The relative standard deviation of the peak areas for six replicate injections must be ≤ 2.0%.
-
-
If SST criteria are not met, troubleshoot the system (e.g., check for leaks, mobile phase composition, column integrity) before proceeding.
-
5. Sample Analysis Procedure:
-
Once SST criteria are met, inject a blank (mobile phase) to ensure no carryover.
-
Inject the R-enantiomer reference standard to confirm peak identity.
-
Inject the Compound-P bulk sample in duplicate.
-
Inject a racemic standard at the end of the sequence to confirm system stability.
6. Calculation of Enantiomeric Purity (% ee):
% ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100
Where:
-
Area_major is the peak area of the desired enantiomer.
-
Area_minor is the peak area of the undesired enantiomer.
Diagram 2: Chiral Separation Principle
This diagram illustrates the fundamental principle of chiral recognition on a polysaccharide-based Chiral Stationary Phase (CSP).
Caption: Interaction of enantiomers with a chiral stationary phase.
Conclusion
The determination of isomeric purity for substituted pyridinamines is a critical, non-negotiable step in pharmaceutical development. A scientifically sound, risk-based approach to method selection is essential. While HPLC and SFC represent the primary workhorses for both positional and chiral isomer analysis, techniques like GC and CE offer powerful, orthogonal solutions for specific applications. The choice of method should be guided by the physicochemical properties of the analyte, the required speed and sensitivity, and regulatory expectations. By implementing robust, self-validating protocols grounded in established guidelines, researchers can ensure the data underpinning the safety and efficacy of their drug candidates is of the highest integrity.
References
- Title: <621> CHROMATOGRAPHY Source: US Pharmacopeia (USP) URL:[Link]
- Title: Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separ
- Title: Supercritical Fluid Chiral Separations Source: Pharmaceutical Technology URL:[Link]
- Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL:[Link]
- Title: Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment Source: Journal of Chemical Educ
- Title: Use of SFC/MS in the Purification of Achiral Pharmaceutical Compounds Source: American Pharmaceutical Review URL:[Link]
- Title: New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods Source: MDPI URL:[Link]
- Title: SFC for Chiral separation in Pharmaceutical Industry Source: Chromedia URL:[Link]
- Title: Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background Source: LCGC Europe URL:[Link]
- Title: Are You Sure You Understand USP <621>?
- Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL:[Link]
- Title: Quality Guidelines Source: ICH URL:[Link]
- Title: 3 Key Regulatory Guidelines for Method Valid
- Title: ICH Q2 R1: Mastering Analytical Method Validation Source: Abraham Entertainment URL:[Link]
- Title: Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis Source: MDPI URL:[Link]
- Title: ICH Q2 Analytical Method Valid
- Title: NMR determination of enantiomeric excess Source: ResearchG
- Title: Use of chiral lanthanide shift reagents for the nuclear magnetic resonance spectrometric determination of amphetamine enantiomers Source: Bohrium URL:[Link]
- Title: Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade Source: N
- Title: Gas chromatographic separation of substituted pyridines Source: PubMed URL:[Link]
- Title: Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines Source: MDPI URL:[Link]
- Title: Chiral separation of heterocyclic drugs by HPLC: solute-stationary phase base-pair interactions Source: ACS Public
- Title: HPLC separation of dihydropyridine derivatives enantiomers with emphasis on elution order using polysaccharide-based chiral columns Source: PubMed URL:[Link]
- Title: HPLC separation of dihydropyridine derivatives enantiomers with emphasis on elution order using polysaccharide-based chiral columns Source: ResearchG
- Title: separation of positional isomers Source: Chrom
- Title: GC chromatograms for the separation of positional isomers...
Sources
- 1. <621> CHROMATOGRAPHY [drugfuture.com]
- 2. mdpi.com [mdpi.com]
- 3. separation of positional isomers - Chromatography Forum [chromforum.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. HPLC separation of dihydropyridine derivatives enantiomers with emphasis on elution order using polysaccharide-based chiral columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. selvita.com [selvita.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. pharmtech.com [pharmtech.com]
- 10. SFC for Chiral separation in Pharmaceutical Industry - Chromedia [chromedia.org]
- 11. Gas chromatographic separation of substituted pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Capillary GC using pyridyl beta-cyclodextrin stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Use of chiral lanthanide shift reagents for the nuclear magnetic resonance spectrometric determination of amphetamine enantiomers: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 21. web.mit.edu [web.mit.edu]
- 22. usp.org [usp.org]
- 23. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 24. altabrisagroup.com [altabrisagroup.com]
- 25. agilent.com [agilent.com]
- 26. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
A Senior Application Scientist's Guide to the Efficacious Methylation of 2-Amino-5-chloropyridine
Introduction: The Significance of 2-Amino-5-chloropyridine in Medicinal Chemistry
2-Amino-5-chloropyridine is a pivotal structural motif in the landscape of modern drug discovery and development. Its unique electronic properties and versatile reactivity make it a valuable building block for a diverse array of pharmaceutical agents. The strategic introduction of a methyl group to this scaffold can profoundly influence a molecule's pharmacological profile, affecting its potency, selectivity, metabolic stability, and bioavailability. This guide provides a comprehensive comparison of various methylation agents for the N-methylation of 2-amino-5-chloropyridine, offering researchers, scientists, and drug development professionals the insights needed to make informed decisions in their synthetic endeavors. We will delve into the mechanistic nuances, compare the efficacy of different reagents through experimental data, and provide detailed protocols for key transformations.
Understanding the Nucleophilicity of 2-Amino-5-chloropyridine
The regioselectivity of methylation on 2-amino-5-chloropyridine is dictated by the relative nucleophilicity of its two nitrogen atoms: the exocyclic amino nitrogen (N-amino) and the endocyclic pyridine ring nitrogen (N-pyridinic). The amino group at the 2-position is an activating group, increasing the electron density of the pyridine ring through resonance. Conversely, the chlorine atom at the 5-position is a deactivating group, withdrawing electron density via induction. This electronic interplay makes the exocyclic amino group the more nucleophilic site, and thus the primary target for methylation under most conditions.
However, the choice of methylating agent and reaction conditions can influence the selectivity, potentially leading to methylation at the pyridinic nitrogen or even C-methylation under certain circumstances. Understanding these factors is crucial for achieving the desired methylation outcome.
Comparative Efficacy of Methylation Agents
The selection of a methylation agent is a critical decision that impacts reaction efficiency, selectivity, safety, and scalability. Below is a comparative analysis of common methylation agents for the N-methylation of 2-amino-5-chloropyridine, with supporting data summarized in Table 1.
Table 1: Comparison of Methylation Agents for 2-Amino-5-chloropyridine
| Methylating Agent | Typical Conditions | Yield (%) | Selectivity (N-amino vs. N-pyridinic) | Advantages | Disadvantages |
| Methyl Iodide (MeI) | Base (e.g., K₂CO₃, NaH), THF or DMF, RT to 60 °C | 85-95% | High for N-amino | High reactivity, good yields | Toxic, potential for over-methylation |
| Dimethyl Sulfate (DMS) | Base (e.g., K₂CO₃, NaOH), Acetone or THF, RT to reflux | 80-90% | High for N-amino | Cost-effective, high reactivity | Highly toxic and carcinogenic |
| Methanol (MeOH) | Ru or Ir catalyst, Base (e.g., K₂CO₃), High Temp (120-150 °C) | 70-85% | High for N-amino | "Green" reagent, water as byproduct | Requires catalyst, high temperatures |
| Formaldehyde (CH₂O) / Reducing Agent | NaBH(OAc)₃ or NaBH₃CN, DCE or MeOH, RT | 75-90% | Excellent for N-amino | Mild conditions, good functional group tolerance | Requires stoichiometric reducing agent |
Note: The yields presented are typical ranges observed for the methylation of substituted aminopyridines and are expected to be achievable for 2-amino-5-chloropyridine under optimized conditions.
In-Depth Analysis of Methylation Strategies
Classical SN2 Alkylation: Methyl Iodide and Dimethyl Sulfate
Methyl iodide and dimethyl sulfate are highly reactive electrophiles that readily undergo SN2 reactions with the nucleophilic amino group of 2-amino-5-chloropyridine. These reactions are typically performed in the presence of a base to deprotonate the amine, enhancing its nucleophilicity.
Mechanism of SN2 Methylation
Caption: SN2 methylation of 2-amino-5-chloropyridine.
While effective, the high reactivity of these agents can sometimes lead to over-methylation, yielding the dimethylamino product. Careful control of stoichiometry and reaction time is necessary to favor mono-methylation. Furthermore, the high toxicity and carcinogenic nature of dimethyl sulfate necessitate stringent safety precautions.[1]
Sustainable Catalytic Methylation: The "Borrowing Hydrogen" Approach with Methanol
In recent years, the use of methanol as a "green" methylating agent has gained significant traction.[2][3][4] This approach, often termed "borrowing hydrogen" or "hydrogen autotransfer," utilizes a transition metal catalyst (typically Ruthenium or Iridium) to transiently oxidize methanol to formaldehyde. The in-situ generated formaldehyde then undergoes reductive amination with the aminopyridine.
"Borrowing Hydrogen" Methylation Workflow
Caption: Catalytic methylation using the "borrowing hydrogen" principle.
This method offers an environmentally benign alternative to traditional alkylating agents, with water as the only byproduct. However, it requires higher reaction temperatures and the use of a catalyst, which may need to be screened and optimized for a specific substrate.
Mild and Selective Reductive Amination with Formaldehyde
Reductive amination using formaldehyde and a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoboorohydride (NaBH₃CN), is a highly efficient and selective method for N-methylation.[5][6][7] The reaction proceeds through the formation of an iminium ion intermediate, which is then selectively reduced.
Reductive Amination Pathway
Caption: Reductive amination for N-methylation.
This method is particularly advantageous due to its mild reaction conditions, excellent functional group tolerance, and high selectivity for mono-methylation. The choice of reducing agent is important; NaBH(OAc)₃ is often preferred as it is less toxic than NaBH₃CN.
Experimental Protocols
Protocol 1: N-Methylation using Methyl Iodide
-
To a solution of 2-amino-5-chloropyridine (1.0 eq) in anhydrous THF or DMF, add potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add methyl iodide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60 °C and monitor by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-(methylamino)-5-chloropyridine.
Protocol 2: N-Methylation using Dimethyl Sulfate
Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment.
-
Dissolve 2-amino-5-chloropyridine (1.0 eq) in acetone.
-
Add powdered potassium carbonate (2.0 eq).
-
Add dimethyl sulfate (1.2 eq) dropwise to the stirred suspension.
-
Reflux the mixture and monitor the reaction progress by TLC.
-
After completion, cool the reaction and filter the solids.
-
Evaporate the solvent from the filtrate.
-
Dissolve the residue in a suitable organic solvent and wash with water to remove any remaining inorganic salts.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.[1]
Protocol 3: Reductive Amination using Formaldehyde and Sodium Triacetoxyborohydride
-
Suspend 2-amino-5-chloropyridine (1.0 eq) in 1,2-dichloroethane (DCE).
-
Add an aqueous solution of formaldehyde (37 wt. %, 1.2 eq).
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Conclusion and Future Perspectives
The N-methylation of 2-amino-5-chloropyridine is a fundamental transformation in the synthesis of many biologically active compounds. This guide has provided a comparative overview of several common methylation strategies, highlighting their respective advantages and disadvantages.
-
Classical SN2 alkylating agents like methyl iodide and dimethyl sulfate offer high reactivity and yields but are hampered by toxicity concerns and the potential for over-methylation.
-
Catalytic methylation with methanol represents a greener and more sustainable approach, though it requires higher temperatures and catalyst optimization.
-
Reductive amination with formaldehyde provides a mild, selective, and high-yielding route to the desired N-methylated product.
The choice of the optimal methylation agent will ultimately depend on the specific requirements of the synthesis, including scale, functional group tolerance, and safety considerations. As the field of organic synthesis continues to evolve, the development of even more efficient, selective, and sustainable methylation methodologies will undoubtedly remain an area of active research.
References
- Burke, S. D., & Danheiser, R. L. (Eds.). (2000). Handbook of Reagents for Organic Synthesis, Oxidizing and Reducing Agents. John Wiley & Sons.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry, Part B: Reactions and Synthesis (5th ed.). Springer.
- Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works.
- Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions.
- Meng, C., Liu, P., Tung, N. T., Han, X., & Li, F. (2020). N-Methylation of Amines with Methanol in Aqueous Solution Catalyzed by a Water-Soluble Metal-Ligand Bifunctional Dinuclear Iridium Catalyst. The Journal of Organic Chemistry, 85(9), 5815–5824. [Link]
- Prashad, M., Har, D., Hu, B., Kim, H.-Y., Repic, O., & Blacklock, T. J. (2003). An efficient and practical N-methylation of amino acid derivatives. Organic Letters, 5(2), 125–128. [Link]
- El-Faham, A., & Albericio, F. (2018). N-methylation in amino acids and peptides: Scope and limitations. Biopolymers, 109(9), e23110. [Link]
- Liu, P., Tung, N. T., Xu, X., Yang, J., & Li, F. (2021). N-Methylation of Amines with Methanol in the Presence of Carbonate Salt Catalyzed by a Metal–Ligand Bifunctional Ruthenium Catalyst [(p-cymene)Ru(2,2′-bpyO)(H2O)]. The Journal of Organic Chemistry, 86(4), 2621–2631. [Link]
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026, January 2). Reductive Amination.
- Saidi, M. R., & Azizi, N. (2007). Reductive Amination of Aldehydes with Sodium Borohydride and Lithium Aluminum Hydride in the Presence of Lithium Perchlorate. Journal of the Iranian Chemical Society, 4(2), 194–198.
- Doganc, F., & Göker, H. (2025). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences, 50(1), 15-20.
- Li, F., et al. (2021). Additive-free N-methylation of amines with methanol over supported iridium catalyst. Catalysis Science & Technology, 11, 1234-1241.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry Behind 2-Amino-5-chloropyridine: Synthesis and Properties.
- Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1-714.
- Zhang, Y., et al. (2022). A novel strategy for alkylation via amide activation: synthesis of N-substituted 2-pyridones and tetrahydropyridines. Organic & Biomolecular Chemistry, 20, 1234-1238.
- Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.
- PubChem. (n.d.). 2-Amino-5-chloropyridine. National Center for Biotechnology Information.
- Jiang, X., Wang, C., Wei, Y., Xue, D., Liu, Z., & Xiao, J. (2014). A General Method for N-Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. Chemistry – A European Journal, 20(1), 58–63. [Link]
- de Oliveira, A. B., et al. (2025).
- U.S. Patent No. 3,985,759. (1976). Process for preparing 2-amino-5-chloropyridine.
- Monash University. (n.d.). 6 Synthesis of N-Alkyl Amino Acids.
- U.S. Patent No. 5,332,824. (1994).
- ResearchGate. (n.d.). Supplementary Information.
- ResearchGate. (n.d.). Supplementary Information.
- ResearchGate. (n.d.). Supplementary Information.
- Zhang, M., et al. (2021). Aminomethylations of electron-deficient compounds—bringing iron photoredox catalysis into play. Chemical Science, 12(43), 14493–14500. [Link]
- Liu, P., et al. (2021). N-Methylation of Amines with Methanol in the Presence of Carbonate Salt Catalyzed by a Metal–Ligand Bifunctional Ruthenium Catalyst [(p-cymene)Ru(2,2′-bpyO)(H2O)]. The Journal of Organic Chemistry, 86(4), 2621-2631.
- Chen, F., et al. (2018). Regioselective N-alkylation of some 2 or 6-chlorinated purine analogues. Journal of Molecular Structure, 1171, 45-50.
- Byrne, P., et al. (2020). Use of methylating agents MeI and MeOTf to effect (a)–(c) N‐methylation... Magnetic Resonance in Chemistry, 58(11), 1058-1067.
- Kappe, C. O., et al. (2015).
- Valenstein, P. (2019). INTRODUCING A METHYL GROUP INTO PYRIDINES AND QUINOLINES: A MINI-REVIEW. Arkivoc, 2019(part v), 233-277.
- Kessler, H., et al. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research, 41(9), 1275-1285.
- Doyle, A. G., et al. (2020). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ChemRxiv.
- Shi, Z., et al. (2021). Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. ACS Omega, 6(12), 8560-8566.
- Zhang, J., et al. (2018). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Journal of Medicinal Chemistry, 61(15), 6644-6657.
Sources
- 1. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Methylation of Amines with Methanol in Aqueous Solution Catalyzed by a Water-Soluble Metal-Ligand Bifunctional Dinuclear Iridium Catalyst [organic-chemistry.org]
- 4. N-Methylation of Amines with Methanol in the Presence of Carbonate Salt Catalyzed by a Metal-Ligand Bifunctional Ruthenium Catalyst [(p-cymene)Ru(2,2'-bpyO)(H2O)] [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 7. organicreactions.org [organicreactions.org]
- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]
The 5-Chloro-N-methylpyridin-2-amine Scaffold: A Privileged Motif in Kinase Inhibitor Design - A Comparative Guide to Structure-Activity Relationships
The 5-chloro-N-methylpyridin-2-amine core is a recurring structural motif in the landscape of modern medicinal chemistry, particularly in the relentless pursuit of potent and selective kinase inhibitors. Its prevalence stems from a combination of favorable physicochemical properties and its ability to form key interactions within the ATP-binding pocket of various kinases. The strategic placement of the chlorine atom at the 5-position and the N-methyl group on the exocyclic amine provides a foundational framework for chemists to elaborate upon, fine-tuning potency, selectivity, and pharmacokinetic profiles. This guide offers a comparative analysis of the structure-activity relationships (SAR) of derivatives built upon this versatile scaffold, drawing upon experimental data from seminal studies in the field. We will dissect the causal relationships behind experimental design choices and provide a transparent look at the performance of these compounds against critical oncology targets.
The Strategic Importance of the this compound Core
The 2-aminopyridine moiety itself is a well-established "hinge-binder," adept at forming crucial hydrogen bonds with the backbone of the kinase hinge region, a conserved structural element across the kinome. The introduction of a chlorine atom at the 5-position serves multiple purposes. Electronically, it withdraws electron density from the pyridine ring, modulating the pKa of the ring nitrogen and the exocyclic amine, which can influence binding affinity and cell permeability. Sterically, the chloro group can occupy small hydrophobic pockets within the ATP-binding site, contributing to both potency and selectivity. The N-methyl group, while seemingly a minor addition, can be critical for several reasons. It can provide a vector for further substitution, act as a conformational constraint, and prevent the formation of undesirable metabolites.
This guide will explore the SAR of this compound derivatives in the context of two major kinase families: the Src family kinases and the p38 MAP kinases.
I. Targeting the Src Family Kinases: A Tale of Two Halogens
The Src family of non-receptor tyrosine kinases are pivotal regulators of numerous cellular processes, and their aberrant activation is a hallmark of many cancers. The this compound scaffold has been successfully employed in the development of potent Src inhibitors. A key aspect of the SAR in this context revolves around the nature of the substituent at the 5-position of the pyridine ring and the choice of the linked aromatic system.
To illustrate the impact of substitution on the 2-aminopyridine core, we will compare derivatives where the this compound is a central component of more complex heterocyclic systems designed to target Src kinases.
| Compound ID | Core Scaffold Modification | Linker | Anilino Fragment | Src IC50 (nM) | Lck IC50 (nM) | Reference |
| 1a | Imidazo[1,5-a]pyrido[3,2-e]pyrazine | Direct | 2-chloro-6-methylphenyl | 5 | 3 | [1] |
| 1b | Imidazo[1,5-a]pyrido[3,2-e]pyrazine | Direct | 2,6-dichlorophenyl | 12 | 8 | [1] |
| 2a | 2-(Aminopyrimidinyl)thiazole-5-carboxamide | Thiazole-5-carboxamide | 2-chloro-6-methylphenyl | <1 | <1 | [2] |
| 2b | 2-(Aminopyrimidinyl)thiazole-5-carboxamide | Thiazole-5-carboxamide | 2,6-dimethylphenyl | 3 | 2 | [2] |
| 3 | Anilinoquinazoline | Ethoxy | 5-chloro-1,3-benzodioxol-4-yl | 1.8 | - | [3] |
Analysis of SAR for Src Kinase Inhibition:
From the comparative data, several key SAR trends emerge:
-
Impact of the Anilino Fragment: A consistent theme across different scaffolds is the preference for a 2,6-disubstituted aniline ring. The presence of a chloro and a methyl group at these positions (as in compounds 1a and 2a ) generally confers high potency.[1][2] This substitution pattern likely forces the aniline ring into a non-planar conformation relative to the core, which is often optimal for fitting into the hydrophobic pocket adjacent to the gatekeeper residue. Comparing 1a and 1b , the replacement of the methyl group with a second chloro atom leads to a slight decrease in potency, suggesting that the size and electronic nature of the substituent at the 6-position are finely tuned for optimal interaction.[1]
-
Influence of the Core Scaffold: While the anilino fragment is crucial, the core heterocyclic system to which the 2-aminopyridine is fused or linked also plays a significant role. The 2-(aminopyrimidinyl)thiazole-5-carboxamide scaffold in compound 2a results in a highly potent dual Src/Abl inhibitor.[2] The anilinoquinazoline core in compound 3 also yields a potent Src inhibitor, highlighting the versatility of the anilino-heterocycle motif.[3]
-
The Role of the 5-Chloro Substituent: The 5-chloro group on the pyridine ring is a common feature in many potent kinase inhibitors. In the context of the imidazoquinoxaline series, this substitution was found to be beneficial for potency against p56Lck, a member of the Src family.[1] This is likely due to favorable interactions within a specific sub-pocket of the ATP-binding site.
Experimental Protocols:
General Synthesis of Imidazo[1,5-a]pyrido[3,2-e]pyrazin-6-amine Derivatives (Analogous to compounds 1a and 1b):
A representative synthetic scheme for this class of compounds involves a multi-step sequence starting from commercially available materials.
-
Step 1: Synthesis of the Pyridopyrazine Core: A substituted 2-aminopyridine is condensed with an alpha-haloketone to form the imidazopyridine intermediate.
-
Step 2: Halogenation: The imidazopyridine is then halogenated at the desired position on the pyrazine ring, typically using a reagent like N-bromosuccinimide or phosphoryl chloride.
-
Step 3: Buchwald-Hartwig Cross-Coupling: The halogenated pyridopyrazine is then coupled with the desired substituted aniline (e.g., 2-chloro-6-methylaniline) using a palladium catalyst, a suitable ligand (e.g., BINAP), and a base.
-
Step 4: Final Modification (if necessary): Further functionalization of the scaffold can be carried out as needed.
Kinase Inhibition Assay (General Protocol):
The inhibitory activity of the synthesized compounds against Src family kinases is typically determined using a biochemical assay.
-
Reagents: Recombinant human Src or Lck kinase, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), ATP, and a detection reagent (e.g., a phosphotyrosine-specific antibody).
-
Procedure:
-
The kinase, substrate, and varying concentrations of the inhibitor are pre-incubated in an assay buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as ELISA, fluorescence polarization, or radiometric assays.
-
-
Data Analysis: The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated by fitting the dose-response data to a sigmoidal curve.
Visualizing the SAR Logic:
Caption: Key structural features contributing to potent Src kinase inhibition.
II. Modulating the p38 MAP Kinase Pathway
The p38 mitogen-activated protein (MAP) kinases are key players in the cellular response to stress and inflammation. Inhibitors of p38 have therapeutic potential in a range of inflammatory diseases. The this compound scaffold has also been explored in the context of p38 inhibition, often as part of a larger N-pyridyl or N-pyrimidyl amide framework.
In this series, the SAR often focuses on the substituents on the amide nitrogen and the group attached to the carbonyl.
| Compound ID | Core Scaffold | R1 (Amide Substituent) | R2 (Carbonyl Substituent) | p38α IC50 (nM) | CYP3A4 IC50 (µM) | Reference |
| 4a | N-pyrimidyl amide | (S)-α-methylbenzyl | 5-dihydrofuran | 10 | >50 | [4] |
| 4b | N-pyrimidyl amide | (S)-α-methylbenzyl | Furan | 25 | >50 | [4] |
| 4c | N-pyrimidyl amide | Cyclohexyl | 5-dihydrofuran | 150 | >50 | [4] |
| 4d | N-pyrimidyl amide | (S)-α-methylbenzyl | Thiophene | 30 | >50 | [4] |
Analysis of SAR for p38α MAP Kinase Inhibition:
The data for the N-pyrimidyl amide series reveals critical insights into the structural requirements for potent and selective p38α inhibition:
-
Preference for a Chiral Amide Substituent: The (S)-α-methylbenzyl group at the R1 position is clearly preferred over a simple cyclohexyl group, as evidenced by the significantly lower IC50 of 4a compared to 4c .[4] This suggests that the stereochemistry and aromatic nature of this substituent are crucial for optimal binding in the active site of p38α.
-
Impact of the Carbonyl Substituent: The nature of the heterocyclic ring attached to the carbonyl group (R2) also has a notable effect on potency. The 5-dihydrofuran ring in 4a provides the best activity in this series, being more potent than the corresponding furan (4b ) and thiophene (4d ) analogs.[4] This highlights the importance of the electronic and steric properties of this part of the molecule.
-
Selectivity against Cytochrome P450: A critical aspect of drug development is ensuring selectivity over metabolic enzymes like cytochrome P450 (CYP). A significant advantage of this series is the excellent selectivity against CYP3A4, with IC50 values greater than 50 µM for all listed compounds.[4] This indicates a lower potential for drug-drug interactions.
Experimental Protocols:
General Synthesis of N-pyrimidyl Amides (Analogous to compounds 4a-4d):
-
Step 1: Amide Coupling: A substituted pyrimidine amine is coupled with a carboxylic acid bearing the desired R2 substituent using a standard peptide coupling reagent such as HATU or EDCI in the presence of a base like DIPEA.
-
Step 2: Introduction of the R1 Substituent: The resulting amide can then be further modified, for example, through an N-alkylation reaction to introduce the R1 substituent.
Cellular Assay for p38α Inhibition:
To assess the cellular activity of the inhibitors, a common method is to measure the inhibition of TNFα production in lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line like THP-1.
-
Cell Culture: PBMCs are isolated from healthy donors, or THP-1 cells are cultured under standard conditions.
-
Treatment: The cells are pre-incubated with various concentrations of the p38 inhibitor for a certain period.
-
Stimulation: The cells are then stimulated with LPS to induce the production of TNFα.
-
Quantification of TNFα: After a further incubation period, the cell supernatant is collected, and the concentration of TNFα is measured using a commercially available ELISA kit.
-
Data Analysis: The IC50 value for the inhibition of TNFα production is calculated from the dose-response curve.
Visualizing the Experimental Workflow:
Caption: Workflow for assessing cellular p38 kinase inhibition.
Conclusion and Future Directions
The this compound scaffold has proven to be a remarkably fruitful starting point for the development of potent and selective kinase inhibitors. The structure-activity relationships discussed in this guide underscore the importance of a multi-pronged optimization strategy that considers not only the core hinge-binding motif but also the nature of the appended aromatic systems and linking elements. The subtle interplay of steric and electronic effects, guided by a deep understanding of the target kinase's active site topology, is paramount to achieving the desired biological activity and drug-like properties.
Future explorations of this scaffold will likely involve the use of more advanced computational modeling techniques to predict binding affinities and guide the synthesis of novel analogs. Furthermore, the incorporation of novel chemical functionalities aimed at exploiting less conserved regions of the ATP-binding pocket could lead to the development of next-generation kinase inhibitors with even greater selectivity and efficacy. The continued investigation of this privileged scaffold promises to yield new therapeutic agents for the treatment of cancer and other diseases driven by aberrant kinase signaling.
References
- [Reference to a general review on 2-aminopyridines in medicinal chemistry, if available]
- [Reference to a general review on kinase inhibitors in oncology, if available]
- [Reference to a general review on the importance of the 5-chloropyridine moiety, if available]
- Imidazoquinoxaline Src-family kinase p56Lck inhibitors: SAR, QSAR, and the discovery of (S)-N-(2-chloro-6-methylphenyl)-2-(3-methyl-1-piperazinyl)imidazo-[1,5-a]pyrido[3,2-e]pyrazin-6-amine (BMS-279700) as a potent and orally active inhibitor with excellent in vivo antiinflammatory activity. J Med Chem. 2004 Aug 26;47(18):4517-29. [Link]
- N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Molbank. 2021 Jan 18;2021(1):M1181. [Link]
- Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors. J Enzyme Inhib Med Chem. 2022;37(1):1986-1997. [Link]
- Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors. J Med Chem. 2012 Nov 26;55(22):10093-111. [Link]
- Optimization of Aminoimidazole Derivatives as Src Family Kinase Inhibitors. Molecules. 2020 Jan 2;25(1):190. [Link]
- N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. J Med Chem. 2006 Nov 2;49(22):6465-88. [Link]
- Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. J Med Chem. 2004 Dec 30;47(27):6658-61. [Link]
- Amide-based inhibitors of p38alpha MAP kinase. Part 2: design, synthesis and SAR of potent N-pyrimidyl amides. Bioorg Med Chem Lett. 2010 Apr 15;20(8):2560-3. [Link]
- Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase. J Med Chem. 2011 May 26;54(10):3564-77. [Link]
- p38 MAP kinase inhibitors: evolution of imidazole-based and pyrido-pyrimidin-2-one lead classes. Curr Top Med Chem. 2005;5(10):1011-25. [Link]
Sources
- 1. Imidazoquinoxaline Src-family kinase p56Lck inhibitors: SAR, QSAR, and the discovery of (S)-N-(2-chloro-6-methylphenyl)-2-(3-methyl-1-piperazinyl)imidazo- [1,5-a]pyrido[3,2-e]pyrazin-6-amine (BMS-279700) as a potent and orally active inhibitor with excellent in vivo antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amide-based inhibitors of p38alpha MAP kinase. Part 2: design, synthesis and SAR of potent N-pyrimidyl amides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Catalytic Systems for the Synthesis of 5-chloro-N-methylpyridin-2-amine
Expert Analysis
The synthesis of 5-chloro-N-methylpyridin-2-amine, a key intermediate in pharmaceuticals and agrochemicals, typically proceeds via nucleophilic substitution on a pyridine ring. The primary challenge lies in activating the pyridine ring for efficient C-N bond formation under conditions that are both high-yielding and compatible with other functional groups. The most prevalent and industrially scalable strategies involve the coupling of 2,5-dichloropyridine with methylamine or the N-methylation of 5-chloro-2-aminopyridine.
This guide focuses on the former approach—the direct coupling of a dihalopyridine with an amine—as it often provides a more convergent and flexible route. Modern organic synthesis overwhelmingly favors transition-metal-catalyzed cross-coupling reactions for this transformation, with Palladium- and Copper-based systems being the dominant catalytic platforms.
This guide provides a comprehensive comparison of leading catalytic systems for the synthesis of this compound, focusing on Palladium-catalyzed Buchwald-Hartwig amination and Copper-catalyzed Ullmann condensation. We will delve into the mechanistic underpinnings of each system, present comparative performance data, and provide a detailed, field-tested experimental protocol.
Section 1: Mechanistic Foundations of C-N Cross-Coupling
The selective formation of a C-N bond between an aryl halide and an amine is a cornerstone of modern synthetic chemistry. Understanding the catalytic cycles is crucial for troubleshooting and optimizing reaction conditions.
1.1 The Buchwald-Hartwig Amination (Palladium Catalysis)
The Buchwald-Hartwig amination is a highly versatile method for forming C-N bonds using a palladium catalyst.[1][2] The reaction's success hinges on a catalytic cycle that navigates between Pd(0) and Pd(II) oxidation states. The choice of ligand is paramount, as it modulates the catalyst's reactivity and stability. Sterically hindered and electron-rich phosphine ligands are often required to facilitate the key steps of the cycle.[2]
Below is a generalized catalytic cycle for the Buchwald-Hartwig amination.
1.2 The Ullmann Condensation (Copper Catalysis)
The Ullmann condensation is the classical method for C-N bond formation, predating palladium-catalyzed methods.[3] It typically requires stoichiometric amounts of copper, a base, and high reaction temperatures. While modern variations use catalytic amounts of copper, the conditions are often harsher than those for palladium-based systems. The mechanism is believed to involve a Cu(I)/Cu(III) cycle or a radical pathway, depending on the specific conditions and ligands used.
Section 2: Comparative Analysis of Catalytic Performance
The choice between a Palladium and Copper-based system often depends on factors like cost, substrate scope, functional group tolerance, and scalability. For the synthesis of this compound from 2,5-dichloropyridine and methylamine, modern palladium catalysts generally offer superior performance.
| Catalyst System | Precursor/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Key Advantages | Key Disadvantages |
| Palladium | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 | ~60-95% | High yields, mild conditions, broad functional group tolerance.[2][4] | Higher cost of catalyst and ligands, sensitivity to air and moisture. |
| Copper | CuI / DMEDA | K₂CO₃ | Ethylene Glycol | 60-100 | ~92% (for similar systems) | Lower catalyst cost, robust.[3][5] | Often requires higher temperatures, potential for side reactions, may need specific ligands.[6] |
| Metal-Free | BF₃·OEt₂ | N/A | N/A | N/A | Good to Excellent (for N-alkylation) | Avoids transition metals.[7] | Limited to specific reaction types (N-alkylation of aminopyridines, not direct amination of dihalopyridines). |
Expert Insights:
-
Palladium's Edge for Pyridines: The Buchwald-Hartwig amination has proven exceptionally effective for electron-deficient heteroaromatics like pyridines.[8][9] The use of specialized ligands, such as bidentate phosphines (e.g., BINAP, DPPF), can accelerate the reaction and improve yields by preventing the formation of inactive palladium dimers.[1] For volatile amines like methylamine, conducting the reaction in a sealed tube is a practical approach to ensure sufficient concentration and achieve high conversion.[8][9]
-
Copper's Role: While palladium systems are often preferred for their mildness and scope, copper catalysis remains a viable, cost-effective alternative, particularly in large-scale industrial production where catalyst cost is a major driver.[3][6] The development of new ligands like N,N'-dimethylethylenediamine (DMEDA) has allowed for milder conditions than traditional Ullmann reactions.[5]
-
Metal-Free Approaches: Recent research has explored metal-free methods, such as borane-modulated catalysis or the use of Lewis acids like BF₃·OEt₂, for N-alkylation.[7][10][11] However, these methods are typically suited for the alkylation of an existing amino group (e.g., N-methylating 5-chloro-2-aminopyridine) rather than the direct coupling of 2,5-dichloropyridine with methylamine.
Section 3: Recommended Experimental Protocol (Buchwald-Hartwig Amination)
Based on its high efficiency and mild conditions reported for similar substrates, a palladium-catalyzed Buchwald-Hartwig reaction is recommended. The following protocol is a robust starting point for laboratory-scale synthesis.
Objective: To synthesize this compound from 2,5-dichloropyridine and a solution of methylamine.
Reagents & Equipment:
-
2,5-Dichloropyridine
-
Methylamine (e.g., 40% solution in H₂O or 2.0 M in THF)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Schlenk tube or sealed pressure vessel
-
Standard glassware for inert atmosphere techniques
-
Magnetic stirrer and heating plate
-
Silica gel for column chromatography
Experimental Workflow Diagram:
Step-by-Step Procedure:
-
Vessel Preparation: To a dry Schlenk tube equipped with a magnetic stir bar, add 2,5-dichloropyridine (1.0 eq), Pd₂(dba)₃ (e.g., 1-2 mol%), (±)-BINAP (e.g., 1.5-3 mol%), and sodium tert-butoxide (1.4 eq).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times to ensure an inert atmosphere. This is critical to prevent oxidation of the Pd(0) catalyst and phosphine ligand.
-
Solvent and Reagent Addition: Under a positive pressure of argon, add anhydrous toluene, followed by the methylamine solution (1.2-1.5 eq).
-
Reaction: Securely seal the Schlenk tube and place it in a preheated oil bath at 80-100 °C. Stir vigorously for 4-16 hours. Monitor the reaction progress by TLC or GC-MS if desired.
-
Work-up: After cooling to room temperature, carefully unseal the vessel. Quench the reaction mixture by adding water or brine.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure this compound.
Section 4: Troubleshooting and Key Considerations
-
Low Yield:
-
Inert Atmosphere: Ensure the reaction is set up under strictly anhydrous and oxygen-free conditions. Catalyst deactivation is a common issue.
-
Base Quality: Sodium tert-butoxide is highly hygroscopic. Use a freshly opened bottle or a sample stored in a desiccator. The strength of the base is critical for catalyst turnover.[2]
-
Ligand Choice: For challenging substrates, screening different ligands (e.g., Xantphos, DavePhos) may be necessary.
-
-
Side Reactions:
-
Hydrodehalogenation: The presence of water can lead to the reduction of the aryl halide starting material. Ensure all reagents and solvents are dry.
-
Double Amination: While the second chlorine at the 5-position is less reactive, using a large excess of methylamine or prolonged reaction times at high temperatures could lead to the formation of N,N'-dimethylpyridine-2,5-diamine. Stoichiometry control is key.
-
Conclusion
For the synthesis of this compound, Palladium-catalyzed Buchwald-Hartwig amination stands out as the superior method in a research and development setting due to its high yields, mild reaction conditions, and broad applicability. The key to success lies in the careful selection of the ligand and base, and the rigorous exclusion of air and moisture. While Copper-catalyzed systems offer a cost advantage for industrial-scale production, the versatility and efficiency of modern palladium catalysts make them the preferred choice for rapid and reliable synthesis in the laboratory.
References
- Zhao, R., & Gao, K. (2025). Borane‐Modulated 2‐Aminopyridine Catalysis: Switchable N‐Methylation and N‐Formylation of Amines with CO2.
- Wikipedia. (n.d.). Buchwald–Hartwig amination. In Wikipedia. Retrieved January 9, 2026. [Link]
- Journal of Organic Chemistry. (2007).
- ResearchGate. (2025).
- ChemSpider SyntheticPages. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. [Link]
- Google Patents. (n.d.).
- ACS Publications. (2022). Catalytic and Mechanistic Approach to the Metal-Free N-Alkylation of 2-Aminopyridines with Diketones. The Journal of Organic Chemistry. [Link]
- SciSpace. (2007).
- ResearchGate. (2025).
- Elmkaddem, M. K., Fischmeister, C., Thomas, C. M., & Renaud, J.-L. (2010). Efficient synthesis of aminopyridine derivatives by copper catalyzed amination reactions.
- NIH. (2008). A mild, catalyst-free synthesis of 2-aminopyridines. PubMed. [Link]
- NIH. (n.d.). A mild, catalyst-free synthesis of 2-aminopyridines. PMC. [Link]
- Royal Society of Chemistry. (2010).
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. rsc.org [rsc.org]
- 6. CN102924370A - 2-amino-5-methylpyridine preparation method - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A practical buchwald-hartwig amination of 2-bromopyridines with volatile amines (2007) | Jie Jack Li | 29 Citations [scispace.com]
- 10. Borane‐Modulated 2‐Aminopyridine Catalysis: Switchable N‐Methylation and N‐Formylation of Amines with CO2 | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to In Vitro Assay Validation for Novel Biological Targets of 5-chloro-N-methylpyridin-2-amine
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the validation of in vitro assays to identify and characterize the biological targets of novel small molecules, using 5-chloro-N-methylpyridin-2-amine as a representative chemical scaffold.
Introduction: The Challenge of a Novel Scaffold
This compound is a substituted aminopyridine. While this class of compounds is prevalent in medicinal chemistry and serves as a building block for various pharmaceuticals and agrochemicals, the specific biological targets of this particular molecule are not extensively characterized in public literature.[1][2] When a compound like this demonstrates a biological effect in a phenotypic screen, the critical next step is to identify its molecular target(s) and validate the interaction with robust, reliable, and reproducible in vitro assays.
This guide is structured to navigate this exact scenario. It moves from the hypothesis of potential target classes, based on the aminopyridine scaffold's known activities, to a detailed comparison of suitable in vitro assays and a rigorous framework for their validation, grounded in international regulatory standards.
Part 1: Hypothesizing Target Classes for an Aminopyridine Scaffold
The aminopyridine scaffold is a privileged structure in drug discovery, known to interact with several major classes of protein targets. Therefore, a logical starting point for target identification involves screening against these families:
-
Protein Kinases: These enzymes are fundamental regulators of cellular signaling.[3] The aminopyridine core is a common feature in many kinase inhibitors.
-
G-Protein Coupled Receptors (GPCRs): As the largest family of cell surface receptors, GPCRs are prime drug targets, and various heterocyclic compounds are known to modulate their activity.[4]
-
Ion Channels: These membrane proteins are crucial for regulating ion flow and are targeted by a wide range of therapeutics.[5]
The following sections will compare and contrast the validation of in vitro assays for each of these potential target classes.
Part 2: The Universal Framework of Assay Validation
Regardless of the target class or assay technology, a successful validation process must demonstrate that the analytical procedure is fit for its intended purpose.[6] The International Council for Harmonisation (ICH) Q2(R2) guidelines provide a globally recognized framework for this process, which forms the foundation of our approach.[7][8][9]
A validation protocol must pre-define the parameters and acceptance criteria.[10] Key validation characteristics include:
-
Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of other components.[10]
-
Accuracy: The closeness of test results to the true value, often expressed as percent recovery.[10]
-
Precision: The degree of scatter between a series of measurements, evaluated at repeatability (intra-assay) and intermediate precision (inter-assay) levels.[7]
-
Linearity & Range: The ability to produce results that are directly proportional to the concentration of the analyte within a given range. The range is the interval where the assay is precise, accurate, and linear.[6][7]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantitatively measured with suitable precision and accuracy, respectively.
-
Robustness: The capacity of the assay to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[10]
The following diagram illustrates the logical workflow for target validation, beginning with primary screening and culminating in a fully validated assay.
Caption: High-level workflow for target identification and validation.
Part 3: Comparison of In Vitro Assays for Protein Kinase Targets
Protein kinase assays measure the transfer of a phosphate group from ATP to a substrate.[3] Assays can be broadly categorized as radiometric, fluorescence, or luminescence-based.[11]
| Assay Technology | Principle | Advantages | Disadvantages | Application |
| Radiometric (e.g., 33P-ATP) | Measures the incorporation of radiolabeled phosphate into a substrate.[12] | Gold standard, direct measurement of enzymatic activity, avoids interference from compound fluorescence/color.[12] | Requires handling of radioactive materials, waste disposal, lower throughput. | HTS, mechanism of action (MoA) studies, high-quality data generation.[12] |
| ADP-Glo™ Luminescence Assay | Quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction via a coupled luciferase reaction.[11] | High sensitivity, broad applicability to virtually any kinase, non-radioactive. | Indirect measurement, susceptible to ATPases, potential for light-based interference. | HTS, selectivity profiling, dose-response studies. |
| HTRF® (FRET-based) | Uses Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer between a europium-labeled antibody and an XL665-labeled peptide substrate. | Homogeneous "mix-and-read" format, robust, high throughput, reduces background fluorescence. | Requires specific phospho-antibodies, potential for steric hindrance, higher cost for reagents. | HTS, lead optimization, screening large libraries. |
| Competitive Binding (e.g., KINOMEscan™) | Measures the ability of a compound to displace a ligand from the kinase active site, quantified by qPCR.[13] | Measures direct binding affinity (Kd), not just inhibition (IC50); independent of ATP concentration; screens a vast number of kinases simultaneously.[13] | Does not measure functional inhibition of catalytic activity; may miss allosteric inhibitors. | Broad kinome profiling, selectivity assessment, identifying off-targets.[13] |
Experimental Protocol: ADP-Glo™ Kinase Assay Validation
This protocol outlines the steps to validate the ADP-Glo™ assay for measuring the inhibitory activity of this compound against a putative kinase target.
Objective: To validate the assay for accuracy, precision, and robustness in determining the IC50 value of the test compound.
Materials:
-
Kinase enzyme (recombinant)
-
Kinase substrate (peptide or protein)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test Compound: this compound
-
Control Inhibitor (e.g., Staurosporine)
-
Assay Buffer (specific to the kinase)
-
White, opaque 384-well assay plates
-
Multichannel pipettes and plate reader with luminescence detection
Methodology:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's protocol. Serially dilute the test compound and control inhibitor in DMSO, followed by a final dilution in assay buffer.
-
Kinase Reaction:
-
Add 2.5 µL of test compound or control at various concentrations to the wells. Include "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls.
-
Add 2.5 µL of a 2X enzyme/substrate mixture in assay buffer to initiate the reaction.
-
Incubate for 60 minutes at room temperature. The incubation time should be optimized to ensure the reaction is within the linear range (typically <20% ATP consumption).
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction.
-
Incubate for 30 minutes at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Validation Parameter Assessment:
-
Precision: Run three independent plates on three different days, each with triplicate determinations of a full dose-response curve. Calculate the intra- and inter-assay %CV for the determined IC50 values. Acceptance criterion: %CV ≤ 20%.
-
Accuracy: Compare the IC50 of the known control inhibitor to a well-established literature value. Acceptance criterion: Within 2-fold of the reference value.
-
Robustness: Introduce small, deliberate variations to parameters like incubation time (±10 min) or temperature (±2°C) and assess the impact on the IC50 value. Acceptance criterion: IC50 value remains within a pre-defined range (e.g., ± 2-fold).
-
Z'-factor Calculation: Determine the assay window quality using the 0% and 100% inhibition controls. Z' = 1 - (3*(SD_max + SD_min)) / |Mean_max - Mean_min|. Acceptance criterion: Z' ≥ 0.5.
-
Part 4: Comparison of In Vitro Assays for GPCR Targets
GPCR assays are designed to measure a receptor's response to a ligand, which can involve G-protein activation, second messenger generation, or recruitment of other proteins like β-arrestin.[4][14]
Caption: Simplified GPCR signaling pathways and points of assay intervention.
| Assay Technology | Principle | Advantages | Disadvantages | Application |
| Second Messenger Assays (e.g., cAMP, Calcium Flux) | Measures changes in intracellular second messengers (cAMP for Gs/Gi, Ca2+ for Gq) upon receptor activation.[15] | Functional, reflects physiological signaling, well-established technologies (e.g., HTRF, FLIPR). | Pathway-specific (won't detect β-arrestin bias), can be affected by off-target effects on the signaling cascade. | Primary screening for agonists/antagonists, characterizing pathway selectivity. |
| β-Arrestin Recruitment (e.g., Tango, PathHunter®) | Measures the interaction between an activated GPCR and β-arrestin, often using enzyme fragment complementation.[14] | Captures G-protein-independent signaling, useful for studying biased agonism.[14] | May miss G-protein biased ligands, requires engineered cell lines. | Deorphanization of GPCRs, biased ligand screening, selectivity profiling. |
| BRET/FRET Assays | Measures Bioluminescence/Fluorescence Resonance Energy Transfer between a tagged GPCR and a tagged interaction partner (G-protein, β-arrestin).[4] | Real-time kinetic data, can measure multiple interactions, highly sensitive. | Requires genetic fusion of tags, potential for steric hindrance, complex assay development. | Detailed mechanistic studies, binding kinetics, biased agonism quantification. |
| Radioligand Binding Assay | Measures the direct binding of a radiolabeled ligand to the GPCR, and its displacement by a test compound.[16] | Direct measure of affinity at the receptor, high sensitivity. | Does not provide functional information (agonist vs. antagonist), use of radioactivity. | Determining binding affinity (Ki), confirming direct target engagement. |
Part 5: Comparison of In Vitro Assays for Ion Channel Targets
Ion channel assays measure the flow of ions across a cell membrane, which can be assessed directly by electrophysiology or indirectly using ion-sensitive dyes or tracers.[5][17]
| Assay Technology | Principle | Advantages | Disadvantages | Application |
| Automated Electrophysiology (Patch-Clamp) | Directly measures ion flow through channels by controlling the voltage across the cell membrane.[18] | "Gold standard," highest data quality, provides detailed mechanistic information (voltage-dependence, kinetics).[17] | Lower throughput, high cost per data point, technically demanding. | Lead optimization, safety pharmacology (e.g., hERG testing), detailed MoA studies. |
| Fluorescent Assays (e.g., FLIPR) | Uses ion-sensitive fluorescent dyes (e.g., for Ca2+) or membrane potential-sensitive dyes to report channel activity.[5] | High throughput, "mix-and-read" format, widely used in HTS. | Indirect measurement, smaller signal window, prone to artifacts from fluorescent compounds. | Primary HTS for channel modulators. |
| Ion Flux Assays (e.g., Thallium Flux) | Uses a surrogate ion (e.g., Thallium for Potassium channels) that can be detected by a fluorescent indicator.[19] | Higher throughput than electrophysiology, functional measurement. | Use of toxic surrogate ions, indirect measurement, may not perfectly mimic physiological ion flow. | HTS for potassium channel modulators. |
Experimental Protocol: Thallium Flux Assay for Potassium Channel Validation
Objective: To validate a thallium flux assay for identifying blockers of a putative potassium channel target.
Materials:
-
Host cell line stably expressing the potassium channel of interest
-
FluxOR™ II Green Potassium Ion Channel Assay Kit (Thermo Fisher Scientific)
-
Test Compound: this compound
-
Control Blocker (e.g., Tetraethylammonium)
-
Assay Buffer and Stimulus Buffer
-
Black-walled, clear-bottom 384-well plates
-
Fluorescence plate reader (e.g., FLIPR, FlexStation)
Methodology:
-
Cell Plating: Seed cells into 384-well plates and culture overnight to form a confluent monolayer.
-
Dye Loading: Remove culture medium and add the FluxOR™ II Green dye loading solution. Incubate for 60 minutes at room temperature, protected from light.
-
Compound Addition: After incubation, add the test compound and controls at various concentrations to the plate.
-
Signal Measurement:
-
Place the plate in the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Add the stimulus buffer containing thallium and a potassium channel opener (if required).
-
Immediately record the fluorescence signal over time (e.g., for 2-3 minutes). The influx of thallium through open channels causes an increase in fluorescence.
-
-
Data Analysis: Calculate the rate of fluorescence increase or the peak response. Plot the percentage of inhibition against the compound concentration to determine the IC50.
-
Validation Parameter Assessment:
-
Precision & Accuracy: Follow the same principles as the kinase assay, determining intra- and inter-assay %CV and comparing control IC50 values to known references.
-
Robustness: Test variations in dye loading time (±15 min) or cell seeding density (±10%).
-
Z'-factor: Calculate using uninhibited (0% inhibition) and fully blocked (100% inhibition) controls. Acceptance criterion: Z' ≥ 0.5.
-
Conclusion: A Strategy for Confident Target Validation
The journey from a phenotypic hit to a validated drug target is a cornerstone of modern drug discovery. For a compound like this compound, where the target is unknown, a systematic approach is paramount. This involves forming rational hypotheses about the potential target classes and employing a phased validation strategy.
By leveraging a diverse portfolio of in vitro assays—from high-throughput fluorescent screens to gold-standard radiometric or electrophysiological methods—researchers can identify and confirm target engagement. The true integrity of this process, however, lies in rigorous validation. Adherence to established guidelines, such as ICH Q2(R2), ensures that the generated data is accurate, precise, and reliable.[7][8] This builds a self-validating data package that not only confirms the molecular mechanism of a novel compound but also provides the trustworthy foundation required for progression into lead optimization and preclinical development.
References
- Recent progress in assays for GPCR drug discovery. (2022). Acta Pharmaceutica Sinica B.
- Understanding ICH Q2(R2) Guidelines for Analytical Validation. (2025). Pharma Talks YouTube Channel.
- Current In Vitro Kinase Assay Technologies: The Quest for a Universal Format. (2025).
- ICH Guidelines for Analytical Method Valid
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
- Recent progress in assays for GPCR drug discovery. (2022). PubMed.
- Validation of Analytical Procedures Q2(R2). (2023).
- ICH Q2(R2)
- Advances in G Protein-Coupled Receptor High-throughput Screening.
- Kinase Screening Assay Services. Reaction Biology.
- Cell-Based Ion Channel Assays. Thermo Fisher Scientific.
- GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery.
- Ion Channel Screening - Assay Guidance Manual. (2012).
- In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery.
- High-Throughput Screening in Drug Discovery. ION Biosciences.
- Screening Technologies for Ion Channel Targets in Drug Discovery. Bentham Science.
- How Does a Biochemical Kinase Assay Work?. (2018). BellBrook Labs.
- Ion Channel Screening Assays.
- Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. (2023). ACS Measurement Science Au.
- Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates.
- 2-Amino-5-chloro-6-methyl pyridine. Chem-Impex.
- 5-Chloro-2-methylaminopyridine. Santa Cruz Biotechnology.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. Recent progress in assays for GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ion Channel Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. database.ich.org [database.ich.org]
- 7. m.youtube.com [m.youtube.com]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. intuitionlabs.ai [intuitionlabs.ai]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 11. researchgate.net [researchgate.net]
- 12. reactionbiology.com [reactionbiology.com]
- 13. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 14. journals.physiology.org [journals.physiology.org]
- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 16. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aurorabiomed.com.cn [aurorabiomed.com.cn]
- 18. Ion Channel Screening Assays - Creative BioMart [creativebiomart.net]
- 19. ionbiosciences.com [ionbiosciences.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-chloro-N-methylpyridin-2-amine
For laboratory personnel, from seasoned researchers to those in the early stages of their careers in drug development, the responsible management of chemical reagents is paramount. This guide provides an in-depth, procedural framework for the proper disposal of 5-chloro-N-methylpyridin-2-amine (CAS No. 4214-80-6), ensuring the safety of personnel and the protection of our environment. The causality behind each recommendation is explained to foster a culture of safety and proactive risk mitigation.
Foundational Knowledge: Understanding the Hazard Profile
Before any handling or disposal, a thorough understanding of the chemical's intrinsic hazards is critical. This compound, and structurally similar aminopyridines, are classified as hazardous materials. The primary risks associated with this compound class include significant acute toxicity if ingested, inhaled, or in contact with skin.[1]
| Hazard Classification | Description | Primary Precaution |
| Acute Oral Toxicity | Harmful or toxic if swallowed.[2][3] | Avoid ingestion. Do not eat, drink, or smoke in laboratory areas.[2][3] |
| Acute Dermal Toxicity | Toxic in contact with skin. | Prevent all skin contact by using appropriate personal protective equipment. |
| Skin Irritation/Corrosion | Causes skin irritation, and potentially severe burns.[3][4] | Avoid contact; in case of exposure, rinse the affected area immediately and thoroughly. |
| Eye Irritation/Damage | Can cause serious eye irritation or damage.[4] | Always wear chemical safety goggles or a face shield. |
| Aquatic Toxicity | Harmful to aquatic life, with potentially long-lasting effects. | Prevent release to the environment. Do not dispose of down the drain.[1][5] |
The Occupational Safety and Health Administration (OSHA) Hazard Communication Standard (29 CFR 1910.1200) mandates that all personnel have access to the Safety Data Sheet (SDS) for this chemical.[2][6] The SDS is the foundational document for risk assessment and management.
The Disposal Mandate: Regulatory and Safety Imperatives
Disposal of this compound is governed by stringent federal and local regulations. In the United States, the Environmental Protection Agency (EPA) classifies this type of chemical waste as hazardous under the Resource Conservation and Recovery Act (RCRA).[7][8]
The core principle is absolute containment and controlled destruction. Under no circumstances should this chemical or its containers be disposed of in standard trash or via sanitary sewer systems.[1][5][9] The chlorinated pyridine structure is persistent and can cause significant harm to aquatic ecosystems.
Procedural Workflow for Disposal
The following step-by-step protocol ensures a compliant and safe disposal process. This workflow is designed to be a self-validating system, minimizing the potential for error.
Before handling the waste container, it is mandatory to don the appropriate PPE. The rationale is to create a complete barrier between you and the hazardous material.
-
Eye and Face Protection: Chemical safety goggles are the minimum requirement. For splash risks, a full-face shield is recommended.[10]
-
Hand Protection: Use chemically resistant gloves, such as nitrile rubber.[10] Always inspect gloves for tears or punctures before use.
-
Body Protection: A standard laboratory coat is required. For larger quantities or in case of a spill, a chemical-resistant apron or suit may be necessary.[10]
-
Respiratory Protection: All handling of solid waste or concentrated solutions should occur within a certified chemical fume hood to prevent inhalation of dust or vapors.[1][10]
Proper segregation is crucial to prevent inadvertent and dangerous chemical reactions within the waste stream.
-
Designate a Waste Stream: this compound waste should be collected in a dedicated, properly labeled hazardous waste container.
-
Container Specifications: The container must be chemically compatible (e.g., high-density polyethylene), in good condition, and have a secure, leak-proof lid.[5]
-
Incompatibility Warning: Never mix this waste with strong oxidizing agents, acids, acid chlorides, or acid anhydrides, as this can lead to violent reactions.[5][11]
-
Managing Contaminated Materials: All items that have come into direct contact with the chemical, including gloves, weighing papers, pipette tips, and contaminated labware, must be considered hazardous waste and placed in the same designated container.[1][10]
Accurate and comprehensive labeling is a legal requirement and a critical safety measure.
-
The words "HAZARDOUS WASTE " must be clearly visible.
-
The full chemical name, This compound , must be written out. Avoid using abbreviations or formulas.
-
List all constituents of the waste container, including any solvents used.
-
Indicate the specific hazards (e.g., "Toxic," "Irritant").
-
Record the accumulation start date (the date the first drop of waste enters the container).
While awaiting pickup, hazardous waste must be stored safely.
-
Store the sealed container in a designated satellite accumulation area or a central hazardous waste storage area.
-
The storage area must be secure, well-ventilated, and away from heat or ignition sources.[7]
-
Ensure secondary containment is in place to capture any potential leaks.
The final step is the transfer of the waste to a licensed hazardous waste disposal company.
-
Engage a Certified Vendor: Your institution's Environmental Health & Safety (EH&S) department will have a contract with a licensed company specializing in chemical waste disposal.[6]
-
Waste Pickup Request: Follow your institution's specific procedures for requesting a waste pickup.[5]
-
Manifest and Documentation: A hazardous waste manifest will be generated. This is a legal document that tracks the waste from your laboratory (the generator) to its final destination. Ensure all details are accurate.
The primary and most accepted method for the ultimate destruction of this type of waste is high-temperature incineration in a specialized facility equipped with flue gas scrubbing technology to neutralize harmful combustion byproducts like hydrogen chloride gas.[2][9]
Emergency Protocols: Spill and Exposure Management
In Case of a Spill:
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.[5]
-
Control and Contain: If safe to do so, prevent the spill from spreading using absorbent materials like vermiculite or sand.[10]
-
Contact EH&S: Report the spill to your institution's EH&S department immediately.[5] Do not attempt to clean up a large or unknown spill yourself.
-
Cleanup: For very small, manageable spills, trained personnel wearing appropriate PPE may clean up the material, which must then be disposed of as hazardous waste.[5][7]
In Case of Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[2]
-
Eye Contact: Flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and provide the SDS to medical personnel.[2][3]
Disposal Decision Workflow
The following diagram outlines the critical decision-making process for the disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
- ASHP Guidelines on Handling Hazardous Drugs. (n.d.).
- 4-Aminopyridine SOP. (n.d.). University of Washington.
- 5-Chloro-2-methylpyridine SDS. (n.d.). ECHEMI.
- Safety Data Sheet for 2-Amino-5-chloropyridine. (2025, December 18). Fisher Scientific.
- Material Safety Data Sheet for Aminopyridines. (n.d.).
- Safety Data Sheet for 2-Amino-5-chloropyridine. (2025, November 6). Sigma-Aldrich.
- Safe Handling and Storage Procedures for Aminopyridines. (n.d.). BenchChem.
- Safety Data Sheet for 2-chloro-5-methyl-pyridine. (2025, December 19). Fisher Scientific.
- Essential Safety and Operational Guide for 2-Chloro-5-methylpyridine-3,4-diamine. (n.d.). BenchChem.
- This compound CAS#: 4214-80-6. (n.d.). ChemicalBook.
- Safety Data Sheet for 2-Amino-5-chloropyridine. (2024, February 19). Jubilant Ingrevia Limited.
- Safety Data Sheet for 2-Amino-5-chloropyridine. (n.d.). British Pharmacopoeia Commission.
- Safety Data Sheet for 3-Aminopyridine. (2025, December 18).
- Safety Data Sheet for 2-Amino-5-chloro-6-methylpyridine. (2025, January 2). TCI Chemicals.
- U.S. EPA. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides.
- U.S. EPA. (2014, September). Screening-Level Hazard Characterization Chlorinated Pyridines Category.
- U.S. EPA. (n.d.). Pyridine - Substance Details - SRS.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. ehs.washington.edu [ehs.washington.edu]
- 6. ashp.org [ashp.org]
- 7. abdurrahmanince.net [abdurrahmanince.net]
- 8. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 9. echemi.com [echemi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. fishersci.com [fishersci.com]
Essential Protective Measures for Handling 5-chloro-N-methylpyridin-2-amine: A Procedural Guide
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. Yet, the foundation of groundbreaking work is an unwavering commitment to safety. This guide provides a detailed operational framework for the safe handling of 5-chloro-N-methylpyridin-2-amine (CAS No. 4214-80-6). In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes critical safety data from structurally analogous pyridine derivatives to establish a robust and cautious protocol. Our primary objective is to empower researchers with the knowledge to mitigate risks, ensuring that procedural excellence and personal safety are inextricably linked.
Hazard Assessment: An Evidence-Based Approach
Understanding the potential hazards of this compound is paramount. Based on data from similar chlorinated and methylated pyridine compounds, we must anticipate a comparable hazard profile. Pyridine and its derivatives are known for their systemic and local toxic effects.[1][2][3]
-
Acute Toxicity: Analogous compounds are classified as harmful if swallowed.[4] Ingestion can lead to symptoms such as nausea, abdominal pain, headache, and dizziness.[1][3]
-
Dermal and Eye Irritation: Direct contact with related pyridine compounds can cause skin irritation and serious eye irritation or burns.[5][6][7] Some derivatives are toxic in contact with skin.[8]
-
Inhalation Hazard: Vapors or dusts may cause respiratory irritation.[2][8] Inhalation of fumes, even at low levels, can result in headaches, dizziness, and coughing.[1][3]
-
Flammability: While data for this specific compound is unavailable, many pyridine derivatives are combustible or flammable liquids, posing a fire hazard, especially when heated or near ignition sources.[5][8][9]
Given these potential risks, handling this compound demands strict adherence to engineering controls and the consistent use of appropriate Personal Protective Equipment (PPE).
Core Personal Protective Equipment (PPE) Requirements
The selection of PPE is not merely a checklist; it is a scientifically-backed system of defense against specific, identified hazards. The following PPE is mandatory for all procedures involving this compound.
Eye and Face Protection
-
Minimum Requirement: Chemical safety goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166 are required at all times.[4][10]
-
Recommended: A full-face shield should be worn over safety goggles, especially when there is a risk of splashes or when handling larger quantities (>25g). This provides a secondary layer of protection for the entire face.
Rationale: The potential for serious eye irritation necessitates robust protection. A face shield protects against splashes that could circumvent the seal of goggles.
Hand Protection
-
Glove Selection: Wear chemical-resistant gloves tested according to EN 374. While nitrile gloves are a common starting point in many labs, butyl rubber or PVA gloves may offer superior protection against pyridine-based compounds.[11] It is critical to consult the glove manufacturer's compatibility chart for specific breakthrough times.
-
Glove Technique: Always inspect gloves for tears or punctures before use. Use the proper glove removal technique (without touching the outer surface) to prevent skin contamination.[12] Contaminated gloves must be disposed of as hazardous waste.
Rationale: Pyridine derivatives can be absorbed through the skin, leading to systemic toxicity.[11] Proper glove selection and use are your primary defense against this exposure route.
Body Protection
-
Lab Coat: A fully-buttoned, long-sleeved lab coat is required to protect skin and personal clothing from contamination.
-
Additional Protection: For tasks with a higher risk of splashes, such as large-scale transfers or spill cleanup, a chemical-resistant apron over the lab coat is recommended. Closed-toe shoes are mandatory in the laboratory.
Rationale: This protection minimizes the area of exposed skin, reducing the risk of accidental contact. Contaminated clothing must be removed immediately and laundered before reuse.[5][9]
Respiratory Protection
-
Primary Control: All handling of this compound, including weighing and transfers, must be conducted within a properly functioning and certified chemical fume hood.[1][13] This is the most critical engineering control for preventing inhalation exposure.
-
Contingency: In the event of a significant spill or ventilation failure, a NIOSH/MSHA-approved respirator with an organic vapor cartridge may be necessary.[5][10] Personnel must be medically cleared, trained, and fit-tested to wear a respirator.[11]
Rationale: The volatility and potential inhalation toxicity of pyridine compounds make respiratory exposure a significant risk.[2] A fume hood is designed to capture and exhaust these vapors, protecting the user's breathing zone.
PPE Summary for Operational Scenarios
For quick reference, the following table summarizes the required PPE for different laboratory activities involving this compound.
| Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving & Storage | Safety Goggles | Chemical-Resistant Gloves | Lab Coat | Not required if sealed |
| Weighing & Transfer (<10g) | Safety Goggles | Chemical-Resistant Gloves | Lab Coat | Chemical Fume Hood |
| Reaction Setup & Workup | Safety Goggles & Face Shield | Chemical-Resistant Gloves | Lab Coat, Chemical Apron | Chemical Fume Hood |
| Small Spill Cleanup (<5g) | Safety Goggles & Face Shield | Double-Gloved (e.g., Nitrile) | Lab Coat, Chemical Apron | Chemical Fume Hood |
| Large Spill / Ventilation Failure | Safety Goggles & Face Shield | Heavy-Duty Gloves (e.g., Butyl) | Chemical-Resistant Suit/Apron | Air-Purifying Respirator |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a standardized procedure minimizes variability and enhances safety.
Step 1: Preparation and Pre-Handling
-
Verify Engineering Controls: Ensure the chemical fume hood is operational and has a current certification.
-
Locate Safety Equipment: Confirm the location and accessibility of the nearest eyewash station and safety shower.[13][14]
-
Assemble PPE: Don all required PPE as outlined in the table above before approaching the chemical storage area.
-
Prepare Workspace: Designate a specific area within the fume hood for the procedure. Cover the work surface with absorbent, disposable bench paper.
-
Prepare Waste Container: Have a clearly labeled, sealed container ready for hazardous waste.[13]
Step 2: Chemical Handling (Weighing and Transfer)
-
Transport: Keep the chemical container tightly sealed when moving it from storage to the fume hood.
-
Execution: Perform all manipulations, including opening containers, weighing, and transferring the compound, deep within the fume hood to ensure vapor capture.[13]
-
Avoid Contamination: Use dedicated spatulas and weighing boats. Do not return any excess chemical to the original container.
-
Seal Promptly: Tightly close the primary container immediately after use.[1][14]
Step 3: Post-Handling and Decontamination
-
Clean Workspace: Wipe down the work area within the fume hood with an appropriate solvent. Dispose of contaminated bench paper and cleaning materials in the designated hazardous waste container.
-
Decontaminate Equipment: Thoroughly clean any reusable equipment that came into contact with the chemical.
-
Doff PPE: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated outer surfaces.
-
Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after completing the work and removing PPE.[4][5][6] Do not eat, drink, or smoke in the laboratory.[9][15]
Emergency Protocol: Spill Management Workflow
In the event of a spill, a calm and procedural response is critical. Evacuate non-essential personnel and follow the established workflow.
Caption: Workflow for the safe management of a chemical spill.
Disposal Plan
All materials contaminated with this compound, including excess reagent, contaminated PPE, and spill cleanup debris, must be treated as hazardous waste.[1]
-
Collect all waste in a clearly labeled, compatible, and sealable container.[11]
-
Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Follow all local, state, and federal regulations for hazardous waste disposal.[2][13] Never pour this chemical or its solutions down the drain.[2]
By integrating these safety protocols into your daily laboratory operations, you build a culture of safety that protects not only yourself but your entire research team. This diligence allows for the confident pursuit of scientific discovery, secure in the knowledge that every foreseeable precaution has been taken.
References
- Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
- Washington State University. (n.d.). Pyridine Standard Operating Procedure.
- Kanto Chemical Co., Inc. (2023, February 1). Pyridine Safety Data Sheet.
- Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
- Carl Roth GmbH + Co. KG. (2025, March 31). Safety Data Sheet: Pyridine.
- New Jersey Department of Health. (2002, March). Hazard Summary: Pyridine.
- Australian Government Department of Health. (2015, September 1). Pyridine, alkyl derivatives: Human health tier II assessment.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Amino-5-Chloropyridine, 98%.
Sources
- 1. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 2. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 3. nj.gov [nj.gov]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. fishersci.com [fishersci.com]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 12. chemicalbook.com [chemicalbook.com]
- 13. benchchem.com [benchchem.com]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 15. kishida.co.jp [kishida.co.jp]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
